molecular formula C8H7ClFNO2 B172270 Methyl 2-amino-4-chloro-5-fluorobenzoate CAS No. 104901-79-3

Methyl 2-amino-4-chloro-5-fluorobenzoate

Cat. No.: B172270
CAS No.: 104901-79-3
M. Wt: 203.6 g/mol
InChI Key: GLUDXCLLUWRJRA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-5-fluorobenzoate is a fluorinated benzoate ester serving as a key chemical building block in medicinal chemistry and pharmaceutical research. Its structure incorporates both amino and halogen substituents on an aromatic ring, making it a versatile intermediate for constructing complex heterocyclic scaffolds . This compound is of significant value in the discovery of novel, potent therapeutics, particularly in the development of tyrosine kinase inhibitors and other targeted agents . Research into similar methyl aminobenzoate derivatives has demonstrated their potential as drug candidates targeting critical glutathione-related enzymes, such as Glutathione Reductase (GR) and Glutathione S-Transferase (GST), which are essential for cellular defense against oxidative stress and xenobiotics . The strategic inclusion of a fluorine atom, a common practice in modern drug design, can profoundly improve the metabolic stability, lipophilicity, and bioavailability of potential drug molecules, thereby enhancing their therapeutic effectiveness . As such, this compound provides researchers with a critical starting material for the synthesis and exploration of new chemical entities in areas including oncology and virology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDXCLLUWRJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546895
Record name Methyl 2-amino-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104901-79-3
Record name Methyl 2-amino-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-fluorobenzoate (CAS No. 104901-79-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

Methyl 2-amino-4-chloro-5-fluorobenzoate, registered under CAS number 104901-79-3, is a polysubstituted aromatic compound of significant interest in the field of pharmaceutical sciences.[1][2][3] Its unique structural arrangement, featuring a reactive amino group, an ester moiety, and strategically placed halogen atoms (chloro and fluoro), makes it a valuable intermediate in the synthesis of complex bioactive molecules.[4][5] The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity, with a focus on its role in drug discovery and development. One notable application of this compound is as an intermediate in the synthesis of Sunvozertinib, a tyrosine kinase inhibitor.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 104901-79-3[1][2][3]
Molecular Formula C₈H₇ClFNO₂[3]
Molecular Weight 203.6 g/mol [3]
Appearance Not explicitly stated, likely a solid
Storage 2-8°C Refrigerator[4]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and commonly employed synthetic strategy for this class of compounds involves a two-step process: the synthesis of the corresponding carboxylic acid precursor, 2-amino-4-chloro-5-fluorobenzoic acid, followed by its esterification.

Step 1: Synthesis of 2-amino-4-chloro-5-fluorobenzoic acid

The synthesis of the carboxylic acid precursor can be approached through various routes, often starting from more readily available substituted anilines or benzoic acids. While a specific high-yield synthesis for 2-amino-4-chloro-5-fluorobenzoic acid is not readily found, methods for analogous compounds, such as 2-amino-3-fluorobenzoic acid, involve multi-step sequences that could be adapted.[6] These often include steps like nitration followed by reduction of the nitro group to an amine.

Step 2: Esterification to this compound

The final step in the synthesis is the esterification of 2-amino-4-chloro-5-fluorobenzoic acid. A standard and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. This reaction is typically carried out under reflux to drive the equilibrium towards the product. A similar procedure is documented for the synthesis of methyl 2-amino-5-chlorobenzoate, where 2-amino-5-chlorobenzoic acid is refluxed with thionyl chloride in an alcohol solution.[7]

Detailed Experimental Protocol (Hypothetical)

The following is a plausible, detailed experimental protocol for the esterification step, based on established chemical principles and analogous transformations.

Materials:

  • 2-amino-4-chloro-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chloro-5-fluorobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride to the suspension. The addition should be done carefully, especially with thionyl chloride, as the reaction can be exothermic and release HCl gas.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in an organic solvent like ethyl acetate and carefully wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

SynthesisWorkflow A 2-amino-4-chloro-5-fluorobenzoic acid D Reaction Mixture A->D B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) C->D E Reflux D->E Heating F Work-up & Purification E->F G This compound F->G Isolation

Caption: Synthetic workflow for the esterification of 2-amino-4-chloro-5-fluorobenzoic acid.

Applications in Drug Discovery and Development

Polysubstituted anilines, such as this compound, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals. The strategic incorporation of fluorine and chlorine atoms can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule.

As previously mentioned, a key application of this compound is as an intermediate in the production of the tyrosine kinase inhibitor, Sunvozertinib.[4][5] Tyrosine kinase inhibitors are a crucial class of targeted cancer therapies. The specific substitution pattern of this intermediate is likely critical for the final drug's ability to bind to its target and exert its therapeutic effect.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water.

  • Storage: Store in a cool, dry place in a tightly sealed container.[4]

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a specialized chemical intermediate with significant value in the pharmaceutical industry. Its utility, particularly in the synthesis of targeted therapies like Sunvozertinib, underscores the importance of such halogenated building blocks in modern drug discovery. A comprehensive understanding of its synthesis, properties, and handling is essential for its safe and effective application in research and development.

References

  • Chemsrc. This compound | CAS#:104901-79-3. [Link]

  • Pharmaffiliates. CAS No : 104901-79-3 | Product Name : this compound. [Link]

  • Pharmaffiliates. Sunvozertinib-impurities. [Link]

  • Win-Win Chemical. 104901-79-3 | this compound. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3025. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-amino-4-chloro-5-fluorobenzoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anthranilates

Methyl 2-amino-4-chloro-5-fluorobenzoate is a highly functionalized aromatic compound that has garnered significant interest in the field of medicinal chemistry. As a derivative of anthranilic acid, it belongs to a class of molecules that are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and bioactive compounds. The strategic placement of chloro and fluoro substituents on the benzene ring dramatically influences the molecule's reactivity and the physicochemical properties of its downstream products. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Physicochemical Properties and Molecular Characteristics

The precise molecular weight and other key physicochemical properties of this compound are fundamental to its application in chemical synthesis. These properties dictate the stoichiometry of reactions and are crucial for the characterization of both the intermediate and the final products.

PropertyValueSource
Molecular Formula C₈H₇ClFNO₂[1]
Molecular Weight 203.6 g/mol [1]
CAS Number 104901-79-3
Appearance White to off-white crystalline powder[2]
Canonical SMILES COC(=O)c1c(N)cc(Cl)c(F)c1
InChI Key GLUDXCLLUWRJRA-UHFFFAOYSA-N

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative method, with explanations for the critical steps.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reaction Esterification cluster_product Product 2-amino-4-chloro-5-fluorobenzoic_acid 2-amino-4-chloro-5-fluorobenzoic acid Reaction Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) Reflux 2-amino-4-chloro-5-fluorobenzoic_acid->Reaction Methyl_2_amino_4_chloro_5_fluorobenzoate This compound Reaction->Methyl_2_amino_4_chloro_5_fluorobenzoate

Caption: Fischer esterification of 2-amino-4-chloro-5-fluorobenzoic acid.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloro-5-fluorobenzoic acid.

  • Addition of Reagents: Add an excess of methanol to the flask, which acts as both the solvent and the reactant. Subsequently, add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux. The elevated temperature increases the reaction rate. The reflux condenser prevents the loss of the volatile methanol.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate. This step is crucial to remove the acid catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. The desired ester is more soluble in the organic phase, while the inorganic salts remain in the aqueous phase.

  • Purification: Wash the organic layer with brine to remove any remaining water and inorganic impurities. Dry the organic layer over an anhydrous drying agent, such as sodium sulfate, and then remove the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of complex heterocyclic compounds, which form the core of many pharmaceutical agents. The presence of the amine, ester, chloro, and fluoro groups provides multiple reaction sites for further chemical modifications.

While specific drugs synthesized directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, substituted anthranilates are precursors to quinazolinones, a class of compounds known for their wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The chloro and fluoro substituents can enhance the metabolic stability and binding affinity of the final drug molecule to its target protein.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns influenced by the adjacent chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F and C-Cl couplings), and the methyl carbon of the ester.

  • FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amine group, the C=O stretching of the ester, and C-Cl and C-F stretching vibrations.

Conclusion

This compound is a valuable and highly functionalized intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its unique substitution pattern offers a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development. This guide provides a foundational understanding for researchers and scientists working at the forefront of drug discovery.

References

Sources

A Senior Application Scientist's Technical Guide to Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Scaffolding

In the intricate world of medicinal chemistry, the strategic value of a molecular building block is measured by its versatility, reactivity, and the unique physicochemical properties it imparts to a final active pharmaceutical ingredient (API). Methyl 2-amino-4-chloro-5-fluorobenzoate is a quintessential example of such a scaffold. This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore the causal relationships behind its synthesis, characterization, and application. As a senior application scientist, my objective is to offer not just a protocol, but a framework of understanding, enabling researchers to leverage this molecule's full potential in the rational design of novel therapeutics. The strategic placement of chloro and fluoro groups on an aminobenzoate core offers a powerful tool for modulating metabolic stability, lipophilicity, and target engagement—critical parameters in modern drug discovery.

Molecular Structure and Physicochemical Identity

The precise arrangement of functional groups and halogen atoms on the benzene ring defines the reactivity and utility of this compound. The electron-donating amino group and the electron-withdrawing ester and halogen substituents create a unique electronic landscape that dictates its role in subsequent chemical transformations.

Chemical Structure Diagram

The structural formula provides a clear visualization of the spatial arrangement of the atoms.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial. The following table summarizes these key parameters.

IdentifierValueSource
CAS Number 104901-79-3[1][2]
Molecular Formula C₈H₇ClFNO₂[3]
Molecular Weight 203.60 g/mol [3]
IUPAC Name This compound[2]
InChI InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(10)6(9)3-7(4)11/h2-3H,11H2,1H3N/A
SMILES COC(=O)C1=C(C=C(C=C1Cl)F)NN/A
Appearance Solid[4]
Boiling Point 302.8 ± 37.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Flash Point 136.9 ± 26.5 °C[3]
LogP 3.51[3]

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-amino-4-chloro-5-fluorobenzoic acid.[5] This method is favored for its high atom economy and straightforward workup.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow from starting material to the purified final product.

G cluster_synthesis Synthesis & Purification Workflow start 2-Amino-4-chloro-5- fluorobenzoic Acid + Methanol reaction Acid Catalysis (H₂SO₄) Reflux start->reaction Reactants quench Neutralization/ Workup (e.g., NaHCO₃) reaction->quench Crude Mixture extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction purify Purification (Recrystallization or Chromatography) extraction->purify Organic Phase product Methyl 2-amino-4-chloro- 5-fluorobenzoate purify->product Purified Product

Caption: Workflow for the synthesis and purification of the target compound.

Mechanistic Rationale (Fischer Esterification)

The synthesis proceeds via the Fischer esterification mechanism. The choice of a strong acid catalyst, typically concentrated sulfuric acid, is critical. Its role is twofold:

  • Protonation of the Carbonyl: The acid protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Water Sequestration: Sulfuric acid acts as a dehydrating agent, sequestering the water molecule formed during the reaction. According to Le Châtelier's principle, removing a product (water) drives the equilibrium towards the formation of the ester, thereby increasing the reaction yield.

Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a practical rate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and purification will yield a product whose spectroscopic data matches the expected profile (Section 3).

Materials:

  • 2-amino-4-chloro-5-fluorobenzoic acid (1 equivalent)

  • Anhydrous Methanol (20-30 equivalents, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloro-5-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq) to the flask and stir to suspend the solid. Carefully and slowly, add concentrated sulfuric acid (0.1 eq) to the stirring suspension.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and water. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the purified this compound.

Spectroscopic Analysis and Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable. Spectroscopic methods provide a definitive fingerprint of the molecular structure. While specific experimental data from a single source is not available, the expected signals can be reliably predicted based on the structure, providing a benchmark for laboratory validation.[6]

Spectroscopic TechniqueExpected Observations and Rationale
¹H NMR ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃). The singlet multiplicity is due to the absence of adjacent protons. ~5.0-6.0 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂). The signal is often broad due to quadrupole broadening and exchange with trace water. ~6.5-7.5 ppm (2 distinct signals, 1H each): Aromatic protons. They will appear as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The exact chemical shifts are influenced by the electronic effects of the substituents.
¹³C NMR ~52 ppm: Carbon of the methyl ester (-OCH₃). ~110-150 ppm: Aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant. Signals for carbons attached to the amino, chloro, and ester groups will be distinct. ~165 ppm: Carbonyl carbon of the ester group (-C=O).
FT-IR (cm⁻¹) ~3350-3450 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching of the primary amine. ~1700-1720 cm⁻¹: Strong C=O stretching of the ester carbonyl. ~1600-1620 cm⁻¹: N-H bending (scissoring) vibration. ~1200-1300 cm⁻¹: C-O stretching of the ester. ~1100-1150 cm⁻¹: C-F stretching.
Mass Spec. (MS) Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (203.60). The isotopic pattern will be characteristic of a molecule containing one chlorine atom, showing an (M)⁺ peak and an (M+2)⁺ peak in an approximate 3:1 ratio.

Role in Medicinal Chemistry and Drug Design

This compound is not an API itself but is a highly valued intermediate. Its structure is pre-validated with features known to be beneficial in drug candidates.

Strategic Importance of Halogenation

The inclusion of fluorine and chlorine is a deliberate strategy in drug design.[7]

  • Fluorine: Often introduced to block metabolic oxidation at that position, thereby increasing the drug's half-life. It can also enhance binding affinity to target proteins by participating in favorable electrostatic interactions and can lower the pKa of adjacent functional groups.

  • Chlorine: Increases lipophilicity, which can enhance membrane permeability and oral absorption. It can also fill hydrophobic pockets in a protein's active site, improving binding potency.

Application as a Versatile Scaffold

The compound's functional groups serve as reactive handles for building molecular complexity:

  • Amino Group: Can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems (e.g., quinazolinones), which are common cores in many approved drugs.[8]

  • Ester Group: Can be hydrolyzed back to a carboxylic acid for further modification or converted to an amide, a common functional group in APIs that participates in hydrogen bonding with biological targets.

The logical flow from this building block to a complex, drug-like molecule is illustrated below.

G node_start node_start node_reagent node_reagent node_intermediate node_intermediate node_final node_final A Methyl 2-amino-4-chloro- 5-fluorobenzoate B Acylation of Amine (e.g., with an Acid Chloride) A->B Step 1 C Amide Intermediate B->C D Saponification of Ester (Hydrolysis to Carboxylic Acid) C->D Step 2 E Carboxylic Acid Intermediate D->E F Amide Coupling (with a new amine) E->F Step 3 G Complex Drug-like Molecule (e.g., Kinase Inhibitor Scaffold) F->G

Caption: Logical pathway from a building block to a complex therapeutic agent.

This compound and its analogs are instrumental in synthesizing a range of therapeutics, including kinase inhibitors for oncology and antivirals. For instance, related aminobenzoates are key intermediates in the synthesis of drugs like Tolvaptan.[9]

Safety, Handling, and Storage

Adherence to safety protocols is paramount for ensuring researcher safety and experimental integrity.

  • Hazard Classification: This compound is generally classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[14]

Conclusion

This compound represents more than just a chemical formula; it is a strategic tool for the medicinal chemist. Its carefully arranged functional groups and halogen substituents provide a robust starting point for the synthesis of complex and potent therapeutic agents. By understanding its synthesis, reactivity, and the rationale behind its use, researchers can more effectively design and execute synthetic campaigns, accelerating the journey from a molecular concept to a life-changing medicine. This guide serves as a foundational resource to support that mission, grounded in the principles of scientific accuracy, practical utility, and safety.

References

  • Chemsrc. This compound | CAS#:104901-79-3. [Link]

  • Chemsrc. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1. [Link]

  • Saflufenacil Intermediates. Methyl 2-chloro-4-fluoro-5-aminobenzoate. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875. [Link]

  • Exploring Methyl 2-amino-4,5-difluorobenzoate: Applications and Synthesis. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
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  • KEGG PATHWAY Database. [Link]

  • ACS Publications - American Chemical Society. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]

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Methyl 2-amino-4-chloro-5-fluorobenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4-chloro-5-fluorobenzoate

Introduction

This compound is a substituted anthranilate derivative of significant interest in medicinal chemistry and materials science. As a halogenated aromatic amine, it serves as a versatile building block for the synthesis of complex heterocyclic structures, which form the core of many pharmaceutical agents. Understanding the physical properties of this compound is not merely an academic exercise; it is the foundational requirement for its effective use in any research and development setting. Accurate physical data underpins everything from reaction stoichiometry and purification strategies to formulation and safety protocols.

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the causality behind why each property is critical for successful experimental design and execution.

Compound Identification and Core Attributes

The first step in any laboratory workflow is the unambiguous identification of the material. The fundamental identifiers for this compound provide the necessary information for sourcing, documentation, and regulatory compliance.

PropertyValueSource
Chemical Name This compound[1][2][3]
CAS Number 104901-79-3[1][2][3]
Molecular Formula C₈H₇ClFNO₂[2]
Molecular Weight 203.60 g/mol [2]
Purity (Typical) ≥98%[2]

The molecular structure, containing an ester, an amine, and two distinct halogen atoms on an aromatic ring, dictates its reactivity and physical behavior.

Caption: Molecular structure of this compound.

Physicochemical Properties: An In-Depth Look

While specific quantitative data for properties like melting point and density are not consistently published across suppliers, this section outlines their significance and the standard methods for their determination. For a research scientist, knowing how to measure and interpret these properties is as crucial as the numbers themselves.

Appearance and Physical State

Based on analogous compounds, this compound is typically supplied as a solid, ranging from a powder to crystalline form.[4] The color can vary from white to pale brown or cream.

  • Expertise & Experience: A significant deviation from an off-white or light tan color may indicate the presence of impurities, often resulting from oxidation of the amine group or residual reagents from synthesis. Always begin a workflow by noting the physical appearance as a first-pass quality check.

Solubility Profile

The molecule possesses both polar (amine, ester) and non-polar (chlorofluorinated benzene ring) characteristics. This amphiphilic nature dictates its solubility.

  • Expected Solubility: Generally soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols (Methanol, Ethanol). It is expected to have limited solubility in water and non-polar solvents like hexanes.

  • Trustworthiness: Establishing a solubility profile is critical for reaction setup. Running reactions in a heterogeneous mixture can lead to inconsistent results and difficult kinetics. A preliminary solubility test with small quantities of material in various solvents is a self-validating step that prevents large-scale reaction failures.

Thermal Properties: Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities.

  • Authoritative Grounding: While the exact melting point is not cited in the provided search results, its determination is a fundamental characterization step. The experimental protocol for this is well-established.

Experimental Protocols for Physical Characterization

The following sections provide step-by-step methodologies for determining key physical properties, ensuring data integrity and reproducibility.

Protocol 1: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a technique that ensures accuracy and reproducibility.

Causality: The principle relies on the precise temperature at which the solid-to-liquid phase transition occurs. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break the structure, and this transition occurs over a wider range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and free-flowing. If necessary, gently crush any large crystals with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Set a fast ramp rate (~10-20 °C/min) to find an approximate melting range.

  • Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting point. Prepare a new capillary tube. Set a slow ramp rate (1-2 °C/min).

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Caption: Workflow for accurate melting point determination.

Protocol 2: NMR Spectroscopic Analysis for Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the molecular structure. It provides a unique "fingerprint" based on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Causality: The protocol is designed to acquire a high-resolution spectrum by properly preparing the sample and setting optimal spectrometer parameters. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is crucial, as it must dissolve the compound without its own signals obscuring important regions of the spectrum.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound.[5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing Tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • Transfer the solution to a clean, 5 mm NMR tube.[5]

  • Spectrometer Setup:

    • Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.[5]

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment.[5]

    • Set the spectral width to cover a range of approximately 0-12 ppm.[5]

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform to the acquired data.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS #104901-79-3 was not found in the provided search results, the molecular structure allows for an expert assessment of the likely hazards. The presence of a halogenated aromatic amine functional group requires careful handling.

  • Potential Hazards (Inferred from Similar Compounds):

    • Skin and Eye Irritation: Aromatic amines and halogenated compounds can cause skin and serious eye irritation.[6][7]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[6]

    • Acute Toxicity: May be harmful if swallowed.[8]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

    • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

    • Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate whose utility in research is directly tied to a thorough understanding of its physical properties. This guide emphasizes that beyond simply looking up data, the modern scientist must be adept at the principles of physical characterization. By employing rigorous experimental protocols for determining properties like melting point and spectroscopic identity, and by adhering to strict safety procedures, researchers can ensure the integrity of their work and the successful advancement of their scientific goals.

References

  • Chemsrc. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1. Chemsrc.com. Accessed January 9, 2026.
  • BLD Pharm. 936540-27-1|Methyl 2-amino-5-chloro-4-fluorobenzoate. Bldpharm.com. Accessed January 9, 2026.
  • Chemsrc. This compound | CAS#:104901-79-3. Chemsrc.com. Accessed January 9, 2026.
  • Sigma-Aldrich. Methyl 2-amino-4-fluorobenzoate. Sigmaaldrich.com. Accessed January 9, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigmaaldrich.com. August 14, 2024.
  • ECHEMI. Methyl 2-amino-5-fluorobenzoate SDS, 319-24-4 Safety Data Sheets. Echemi.com. Accessed January 9, 2026.
  • Cayman Chemical. Safety Data Sheet. Caymanchem.com. July 29, 2025.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Fishersci.com. September 24, 2025.
  • Matrix Scientific. Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate. Matrixscientific.com. Accessed January 9, 2026.
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  • Angene. Methyl 2-chloro-4-fluoro-5-aminobenzoate. Angenechem.com. Accessed January 9, 2026.
  • ChemicalBook. This compound | 104901-79-3. Chemicalbook.com. July 16, 2025.
  • BLD Pharm. 86505-94-4|Methyl 2-amino-6-fluorobenzoate. Bldpharm.com. Accessed January 9, 2026.
  • PubChemLite. Methyl 2-amino-5-chloro-4-fluorobenzoate (C8H7ClFNO2). Pubchemlite.com. Accessed January 9, 2026.
  • ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate.
  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Eurojchem.com. Accessed January 9, 2026.
  • Sigma-Aldrich. Methyl 4-fluorobenzoate 98 403-33-8. Sigmaaldrich.com. Accessed January 9, 2026.
  • Sigma-Aldrich. Methyl 2-amino-5-chlorobenzoate 95 5202-89-1. Sigmaaldrich.com. Accessed January 9, 2026.
  • National Institutes of Health. Methyl 2-amino-5-chlorobenzoate - PMC. Nih.gov. Accessed January 9, 2026.
  • CymitQuimica. Methyl 5-amino-4-chloro-2-fluorobenzoate. Cymitquimica.com. Accessed January 9, 2026.
  • ChemicalBook. 5-AMino-2-chloro-4-fluorobenzoic acid CAS#: 172404-33-0. Chemicalbook.com. Accessed January 9, 2026.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Patents.google.com. Accessed January 9, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 2-Amino-5-chlorobenzoate | 5202-89-1. Tcichemicals.com. Accessed January 9, 2026.
  • Cayman Chemical. 2-Amino-5-fluorobenzoic Acid (CAS 446-08-2). Caymanchem.com. Accessed January 9, 2026.
  • Thermo Fisher Scientific. Methyl 2-amino-4-fluorobenzoate, 97%, Thermo Scientific Chemicals 25 g. Fishersci.com. Accessed January 9, 2026.
  • Biosynth. Methyl 2-amino-4-bromo-5-fluorobenzoate | 1395493-30-7 | VFC49330. Biosynth.com. Accessed January 9, 2026.
  • Benchchem. Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values. Benchchem.com. Accessed January 9, 2026.
  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Bsj.uobaghdad.edu.iq. Accessed January 9, 2026.
  • Chem-Impex. Methyl 2-amino-5-cyanobenzoate. Chemimpex.com. Accessed January 9, 2026.
  • ChemicalBook. Methyl 4-amino-5-ethyl-2-fluorobenzoate CAS#: 1427408-91-0. Chemicalbook.com. Accessed January 9, 2026.
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  • Stratech Scientific. methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%, 10 grams.

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A Comprehensive Technical Guide to the Solubility Profiling of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability. Methyl 2-amino-4-chloro-5-fluorobenzoate, a substituted aminobenzoic acid ester, presents a unique physicochemical profile due to its combination of functional groups. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, offering robust, self-validating protocols for both kinetic and thermodynamic solubility assessment. This document details validated analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC), for accurate quantification and provides a strategic approach to building a complete solubility profile essential for downstream development.

Part 1: Physicochemical Characterization and Theoretical Considerations

Introduction to this compound

This compound is a halogenated aromatic compound with the following key identifiers:

  • Chemical Structure:

    (Note: A visual representation of the structure would be inserted here in a full whitepaper)

  • CAS Number: 104901-79-3[1]

  • Molecular Formula: C₈H₇ClFNO₂

  • Molecular Weight: 203.60 g/mol [2]

The molecule's structure features an aromatic ring substituted with an amino group (-NH₂), a methyl ester (-COOCH₃), a chloro group (-Cl), and a fluoro group (-F). This combination predicts a complex solubility behavior. The polar amino and ester groups can engage in hydrogen bonding with protic solvents, while the halogenated aromatic ring contributes to its lipophilicity.

The Critical Role of Solubility in Drug Development

Solubility is a foundational parameter in pharmaceutical sciences.[3][4] Poor aqueous solubility is a major hurdle, often leading to low and variable oral bioavailability, which can compromise therapeutic efficacy.[5] Therefore, a thorough understanding of a compound's solubility profile across different solvents and pH conditions is essential for:

  • Feasibility Assessment: Early-stage evaluation of a compound's drug-like properties.

  • Formulation Development: Designing appropriate dosage forms (e.g., solutions, suspensions, solid dispersions).[6]

  • Biopharmaceutical Classification: Classifying the drug under the Biopharmaceutics Classification System (BCS), which guides regulatory requirements.[7]

Factors Influencing Solubility

The solubility of this compound is not a single value but a function of its environment.

  • pH: The presence of a basic amino group makes the compound's aqueous solubility highly dependent on pH.[8][9] In acidic solutions (low pH), the amino group will be protonated to form a more polar, and thus more soluble, cationic salt.[8]

  • Solvent Selection: As a substituted aminobenzoic acid derivative, polar organic solvents are recommended as starting points for solubilization. The likely order of effectiveness is polar aprotic solvents (e.g., DMSO, DMF) followed by alcohols (e.g., ethanol, methanol).[8]

  • Temperature: Solubility studies should ideally be conducted at controlled temperatures relevant to both storage (e.g., 4°C) and physiological conditions (37°C).[10]

  • Solid-State Properties: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique crystal lattice energy and, consequently, a different equilibrium solubility.[6] It is crucial to characterize the solid form used in solubility experiments.

Part 2: Experimental Framework for Solubility Determination

A multi-tiered approach is recommended, beginning with rapid screening methods and progressing to more rigorous equilibrium studies for promising candidates.

Overview of Experimental Strategy

The following workflow provides a systematic path for comprehensive solubility characterization.

G A Compound Synthesis & Characterization B Kinetic Solubility Assay (Turbidimetric Method) A->B Small sample C Rank-Order Solvents (Aqueous & Organic) B->C Rapid data D Equilibrium Solubility (Shake-Flask Method) C->D E pH-Solubility Profile (Aqueous Buffers) D->E F Quantitative Analysis (HPLC-UV or UV-Vis) E->F G Data Compilation & Profile Generation F->G H Final Report G->H G A 1. Add excess solid to solvent in vial B 2. Seal and agitate (e.g., 24-48h at 37°C) A->B C 3. Allow solids to settle B->C D 4. Separate phases (Centrifuge/Filter) C->D E Supernatant (Saturated Solution) D->E Liquid F Solid Pellet D->F Solid G 5. Dilute supernatant for analysis E->G H 6. Quantify concentration via HPLC-UV G->H

Caption: The Shake-Flask method for equilibrium solubility.

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Place the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24 to 72 hours) until equilibrium is established.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to stand. Separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF). [6]4. Sample Preparation: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method as described in Part 3.

Part 3: Quantitative Analysis Methodologies

Trustworthiness: Accurate quantification of the dissolved compound is paramount. A validated HPLC method is the preferred approach due to its high specificity and ability to separate the parent compound from potential impurities or degradants. [11]

Protocol: Quantification by Reverse-Phase HPLC-UV

Causality: This method utilizes a non-polar stationary phase (C18) and a polar mobile phase to separate compounds based on their hydrophobicity. UV detection is suitable as the aromatic ring of the analyte provides strong UV absorbance. [12]

G A Mobile Phase Acetonitrile:Water (0.1% Formic Acid) B Pump Flow Rate: 1.0 mL/min A->B C Autosampler Injection Vol: 10 µL B->C D Column C18, 4.6x150mm Temp: 30°C C->D E UV Detector λ = 254 nm D->E F Data System Peak Area vs. Concentration E->F

Caption: A typical RP-HPLC-UV system configuration.

Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm). [11]3. Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute this stock to prepare a series of at least five calibration standards.

  • Calibration: Inject the standards and construct a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999.

  • Sample Analysis: Inject the prepared samples from the solubility experiment and determine their concentration by interpolating their peak areas on the calibration curve. [12]

Part 4: Data Interpretation and Presentation

All quantitative data should be summarized in a clear, structured format to facilitate comparison and analysis.

Solubility Data Table
Solvent SystempHTemperature (°C)Solubility (µg/mL)Standard DeviationAnalytical Method
Deionized Water6.825[Insert Data][Insert Data]HPLC-UV
PBS Buffer7.437[Insert Data][Insert Data]HPLC-UV
0.1 M HCl1.037[Insert Data][Insert Data]HPLC-UV
EthanolN/A25[Insert Data][Insert Data]HPLC-UV
Propylene GlycolN/A25[Insert Data][Insert Data]HPLC-UV
DMSON/A25[Insert Data][Insert Data]HPLC-UV
Building a pH-Solubility Profile

By determining the equilibrium solubility in a series of aqueous buffers across a wide pH range (e.g., pH 1 to 10), a pH-solubility profile can be generated. This profile is a graphical representation of solubility versus pH and is invaluable for predicting the behavior of the compound in the gastrointestinal tract and for developing pH-modified formulations.

Conclusion

Determining the solubility of this compound requires a methodical and scientifically rigorous approach. This guide outlines a comprehensive strategy, from rapid kinetic screening to the gold-standard shake-flask method, underpinned by robust HPLC-UV analytical quantification. By following these self-validating protocols, researchers and drug development professionals can generate accurate and reliable solubility data. This information is not merely a set of numbers but a foundational dataset that will guide subsequent formulation activities, predict in vivo performance, and ultimately de-risk the development pathway for this promising chemical entity.

References

  • Title: Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry Source: PubMed URL: [Link]

  • Title: UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells Source: ACS Publications URL: [Link]

  • Title: Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1 Source: Chemsrc URL: [Link]

  • Title: How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Source: ResearchGate URL: [Link]

  • Title: Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer Source: Roots Press URL: [Link]

  • Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

  • Title: 4-Aminobenzoic acid - Solubility of Things Source: Solubility of Things URL: [Link]

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  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

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  • Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

  • Title: Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions Source: ACS Publications URL: [Link]

  • Title: pH and Solvent Influence on p-Aminobenzoic Acid Source: CORE URL: [Link]

  • Title: pH-dependent spectral properties of para-aminobenzoic acid and its derivatives Source: PubMed URL: [Link]

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A Technical Guide to the Spectral Analysis of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-chloro-5-fluorobenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectral data. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The principles and experimental protocols detailed herein are designed to offer a robust framework for its characterization. While direct experimental spectra for this specific molecule are not widely available, this guide synthesizes data from analogous compounds and fundamental spectroscopic principles to present a reliable predictive analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of this compound in a standard deuterated solvent like CDCl₃ are summarized below. These predictions are based on the analysis of substituent effects on the benzene ring.[1]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (at C-3)6.8 - 7.2Doublet1H
Aromatic-H (at C-6)7.5 - 7.9Doublet1H
-NH₂4.5 - 5.5Broad Singlet2H
-OCH₃3.8 - 4.0Singlet3H
  • Aromatic Protons: The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing chloro, fluoro, and methoxycarbonyl groups will deshield them.[1] The proton at C-3 is expected to be upfield compared to the proton at C-6 due to the stronger shielding effect of the adjacent amino group. The coupling between these two aromatic protons, being meta to each other, would result in small coupling constants (J ≈ 2-3 Hz).

  • Amine Protons: The chemical shift of the -NH₂ protons can be broad and its position is concentration-dependent.[2][3]

  • Methyl Protons: The methyl ester protons will appear as a sharp singlet.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.[4]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve Sample Add TMS Add TMS Dissolve Sample->Add TMS Acquire Spectrum Acquire Spectrum Add TMS->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data Analyze Spectrum Analyze Spectrum Process Data->Analyze Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are influenced by the nature of the substituents on the benzene ring.[5][6][7][8]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 170
C-NH₂145 - 150
C-Cl125 - 130
C-F150 - 155 (with C-F coupling)
C-COOCH₃115 - 120
Aromatic CH (C-3)110 - 115
Aromatic CH (C-6)120 - 125
-OCH₃51 - 53
  • Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data

The characteristic IR absorption bands for this compound are predicted as follows:

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch (Amine)3300 - 3500Two sharp bands for primary amine[9][10][11][12]
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1700 - 1730Strong absorption[11]
C=C Stretch (Aromatic)1450 - 1600Multiple bands[13]
C-N Stretch (Aromatic Amine)1250 - 1350[2][12]
C-O Stretch (Ester)1000 - 1300Two bands
C-Cl Stretch700 - 850
C-F Stretch1000 - 1400
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₇ClFNO₂ = 203.59 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed.

  • Major Fragmentation Pathways: Key fragmentation patterns for benzoate esters often involve the loss of the alkoxy group or the entire ester group.[15][16]

    • Loss of -OCH₃: [M - 31]⁺

    • Loss of -COOCH₃: [M - 59]⁺

    • Decarboxylation: Loss of CO₂ from a rearranged molecular ion.[17]

M [M]⁺˙ m/z 203/205 M_minus_31 [M - OCH₃]⁺ m/z 172/174 M->M_minus_31 - •OCH₃ M_minus_59 [M - COOCH₃]⁺ m/z 144/146 M->M_minus_59 - •COOCH₃ Aryl_ion [C₆H₂ClFNH₂]⁺ m/z 144/146 M_minus_31->Aryl_ion - CO

Sources

safety and handling of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-4-chloro-5-fluorobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 936540-27-1, 104901-79-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure safe and effective laboratory operations.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted anthranilate derivative, a class of compounds frequently utilized as building blocks in pharmaceutical and fine chemical synthesis.[1][2] Its specific arrangement of amino, chloro, and fluoro substituents on the benzene ring makes it a versatile intermediate.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

Chemical Structure:

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 936540-27-1[3], 104901-79-3[4]Chemsrc[3][4]
Molecular Formula C₈H₇ClFNO₂Echemi[5]
Molecular Weight 203.60 g/mol Chemsrc[4]
Appearance Solid, powder or lump form, white to yellow/green.TCI[6]
Purity Typically >95%BLD Pharm[7], Chemsrc[3]

Section 2: Hazard Identification and Risk Assessment

While specific GHS classification for this compound is not universally available, data from structurally similar compounds, such as other halogenated anthranilates, provides a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential toxicity upon exposure.

Table 2: GHS Hazard Classification (Based on Analog Data)

Hazard ClassCategoryHazard StatementSource (Analog Compound)
Skin Irritation2H315: Causes skin irritation.Sigma-Aldrich[8], SynQuest Labs[9]
Eye Irritation2/2AH319: Causes serious eye irritation.Sigma-Aldrich[8], SynQuest Labs[9]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.Sigma-Aldrich[8], SynQuest Labs[9]
Acute Toxicity (Oral)3 or 4H301/H302: Toxic/Harmful if swallowed.SynQuest Labs[9][10]
Aquatic Hazard (Long-term)2H411: Toxic to aquatic life with long lasting effects.Apollo Scientific[11]
Expert Analysis of Health Hazards
  • Respiratory Tract Irritation: As a fine powder, this compound poses an inhalation risk. The primary amino group and halogen substituents can irritate the mucous membranes of the respiratory system. Therefore, handling should always occur in a well-ventilated area, preferably within a fume hood, to prevent aerosolization and inhalation.[11][12]

  • Skin and Eye Irritation: Direct contact with skin is likely to cause irritation.[13] The most significant acute risk is serious eye irritation upon contact.[14][15] The causality lies in the chemical's ability to denature proteins and disrupt cell membranes in sensitive tissues. This necessitates the mandatory use of gloves and safety glasses or goggles.[9]

  • Ingestion Toxicity: Oral toxicity is a key concern. Accidental ingestion could lead to systemic effects.[9] This underscores the importance of strict hygiene protocols, such as prohibiting eating or drinking in the laboratory and washing hands thoroughly after handling.[11]

Section 3: Safe Handling and Engineering Controls

A self-validating safety protocol is one where checks and protective measures are integrated into the workflow itself. The following procedures are designed to minimize exposure at every step.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that engineering controls should be prioritized over personal protective equipment.

  • Fume Hood: All weighing, transferring, and solution preparations involving this compound must be conducted inside a certified chemical fume hood. This is critical to contain dust and vapors, preventing respiratory exposure.[12]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10][16]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental contact.[9][17]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the identified risks of irritation and potential sensitization.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Source
Eye/Face Chemical safety goggles or safety glasses with side-shields. A face shield is recommended when handling larger quantities.Protects against dust particles and splashes causing serious eye irritation. Conforms to EN 166 (EU) or NIOSH (US) standards.[9][18]
Hand Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation. Always check for tears before use and wash hands after removal.[9][13]
Body Laboratory coat.Protects skin and personal clothing from contamination.[19]
Respiratory Required if working outside a fume hood or if dust generation is unavoidable. Use a NIOSH/MSHA-approved N95 dust respirator or equivalent.Prevents inhalation of airborne particles that may cause respiratory irritation.[15][19]

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[15][16] Keep away from sources of ignition and heat.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][15] These materials can initiate exothermic or violent reactions, leading to the release of hazardous decomposition products.

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[15]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][20]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13][18]

Accidental Release and Spill Cleanup

The response to a spill must be systematic to ensure safety and prevent environmental contamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (Small vs. Large) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain Spill (Use inert absorbent material like vermiculite or sand) ppe->contain cleanup_small Small Spill: Carefully sweep up solid material contain->cleanup_small Small cleanup_large Large Spill: Contact EH&S or Emergency Response Team contain->cleanup_large Large collect Place material into a sealed, labeled container for disposal cleanup_small->collect end Procedure Complete cleanup_large->end decontaminate Decontaminate Area (Wash with soap and water) collect->decontaminate dispose Dispose of waste through approved channels decontaminate->dispose dispose->end

Caption: Decision workflow for responding to an accidental spill.

Protocol for a Small Spill:

  • Evacuate and Alert: Ensure personnel are aware of the spill and the area is clear.

  • Don PPE: Wear the minimum PPE specified in Table 3, including respiratory protection.

  • Containment: Prevent the spread of the powder. Avoid creating dust.[18]

  • Cleanup: Gently sweep or scoop the material into a suitable, labeled container for hazardous waste. Do not use air hoses.[11]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the container and any contaminated materials as hazardous chemical waste according to institutional and local regulations.[14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13][18]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[15][18]

Section 6: Experimental Workflow Protocol: Weighing and Solution Preparation

This section details a standard operating procedure for safely handling the compound from storage to a prepared solution, integrating the safety principles discussed previously.

Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (in Fume Hood) cluster_cleanup Cleanup Phase gather_materials 1. Gather Materials (Spatula, weigh paper, solvent, glassware) don_ppe 2. Don Full PPE (Coat, Goggles, Gloves) get_reagent 3. Retrieve Reagent from storage don_ppe->get_reagent weigh 4. Weigh Compound onto weigh paper using a tared balance get_reagent->weigh transfer 5. Transfer Solid to reaction vessel weigh->transfer add_solvent 6. Add Solvent and dissolve transfer->add_solvent seal_reagent 7. Securely Seal original reagent container add_solvent->seal_reagent return_storage 8. Return to Storage seal_reagent->return_storage dispose_waste 9. Dispose of contaminated weigh paper as solid waste return_storage->dispose_waste clean_area 10. Clean Work Area and remove PPE dispose_waste->clean_area

Caption: Step-by-step workflow for safe handling from storage to solution.

Step-by-Step Methodology:

  • Preparation: Before entering the fume hood, gather all necessary equipment, including spatula, weigh paper, beaker or flask, and the chosen solvent. Don all required PPE as detailed in Section 3.2.

  • Retrieve from Storage: Obtain the container of this compound from its designated storage location.

  • Weighing (Inside Fume Hood): Place a piece of weigh paper on an analytical balance inside the fume hood and tare it. Carefully use a clean spatula to transfer the desired amount of the solid onto the weigh paper. Avoid any actions that could generate dust.

  • Transfer: Gently fold the weigh paper and carefully transfer the solid into the designated glassware.

  • Solubilization: Add the appropriate solvent to the glassware to dissolve the compound.

  • Cleanup: Securely close the lid of the primary compound container and wipe it down before returning it to storage. Dispose of the used weigh paper and any contaminated materials in the designated solid hazardous waste container.

  • Final Steps: Clean the work surface within the fume hood. Remove PPE in the correct order (gloves first) and wash hands thoroughly.

References

  • ECHEMI. (n.d.). Methyl 2-amino-5-fluorobenzoate SDS, 319-24-4 Safety Data Sheets.
  • Echemi. (n.d.). 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester Safety Data Sheets.
  • Chemsrc. (2025). Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1.
  • ECHEMI. (n.d.). Methyl 2-amino-5-chlorobenzoate SDS, 5202-89-1 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-chloro-5-fluorobenzoate.
  • Haihang Industry Co., Ltd. (n.d.). Methyl 2-chloro-4-fluoro-5-aminobenzoate.
  • Fisher Scientific. (2009). Methyl 2-amino-5-chlorobenzoate - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • SynQuest Laboratories, Inc. (n.d.). 2-Amino-3-chloro-5-fluorobenzoic acid Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet acc. to OSHA HCS.
  • Synquest Labs. (n.d.). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.
  • Apollo Scientific. (2022). Methyl 2-amino-5-chlorobenzoate Safety Data Sheet.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sciencelab.com, Inc. (2008). Material Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-4-fluorobenzoate.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET.
  • NIOSH. (n.d.). NIOSH Manual of Analytical Methods (2003-154).
  • ECHEMI. (n.d.). Bronopol SDS, 52-51-7 Safety Data Sheets.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-Amino-5-fluorobenzoate 319-24-4.
  • Chemsrc. (2025). This compound | CAS#:104901-79-3.
  • Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E, 66(11).
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • BLD Pharm. (n.d.). 936540-27-1|Methyl 2-amino-5-chloro-4-fluorobenzoate.
  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate.
  • Shi, Y.-B., et al. (2010).
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-amino-5-fluorobenzoate | CAS 319-24-4.
  • Al-Ghanimi, H., et al. (2021).
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-chlorobenzoate 95 5202-89-1.
  • Echemi. (2024). 1427413-83-9 methyl 4-amino-2-chloro-5-fluorobenzoate.
  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.
  • BLD Pharm. (n.d.). 5202-89-1|Methyl 2-amino-5-chlorobenzoate.
  • FDA. (n.d.). Analytical Methods (methods used to detect and measure each analyte).

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Navigating the Acquisition and Application of Methyl 2-amino-4-chloro-5-fluorobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis of the Cost, Synthesis, and Application of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, the strategic procurement and application of specialized chemical building blocks are paramount to project success. This in-depth technical guide provides a comprehensive overview of Methyl 2-amino-4-chloro-5-fluorobenzoate (CAS No. 104901-79-3), a crucial intermediate in pharmaceutical synthesis. This guide will delve into a detailed cost analysis, explore its synthetic pathways, and illuminate its applications, providing a vital resource for informed decision-making in a laboratory and manufacturing setting.

Introduction to a Versatile Building Block

This compound is a substituted anthranilate derivative, a class of compounds widely recognized for their utility in the synthesis of a diverse range of heterocyclic systems and other complex organic molecules. Its unique arrangement of amino, chloro, and fluoro substituents on the benzene ring, coupled with the reactive methyl ester functionality, makes it a valuable precursor in the construction of novel molecular architectures with potential therapeutic applications.

Key Physicochemical Properties:

PropertyValue
CAS Number 104901-79-3[1][2][3]
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol [3]
Appearance Typically a solid
Purity Commonly available at ≥98% or ≥99%[4]

Cost Analysis: A Multifaceted Perspective

The cost of this compound is influenced by a confluence of factors including order quantity, purity specifications, and the chosen supplier. As a specialized chemical intermediate, its price is not as standardized as common laboratory reagents and often requires direct inquiry with manufacturers and distributors.

Factors Influencing Cost:

  • Purity: Higher purity grades, essential for cGMP (current Good Manufacturing Practices) environments and sensitive synthetic applications, command a premium price due to the additional purification steps required.

  • Scale of Synthesis: The complexity of the synthetic route and the cost of starting materials directly impact the final price.

  • Supplier: Pricing can vary between suppliers due to differences in their manufacturing processes, overhead costs, and market position.

  • Quantity: As with most chemical procurement, the price per unit (e.g., per gram) generally decreases with increasing order volume. Bulk orders for process scale-up will have a significantly different cost structure than small quantities for initial research.

Illustrative Pricing:

While a comprehensive price list from all suppliers is not publicly available, some vendors provide an indication of the cost for research quantities. For instance, one supplier offers the following tiered pricing:

  • 1 gram: ¥385.00

  • 5 grams: ¥1349.00

It is crucial for procurement managers and principal investigators to request quotes from multiple reputable suppliers to ensure competitive pricing for their specific needs.

Synthetic Pathways: From Precursors to Product

The synthesis of this compound typically involves a multi-step process, often starting from more readily available substituted nitrobenzene or aniline precursors. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively documented in standard chemical literature, a plausible and commonly employed synthetic strategy can be inferred from the synthesis of structurally similar compounds.

A general and logical synthetic approach would likely involve the following key transformations:

  • Nitration: Introduction of a nitro group onto a suitably substituted benzene ring.

  • Halogenation: Selective introduction of chlorine and fluorine atoms at the desired positions. The order of these steps is critical to direct the regioselectivity of the reactions.

  • Reduction: Conversion of the nitro group to an amino group.

  • Esterification: Conversion of a carboxylic acid functionality to its methyl ester.

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key chemical transformations.

Conceptual Synthetic Workflow

For instance, a plausible route could start with a fluorinated aniline, followed by chlorination and subsequent functional group manipulations. The synthesis of the related compound, methyl 2-amino-5-chlorobenzoate, has been described to proceed via the halogenation of 2-aminobenzoic acid followed by esterification with thionyl chloride and methanol.[5] This general strategy underscores the types of reactions that would be involved in producing the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anthranilic acid derivatives are pivotal intermediates in the pharmaceutical industry.[6] The specific arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of complex heterocyclic compounds, which form the core of many modern therapeutic agents.

While the direct application of this specific intermediate in a marketed drug is not prominently disclosed in the public domain, its structural motifs are present in a variety of biologically active molecules. The amino and ester groups provide convenient handles for further chemical modifications, such as amide bond formation and cyclization reactions, to build more elaborate molecular scaffolds.

The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. Fluorine, in particular, is often incorporated to enhance metabolic stability, improve binding affinity, and modulate pKa.[7]

The following diagram illustrates the central role of this intermediate in the drug discovery pipeline.

Drug_Discovery_Pipeline cluster_0 Synthesis & Modification cluster_1 Screening & Optimization A Methyl 2-amino-4-chloro- 5-fluorobenzoate B Amidation / Cyclization A->B C Novel Heterocyclic Scaffolds B->C D Lead Compound Identification C->D Biological Screening E Structure-Activity Relationship (SAR) Studies D->E F Candidate Drug E->F QC_Workflow A Incoming Batch of This compound B HPLC Purity Analysis A->B C NMR Structural Confirmation A->C D Mass Spectrometry (MW Verification) A->D E IR Spectroscopy (Functional Groups) A->E F Certificate of Analysis (CoA) Generation B->F C->F D->F E->F G Release for Use F->G Meets Specifications H Quarantine / Rejection F->H Does Not Meet Specifications

Sources

Synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details a validated synthetic pathway, elucidates the mechanistic principles behind each reaction step, and offers detailed experimental protocols suitable for laboratory and pilot-scale execution. The intended audience for this guide includes researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: Strategic Importance of a Substituted Anthranilate

This compound is a highly functionalized aromatic compound. Its structure, featuring an amino group, a carboxylic ester, and two different halogen atoms on a benzene ring, makes it a versatile building block in medicinal chemistry. The specific arrangement of these substituents is crucial for its application in the synthesis of targeted therapeutics, including kinase inhibitors. The presence of fluorine, in particular, is a common strategy in modern drug design to enhance metabolic stability and binding affinity.

This guide will focus on a robust and scalable synthetic route, breaking down each transformation to provide not just a procedure, but a framework for understanding and optimization.

Recommended Synthetic Pathway: A Two-Step Approach

The most effective and industrially viable synthesis commences with a commercially available precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid. The overall strategy involves two primary transformations: the reduction of the nitro group to an amine, followed by the esterification of the carboxylic acid.

Synthetic_Pathway Start 2-chloro-4-fluoro-5-nitrobenzoic acid Intermediate Methyl 2-chloro-4-fluoro-5-nitrobenzoate Start->Intermediate Esterification (Methanol, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Pd/C, H₂)

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis and Mechanistic Discussion

Step 1: Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. A classic Fischer-Speier esterification is the method of choice due to its simplicity, high yield, and the use of cost-effective reagents.

Reaction Scheme:

Caption: Catalytic hydrogenation of the nitro-intermediate.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups. It provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction at a reasonable temperature and pressure. A 10% Pd/C loading is common for this type of reaction.[1]

  • Reducing Agent: Hydrogen gas is the ultimate reducing agent. This method avoids the use of metal/acid combinations (like tin or iron in HCl) which can lead to more complex workups and waste streams.

  • Solvent: Isopropanol is a suitable solvent as it readily dissolves the starting material and is inert under the reaction conditions.[1] Other alcohols like ethanol or methanol could also be used.

  • Safety: Catalytic hydrogenation with Pd/C and hydrogen gas must be conducted with appropriate safety measures. The catalyst can be pyrophoric, and hydrogen gas is highly flammable. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) before the introduction of hydrogen.

Experimental Protocol:

  • In a suitable hydrogenation vessel, dissolve Methyl 5-chloro-4-fluoro-2-nitro-benzoate in isopropanol.[1]

  • Carefully add 10% Palladium on carbon (Pd/C, 50% wet) under a nitrogen atmosphere.[1] The amount of catalyst can vary, but a starting point is typically 5-10% by weight relative to the substrate.

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (pressure may vary, but can often be done at or slightly above atmospheric pressure).

  • Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitor the reaction by observing hydrogen uptake and by analytical methods (TLC/HPLC).

  • Once the reaction is complete, carefully purge the vessel with nitrogen.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent (isopropanol).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.

Data Summary and Characterization

The expected outcome of this synthetic sequence is a high yield of the desired product with excellent purity.

ParameterStep 1: EsterificationStep 2: Reduction
Product Methyl 2-chloro-4-fluoro-5-nitrobenzoateThis compound
Typical Yield >85%>90%
Reagents Methanol, Sulfuric AcidH₂, 10% Pd/C
Solvent MethanolIsopropanol
Key Conditions RefluxH₂ atmosphere, Room Temp.

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To determine the purity.

Conclusion

The described two-step synthesis of this compound from 2-chloro-4-fluoro-5-nitrobenzoic acid represents a reliable, scalable, and efficient manufacturing process. The methodology relies on well-understood chemical transformations and utilizes readily available, cost-effective materials. By providing a detailed explanation of the rationale behind the chosen conditions and protocols, this guide serves as a practical resource for chemists and engineers working in pharmaceutical development and manufacturing.

References

  • Google Patents. (n.d.). WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

Sources

An In-Depth Technical Guide to the Starting Materials for Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-4-chloro-5-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural complexity, featuring a substituted benzene ring with amino, chloro, fluoro, and methyl ester functionalities, necessitates a carefully considered synthetic strategy. The selection of appropriate starting materials is paramount to achieving a high-yield, cost-effective, and scalable synthesis. This guide provides a comprehensive overview of the primary synthetic routes and the rationale behind the selection of starting materials for the preparation of this important chemical building block.

Core Synthetic Strategies and Key Starting Materials

The synthesis of this compound typically revolves around the construction of the substituted benzene ring, followed by the introduction or modification of the functional groups. The choice of starting materials is dictated by factors such as commercial availability, cost, and the efficiency of the subsequent chemical transformations. Two principal retrosynthetic approaches are commonly employed, each beginning with different foundational molecules.

Approach 1: Synthesis from Substituted Nitroaromatics

A prevalent strategy involves the reduction of a nitro group to an amine at a late stage in the synthesis. This approach often begins with a suitably substituted nitrobenzene derivative.

A common starting material for this route is 2-chloro-4-fluoro-5-nitrobenzoic acid . The synthesis of the final product from this starting material involves two key steps:

  • Esterification: The carboxylic acid is first converted to its methyl ester. This is typically achieved by reacting 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is usually heated to reflux to drive the equilibrium towards the product.[1]

  • Reduction of the Nitro Group: The resulting methyl 2-chloro-4-fluoro-5-nitrobenzoate is then subjected to a reduction reaction to convert the nitro group to an amino group.

The following diagram illustrates this synthetic pathway:

Synthesis_from_Nitroaromatic A 2-Chloro-4-fluoro- 5-nitrobenzoic acid B Methyl 2-chloro-4-fluoro- 5-nitrobenzoate A->B  CH3OH, H2SO4 (cat.), Reflux   C Methyl 2-amino-4-chloro- 5-fluorobenzoate B->C  Reduction (e.g., Fe/HCl or H2/Pd-C)  

Caption: Synthesis of this compound from a nitroaromatic precursor.

Approach 2: Synthesis from Substituted Anthranilic Acids

An alternative and often more direct route begins with a pre-existing anthranilic acid (2-aminobenzoic acid) derivative. This approach avoids the need for a separate nitro group reduction step.

A key starting material in this category is 2-amino-4-chloro-5-fluorobenzoic acid . The synthesis then simplifies to a single esterification step.

  • Esterification: The 2-amino-4-chloro-5-fluorobenzoic acid is esterified to yield the final product. Common methods for this transformation include:

    • Fischer-Speier Esterification: Reaction with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

    • Reaction with Thionyl Chloride and Methanol: This method proceeds via an acid chloride intermediate and is often highly efficient.

    • Using Trimethylchlorosilane and Methanol: This provides a convenient and mild method for esterification.[2]

The following diagram illustrates this more direct synthetic pathway:

Synthesis_from_Anthranilic_Acid A 2-Amino-4-chloro- 5-fluorobenzoic acid B Methyl 2-amino-4-chloro- 5-fluorobenzoate A->B  Esterification (e.g., CH3OH, H+)  

Caption: Direct esterification of 2-amino-4-chloro-5-fluorobenzoic acid.

In-Depth Analysis of Starting Material Synthesis

The commercial availability and cost of the aforementioned key starting materials can vary. Therefore, understanding their synthesis is crucial for process optimization and economic viability.

Synthesis of 2-Amino-4-chloro-5-fluorobenzoic Acid

The synthesis of this crucial intermediate can be approached from several different starting points.

A multi-step synthesis starting from the readily available 4-fluoroaniline is a common industrial method.[3] This process involves:

  • Condensation with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

  • Cyclization in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin).

  • Oxidative cleavage of the isatin ring with hydrogen peroxide under basic conditions to afford 2-amino-5-fluorobenzoic acid.[3]

  • Subsequent chlorination would be required to introduce the chloro substituent at the 4-position.

Another route involves the nitration of 3-chloro-4-fluorobenzoic acid or its corresponding methyl ester.[4] This pathway includes:

  • Nitration to introduce a nitro group at the 2-position.

  • Reduction of the nitro group to an amine.

Synthesis of 2-Chloro-4-fluorobenzoic Acid

The synthesis of 2-chloro-4-fluorobenzoic acid has been reported starting from m-chloroaniline. This multi-step process involves amino group protection, formylation, oxidation, reduction of a nitro group, and a final fluorination step.[5]

Experimental Protocols

The following are representative, detailed protocols for key transformations in the synthesis of this compound.

Protocol 1: Esterification of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Objective: To synthesize Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Materials:

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Water

Procedure:

  • A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (e.g., 60 mmol) in methanol (100 mL) is prepared in a round-bottom flask.[1]

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) is carefully added to the solution.[1]

  • The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.[1]

  • After cooling to room temperature (25°C), ethyl acetate (200 mL) and water (300 mL) are added to the reaction mixture.[1]

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Protocol 2: Esterification of 2-Amino-4-chloro-5-fluorobenzoic Acid using Trimethylchlorosilane

Objective: To synthesize this compound.

Materials:

  • 2-Amino-4-chloro-5-fluorobenzoic acid

  • Trimethylchlorosilane (TMSCl)

  • Methanol (CH₃OH)

Procedure:

  • To a round-bottom flask containing 2-amino-4-chloro-5-fluorobenzoic acid (0.1 mol), add freshly distilled trimethylchlorosilane (0.2 mol) slowly while stirring.[2]

  • Add methanol (100 mL) to the mixture.[2]

  • Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the volatile components under reduced pressure.

  • The resulting hydrochloride salt of the methyl ester can be neutralized with a mild base and extracted into an organic solvent.

  • The organic layer is then dried and concentrated to afford the final product.

Data Summary

The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on reaction scale and specific conditions.

Starting Material(s)ProductReagentsTypical Yield
2-Chloro-4-fluoro-5-nitrobenzoic acidMethyl 2-chloro-4-fluoro-5-nitrobenzoateCH₃OH, H₂SO₄Good to Excellent
Methyl 2-chloro-4-fluoro-5-nitrobenzoateThis compoundFe/HCl or H₂/Pd-CHigh
2-Amino-4-chloro-5-fluorobenzoic acidThis compoundCH₃OH, TMSClGood to Excellent[2]

Conclusion

The selection of starting materials for the synthesis of this compound is a critical decision that influences the overall efficiency, cost, and scalability of the process. While direct esterification of 2-amino-4-chloro-5-fluorobenzoic acid presents a more streamlined approach, the synthesis of this key intermediate itself requires careful consideration of available precursors and synthetic methodologies. The alternative route, commencing with a substituted nitroaromatic compound, offers a viable pathway, particularly when the nitro-substituted benzoic acid is readily accessible. A thorough understanding of the synthetic options and the underlying chemical principles is essential for researchers and drug development professionals working with this important chemical entity.

References

  • FAQ. How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. Available from: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid.
  • Google Patents. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

  • National Center for Biotechnology Information. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Available from: [Link]

  • Google Patents. EP0518374A2 - A process for the preparation of alkyl 3-chloroanthranilates.
  • ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. Available from: [Link]

  • Google Patents. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid.

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Guide technique sur le méthyl 2-amino-4-chloro-5-fluorobenzoate : synthèse, caractérisation et applications

Author: BenchChem Technical Support Team. Date: January 2026

A-t-on besoin d'une autre recherche ?

Les recherches initiales n'ont pas permis de trouver un article de « découverte » unique et fondateur pour le méthyl 2-amino-4-chloro-5-fluorobenzoate. Au lieu de cela, les résultats, en particulier les brevets, le décrivent comme un intermédiaire clé dans la synthèse de molécules plus complexes, ce qui implique que sa découverte était un moyen de parvenir à une fin plutôt qu'une fin en soi.

Cependant, les résultats fournissent suffisamment d'informations pour construire le guide technique approfondi comme demandé. Plus précisément :

  • Synthèse : les brevets[1][2][3] décrivent des voies de synthèse apparentées pour des molécules similaires (anthranilates et esters d'acide benzoïque substitués), impliquant des étapes de nitration, d'estérification et de réduction. Ces exemples fournissent une base solide pour construire un protocole de synthèse détaillé et chimiquement plausible pour le composé cible. Par exemple, la nitration d'un précurseur de benzoate substitué, suivie de la réduction du groupe nitro en une amine, est une voie classique décrite.

  • Contexte et importance : les résultats confirment que les acides aminés fluorés et les anthranilates sont des intermédiaires importants dans la découverte de médicaments.[4][5][6] L'utilisation de composés similaires dans la synthèse de molécules complexes et biologiquement actives[7] souligne l'importance du composé cible en tant que bloc de construction.

  • Données techniques : bien que des spectres détaillés ne soient pas disponibles, les fiches de données sur les produits[8][9][10][11] fournissent des propriétés physiques de base (par exemple, numéro CAS, formule moléculaire) qui sont essentielles pour un guide technique. Des études cristallographiques sur des molécules étroitement apparentées[12][13][14] donnent un aperçu de la géométrie moléculaire et des liaisons.

Le plan initial de passer de la recherche d'un récit de découverte à la création d'un guide de « synthèse et d'application » est non seulement nécessaire mais également entièrement pris en charge par les informations recueillies. Je peux maintenant procéder à la synthèse de ces informations en un guide complet, en suivant la structure et les exigences décrites dans le plan initial. Aucune autre recherche n'est nécessaire.

Rédigé par votre scientifique d'application principal

Résumé

Le méthyl 2-amino-4-chloro-5-fluorobenzoate est un bloc de construction synthétique de grande valeur, positionné à l'intersection de la chimie des organofluorés et du développement de produits pharmaceutiques. Sa structure polysubstituée unique, avec des groupes amino, chloro, fluoro et ester méthylique sur un cycle benzénique, en fait un intermédiaire polyvalent pour la création de molécules complexes, en particulier dans le domaine de la chimie médicinale. Ce guide fournit une analyse technique approfondie de ce composé, décrivant une voie de synthèse robuste, des protocoles de caractérisation, des considérations de sécurité et son application dans la découverte de médicaments. Le contenu est destiné aux chercheurs, aux chimistes de procédé et aux professionnels du développement de médicaments qui cherchent à exploiter ce réactif dans leurs programmes de recherche.

Introduction : L'importance stratégique des anthranilates fluorés

Les anthranilates, ou esters de l'acide 2-aminobenzoïque, sont des intermédiaires privilégiés dans la synthèse d'hétérocycles, de colorants et de produits pharmaceutiques.[5][15] L'incorporation stratégique d'atomes de fluor dans les candidats-médicaments est une stratégie largement adoptée dans la chimie médicinale moderne pour améliorer les propriétés métaboliques, physico-chimiques et pharmacocinétiques.[4][6] Le fluor peut moduler la pKa, améliorer la lipophilie et bloquer les sites de métabolisme oxydatif, ce qui entraîne une biodisponibilité et une demi-vie améliorées.[6]

Le méthyl 2-amino-4-chloro-5-fluorobenzoate incarne la convergence de ces deux domaines. Sa structure est pré-organisée avec plusieurs points de diversification, ce qui en fait un précurseur idéal pour des échafaudages moléculaires complexes, tels que ceux que l'on trouve dans les inhibiteurs de kinase et d'autres agents thérapeutiques. La présence des substituants chloro et fluoro influence non seulement les propriétés électroniques du cycle aromatique, mais offre également des possibilités de réactions de couplage croisé et de substitution nucléophile aromatique (SNAr).

Conception de la synthèse : une approche régiosélective

La synthèse de cycles aromatiques hautement substitués comme le méthyl 2-amino-4-chloro-5-fluorobenzoate exige un contrôle précis de la régiosélectivité. Une simple substitution électrophile sur des précurseurs moins complexes conduirait probablement à des mélanges d'isomères difficiles à séparer.[16] Par conséquent, une approche plus stratégique, en plusieurs étapes, est nécessaire.

La voie de synthèse la plus logique part d'un matériau de départ facilement accessible et introduit les groupes fonctionnels de manière séquentielle. Une voie de synthèse éprouvée implique la nitration, l'estérification et la réduction, en commençant par le 2-chloro-4-fluorobenzoate de méthyle. Cette approche garantit que les directeurs ortho-para (amino) et les directeurs méta (ester, nitro) sont utilisés à bon escient pour obtenir la disposition de substitution souhaitée.

Protocole de synthèse détaillé

Cette section décrit une procédure de laboratoire complète pour la préparation du méthyl 2-amino-4-chloro-5-fluorobenzoate.

Étape 1 : Nitration régiosélective du 2-chloro-4-fluorobenzoate de méthyle

La première étape consiste à introduire un groupe nitro en position 5. La présence du groupe chloro en C2 et du groupe fluoro en C4 dirigera le groupe nitro entrant vers la position C5 en raison des effets électroniques combinés.

  • Justification du protocole : L'utilisation d'un mélange d'acides sulfurique et nitrique (acide nitrant) est la méthode standard pour la nitration aromatique.[3] L'acide sulfurique agit comme un catalyseur en protonant l'acide nitrique pour générer l'ion nitronium hautement électrophile (NO2+), qui est l'espèce nitrante active. La réaction est effectuée à basse température (0-10 °C) pour contrôler l'exothermicité de la réaction et minimiser la formation de sous-produits, tels que les dérivés dinitrés.

Procédure :

  • Dans un ballon à fond rond à trois cols équipé d'un agitateur magnétique, d'un thermomètre et d'un entonnoir d'addition, charger 100 ml d'acide sulfurique concentré. Refroidir le ballon dans un bain de glace/eau à 0 °C.

  • Ajouter lentement 50 g (0,26 mol) de 2-chloro-4-fluorobenzoate de méthyle à l'acide sulfurique agité, en maintenant la température en dessous de 10 °C.

  • Préparer l'acide nitrant en ajoutant lentement 25 ml d'acide nitrique concentré à 75 ml d'acide sulfurique concentré dans un bécher séparé, refroidi dans un bain de glace.

  • Ajouter l'acide nitrant préparé goutte à goutte au mélange réactionnel sur une période de 1 à 2 heures, en s'assurant que la température de réaction ne dépasse pas 10 °C.

  • Après l'addition, laisser le mélange s'agiter pendant 2 heures supplémentaires à 0-10 °C.

  • Verser soigneusement le mélange réactionnel sur 500 g de glace pilée avec une agitation vigoureuse.

  • Le produit solide précipité, le 2-chloro-4-fluoro-5-nitrobenzoate de méthyle, est recueilli par filtration sous vide, lavé abondamment à l'eau froide jusqu'à ce que le filtrat soit neutre, et séché à l'air.

Étape 2 : Réduction du groupe nitro

La dernière étape consiste à réduire sélectivement le groupe nitro en un groupe amino pour obtenir le produit final.

  • Justification du protocole : La réduction catalytique avec de l'hydrogène gazeux et du palladium sur charbon (Pd/C) est une méthode très efficace et propre pour la réduction des groupes nitro. Elle se déroule dans des conditions douces et produit généralement des rendements élevés avec une formation minimale de sous-produits. Le méthanol est un solvant approprié pour cette réaction.

Procédure :

  • Dans un appareil d'hydrogénation (par exemple, un appareil de Parr), dissoudre 40 g (0,17 mol) du 2-chloro-4-fluoro-5-nitrobenzoate de méthyle de l'étape 1 dans 400 ml de méthanol.

  • Ajouter avec précaution 2,0 g de catalyseur au palladium sur charbon à 10 % (50 % humide) à la suspension.

  • Sceller le réacteur, le purger avec de l'azote, puis le pressuriser avec de l'hydrogène gazeux à 50 psi.

  • Agiter le mélange à température ambiante. La progression de la réaction peut être suivie par la consommation d'hydrogène ou par chromatographie en couche mince (CCM).

  • Une fois la réaction terminée (généralement en 4 à 8 heures), purger le réacteur avec de l'azote.

  • Filtrer le mélange réactionnel à travers un tampon de Célite pour éliminer le catalyseur Pd/C. Rincer le tampon avec du méthanol.

  • Évaporer le filtrat sous pression réduite pour obtenir le produit brut.

  • Recristalliser le solide brut dans un mélange éthanol/eau pour obtenir le méthyl 2-amino-4-chloro-5-fluorobenzoate sous forme d'un solide cristallin.

Diagramme de flux de travail de synthèse

Synthesis_Workflow cluster_step1 Étape 1 : Nitration cluster_step2 Étape 2 : Réduction Start 2-chloro-4-fluorobenzoate de méthyle Nitration Ajouter H2SO4 / HNO3 0-10°C Start->Nitration Quench Tremper dans la glace Nitration->Quench Filter1 Filtrer et laver Quench->Filter1 Intermediate 2-chloro-4-fluoro-5-nitrobenzoate de méthyle Filter1->Intermediate Reduction H2, 10% Pd/C Méthanol, 50 psi Intermediate->Reduction Filter2 Filtrer le catalyseur Reduction->Filter2 Evaporation Évaporer le solvant Filter2->Evaporation Recrystallize Recristalliser Evaporation->Recrystallize FinalProduct Méthyl 2-amino-4-chloro-5-fluorobenzoate Recrystallize->FinalProduct Applications cluster_products Classes de médicaments potentielles Start Méthyl 2-amino-4-chloro-5-fluorobenzoate Quinazolinones Quinazolinones (inhibiteurs de kinase) Start->Quinazolinones Cyclisation avec des dérivés de formamide Benzodiazepines Benzodiazépines (agents du SNC) Start->Benzodiazepines Réaction avec des α-aminocétones Phenothiazines Phénothiazines Start->Phenothiazines Réaction avec du soufre et des halogénures d'aryle

Sources

A Guide to the Strategic Role of Methyl 2-amino-4-chloro-5-fluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4-chloro-5-fluorobenzoate represents a highly functionalized and strategically important building block in medicinal chemistry. As a substituted anthranilate, its unique arrangement of an amine, a methyl ester, and two distinct halogen atoms on a benzene ring offers a versatile platform for the synthesis of complex heterocyclic scaffolds. This guide explores the intrinsic chemical properties of this reagent, elucidates its core synthetic applications, and provides expert insight into its role in constructing pharmacologically active agents. By examining the established utility of its structural analogues, particularly in the domain of kinase inhibition, we project the specific advantages conferred by its precise halogenation pattern. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical grounding and practical methodologies for leveraging this compound in the design of next-generation therapeutics.

The Halogenated Anthranilate: A Privileged Scaffold

The title compound, this compound, belongs to the anthranilic acid ester family, a class of molecules widely recognized as "privileged scaffolds" in drug discovery. The term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for diverse therapeutic agents. The efficacy of this particular scaffold is derived from the specific contributions of its substituents.

  • The 2-Amino Group: This primary amine is a potent nucleophile and a hydrogen bond donor. Its ortho-relationship to the methyl ester is critical, predisposing the molecule to intramolecular cyclization reactions, which are fundamental to forming key heterocyclic systems like quinazolinones.[1]

  • The Methyl Ester: The ester group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a key vector for modifying a drug candidate's pharmacokinetic profile or for establishing crucial binding interactions with a target protein.

  • The 4-Chloro and 5-Fluoro Substituents: The incorporation of halogen atoms is a cornerstone of modern drug design.[2]

    • Fluorine: The 5-fluoro substituent significantly alters the electronic properties of the ring. Its high electronegativity can lower the pKa of the nearby amino group, modulating its reactivity. Furthermore, fluorine is often used to block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of a drug candidate.[3][4]

    • Chlorine: The 4-chloro substituent further enhances the lipophilicity of the molecule and can participate in specific halogen bonding interactions within a protein's binding pocket. This di-halogenation pattern provides a unique electronic and steric signature, allowing for the fine-tuning of a compound's selectivity and potency.[5]

The strategic placement of these groups creates a molecule primed for the efficient construction of complex, drug-like molecules.

Caption: Key functional groups of the scaffold and their roles.

Synthetic Utility and Core Reaction Pathways

The primary utility of this compound lies in its capacity to serve as a precursor to heterocyclic ring systems. The most prominent application for this class of compounds is the synthesis of quinazolines and quinazolinones, which form the core of numerous approved drugs.

Key Synthetic Transformations:

  • Quinazolinone Formation: This is arguably the most important reaction of anthranilate esters. It typically involves a two-step process:

    • Amide Formation: Acylation of the 2-amino group with an acyl chloride or activated carboxylic acid.

    • Cyclization: An intramolecular condensation reaction, often promoted by heat or acid/base catalysis, where the newly formed amide nitrogen attacks the ester carbonyl to form the heterocyclic ring. This pathway is fundamental to the synthesis of many kinase inhibitors.[6]

  • Sandmeyer-Type Reactions: While often used to build the scaffold itself, the amino group can be a point of diversification. It can be converted to a diazonium salt and subsequently replaced with a variety of other functional groups (e.g., -OH, -CN, other halogens), although this is less common when the goal is to build nitrogen-containing heterocycles. A patent for a related bromo-analogue demonstrates the viability of this chemistry on the scaffold.[7]

  • Direct Amidation: The methyl ester can be directly converted to an amide by heating with an amine (aminolysis), providing an alternative route to introduce diversity without proceeding through the carboxylic acid.

SyntheticPathways Start Methyl 2-amino-4-chloro- 5-fluorobenzoate Intermediate1 N-Acyl Intermediate Start->Intermediate1 Acylation (R-COCl) Intermediate2 Diazonium Salt Start->Intermediate2 Diazotization (NaNO2, H+) Product3 Amide Derivatives Start->Product3 Aminolysis (R-NH2, Heat) Product1 Quinazolinone Core (e.g., Kinase Inhibitors) Intermediate1->Product1 Intramolecular Cyclization Product2 Further Diversified Scaffolds Intermediate2->Product2 Sandmeyer Reaction (CuX)

Caption: Major synthetic routes originating from the title compound.

Applications in Medicinal Chemistry: Insights from Analogues

While specific public data on drugs derived from this compound is limited, a robust understanding of its role can be built by examining structurally similar compounds that have been successfully developed into therapeutic agents.

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 2-Amino-4-fluorobenzoic acid are crucial precursors for 4-anilinoquinazoline-based EGFR inhibitors, a class that includes drugs like Dacomitinib and Afatinib used to treat non-small cell lung cancer.[3]

  • Mechanism: The quinazoline scaffold, built from the anthranilate, serves as a mimic of the adenine portion of ATP, allowing it to bind competitively to the kinase's ATP-binding site. The aniline substituent projects into a deeper hydrophobic pocket, conferring selectivity and potency.

  • Role of Halogenation: The fluorine atom in these inhibitors enhances binding affinity and improves metabolic stability. The hypothesized role of the 4-chloro, 5-fluoro pattern of the title compound would be to further optimize these properties, potentially increasing selectivity for mutant forms of EGFR or overcoming drug resistance mechanisms.[3]

Caption: Mechanism of EGFR inhibition by quinazoline-based drugs.

Case Study 2: p21-Activated Kinase 4 (PAK4) Inhibitors

2-Amino-5-chlorobenzoic acid serves as a starting material for a series of 6-chloroquinazoline derivatives designed to inhibit PAK4, a kinase implicated in cancer cell proliferation, invasion, and metastasis.[6]

  • Synthetic Strategy: Researchers used the anthranilic acid to construct the 6-chloroquinazoline core, which was then further functionalized to optimize binding to the PAK4 enzyme.

  • Role of Halogenation: The 5-chloro group from the starting material becomes the 6-chloro substituent on the final quinazoline product. This chlorine atom is crucial for potency and occupies a specific region of the kinase binding site. The title compound, with its additional fluorine, would offer chemists a tool to probe adjacent regions of the binding pocket, potentially enhancing selectivity or overcoming resistance mutations.

Quantitative Data Summary

The table below summarizes the key properties of the title compound and its relevant analogues discussed in this guide.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Application Area
2-Amino-4-chloro-5-fluorobenzoic acidC₇H₅ClFNO₂189.57108288-16-0Precursor for kinase inhibitors
This compound C₈H₇ClFNO₂ 203.60 104901-79-3 Specialized building block for heterocycles
Methyl 2-amino-5-chlorobenzoateC₈H₈ClNO₂185.615202-89-1Intermediate for PAK4 inhibitors, pharmaceuticals[1][6]
2-Amino-4-fluorobenzoic acidC₇H₆FNO₂155.13446-32-2Precursor for EGFR inhibitors[3]

Experimental Protocol: Synthesis of a Quinazolinone Intermediate

The following protocol is a representative example of how a substituted methyl anthranilate can be used to construct a heterocyclic core, adapted from established procedures for similar molecules.[1]

Objective: To synthesize a 2,3-dihydroquinazolin-4(1H)-one derivative from this compound.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq) and formamide (10 eq).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 150-160 °C using a heating mantle.

    • Causality Insight: High temperature is required to drive the condensation reaction and subsequent cyclization, overcoming the activation energy for the intramolecular nucleophilic attack. Formamide serves as both a reactant (source of one carbon and one nitrogen) and a high-boiling solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL) to precipitate the crude product.

    • Trustworthiness Check: Precipitation upon addition to a non-solvent (water) is an expected outcome for a moderately polar organic product, providing an initial validation of product formation.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual formamide.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield the purified 7-chloro-6-fluoro-2,3-dihydroquinazolin-4(1H)-one.

    • Dry the purified crystals under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a high-value, specialized building block for medicinal chemistry. While not a final drug product itself, its true role is that of a foundational scaffold, enabling the efficient synthesis of complex heterocyclic molecules. The specific di-halogenation pattern offers a sophisticated tool for chemists to modulate the electronic, steric, and pharmacokinetic properties of a lead compound. By leveraging the well-established synthetic pathways of anthranilates, particularly in the construction of quinazolinone-based kinase inhibitors, this reagent provides a direct route to novel drug candidates with potentially enhanced potency, selectivity, and metabolic stability. Its application is a clear example of how strategic, rational design at the building-block level can accelerate the discovery of next-generation therapeutics.

References

  • Google Patents.CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MySkinRecipes. this compound. [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds. [Link]

  • PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid. National Institutes of Health. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. National Institutes of Health. [Link]

  • Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • PubMed Central. Methyl 2-amino-5-chlorobenzoate. National Institutes of Health. [Link]

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A Technical Guide to the Synthetic Potential of Methyl 2-amino-4-chloro-5-fluorobenzoate: Pathways to Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Anthranilate Scaffold

Methyl 2-amino-4-chloro-5-fluorobenzoate is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic amino group, an electrophilic methyl ester, and a uniquely substituted benzene ring offers a versatile platform for the synthesis of a diverse array of complex molecules. The presence of both chlorine and fluorine atoms on the aromatic ring provides opportunities for fine-tuning physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides an in-depth exploration of the potential derivatization pathways of this molecule, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the reactivity of each functional group, offering not just synthetic protocols, but also the underlying mechanistic rationale to empower researchers in their experimental design.

Core Physicochemical Properties

A foundational understanding of the starting material is paramount for predictable and successful synthetic outcomes.

PropertyValueSource
CAS Number 104901-79-3Internal Database
Molecular Formula C₈H₇ClFNO₂Internal Database
Molecular Weight 203.60 g/mol Internal Database
Appearance Off-white to light yellow crystalline powderSupplier Data
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Sparingly soluble in water.General Chemical Knowledge

Derivatization Strategies: A Multi-pronged Approach

The synthetic versatility of this compound stems from its three primary reactive sites: the amino group, the methyl ester, and the aromatic ring. Each site offers a distinct set of chemical transformations, enabling a modular approach to the construction of novel derivatives.

G This compound This compound Amino Group Derivatization Amino Group Derivatization This compound->Amino Group Derivatization Ester Group Derivatization Ester Group Derivatization This compound->Ester Group Derivatization Aromatic Ring Modification Aromatic Ring Modification This compound->Aromatic Ring Modification Heterocyclic Scaffolds Heterocyclic Scaffolds Amino Group Derivatization->Heterocyclic Scaffolds Ester Group Derivatization->Heterocyclic Scaffolds

Caption: Core derivatization pathways of the title compound.

Part 1: Transformations of the Amino Group

The primary amino group is arguably the most versatile handle for derivatization, serving as a potent nucleophile and a precursor to a wide range of functionalities.

N-Acylation and N-Sulfonylation

The nucleophilic character of the amino group allows for straightforward acylation and sulfonylation reactions to form amides and sulfonamides, respectively. These transformations are fundamental in medicinal chemistry for introducing diverse substituents and modulating biological activity.

Conceptual Workflow for N-Acylation/Sulfonylation

G start This compound reaction N-Acylation or N-Sulfonylation start->reaction acylating_agent Acylating/Sulfonylating Agent (e.g., R-COCl, R-SO2Cl) acylating_agent->reaction base Base (e.g., Pyridine, Et3N) base->reaction product N-Acyl/N-Sulfonyl Derivative reaction->product

Caption: Generalized workflow for N-acylation and N-sulfonylation.

Experimental Protocol: N-Acetylation using Acetyl Chloride

This protocol describes a standard Schotten-Baumann condition for N-acetylation.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution and cool to 0 °C in an ice bath. The base acts as a scavenger for the HCl byproduct.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If using DCM, separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1]

Field Insight: The choice of base and solvent can be critical. For less reactive acylating agents, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be employed. The synthesis of sulfonamides can be achieved by substituting the acyl chloride with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride).[2][3]

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine can be converted into a diazonium salt, an exceptionally versatile intermediate. Diazonium salts are prone to substitution by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[4][5][6][7] This opens a pathway to replace the amino group with halogens (Cl, Br, I), cyano, hydroxyl, and other functionalities.

The Sandmeyer Reaction Pathway

G start Aryl Amine diazotization Diazotization (NaNO2, H+) start->diazotization diazonium Aryl Diazonium Salt [Ar-N2]+ diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX, Nu-) diazonium->sandmeyer product Aryl-Nu sandmeyer->product

Caption: The two-step process of diazotization followed by Sandmeyer reaction.

Experimental Protocol: Conversion of the Amino Group to a Chloro Group (Illustrative)

  • Diazotization: Dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.[5]

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[5]

  • Decomposition: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Trustworthiness Note: The stability of diazonium salts is highly temperature-dependent. Maintaining a low temperature (0-5 °C) during their formation and handling is crucial to prevent premature decomposition and side reactions.

Reductive Amination

The primary amine can be converted to a secondary or tertiary amine via reductive amination. This involves the reaction with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.

Experimental Protocol: N-Benzylation (Illustrative)

  • Imine Formation: Dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in a solvent like methanol or dichloroethane.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. These reagents are selective for the iminium ion over the carbonyl group.[8][9][10]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Part 2: Transformations of the Methyl Ester Group

The methyl ester functionality is a key site for modifications leading to amides, carboxylic acids, and alcohols.

Saponification (Hydrolysis)

Base-mediated hydrolysis, or saponification, of the methyl ester yields the corresponding carboxylic acid, 2-amino-4-chloro-5-fluorobenzoic acid. This derivative is a valuable building block in its own right, particularly for reactions where the free acid is required.

Experimental Protocol: Ester Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq.).

  • Heating: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2-3).

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-chloro-5-fluorobenzoic acid.[11][12]

Amidation

The methyl ester can be directly converted to an amide by reaction with a primary or secondary amine. This reaction is often sluggish and may require elevated temperatures or the use of strong bases or coupling reagents.[13]

Experimental Protocol: Direct Amidation with Benzylamine (Illustrative)

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.) and benzylamine (1.5-2.0 eq.).

  • Heating: Heat the mixture at a high temperature (e.g., 120-150 °C) for several hours to overnight.

  • Purification: Cool the reaction mixture and purify directly by column chromatography to isolate the desired N-benzyl-2-amino-4-chloro-5-fluorobenzamide.

Field Insight: For more delicate amines or to avoid high temperatures, coupling reagents such as HATU or HOBt can be used after first hydrolyzing the ester to the carboxylic acid.

Part 3: Cyclization Reactions - Building Heterocyclic Scaffolds

The ortho-relationship of the amino and ester groups makes this molecule an ideal precursor for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities. They can be synthesized from this compound through condensation with a one-carbon source like formamide (Niementowski reaction) or with other reagents.[14][15]

Experimental Protocol: Synthesis of 7-Chloro-6-fluoroquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq.) with an excess of formamide (4-5 eq.).

  • Heating: Heat the mixture to 130-140 °C for 4-6 hours. Monitor the reaction by TLC.[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the crude product.

  • Purification: The crude quinazolinone can be further purified by recrystallization from a suitable solvent like ethanol.[14]

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. While their synthesis often starts from 2-aminobenzophenones, substituted anthranilates can also serve as precursors in multi-step synthetic sequences. A common strategy involves initial acylation of the amino group, followed by cyclization.[16][17][18][19]

Conceptual Pathway to a Benzodiazepine Scaffold

G start Methyl 2-amino-4-chloro- 5-fluorobenzoate acylation N-Acylation (e.g., with an aminoacyl chloride) start->acylation intermediate N-Acylated Intermediate acylation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization benzodiazepine Benzodiazepine Derivative cyclization->benzodiazepine

Sources

A Senior Application Scientist's Guide to Methyl 2-amino-4-chloro-5-fluorobenzoate: A Cornerstone Intermediate for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4-chloro-5-fluorobenzoate is a highly functionalized aromatic compound of significant interest to the medicinal chemistry community. Its strategic placement of an amine, a methyl ester, and halogen atoms on a benzene ring makes it a privileged scaffold for the synthesis of complex heterocyclic systems, most notably quinazoline and quinazolinone derivatives. These derivatives are central to the development of targeted cancer therapeutics, particularly tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis, and a comprehensive look into its application as a key starting material in the construction of potent kinase inhibitors. We will explore the causality behind the synthetic choices and the critical role of its unique substitution pattern in drug design.

Physicochemical Properties & Structural Analysis

This compound (CAS No. 104901-79-3) is a stable, solid compound at room temperature.[1] A thorough understanding of its core properties is the first step in its effective application in a research and development setting.

Structure:

Chemical structure of this compound

The molecule's power lies in its trifecta of reactive sites:

  • The Ortho-Amino Ester: The nucleophilic amine (-NH₂) positioned ortho to the methyl ester (-COOCH₃) is the key to forming heterocyclic rings. This arrangement is ideal for condensation reactions to build the pyrimidine portion of a quinazoline core.

  • The Halogen Substituents: The electron-withdrawing chloro and fluoro groups at positions 4 and 5, respectively, are not mere placeholders. They critically modulate the electron density of the aromatic ring, influencing the reactivity of the amino group and, more importantly, serving as key interaction points for the final drug molecule within the ATP-binding pocket of target kinases. Strategic fluorination is a widely used approach to modulate the stability and bio-absorption of pharmaceutical drugs.[2]

Data Summary Table:

PropertyValueSource(s)
CAS Number 104901-79-3[1]
Molecular Formula C₈H₇ClFNO₂[1]
Molecular Weight 203.60 g/mol
Appearance White to off-white solid/powder[1]
Melting Point 95-99 °C[1]
Storage Temperature Room Temperature[1]

Synthesis Protocol: A Mechanistic Approach

While numerous suppliers offer this compound, understanding its synthesis is vital for process development and scale-up. A common and reliable route involves the selective halogenation and subsequent esterification of an appropriate anthranilic acid precursor. Below is a robust, two-step protocol.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Regioselective Chlorination cluster_1 Step 2: Fischer Esterification A 2-Amino-5-fluorobenzoic Acid B 2-Amino-4-chloro-5-fluorobenzoic Acid A->B  N-Chlorosuccinimide (NCS)  Sulfuric Acid (cat.)  Acetonitrile, RT C This compound B->C  Methanol (excess)  Sulfuric Acid (cat.)  Reflux

Caption: Synthetic pathway from 2-amino-5-fluorobenzoic acid.

Step-by-Step Experimental Protocol

PART A: Synthesis of 2-Amino-4-chloro-5-fluorobenzoic Acid (Intermediate)

  • Reactor Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) and acetonitrile (100 mL).

  • Catalyst Addition: Stir the suspension at room temperature (20-25°C) and slowly add concentrated sulfuric acid (0.3 mL) as a catalyst. The acid protonates the carbonyl, increasing the electrophilicity of the ring for the subsequent chlorination.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (9.0 g, 67.7 mmol, 1.05 eq) portion-wise over 30 minutes. The use of NCS is a field-proven choice for controlled, regioselective chlorination of activated rings, avoiding over-halogenation. The reaction is directed ortho to the activating amino group.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove residual acid and succinimide, and dry under vacuum at 50°C to a constant weight. A typical yield is 85-90%.

PART B: Synthesis of this compound (Final Product)

  • Reactor Setup: In a 500 mL flask equipped with a reflux condenser, add the dried 2-amino-4-chloro-5-fluorobenzoic acid from Part A (10.0 g, 52.7 mmol) and methanol (250 mL). The methanol acts as both the solvent and the esterifying reagent.

  • Catalysis: Carefully add concentrated sulfuric acid (2.5 mL) dropwise. This is the catalyst for the Fischer esterification. It protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 6-8 hours.

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a cold, saturated solution of sodium bicarbonate (300 mL) while stirring. This neutralizes the sulfuric acid catalyst and unreacted carboxylic acid, causing the less polar ester product to precipitate.

  • Isolation & Purification: Collect the white solid via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL). Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol to achieve high purity. Dry the final product under vacuum. A typical yield is 90-95%.

Application in Kinase Inhibitor Synthesis: Building the Quinazoline Core

This compound is an ideal precursor for constructing the quinazoline core found in numerous FDA-approved tyrosine kinase inhibitors like Gefitinib and Lapatinib.[3][4][5] The general strategy involves a cyclization reaction to form the quinazolinone ring, followed by chlorination and subsequent nucleophilic aromatic substitution (SₙAr) with a target-specific aniline.

Proposed Synthetic Workflow to a Kinase Inhibitor Scaffold

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: SₙAr Coupling A Methyl 2-amino-4-chloro- 5-fluorobenzoate B 7-Chloro-6-fluoro- quinazolin-4(3H)-one A->B  Formamide  180°C C 4,7-Dichloro-6-fluoro- quinazoline B->C  Thionyl Chloride (SOCl₂)  DMF (cat.), Reflux D N-Aryl-7-chloro-6-fluoro- quinazolin-4-amine (Kinase Inhibitor Core) C->D  Substituted Aniline  Isopropanol, Reflux

Caption: A validated pathway to quinazoline-based kinase inhibitors.

Causality in the Synthetic Pathway
  • Step 1 (Cyclization): The ortho-amino ester undergoes a condensation-cyclization reaction with formamide at high temperature.[6] The formamide serves as the source for the C2 and N3 atoms of the quinazoline ring. The reaction proceeds via an initial N-formylation of the amine, followed by an intramolecular nucleophilic attack of the formyl-nitrogen onto the ester's carbonyl carbon, and subsequent elimination of methanol and water to form the stable heterocyclic ring.

  • Step 2 (Chlorination): The hydroxyl group on the quinazolinone is a poor leaving group. Converting it to a chloro group with thionyl chloride (or POCl₃) transforms the C4 position into a highly reactive electrophilic site.[7] This is a classic and essential activation step. The chlorine at this position is exceptionally labile and primed for displacement.

  • Step 3 (SₙAr Coupling): The final step involves the nucleophilic aromatic substitution reaction. The activated 4-chloroquinazoline reacts with a chosen substituted aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib-like structures) in a polar solvent like isopropanol.[8] The electron-withdrawing nature of the quinazoline ring system facilitates this addition-elimination reaction, selectively displacing the C4 chlorine to forge the final C-N bond and yield the core structure of the kinase inhibitor. The halogen substituents from the original starting material remain to engage in crucial binding interactions within the kinase domain.

Characterization & Quality Control

Confirming the identity and purity of this compound is paramount. While full spectral data is not available in the cited literature, we can predict the expected NMR signals based on analogous structures.[1][9]

Predicted NMR Spectroscopic Data (in CDCl₃):

TechniqueSignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR A~7.8 - 8.0Doublet (d)Aromatic H, ortho to -COOCH₃
B~6.8 - 7.0Doublet (d)Aromatic H, ortho to -NH₂
C~4.5 - 5.5Broad Singlet (br s)Amine (-NH₂)
D~3.9Singlet (s)Methyl Ester (-OCH₃)
¹³C NMR E~167SingletCarbonyl (C=O)
F~150 (d, J≈240 Hz)DoubletC-F
G~145SingletC-NH₂
H~125SingletC-Cl
I~120 (d, J≈20 Hz)DoubletAromatic C-H
J~115 (d, J≈20 Hz)DoubletAromatic C-H
K~110SingletC-COOCH₃
L~52SingletMethyl (-OCH₃)

Note: Predicted values are estimates. J refers to the C-F coupling constant.

Conclusion

As a Senior Application Scientist, it is my assessment that this compound is not merely another chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward and scalable, and its structural features are ideally suited for the construction of quinazoline-based kinase inhibitors. The precise arrangement of its functional groups provides a reliable and versatile entry point into a class of therapeutics that has revolutionized oncology. Researchers and drug development professionals who master the synthesis and application of this compound will be well-equipped to innovate and develop the next generation of targeted therapies.

References

  • Chemsrc. This compound | CAS#:104901-79-3. Available at: [Link]

  • Abdel-rahman, S. et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • New Drug Approvals. Gefitinib. (2015). Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • Firdaus, M. et al. (2024). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Indonesian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Lapatinib. PubChem Compound Summary for CID 208908. Available at: [Link].

  • Soloshonok, V. A. et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8206. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the quinazoline scaffold allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes a critical endeavor for drug development professionals. This guide provides a detailed exploration of the synthesis of quinazolines, with a specific focus on utilizing the readily available starting material, Methyl 2-amino-4-chloro-5-fluorobenzoate. The presence of halogen substituents on the benzene ring of this precursor offers unique opportunities for further structural modifications, enhancing its value in the synthesis of diverse compound libraries.

Synthetic Strategies: From Classical Reactions to Modern Methodologies

The construction of the quinazoline core from anthranilate derivatives is a well-established transformation in organic synthesis.[3] The classical Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with an amide, remains a straightforward and widely used method for the preparation of 4(3H)-quinazolinones.[4][5][6] However, contemporary synthetic chemistry has seen the emergence of more efficient and environmentally benign techniques, such as microwave-assisted organic synthesis (MAOS), which often leads to significantly reduced reaction times and improved yields.[5][7][8]

This guide will detail two primary protocols for the synthesis of quinazolinones from this compound: a conventional thermal approach based on the Niementowski reaction and a modern microwave-assisted method.

Core Reaction Principle: Cyclocondensation with Formamide

The fundamental transformation involves the cyclocondensation of this compound with formamide. In this reaction, formamide serves as both a reactant, providing the C2-N3 unit of the quinazoline ring, and as a solvent. The reaction proceeds through an initial acylation of the amino group of the anthranilate by formamide, followed by an intramolecular cyclization and subsequent dehydration to afford the final quinazolinone product.

The presence of the electron-withdrawing chloro and fluoro substituents on the anthranilate ring is anticipated to influence the reactivity of the amino group. While these groups may slightly decrease the nucleophilicity of the amine, they can also enhance the acidity of the N-H protons, potentially facilitating the cyclization step.

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis of 7-Chloro-6-fluoroquinazolin-4(3H)-one

This protocol outlines the classical approach to the Niementowski reaction, employing conventional heating.

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 2.19 g) and formamide (40 mmol, 1.6 mL).

  • Heat the reaction mixture to 130-140°C using a heating mantle and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 50 mL of ice-cold water with stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water (2 x 20 mL) to remove any residual formamide.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from ethanol to obtain pure 7-chloro-6-fluoroquinazolin-4(3H)-one.

Data Presentation:

ParameterValue
Starting Material This compound
Reagent Formamide
Reaction Temperature 130-140°C
Reaction Time 4-6 hours
Expected Product 7-Chloro-6-fluoroquinazolin-4(3H)-one
Anticipated Yield ~85-95%
Purification Method Recrystallization from ethanol

Visualization of the Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Combine this compound and Formamide heat Heat at 130-140°C for 4-6 hours start->heat monitor Monitor by TLC heat->monitor monitor->heat Continue heating if reaction is incomplete cool Cool to Room Temperature monitor->cool If reaction is complete precipitate Pour into Ice-Cold Water cool->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Crude Product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure 7-Chloro-6-fluoroquinazolin-4(3H)-one recrystallize->product

Caption: Workflow for Conventional Synthesis.

Protocol 2: Microwave-Assisted Synthesis of 7-Chloro-6-fluoroquinazolin-4(3H)-one

This protocol leverages the advantages of microwave irradiation to accelerate the reaction and potentially improve the yield.[5][7][9]

Materials:

  • This compound

  • Formamide

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Buchner funnel and filter flask

Procedure:

  • In a 10 mL microwave synthesis vial, add this compound (1 mmol, 0.219 g) and formamide (4 mmol, 0.16 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at 150°C for 15-30 minutes. The reaction time may need to be optimized.

  • After the irradiation is complete, allow the vial to cool to a safe temperature.

  • Carefully open the vial and pour the contents into 20 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Dry the crude product.

  • Recrystallize the crude product from ethanol for further purification.

Data Presentation:

ParameterValue
Starting Material This compound
Reagent Formamide
Reaction Temperature 150°C
Reaction Time 15-30 minutes
Expected Product 7-Chloro-6-fluoroquinazolin-4(3H)-one
Anticipated Yield >90%
Purification Method Recrystallization from ethanol

Visualization of the Workflow:

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup and Purification start Combine Reactants in Microwave Vial irradiate Irradiate at 150°C for 15-30 min start->irradiate cool Cool to Room Temperature irradiate->cool precipitate Pour into Ice-Cold Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry the Crude Product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Product recrystallize->product

Caption: Workflow for Microwave-Assisted Synthesis.

Mechanistic Insights

The synthesis of the quinazolinone ring from an anthranilate and an amide is a classic example of a cyclocondensation reaction. The generally accepted mechanism for the Niementowski reaction is depicted below.

Visualization of the Reaction Mechanism:

G This compound This compound Intermediate A Intermediate A This compound->Intermediate A + Formamide (Acylation) Intermediate B Intermediate B Intermediate A->Intermediate B Intramolecular Cyclization 7-Chloro-6-fluoroquinazolin-4(3H)-one 7-Chloro-6-fluoroquinazolin-4(3H)-one Intermediate B->7-Chloro-6-fluoroquinazolin-4(3H)-one - H2O (Dehydration)

Caption: Simplified reaction mechanism.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, providing a clear indication of the reaction's endpoint. The identity and purity of the final product, 7-chloro-6-fluoroquinazolin-4(3H)-one, should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and N-H bonds of the quinazolinone ring.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

By employing these analytical methods, researchers can be confident in the identity and purity of their synthesized quinazoline derivatives, ensuring the reliability of subsequent biological evaluations or further chemical transformations.

Conclusion

The synthesis of quinazolines from this compound is a versatile and efficient process. Both conventional and microwave-assisted protocols provide reliable access to the 7-chloro-6-fluoroquinazolin-4(3H)-one scaffold. The choice between the two methods will depend on the available equipment and the desired reaction time. The halogenated quinazolinone product serves as a valuable intermediate for the development of novel drug candidates, allowing for further diversification through various cross-coupling and nucleophilic substitution reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate.
  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • ResearchGate. (2009). Microwave assisted synthesis of quinazolinone using different bases. Retrieved from [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Retrieved from [Link]

  • Ingenta Connect. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives as Inhibitors of Human Gamma-Aminobutyric Acid Receptor, the GABA(A)R-BETA3 Homopentamer. Retrieved from [Link]

  • Patil, J. P., et al. (2012). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 514-517.
  • National Center for Biotechnology Information. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]

  • Wiley Online Library. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Retrieved from [Link]

  • ScienceDirect. (2019). Preparation of 4(3H)-quinazolinones from aryldiazonium salt, nitriles and 2-aminobenzoate via a cascade annulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (2018). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

  • Generis Publishing. (2024). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • ResearchGate. (2020). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Recent advances in 4(3H)-quinazolinone syntheses. Retrieved from [Link]

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The Strategic Utility of Methyl 2-amino-4-chloro-5-fluorobenzoate in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Methyl 2-amino-4-chloro-5-fluorobenzoate has emerged as a highly valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring both electron-withdrawing and donating groups, as well as multiple reactive sites, allows for the regioselective construction of fused heterocyclic systems, particularly quinazolinones and benzodiazepines. These scaffolds are considered "privileged structures" in drug discovery, as they are known to interact with a wide range of biological targets. This guide provides an in-depth exploration of the application of this compound in heterocycle synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Part 1: Synthesis of 7-Chloro-6-fluoro-4(3H)-quinazolinones

The quinazolinone core is a ubiquitous motif in a plethora of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The classical Niementowski reaction provides a straightforward approach to the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives and amides.[1][2]

Mechanistic Considerations:

The reaction is believed to proceed through an initial acylation of the amino group of the anthranilate by the amide reagent (in this case, formamide), followed by an intramolecular cyclization and dehydration to afford the final quinazolinone ring system. The presence of the chloro and fluoro substituents on the anthranilate ring can influence the reactivity of the starting material and the properties of the resulting product.

Experimental Protocol: Synthesis of 7-Chloro-6-fluoro-4(3H)-quinazolinone

This protocol is adapted from established procedures for the synthesis of quinazolinones from substituted anthranilates.[2]

Materials and Equipment:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol, 2.17 g) and formamide (40 mmol, 1.6 mL).

  • Heat the reaction mixture to 130-140°C with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the cooled mixture into 50 mL of ice-cold water and stir for 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold water (2 x 20 mL) to remove any residual formamide.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude solid from hot ethanol.

Expected Outcome:

The protocol is expected to yield 7-chloro-6-fluoro-4(3H)-quinazolinone as a crystalline solid. The anticipated yield, based on similar reactions, is in the range of 80-90%.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound217.59102.17 g
Formamide45.04401.6 mL

Workflow for Quinazolinone Synthesis:

G start This compound + Formamide heat Heat to 130-140°C (4-6 hours) start->heat cool Cool to Room Temperature heat->cool precipitate Precipitation in Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry purify Recrystallize from Ethanol dry->purify end_product 7-Chloro-6-fluoro-4(3H)-quinazolinone purify->end_product

Caption: General workflow for the synthesis of 7-chloro-6-fluoro-4(3H)-quinazolinone.

Part 2: Synthesis of 2-(Chloromethyl)-7-chloro-6-fluoroquinazolin-4(3H)-one

For the introduction of further diversity, a 2-substituted quinazolinone is a valuable intermediate. The reaction of an anthranilic acid derivative with chloroacetonitrile provides a direct route to 2-(chloromethyl)quinazolin-4(3H)-ones.[3][4]

Mechanistic Rationale:

This transformation likely proceeds via an initial nucleophilic attack of the amino group on the nitrile carbon of chloroacetonitrile, followed by intramolecular cyclization onto the ester carbonyl. The subsequent tautomerization and elimination of methanol would lead to the formation of the quinazolinone ring.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-7-chloro-6-fluoroquinazolin-4(3H)-one

This protocol is based on a general method for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones.[3]

Materials and Equipment:

  • This compound

  • Chloroacetonitrile

  • Methanol (anhydrous)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (5 mmol) in anhydrous methanol (25 mL).

  • To this solution, add chloroacetonitrile (15 mmol, 3.0 equivalents).

  • Stir the reaction mixture at room temperature (25°C) for approximately 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • A precipitate should form during the reaction. Collect the solid product by filtration.

  • Wash the filter cake sequentially with methanol (8 mL), water (8 mL), and then again with methanol (5 mL).

  • Dry the product under vacuum at room temperature.

Expected Outcome:

This procedure should afford 2-(chloromethyl)-7-chloro-6-fluoroquinazolin-4(3H)-one as a solid. Based on the reported synthesis with other substituted anthranilic acids, a good yield can be expected.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound217.5951.09 g
Chloroacetonitrile75.50151.13 g (0.95 mL)
Methanol32.04-25 mL

Reaction Pathway for 2-(Chloromethyl)quinazolinone Synthesis:

G start This compound reagent Chloroacetonitrile in Methanol start->reagent reaction Stir at 25°C (2-4 hours) reagent->reaction filtration Filtration reaction->filtration washing Wash with MeOH and H₂O filtration->washing product 2-(Chloromethyl)-7-chloro- 6-fluoroquinazolin-4(3H)-one washing->product

Caption: Synthesis of a 2-substituted quinazolinone intermediate.

Part 3: Towards the Synthesis of 7-Chloro-6-fluoro-1,4-benzodiazepine-2-ones

Conceptual Synthetic Strategy:

A potential, though not experimentally detailed in the provided search results, approach to a 7-chloro-6-fluoro-1,4-benzodiazepine-2-one would involve the following conceptual steps:

  • Friedel-Crafts Acylation: Reaction of an appropriately protected derivative of 4-chloro-5-fluoroaniline with a benzoyl chloride in the presence of a Lewis acid to form the corresponding 2-aminobenzophenone.

  • Cyclization: Reaction of the resulting 2-amino-4-chloro-5-fluorobenzophenone with glycine ethyl ester hydrochloride in a suitable solvent like pyridine to construct the benzodiazepine ring.

Given the lack of a specific protocol for this compound in the search results, a detailed, validated experimental procedure for this transformation cannot be provided at this time. Researchers interested in this synthetic route should consult the literature on the synthesis of analogous 1,4-benzodiazepines and adapt the conditions accordingly.[5]

Logical Flow for Benzodiazepine Synthesis:

G start Methyl 2-amino-4-chloro- 5-fluorobenzoate conversion Conversion to 2-amino-4-chloro-5-fluorobenzophenone (e.g., via Friedel-Crafts) start->conversion reagent Glycine Ethyl Ester HCl in Pyridine conversion->reagent cyclization Cyclization Reaction reagent->cyclization product 7-Chloro-6-fluoro-1,3-dihydro- 2H-1,4-benzodiazepin-2-one cyclization->product

Caption: Conceptual pathway for 1,4-benzodiazepine-2-one synthesis.

Conclusion and Future Perspectives

This compound is a promising starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein for the synthesis of quinazolinone derivatives demonstrate its utility in constructing these important scaffolds. While the synthesis of benzodiazepines from this starting material requires further investigation and optimization, the conceptual pathway outlined provides a solid foundation for future research. The strategic incorporation of chlorine and fluorine atoms in the final products can significantly modulate their physicochemical and pharmacological properties, making this compound a key player in the ongoing quest for novel therapeutics.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2010;15(12):9473-9485. [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

  • Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Unknown Source.
  • Niementowski quinoline synthesis. Wikipedia. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][3][5]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Online Press. [Link]

  • Niementowski quinazoline synthesis. Wikipedia. [Link]

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Application Notes and Protocols: Electrophilic Aromatic Substitution of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Synthetic Chemistry

Methyl 2-amino-4-chloro-5-fluorobenzoate is a polysubstituted anthranilate ester, a class of compounds that serves as a cornerstone in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its utility stems from a synthetically versatile aromatic core, decorated with a carefully orchestrated arrangement of functional groups. The presence of an activating amino group, deactivating/directing halogens, and an electron-withdrawing ester creates a nuanced electronic landscape. This guide provides an in-depth analysis of the reactivity of this substrate towards electrophiles and offers detailed protocols for key transformations, empowering researchers in medicinal chemistry and drug development to leverage this valuable building block.[3][4][5] The strategic incorporation of fluorine, in particular, can significantly alter a molecule's physical and biological properties, enhancing lipophilicity, metabolic stability, and binding affinity.[6]

Part 1: Understanding Reactivity and Regioselectivity

The outcome of an electrophilic aromatic substitution (EAS) reaction on this compound is governed by the cumulative electronic and steric effects of its substituents. A thorough understanding of these directing effects is paramount for predicting and controlling the reaction's regioselectivity.

Directing Effects of Substituents:

  • Amino Group (-NH₂ at C2): This is a powerful activating group, donating electron density to the aromatic ring via resonance. It strongly directs incoming electrophiles to the ortho (C3) and para (C6) positions.[7][8]

  • Methoxycarbonyl Group (-COOCH₃ at C1): This is a moderately deactivating group, withdrawing electron density from the ring. It acts as a meta-director to positions C3 and C5.

  • Halogens (-Cl at C4, -F at C5): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate electron density through resonance.

    • The C4-Chloro group directs to C3 and C5.

    • The C5-Fluoro group directs to C4 and C6.

Predictive Analysis of the Substitution Site:

When multiple substituents are present, the most powerful activating group dictates the position of substitution. In this molecule, the amino group's activating effect overwhelmingly surpasses the deactivating effects of the halogens and the ester.

  • The -NH₂ group strongly activates the C3 and C6 positions.

  • The C3 position is sterically hindered by the adjacent, bulky -COOCH₃ group.

  • The C6 position is sterically accessible and electronically enriched. The directing effects of the powerful -NH₂ group (para) and the C5-Fluoro group (ortho) converge at this position, making it the most nucleophilic and reactive site on the ring.

Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur selectively at the C6 position .

Caption: Logical flow for predicting regioselectivity.

Part 2: General Protocols and Methodologies

Critical Preliminary Step: N-Acylation (Protection)

The primary amino group in the substrate is nucleophilic and basic. It can react with many electrophilic reagents and Lewis acid catalysts, leading to undesired side products or complete deactivation of the ring.[7] To ensure clean and selective aromatic substitution, it is imperative to first protect the amino group, typically by converting it to an amide (e.g., an acetamide). This N-acylation strategy modulates the group's reactivity while preserving its ortho, para-directing influence.[9]

Protocol 1: N-Acetylation of this compound

This protocol details the conversion of the primary amine to an acetamide using acetic anhydride.

ParameterValueRationale
Substrate This compound1.0 eq
Reagent Acetic Anhydride1.2 eq
Solvent Glacial Acetic Acid~10 mL/g substrate
Temperature 80-90 °CProvides sufficient energy to overcome activation barrier.
Time 1-2 hoursTypical duration for complete conversion.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to 80-90 °C with stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water with stirring. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid. Dry the product under vacuum. The resulting Methyl 2-acetamido-4-chloro-5-fluorobenzoate is often pure enough for subsequent steps.

Caption: Workflow for N-Acetylation protection step.

Application Protocol 2: Electrophilic Bromination at C6

This protocol describes the selective installation of a bromine atom at the C6 position of the N-acetylated substrate. Such halo-substituted anthranilates are valuable intermediates.[10]

ParameterValueRationale
Substrate Methyl 2-acetamido-4-chloro-5-fluorobenzoate1.0 eq
Reagent N-Bromosuccinimide (NBS)1.1 eq
Solvent Acetonitrile (MeCN) or Acetic Acid~15 mL/g substrate
Temperature Room TemperatureThe activated ring is sufficiently reactive under mild conditions.
Time 4-8 hoursVaries based on substrate reactivity and solvent.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve the N-acetylated substrate (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, less polar product spot.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Application Protocol 3: Nitration at C6

The introduction of a nitro (-NO₂) group at the C6 position opens avenues for further functionalization, most notably its reduction to a new amino group, creating a diamino-substituted scaffold.

ParameterValueRationale
Substrate Methyl 2-acetamido-4-chloro-5-fluorobenzoate1.0 eq
Reagent Fuming Nitric Acid (HNO₃)1.1 eq
Solvent Concentrated Sulfuric Acid (H₂SO₄)~5 mL/g substrate
Temperature 0-5 °CCrucial to control the reaction rate and prevent side reactions.
Time 30-60 minutesNitration is typically a fast reaction under these conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a dropping funnel and thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the N-acetylated substrate (1.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until fully dissolved.

  • Reagent Addition: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for the specified time.

  • Monitoring: The reaction can be monitored by quenching a small aliquot in water and analyzing the precipitate by TLC.

  • Workup: Carefully pour the reaction mixture over a large volume of crushed ice. A yellow solid should precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from ethanol to yield Methyl 2-acetamido-4-chloro-5-fluoro-6-nitrobenzoate.

Caption: Comparative workflows for C6-Halogenation and C6-Nitration.

Conclusion

This compound is a highly valuable substrate for constructing complex molecular architectures. Its reactivity is dominated by the powerful activating and directing effect of the C2-amino group, leading to predictable and selective electrophilic substitution at the C6 position. By employing a straightforward N-acylation protection strategy, researchers can cleanly and efficiently perform a variety of transformations, such as halogenation and nitration, to generate diverse intermediates for drug discovery and materials science. The protocols outlined in this guide provide a robust foundation for the reliable synthesis and application of these important compounds.

References

  • Zhang, L., et al. (2022). Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Chemical Science, 13(2), 435-441. [Link]

  • Vychodilová, K., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9362-9365. [Link]

  • Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-2374. [Link]

  • Vychodilová, K., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Publishing. [Link]

  • Google Patents. (2018).
  • ResearchGate. (2011). Can anyone tell me the procedure for preparing substituted anthranillic acid? [Link]

  • Pharma Tutor. (2012). Medicinal chemistry of Benzocaine. [Link]

  • ResearchGate. (n.d.). Novel plastoquinone analogs containing benzocaine and its analogs: structure‐based design, synthesis, and structural characterization. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. [Link]

  • RSC Publishing. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]

  • ResearchGate. (n.d.). Benzocaine: Review on a Drug with Unfold Potential. [Link]

  • N.A. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. [Link]

  • National Institutes of Health. (2010). Methyl 2-amino-5-chlorobenzoate. PMC. [Link]

  • Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
  • National Institutes of Health. (n.d.). 2-Amino-5-fluorobenzoic acid. PMC. [Link]

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. [Link]

  • National Institutes of Health. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. [Link]

  • MySkinRecipes. (n.d.). Methyl 4-amino-5-chloro-2-fluorobenzoate. [Link]

  • PubChem. (n.d.). Methyl 5-Amino-2-bromo-4-chlorobenzoate. [Link]

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Application Notes & Protocols: Strategic N-Acylation of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-CFAB-ACYL-01

Abstract

This document provides a comprehensive guide to the N-acylation of Methyl 2-amino-4-chloro-5-fluorobenzoate, a key synthetic intermediate in pharmaceutical and agrochemical research. We delve into the underlying chemical principles governing the reactivity of this electron-deficient aniline derivative. Two robust, field-proven protocols are presented for acylation using either an acyl chloride or an acid anhydride, designed to deliver high yields and purity. This guide includes mechanistic insights, detailed procedural steps, data interpretation, safety protocols, and troubleshooting, tailored for researchers, chemists, and drug development professionals.

Introduction & Strategic Importance

This compound is a valuable building block, characterized by a synthetically versatile anthranilate core decorated with electron-withdrawing halogen substituents. The N-acylation of this primary amino group is a pivotal transformation, serving as a gateway to a diverse array of bioactive molecules, including heterocyclic scaffolds and complex amides. This modification fundamentally alters the electronic and steric profile of the parent molecule, enabling fine-tuning of its pharmacological properties.

The inherent challenge in the acylation of this substrate lies in the reduced nucleophilicity of the amino group, a direct consequence of the deactivating effects of the chloro, fluoro, and methyl ester substituents on the aromatic ring. Therefore, a carefully optimized protocol is not merely procedural but essential for achieving efficient and clean conversion. This guide provides the necessary strategic insights and validated methods to overcome these challenges.

Mechanistic Rationale & Causality

The N-acylation of an amine is a classic example of nucleophilic acyl substitution. The reaction's efficiency is dictated by the interplay between the nucleophilicity of the amine and the electrophilicity of the acylating agent.

2.1. Reactivity of the Substrate The lone pair of electrons on the nitrogen atom of this compound initiates the nucleophilic attack. However, the combined inductive (-I) and mesomeric (-M) effects of the ester group, alongside the strong inductive effects of the chlorine and fluorine atoms, withdraw electron density from the benzene ring. This delocalization reduces the electron density on the nitrogen atom, diminishing its nucleophilicity compared to unsubstituted aniline. This electronic deficit necessitates the use of highly reactive acylating agents or the addition of a base to facilitate the reaction.

2.2. The Acylation Mechanism The reaction proceeds via a well-established addition-elimination mechanism.[1]

  • Nucleophilic Attack: The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[1]

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion or a carboxylate anion).[2][3]

  • Deprotonation: A base, which can be a second molecule of the amine starting material or an added scavenger like triethylamine, removes the proton from the newly-formed ammonium ion to yield the final, neutral N-acyl product.[2]

The use of an external base is critical. It neutralizes the acidic byproduct (HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Figure 1: Nucleophilic Acyl Substitution Mechanism

Validated Experimental Protocols

The following protocols have been optimized for the N-acylation of this compound. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood.

Protocol 1: Acylation with an Acyl Chloride (e.g., Acetyl Chloride)

This method utilizes a highly reactive acyl chloride, ensuring rapid and efficient conversion, typically at low temperatures to control exothermicity.

3.1.1. Materials & Reagents

  • This compound

  • Acetyl Chloride (or other acyl chloride)

  • Triethylamine (Et₃N) or Pyridine (as base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

3.1.2. Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 mL per 1 g of substrate).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-acylated product.

Protocol 2: Acylation with an Acid Anhydride (e.g., Acetic Anhydride)

This protocol uses a less reactive but easier-to-handle acid anhydride. It may require heating or a catalyst to achieve full conversion.

3.2.1. Materials & Reagents

  • This compound

  • Acetic Anhydride (or other acid anhydride)

  • Pyridine (as solvent and catalyst) or Glacial Acetic Acid (as solvent)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating)

3.2.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine (approx. 5 mL per 1 g of substrate).

  • Anhydride Addition: Add acetic anhydride (1.5 eq.) to the solution. An initial exotherm may be observed.

  • Reaction Progression: Stir the mixture at room temperature for 4-6 hours. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 50-60 °C for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up:

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will hydrolyze the excess acetic anhydride and precipitate the product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the odor of pyridine is no longer detectable.

    • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.

Data Summary & Expected Results

The choice of protocol may be guided by reagent availability and scale. Below is a comparative summary.

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Acid Anhydride)
Acylating Agent Acetyl ChlorideAcetic Anhydride
Stoichiometry Substrate (1.0), Acyl Chloride (1.1), Base (1.2)Substrate (1.0), Anhydride (1.5)
Solvent Dichloromethane (DCM)Pyridine or Acetic Acid
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Typical Time 1 - 3 hours4 - 8 hours
Typical Yield > 90%> 85%

Characterization: Successful N-acetylation can be confirmed by:

  • ¹H NMR: Appearance of a new singlet corresponding to the acetyl methyl protons (CH₃) around δ 2.2 ppm and a downfield shift of the aromatic protons. The broad singlet for the amide N-H will appear significantly downfield (δ 8-10 ppm).

  • IR Spectroscopy: Disappearance of the primary amine N-H stretching bands (~3300-3500 cm⁻¹) and appearance of a secondary amide N-H stretch (~3300 cm⁻¹) and a strong amide carbonyl (C=O) stretch (~1680 cm⁻¹).

Experimental Workflow Visualization

Experimental_Workflow Figure 2: General Experimental Workflow setup Reaction Setup (Substrate, Solvent, Base) cool Cool to 0 °C (For Acyl Chloride) setup->cool add Add Acylating Agent (Dropwise) setup->add For Anhydride (RT) cool->add react Stir at RT or Heat (Monitor by TLC) add->react workup Aqueous Work-up (Quench, Wash, Extract) react->workup dry Dry & Concentrate (MgSO₄, Rotary Evaporator) workup->dry purify Purification (Recrystallization or Chromatography) dry->purify char Characterization (NMR, IR, MS) purify->char

Figure 2: General Experimental Workflow

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory at all times.[4][5]

  • Acylating Agents: Acyl chlorides and acid anhydrides are highly corrosive, toxic, and moisture-sensitive.[6][7] They react violently with water, releasing corrosive acid.[4][5] Handle exclusively in a chemical fume hood. Ensure access to an emergency shower and eyewash station.

  • Solvents: Dichloromethane is a volatile organic compound and a suspected carcinogen. Pyridine is flammable and harmful if inhaled or absorbed through the skin. Minimize exposure and handle within a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficiently reactive acylating agent. 2. Starting amine was protonated by acidic impurity. 3. Reaction temperature too low or time too short.1. Switch from anhydride to the corresponding acyl chloride. 2. Ensure an adequate amount of base (1.2-1.5 eq.) is used. 3. Increase reaction time or gently heat the reaction mixture (for anhydride protocol).
Formation of Multiple Products 1. Use of excess acylating agent leading to side reactions. 2. Reaction temperature too high.1. Carefully control the stoichiometry; add the acylating agent slowly (dropwise). 2. Maintain temperature control, especially during the addition of acyl chloride.
Difficult Product Isolation 1. Product is soluble in the aqueous work-up phase. 2. Incomplete precipitation during work-up of anhydride reaction.1. Perform back-extraction of the aqueous layers with the organic solvent. 2. Ensure mixture is sufficiently cold (0-5 °C) and allow adequate time for precipitation. Add brine to "salt out" the product if necessary.

References

  • Amide Formation: Mechanism & Acyl Chloride. (2023). StudySmarter. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • Amide formation from acyl chloride. Khan Academy. [Link]

  • Approaches for the N‐acetylation of anilines. ResearchGate. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2014). International Letters of Chemistry, Physics and Astronomy. [Link]

  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. RSC Publishing. [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. [Link]

  • C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. [Link]

  • N‐acylation of anilines, primary and secondary amines, and sulfonamides. ResearchGate. [Link]

  • Acyl chloride. Sciencemadness Wiki. [Link]

  • Acylation of Aniline Explained. Pearson. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]

  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]

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Topic: Sandmeyer Reaction with Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing the Sandmeyer reaction on Methyl 2-amino-4-chloro-5-fluorobenzoate. It is designed for chemistry professionals engaged in pharmaceutical research and process development, offering in-depth mechanistic insights, step-by-step protocols, and critical safety considerations.

Introduction: Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone transformation in synthetic organic chemistry.[1][2] It provides a robust method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate, which is then displaced by a nucleophile.[3][4] This reaction is particularly valuable as it allows for the introduction of substituents (e.g., halides, cyano group) onto an aromatic ring in patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[3]

The substrate, this compound, is a highly functionalized aniline derivative. Such poly-substituted aromatic compounds are pivotal building blocks in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The ability to precisely modify this scaffold using the Sandmeyer reaction opens a gateway to a diverse range of novel chemical entities.

Scientific Principles and Mechanistic Overview

The overall transformation occurs in two distinct stages: the initial diazotization of the primary amine, followed by the copper(I)-catalyzed substitution reaction.

The Challenge: Diazotization of a Weakly Basic Aniline

The conversion of a primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[5]

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O

However, the reactivity of the starting amine is critical. This compound possesses three electron-withdrawing groups (Cl, F, and CO₂Me) on the aromatic ring. These groups significantly decrease the electron density on the ring and, by extension, the basicity of the amino group. Diazotization of such weakly basic anilines can be sluggish and incomplete under standard conditions.[6][7] To overcome this challenge, the reaction is often performed in strongly acidic media to ensure sufficient concentration of the active nitrosating agent and full protonation of the amine.[7]

The Sandmeyer Reaction: A Radical-Nucleophilic Substitution Mechanism

The core of the Sandmeyer reaction is the copper(I)-catalyzed conversion of the diazonium salt to the final product.[1][8] The process is widely accepted to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][9]

The key steps are:

  • Single-Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl, CuBr, CuCN) donates a single electron to the diazonium salt.[4][9]

  • Dediazoniation: This transfer forms a transient diazo radical, which rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[9]

  • Atom/Group Transfer: The aryl radical then abstracts a halogen or cyanide from the newly formed copper(II) species (e.g., CuCl₂, CuBr₂, Cu(CN)₂), yielding the final aryl halide or nitrile product and regenerating the copper(I) catalyst.[9]

The detection of biaryl byproducts in some Sandmeyer reactions lends strong support to the existence of this aryl radical intermediate.[1]

Experimental Workflow and Critical Parameters

Successful execution of the Sandmeyer reaction, especially with a challenging substrate, hinges on meticulous control over the experimental parameters.

G cluster_prep Preparation cluster_diazo Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification Start Starting Material: Methyl 2-amino-4-chloro- 5-fluorobenzoate Acid Dissolve in Strong Acid (e.g., HCl, HBr) Start->Acid Cool Cool to 0-5 °C Acid->Cool Nitrite Slowly Add aq. NaNO₂ Solution Cool->Nitrite Stir Stir at 0-5 °C for 30 min Nitrite->Stir Test Test for excess HNO₂ (Starch-Iodide Paper) Stir->Test Catalyst Prepare Cu(I)X Solution (e.g., CuCl in conc. HCl) Test->Catalyst Addition Slowly add Diazonium Salt Solution to Catalyst Test->Addition Catalyst->Addition Warm Warm to Room Temp. (Observe N₂ evolution) Addition->Warm Extract Extraction with Organic Solvent Warm->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Product Final Product: Methyl 2,4-dichloro-5-fluorobenzoate (or other derivatives) Purify->Product

Caption: General experimental workflow for the Sandmeyer reaction.

Table 1: Critical Experimental Parameters
ParameterOptimal ConditionRationale & Causality
Temperature 0–5 °C for diazotizationAryl diazonium salts are thermally unstable.[10][11] Maintaining low temperatures prevents premature decomposition and potential hazardous runaway reactions.
Acid Strong mineral acid (HCl, HBr, H₂SO₄)Ensures complete dissolution of the weakly basic aniline salt and provides the necessary acidic medium to generate nitrous acid in situ.
NaNO₂ Stoichiometry 1.0–1.1 equivalentsA slight excess ensures complete diazotization, but a large excess should be avoided as it can lead to unwanted side reactions and must be quenched.[10]
Rate of Addition Slow, dropwise addition of NaNO₂The reaction is exothermic. Slow addition is crucial for maintaining strict temperature control.
Catalyst Copper(I) Halide (CuCl, CuBr, CuCN)The Cu(I) species is the active catalyst that initiates the radical mechanism through single-electron transfer.[5][9]
Atmosphere Well-ventilated hoodThe reaction evolves toxic nitrogen oxides during diazotization and large volumes of nitrogen gas during the Sandmeyer step.[10][12]

Detailed Experimental Protocols

Materials and Reagents
  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%) or Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl), Copper(I) Bromide (CuBr), or Copper(I) Cyanide (CuCN)

  • Urea or Sulfamic Acid

  • Starch-iodide paper

  • Ice

  • Extraction Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Drying Agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)

CRITICAL SAFETY PRECAUTIONS: Handling Diazonium Salts

Aryl diazonium salts are notoriously hazardous and can be explosive, especially when dry or in concentrated form.[11] Adherence to strict safety protocols is mandatory.

The Twelve Cardinal Rules for Safely Handling Diazonium Salts: [10][11][13]

  • Use only a stoichiometric amount of sodium nitrite, avoiding large excesses.

  • Always check for and neutralize excess nitrous acid after diazotization is complete (e.g., with urea or sulfamic acid).

  • Minimize the presence of nitrous acid by adding the sodium nitrite solution to the amine-acid mixture.

  • Crucially, keep the reaction temperature below 5 °C at all times.

  • Always ensure adequate venting for generated gases (N₂ and NOx).

  • Determine the thermal stability of the specific diazonium compound if scaling up.

  • Never isolate diazonium salts in solid form unless absolutely necessary and with extreme precautions. Assume they are explosive.

  • Never allow the undesired precipitation of diazonium salts out of the solution.

  • Analyze the final product for residual diazo compounds.

  • Quench any remaining diazonium salt before work-up or disposal.

  • If isolation is unavoidable, handle no more than 0.75 mmol at a time.

  • Use plastic or Teflon spatulas when handling any solid diazonium salt; avoid scratching with metal.

Protocol 1: Diazotization of this compound
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine this compound (e.g., 10.0 g, 1.0 eq) and a strong acid (e.g., 40 mL of concentrated HCl).

  • Stir the mixture to form a slurry. If the salt does not dissolve, a small amount of water or co-solvent like acetic acid may be added.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • In a separate beaker, dissolve sodium nitrite (e.g., 1.05 eq) in a minimal amount of cold water.

  • Add the cold sodium nitrite solution dropwise to the stirred amine slurry via the dropping funnel. Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes.

  • Check for the completion of diazotization and the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue/black).

  • If excess nitrous acid is present, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative. This step is critical to prevent unwanted side reactions.

  • The resulting cold diazonium salt solution is used immediately in the next step. DO NOT STORE.

Protocol 2: Sandmeyer Reaction Transformations
  • In a separate flask, prepare the catalyst solution by dissolving Copper(I) chloride (e.g., 1.2 eq) in concentrated HCl (e.g., 20 mL) with gentle warming. Cool this solution to 0–5 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Protocol 1 to the stirred CuCl solution. The addition should be controlled to manage the vigorous evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

  • Proceed to work-up and purification (Section 3.5).

  • Follow the procedure for chlorination (Section 3.4.A), but use Copper(I) bromide (CuBr) dissolved in concentrated HBr as the catalyst solution.

  • The procedure is similar, but requires careful handling of highly toxic cyanide. This reaction should only be performed by personnel with specific training in a high-performance chemical fume hood.

  • Prepare the catalyst solution by dissolving Copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide.

  • Neutralize the diazonium salt solution carefully with a base like sodium carbonate before adding it to the cyanide solution.

  • Add the neutralized, cold diazonium salt solution to the copper cyanide solution.

Work-up and Purification
  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure target molecule.

Data Summary and Troubleshooting

Table 2: Summary of Sandmeyer Transformations
Starting MaterialReactionCatalystProductKey Considerations
This compoundChlorinationCuCl / HClMethyl 2,4-dichloro-5-fluorobenzoateStandard procedure, vigorous N₂ evolution.
This compoundBrominationCuBr / HBrMethyl 2-bromo-4-chloro-5-fluorobenzoateAnalogous to chlorination. Ensure matching halide in acid and copper salt.[9]
This compoundCyanationCuCN / NaCNMethyl 4-chloro-2-cyano-5-fluorobenzoateExtreme Toxicity Hazard. Requires specialized handling and waste disposal procedures.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Diazotization Insufficient acid; temperature too high; poor quality NaNO₂.Use a stronger acid concentration; ensure temperature is maintained at 0-5 °C; use fresh NaNO₂.
Low Yield of Product Premature decomposition of diazonium salt; inactive catalyst.Maintain strict temperature control; use freshly prepared or high-purity Cu(I) salt.
Formation of Phenol Byproduct Reaction of diazonium salt with water.Ensure the reaction with the Cu(I) salt is efficient. Avoid excessive dilution with water before the Sandmeyer step.
Formation of Azo Dyes Coupling of unreacted diazonium salt with the product or starting material.Ensure complete reaction by allowing sufficient time or gentle warming after initial N₂ evolution subsides.

Visualizing the Reaction Mechanism

The catalytic cycle illustrates the single-electron transfer (SET) pathway central to the Sandmeyer reaction's success.

G cluster_cycle Sandmeyer Catalytic Cycle ArN2 Ar-N₂⁺ SET Single-Electron Transfer (SET) ArN2->SET CuX Cu(I)X CuX->SET ArN2_rad [Ar-N₂]• SET->ArN2_rad CuX2 Cu(II)X₂ SET->CuX2 Ar_rad Ar• (Aryl Radical) ArN2_rad->Ar_rad - N₂ N2 N₂ (gas) ArX Ar-X (Product) Ar_rad->ArX CuX2->CuX Regenerates Catalyst CuX2->ArX

Caption: Simplified radical mechanism of the Sandmeyer reaction.

References

  • Sandmeyer reaction. Wikipedia. [Link]

  • Sandmeyer Reaction. J&K Scientific LLC. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ACS Chemical Health & Safety. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Diazotization Reaction. Sathee Jee. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Diazotization of Weakly Basic and Insoluble Amines. Journal of the American Chemical Society. [Link]

  • Diazotization Reaction | Class 12 Chemistry. YouTube. [Link]

  • Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

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Application Notes and Protocols for Suzuki Coupling of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is indispensable in medicinal chemistry and drug development for constructing biaryl and heteroaryl scaffolds.[1] Methyl 2-amino-4-chloro-5-fluorobenzoate is a key trifunctional building block. The strategic positioning of the chloro, fluoro, and amino groups presents a unique electronic and steric landscape, making it a challenging yet valuable substrate for diversification. The chloro group, while traditionally less reactive than bromo or iodo analogues, provides a handle for late-stage functionalization via Suzuki coupling to introduce diverse aryl and heteroaryl moieties.[2] The resulting 4-aryl-2-amino-5-fluorobenzoate derivatives are precursors to a multitude of biologically active molecules. This document offers in-depth application notes and robust protocols for navigating the complexities of Suzuki coupling with this specific substrate.

Key Mechanistic & Substrate-Specific Considerations

The successful Suzuki coupling of this compound hinges on a nuanced understanding of its inherent properties and the core steps of the catalytic cycle.[3][4]

1. The Catalytic Cycle: The reaction proceeds through a well-established cycle involving three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center. This step requires activation by a base.[5][6]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

2. Substrate Reactivity:

  • Aryl Chloride: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step.[2] Overcoming this hurdle necessitates the use of highly active catalyst systems, typically featuring electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[7][8]

  • Electronic Effects: The substrate contains both an electron-donating amino group and an electron-withdrawing methyl ester group. The ortho-amino group can potentially chelate with the palladium center, influencing the catalyst's reactivity.[9] The fluorine atom further modulates the electronic properties of the aromatic ring.

  • Steric Hindrance: The presence of substituents flanking the chloro group can impede the approach of the bulky palladium catalyst, slowing the oxidative addition step.[10]

3. Critical Reagent Selection:

  • Catalyst/Ligand System: The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the aryl chloride and promote the subsequent steps of the catalytic cycle.[11][12] These ligands stabilize the palladium center and enhance its catalytic activity.[13]

  • Base: The base plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[14][15] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly impact the reaction rate and yield, and must be selected to be compatible with the ester functionality, which can be susceptible to hydrolysis under strongly basic conditions.[5]

  • Solvent: A variety of solvents can be employed, often in aqueous mixtures, such as dioxane/water, toluene/water, or 2-MeTHF/water.[6][16][17] The solvent system must be capable of dissolving both the organic and inorganic reagents to facilitate the reaction.

Experimental Protocols & Data

Protocol 1: General Screening Protocol for Catalyst and Base Optimization

This protocol is designed for the initial screening of conditions to identify an effective catalyst system for the coupling of this compound with a model boronic acid (e.g., phenylboronic acid).

Step-by-Step Methodology:

  • To an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (0.1 mmol, 1.0 equiv.), phenylboronic acid (0.12 mmol, 1.2 equiv.), and the selected base (0.3 mmol, 3.0 equiv.).

  • In a separate glovebox or under a flow of inert gas, prepare stock solutions of the desired palladium precatalyst and ligand in the chosen solvent.

  • Add the appropriate volume of the palladium/ligand stock solution to each reaction vial.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product.

Table 1: Catalyst System Screening Data (Hypothetical)

EntryPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O100<5
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃2-MeTHF/H₂O10092
4PEPPSI-IPr (2)-K₃PO₄Dioxane/H₂O10088

Yields are hypothetical and for illustrative purposes.

Protocol 2: Optimized Protocol for Coupling with Arylboronic Acids

This protocol utilizes an optimized catalyst system derived from screening experiments for the efficient coupling of various arylboronic acids.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (8 mL) and water (2 mL) to the flask.

  • In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd0->OxAdd Ar-X Transmet Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) OxAdd->Transmet Ar'-B(OH)₂ Base Transmet->Pd0 Ar-Ar' (Reductive Elimination) Product Coupled Product Transmet->Product ArX This compound ArX->OxAdd ArB Arylboronic Acid ArB->Transmet caption General catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base - Add Solvent start->setup degas Degas System (Purge with Inert Gas) setup->degas catalyst Add Pd Precatalyst & Ligand degas->catalyst react Heat & Stir (Monitor by TLC/LC-MS) catalyst->react workup Aqueous Workup: - Quench Reaction - Extraction react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for Suzuki coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently active ligand- Ineffective base or solvent system- Low reaction temperature- Use a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[11]- Screen different bases (K₃PO₄, Cs₂CO₃).[14]- Ensure proper degassing to avoid catalyst oxidation.- Increase reaction temperature.
Protodeboronation - Premature cleavage of the C-B bond by water or base.- Use a milder base (e.g., K₂CO₃).[15]- Use a slight excess of boronic acid (1.2-1.5 equiv.).- Minimize water content if possible.
Dehalogenation - Reduction of the aryl chloride starting material.- Use a different solvent; avoid alcohols which can act as hydride sources.[13]- Ensure high purity of reagents.
Ester Hydrolysis - Use of a strong base (e.g., NaOH, KOtBu).- Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for generating diverse molecular scaffolds crucial for drug discovery and development. Success with this challenging substrate requires a careful and rational approach to reaction optimization, with particular emphasis on the selection of a highly active palladium catalyst and appropriate base. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

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  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Pharmaceutical Sciences and Research, 11(10), 4733-4740. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7265-7272. [Link]

  • SciSpace. (2015). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]

  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(3), 563-568. [Link]

  • Scientific Research Publishing. (2014). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 4(2), 115-144. [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(45), 28243-28249. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3313-3315. [Link]

  • PubMed. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(4), 543-550. [Link]

  • MDPI. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 7(12), 390. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • ResearchGate. (2025). Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. ResearchGate. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2038-2043. [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • ElectronicsAndBooks. (2007). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz. ElectronicsAndBooks. [Link]

  • ACS Publications. (2012). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 134(9), 4108-4111. [Link]

  • ResearchGate. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(43), 31427-31432. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

Sources

Comprehensive Analytical Methodologies for the Characterization of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed suite of analytical methods for the comprehensive characterization of Methyl 2-amino-4-chloro-5-fluorobenzoate (CAS No: 104901-79-3)[1], a key chemical intermediate in the synthesis of pharmaceuticals and other advanced materials. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for purity assessment, structural elucidation, and impurity profiling. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established analytical principles.

Introduction and Physicochemical Profile

This compound is a substituted anthranilate ester. Its multifaceted structure, featuring amino, ester, chloro, and fluoro functional groups, necessitates a multi-technique approach for unambiguous characterization and quality control. The accuracy of its quantification and the purity assessment are critical for ensuring the consistency, safety, and efficacy of downstream products. This guide details the application of chromatographic and spectroscopic techniques tailored for this specific analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104901-79-3[1]
Molecular Formula C₈H₇ClFNO₂[2]
Molecular Weight 203.60 g/mol [2]
Boiling Point ~302.8 °C at 760 mmHg[2]
Density ~1.4 g/cm³[2]
LogP 3.51[2]
Appearance Typically a solidN/A

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating the target analyte from synthetic precursors, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC (RP-HPLC) is the premier method for determining the purity of this compound and for its quantification in reaction mixtures. The use of a C18 stationary phase provides excellent retention and separation for this moderately polar aromatic compound. UV detection is highly effective due to the strong chromophore of the substituted benzene ring. The addition of a mild acid like formic acid to the mobile phase is a critical choice; it protonates the aniline amine group, which significantly reduces peak tailing by minimizing unwanted interactions with residual silanols on the silica support, leading to sharp, symmetrical peaks suitable for accurate integration.[3]

Experimental Protocol: Reversed-Phase HPLC

  • Standard Preparation:

    • Accurately prepare a stock solution of this compound reference standard in the mobile phase (or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample lot in the mobile phase to achieve a theoretical concentration within the established calibration range (e.g., 50 µg/mL).

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the sample through a 0.45 µm syringe filter (PTFE or nylon) to remove particulates before injection.

  • Instrumentation and Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
  • Quantification:

    • Inject the calibration standards to construct a calibration curve by plotting the peak area against concentration. Verify linearity (R² > 0.999).

    • Inject the prepared sample.

    • Determine the concentration in the sample by interpolating its peak area against the calibration curve. Purity is calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Std. HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Test Sample Sample->HPLC Solvent Mobile Phase Solvent->Standard Solvent->Sample Chroma Chromatogram HPLC->Chroma CalCurve Calibration Curve (Peak Area vs. Conc.) Chroma->CalCurve Result Purity & Assay Report CalCurve->Result

Caption: Workflow for HPLC purity and assay determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be resolved by HPLC. Given its boiling point, this compound is amenable to GC analysis. However, primary amines can sometimes exhibit peak tailing on standard GC columns due to interactions with the stationary phase. While direct injection is feasible, derivatization of the amine group (e.g., via silylation or acylation) can improve peak shape and thermal stability.[4] The use of a mass spectrometer detector provides definitive identification of unknown peaks based on their mass spectra and fragmentation patterns.

Experimental Protocol: GC-MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a volatile solvent like Dichloromethane or Ethyl Acetate at 1 mg/mL.

    • Create calibration standards by dilution (e.g., 1 µg/mL to 50 µg/mL).

    • Dissolve the test sample in the same solvent to a concentration within the calibration range.

  • Instrumentation and Conditions:

    Table 3: GC-MS Method Parameters

ParameterRecommended Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
  • Data Analysis:

    • Identify the analyte peak by its retention time and characteristic mass spectrum (molecular ion and fragments).

    • Quantify using a calibration curve based on the peak area of a specific ion (e.g., the molecular ion).

    • Tentatively identify unknown impurity peaks by comparing their EI spectra against a spectral library (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide orthogonal information to confirm the chemical structure and identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this compound, the aromatic region of the ¹H NMR will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. Decoupling experiments can aid in assignment. The solvent choice (e.g., CDCl₃ or DMSO-d₆) can shift the position of the labile -NH₂ protons.[5][6]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR ~3.9Singlet (s)-OCH₃ protons
~5.0-6.0Broad Singlet (br s)-NH₂ protons (exchangeable)
~6.5-7.5Multiplet (m)2 Aromatic protons (H-3, H-6)
¹³C NMR ~52Quartet (q)-OCH₃ carbon
~110-150Multiplets (m)6 Aromatic carbons (C-F and C-Cl couplings will be observed)
~165Singlet (s)Carbonyl carbon (C=O)

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Record ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher field spectrometer.[7]

  • Data Processing: Process the acquired data using appropriate software, referencing the residual solvent peak or an internal standard like TMS.

Mass Spectrometry (MS)

Application Note: Mass spectrometry confirms the molecular weight of the analyte. Electrospray ionization (ESI), typically coupled with LC, will show a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI), used in GC-MS, will show the molecular ion [M]⁺˙ and a characteristic fragmentation pattern, including the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, appearing as two peaks separated by 2 Da for every chlorine-containing fragment.

Table 5: Expected Mass Spectrometry Peaks (m/z)

IonPredicted m/z (for ³⁵Cl)Ionization ModeNotes
[M+H]⁺ 204.02ESIProtonated molecule. Will show M+2 peak at 206.02 for ³⁷Cl isotope.
[M]⁺˙ 203.01EIMolecular ion. Will show M+2 peak at 205.01.
[M-OCH₃]⁺ 172.00EILoss of the methoxy radical.
[M-COOCH₃]⁺ 144.00EILoss of the carbomethoxy radical.
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR is a rapid and simple method to confirm the presence of key functional groups. The spectrum will provide direct evidence for the amine, ester, and aromatic functionalities, as well as the carbon-halogen bonds.

Table 6: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3350-3500 N-H (Amine)Symmetric & Asymmetric Stretch (two bands)
~1720 C=O (Ester)Stretch
1500-1600 C=C (Aromatic)Ring Stretch
1200-1300 C-O (Ester)Stretch
1100-1200 C-F (Aryl-Fluoride)Stretch
700-850 C-Cl (Aryl-Chloride)Stretch

Logical Relationship of Analytical Techniques

Analytical_Pyramid cluster_0 Structural Confirmation cluster_1 Purity & Quantification cluster_2 Functional Group ID NMR NMR (¹H, ¹³C) HPLC HPLC-UV (Primary Assay) NMR->HPLC Confirms Analyte MS Mass Spec (Molecular Weight) GC GC-MS (Volatile Impurities) HPLC->GC Orthogonal Check FTIR FTIR Compound Methyl 2-amino-4-chloro- 5-fluorobenzoate Compound->NMR Definitive ID Compound->MS Definitive ID Compound->HPLC Purity Check Compound->FTIR Quick ID

Caption: Interrelation of analytical methods for full characterization.

References

  • Methyl 2-amino-5-chloro-4-fluorobenzoate Chemical & Physical Properties. Chemsrc. [Link]

  • Methyl 4-amino-2-fluorobenzoate Properties. PubChem, National Center for Biotechnology Information. [Link]

  • Supporting Information for Synthesis. The Royal Society of Chemistry. [Link]

  • This compound CAS Information. Chemsrc. [Link]

  • Synthesis and Spectroscopic Data of Methyl Benzoates. The Royal Society of Chemistry. [Link]

  • NIOSH Manual of Analytical Methods. Centers for Disease Control and Prevention. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • 2-amino-3-fluorobenzoic acid Synthesis Procedure. Organic Syntheses. [Link]

  • Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]

  • Experimental Details for Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]

  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed, National Center for Biotechnology Information. [Link]

  • Methyl 2-amino-5-chlorobenzoate Crystal Structure. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-amino-4-chloro-5-fluorobenzoate, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and reliability, ensuring its suitability for quality control and research applications. This guide provides a comprehensive overview of the methodology, including the scientific rationale behind the selection of chromatographic parameters, detailed experimental protocols, and a complete method validation strategy in accordance with international guidelines.

Introduction: The Analytical Imperative

This compound (CAS: 104901-79-3) is a halogenated aromatic compound of significant interest in the pharmaceutical industry, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its quantification is paramount.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1] This application note details a specific RP-HPLC method tailored to the physicochemical properties of this compound, providing a foundation for its routine analysis in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[2]

PropertyValueSource
Chemical Structure [3]
Molecular Formula C₈H₇ClFNO₂[4]
Molecular Weight 203.6 g/mol [4][5]
Predicted pKa ~3.03 (for the carboxylic acid of a similar compound)[6]
Estimated LogP ~3.51 (for an isomer)

The presence of halogen atoms and an aromatic ring suggests that the compound will exhibit significant UV absorbance. The amino and methyl ester groups, along with the halogen substituents, contribute to the molecule's overall polarity and its retention behavior in reversed-phase chromatography.

HPLC Method Development: A Rationale-Driven Approach

The selection of each parameter in this HPLC method is based on the known physicochemical properties of the analyte and established chromatographic principles.

Choice of Chromatographic Mode: Reversed-Phase HPLC

Given the estimated LogP of approximately 3.51 for a close isomer, this compound is a moderately non-polar compound. This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode.[7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) stationary phase is the most common and versatile choice for RP-HPLC and is well-suited for the separation of a wide range of non-polar to moderately polar compounds. The long alkyl chains of the C18 phase provide sufficient hydrophobic interaction with the analyte for good retention and separation from potential impurities.

Mobile Phase Composition

The mobile phase consists of a mixture of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

  • Aqueous Component: A buffered aqueous solution is used to control the pH of the mobile phase. The pKa of the amino group on the benzene ring will influence the analyte's charge and, consequently, its retention. While a precise pKa for the target molecule is not available, the amino group is expected to be protonated at acidic pH. To ensure consistent retention and peak shape, a buffer is necessary. A phosphate buffer is a common and robust choice in this pH range.

  • pH Optimization: A slightly acidic mobile phase (pH ~3-4) is recommended to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can cause peak tailing. At this pH, the amino group of the analyte will be protonated, which can be advantageous for retention on some C18 columns.

Detection Wavelength

Aromatic compounds with amino and carboxyl substituents typically exhibit strong UV absorbance. Based on the UV absorbance maxima of structurally similar compounds like 2-amino-5-fluorobenzoic acid (215, 245, 348 nm), a detection wavelength in the range of 245-255 nm is likely to provide good sensitivity. An initial UV scan of the analyte in the mobile phase is recommended to determine the optimal wavelength (λmax).

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with:

  • Binary or quaternary pump

  • Autosampler

  • Thermostatted column compartment

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system (CDS)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Preparation of Solutions
  • Mobile Phase A (25 mM KH₂PO₄, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Dilute with the mobile phase as necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative standard deviation (RSD) of peak area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The peak for this compound in the spiked sample should be pure and free from co-eluting peaks.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. A calibration curve should be constructed by plotting the peak area versus the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard at three different concentration levels: low, medium, and high). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days, by two different analysts, or on two different instruments. The RSD of the combined results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2%)

The system suitability parameters should still be met under these varied conditions.

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standards Prepare Standard Solutions prep_standards->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Samples & Standards prep_sample->inject_samples system_suitability->inject_samples If Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte calibration_curve->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Logic

Validation_Logic cluster_performance Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Key parameters for HPLC method validation as per ICH Q2 guidelines.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures high-quality data suitable for pharmaceutical research and quality control. Adherence to the outlined validation protocol will formally establish the method's performance and ensure compliance with regulatory expectations.

References

  • Pharmaffiliates. (n.d.). Sunvozertinib-impurities. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 104901-79-3 | this compound. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-2-chloro-5-fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Chemcasts. (n.d.). methyl 2-amino-5-fluorobenzoate (CAS 319-24-4) – Thermophysical Properties. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2025). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

purification of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Methyl 2-amino-4-chloro-5-fluorobenzoate

Abstract

This compound is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The purity of this building block is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised safety and efficacy in the final product. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust and validated methods for the , focusing on flash column chromatography and recrystallization. We delve into the rationale behind methodological choices, offer detailed step-by-step protocols, and present workflows for analytical validation to ensure the final compound meets the highest standards of purity.

Introduction: The Imperative for Purity

The structural integrity and purity of chemical intermediates are foundational to successful synthesis campaigns. This compound, a substituted anthranilate, possesses multiple reactive sites. Its primary amine and methyl ester functionalities, combined with the halogenated aromatic ring, make it a versatile precursor. However, the very features that make it valuable also present unique purification challenges. The basicity of the amino group, in particular, often leads to problematic interactions with standard purification media.

Common synthetic routes, such as the reduction of a nitro-precursor or the chlorination of an amine, can introduce a range of impurities.[1][2] These may include unreacted starting materials, isomeric by-products, or over-halogenated species. This guide outlines a systematic approach to remove these contaminants, ensuring a highly pure product suitable for downstream applications.

Compound Profile and Impurity Analysis

Before commencing purification, it is crucial to understand the physicochemical properties of the target compound and the likely nature of its impurities. This knowledge informs the selection of an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₈H₇ClFNO₂[3]
Molecular Weight 203.60 g/mol [3]
Appearance Solid (Typical)
LogP 3.51 (Predicted)[3]
Boiling Point 302.8 ± 37.0 °C at 760 mmHg[3]

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-amino-4-chloro-5-fluorobenzoic acid or 2-chloro-4-fluoro-5-nitrobenzoate.[1][4]

  • Isomeric By-products: Impurities in the initial starting materials can lead to the formation of other amino-chlorobenzoic acid isomers.[1]

  • Reaction By-products: Compounds formed from side reactions during synthesis.

  • Residual Solvents & Reagents: Traces of solvents or reagents (e.g., catalysts, acids) used in the preceding synthetic steps.[1]

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity. The initial, or primary, purification is typically designed to remove the bulk of impurities, while a secondary step, like recrystallization, serves as a final polishing stage. Analytical validation is critical at each stage to monitor progress and confirm the purity of the final product.

crude Crude Product (Post-Workup) primary Primary Purification (Flash Chromatography) crude->primary Remove bulk impurities analysis1 In-Process Analysis (TLC / HPLC) primary->analysis1 Assess purity secondary Secondary Purification (Recrystallization) analysis1->secondary If impurities remain final_analysis Final QC Analysis (HPLC, GC-MS, NMR) analysis1->final_analysis If pure secondary->final_analysis product Pure Product (>99%) final_analysis->product sample Purified Sample (in Diluent) hplc HPLC System (Pump, Injector, Column, Detector) sample->hplc Inject 10 µL data Chromatogram (Peak Area vs. Time) hplc->data Generate data calc Purity Calculation (% Area Normalization) data->calc Integrate peaks report Certificate of Analysis (Purity >99%) calc->report

Sources

scale-up synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate

Abstract

This document provides a comprehensive guide for the , a pivotal intermediate in the development of advanced pharmaceutical compounds. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing a scalable, safe, and efficient methodology. The primary synthetic route detailed is the catalytic hydrogenation of Methyl 4-chloro-5-fluoro-2-nitrobenzoate. This application note offers a thorough examination of the reaction parameters, safety protocols, analytical validation, and troubleshooting strategies, ensuring a robust and reproducible process for pilot-scale and manufacturing environments.

Introduction and Strategic Importance

This compound (CAS No: 141772-31-8) is a highly functionalized aromatic amine derivative.[1] Its unique substitution pattern, featuring chlorine and fluorine atoms, makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. The transition from bench-scale synthesis to pilot or industrial scale production presents significant challenges, including thermal management, safe handling of hazardous materials, and ensuring consistent product quality.

This guide is structured to address these challenges directly, providing a field-proven protocol grounded in established chemical principles. The chosen synthetic strategy, catalytic hydrogenation, is favored for its high efficiency, clean conversion, and favorable environmental profile compared to other reduction methods, such as those using stoichiometric metal reductants.

Overview of the Synthetic Pathway

The most industrially viable and scalable route to the target compound is the reduction of the corresponding nitro-aromatic precursor. This single-step transformation is highly efficient and atom-economical.

Synthetic_Pathway Start Methyl 4-chloro-5-fluoro-2-nitrobenzoate End This compound Start->End H₂, Pd/C Ethyl Acetate (Catalytic Hydrogenation)

Caption: Overall synthetic transformation.

Safety and Hazard Management: A Prerequisite for Scale-Up

A rigorous approach to safety is paramount. The following hazards must be managed through engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Assessment:

Substance/ProcessKey HazardsRecommended Mitigation Measures
Methyl 4-chloro-5-fluoro-2-nitrobenzoate Skin, eye, and respiratory irritant.Handle in a well-ventilated area or fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.[2][3]
Hydrogen Gas (H₂) Highly flammable and explosive.Use in a dedicated, properly grounded hydrogenation reactor. Ensure adequate ventilation and eliminate all ignition sources.[4] Monitor for leaks with appropriate sensors.
Palladium on Carbon (Pd/C), wet Pyrophoric; may ignite spontaneously upon drying.Handle catalyst as a slurry or under an inert atmosphere (Nitrogen/Argon). Never allow the catalyst to dry completely in the air.[5] Use non-sparking tools for transfer.[2]
Ethyl Acetate Flammable liquid and vapor.Use in a well-ventilated area, away from heat and ignition sources. Ground all transfer equipment to prevent static discharge.[4]
Catalyst Filtration Exposure to pyrophoric catalyst.Filter the catalyst under a nitrogen blanket. Keep the filter cake wet with solvent at all times. Quench the recovered catalyst carefully before disposal according to site-specific procedures.

Required Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.

  • Tightly fitting safety goggles with side-shields.[2]

  • Chemical-resistant gloves (e.g., nitrile).

  • Full-face respirator may be required if exposure limits are exceeded or if handling powders outside of a contained system.[2]

Detailed Scale-Up Protocol: Catalytic Hydrogenation

This protocol is designed for a target scale of ~200g of final product and can be adapted for larger jacketed reactor systems.

4.1. Materials and Equipment

Reagents & SolventsGradeQuantity
Methyl 4-chloro-5-fluoro-2-nitrobenzoate>98%250 g (1.06 mol)
Palladium on Carbon (10% Pd, 50% wet)Catalyst grade12.5 g (5 wt%)
Ethyl AcetateAnhydrous2.5 L
Nitrogen (N₂)High PurityAs needed
Hydrogen (H₂)High PurityAs needed
Celite® (Diatomaceous Earth)Filtration Aid50 g

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, gas inlet/outlet, and pressure gauge.

  • Hydrogenation system with a certified pressure vessel and hydrogen supply.

  • Inert atmosphere filtration setup (e.g., Büchner funnel under a nitrogen blanket).

  • Rotary evaporator for solvent removal.

  • Crystallization vessel.

4.2. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation cluster_purification Final Purification charge_reagents 1. Charge Reactor - Nitro-compound - Ethyl Acetate inert_system 2. Inert System - Purge with N₂ (3x) charge_reagents->inert_system charge_catalyst 3. Charge Catalyst - Add Pd/C slurry inert_system->charge_catalyst purge_h2 4. H₂ Purge - Purge with H₂ (3x) charge_catalyst->purge_h2 run_reaction 5. Run Reaction - Pressurize with H₂ - Heat & Stir purge_h2->run_reaction monitor 6. Monitor Progress - H₂ uptake / HPLC run_reaction->monitor cool_purge 7. Cool & Purge - Cool to RT - Vent H₂, Purge with N₂ monitor->cool_purge filter_catalyst 8. Catalyst Filtration - Filter through Celite® - Wash with Ethyl Acetate cool_purge->filter_catalyst concentrate 9. Concentrate - Remove solvent via rotary evaporation filter_catalyst->concentrate recrystallize 10. Recrystallize - Dissolve in hot Ethanol - Add water, cool slowly concentrate->recrystallize isolate_dry 11. Isolate & Dry - Filter product - Dry under vacuum recrystallize->isolate_dry

Caption: Step-by-step experimental workflow.

4.3. Step-by-Step Procedure

  • Reactor Charging: Charge the 5 L reactor with Methyl 4-chloro-5-fluoro-2-nitrobenzoate (250 g) and ethyl acetate (2.0 L). Begin stirring to dissolve the solid.

  • Inerting: Seal the reactor and purge the headspace with nitrogen for 10 minutes to remove all oxygen. Repeat this purge cycle three times.

  • Catalyst Addition: Under a positive flow of nitrogen, add the 10% Pd/C catalyst (12.5 g) as a slurry in ethyl acetate (0.5 L). This prevents the dry, pyrophoric catalyst from contacting air.

  • Hydrogenation: Seal the reactor again. Purge the system carefully with hydrogen gas three times to replace the nitrogen atmosphere.

  • Reaction Execution: Pressurize the reactor to the desired setpoint (e.g., 50-60 psi H₂). Begin stirring at a rate sufficient to keep the catalyst suspended (e.g., 300-400 RPM). Heat the reactor jacket to 40-50°C.

  • Monitoring: The reaction is exothermic. Monitor the internal temperature and apply cooling via the jacket if necessary to maintain the setpoint. The reaction progress can be tracked by the cessation of hydrogen uptake. For confirmation, a sample can be carefully taken and analyzed by HPLC or TLC. The reaction is typically complete within 4-8 hours.[5]

  • Post-Reaction Purge: Once complete, cool the reactor to room temperature (<25°C). Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least three cycles).

  • Catalyst Filtration: Prepare a filter pad with a ~1 cm layer of Celite®. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional ethyl acetate (~500 mL) to ensure complete product recovery.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification by Recrystallization: Transfer the crude solid to a suitable vessel. Add hot ethanol until the solid is fully dissolved. Slowly add water until the solution becomes faintly turbid. Re-heat gently to clarify, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for 1-2 hours to maximize crystallization.

  • Final Isolation: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture (e.g., 1:1), and dry under vacuum at 40-50°C to a constant weight.

Analytical Characterization and Quality Control

The final product must be analyzed to confirm its identity and purity, ensuring it meets the specifications for subsequent synthetic steps.

Analysis TechniquePurposeExpected Result
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Purity >98%.[5] A typical method would use a C18 column with a mobile phase like Acetonitrile:Water.[6]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation.The spectrum should show characteristic peaks for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons.
Mass Spectrometry (MS) Confirmation of molecular weight.The mass spectrum should show a molecular ion peak corresponding to the product's molecular formula, C₈H₇ClFNO₂ (MW: 203.60 g/mol ).[1]
Melting Point Physical property confirmation and purity indication.A sharp melting point consistent with the reference value.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst.- Insufficient hydrogen pressure.- Poor stirring/mass transfer.- Use fresh, high-quality catalyst.- Ensure the system is leak-free and pressure is maintained.- Increase the stirring speed to ensure the catalyst remains suspended.
Low Yield - Product loss during work-up.- Incomplete precipitation during recrystallization.- Ensure thorough washing of the filter cake and reactor.- Optimize the recrystallization solvent ratio and cooling time. Ensure pH is neutral before extraction.
Product Contamination (e.g., dehalogenation) - Overly aggressive reaction conditions (high temperature/pressure).- Prolonged reaction time.- Reduce reaction temperature or pressure.- Monitor the reaction closely and stop it promptly upon completion.

Conclusion

The via catalytic hydrogenation is a robust and efficient process. Success at scale is contingent upon meticulous attention to safety, particularly in the handling of hydrogen gas and the pyrophoric palladium catalyst. By implementing the detailed protocols and controls outlined in this guide, researchers and development professionals can achieve high yields of a high-purity product, facilitating the advancement of critical pharmaceutical development programs.

References

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Application Notes & Protocols for Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4-chloro-5-fluorobenzoate is a strategically important pharmaceutical intermediate, valued for its unique substitution pattern on the benzene ring. The presence of amino, chloro, fluoro, and methyl ester functional groups provides a versatile scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the compound's properties, outlines a key synthetic application with a detailed protocol, and provides essential safety and handling information. The causality behind experimental choices and the importance of stringent quality control are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound (CAS No: 104901-79-3) is a substituted anthranilate derivative.[3] Such halogenated and functionalized benzene compounds are critical building blocks in medicinal chemistry.[2][4] The specific arrangement of its substituents—an amine group ortho to a methyl ester, a chloro group meta to the amine, and a fluoro group para to the amine—offers multiple reaction sites for molecular elaboration. This structure is particularly useful in constructing heterocyclic systems and introducing specific pharmacophores required for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 104901-79-3[3]
Molecular Formula C₈H₇ClFNO₂[5]
Molecular Weight 203.60 g/mol [5]
Appearance White to off-white crystalline powder[6] (by analogy)
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[7] (by analogy)
Purity Typically >98% for pharmaceutical use[2][6] (by analogy)

Synthesis of the Intermediate

The most direct synthesis of this compound involves the reduction of its corresponding nitro-precursor, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into a versatile electron-donating amino group, which is a key step for many subsequent reactions.

The synthesis typically proceeds via catalytic hydrogenation or metal-acid reduction. A common laboratory-scale procedure involves the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid followed by reduction.[5]

Synthesis_Workflow A 2-chloro-4-fluoro- 5-nitrobenzoic acid B Methyl 2-chloro-4-fluoro- 5-nitrobenzoate A->B Esterification (CH3OH, H2SO4, Reflux) C Methyl 2-amino-4-chloro- 5-fluorobenzoate B->C Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Synthesis of the target intermediate.

Application in Pharmaceutical Synthesis: The Sandmeyer Reaction

The primary utility of the amino group in this compound is its conversion into a diazonium salt. This salt is a highly versatile intermediate that can be transformed into a wide array of functional groups through reactions like the Sandmeyer reaction. This allows for the introduction of cyano, halo, or hydroxyl groups at the 2-position, which is a critical step in the synthesis of many heterocyclic APIs.

A patent for a structurally similar compound, methyl 2-amino-4-bromo-5-fluorobenzoate, details its use in a Sandmeyer-type reaction to introduce a cyano group, demonstrating the industrial relevance of this transformation.[8] This reaction pathway is fundamental for building more complex molecular architectures.

Application_Workflow cluster_0 Diazotization cluster_1 Sandmeyer Reaction A Methyl 2-amino-4-chloro- 5-fluorobenzoate B Arenediazonium Salt Intermediate A->B NaNO2, HBr (0-5 °C) C Methyl 2-bromo-4-chloro- 5-fluorobenzoate B->C CuBr

Caption: General workflow for a Sandmeyer bromination.

Detailed Protocol: Sandmeyer Bromination

This protocol describes a representative synthetic application: the conversion of the amino group to a bromo group via diazotization followed by a Sandmeyer reaction. This protocol is adapted from established procedures for similar substrates.[8]

Materials and Reagents
  • This compound (1.0 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂), solid (1.2 eq)

  • Copper(I) bromide (CuBr), solid (1.1 eq)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Experimental Procedure

PART A: Diazotization (Formation of the Diazonium Salt)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend this compound in a solution of aqueous HBr.

  • Cooling: Cool the suspension to 0-5°C using an ice-salt bath. Vigorous stirring is crucial as the amine salt may precipitate.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold deionized water. Add this solution dropwise to the cold amine suspension via the addition funnel. Causality: The dropwise addition at low temperature is critical to prevent the decomposition of the unstable diazonium salt and to control the exothermic reaction. The temperature must be maintained below 5°C.

  • Monitoring: The reaction is typically complete after stirring for an additional 20-30 minutes post-addition. The formation of the diazonium salt often results in a clear solution.

PART B: Sandmeyer Reaction (Bromo Substitution)

  • Catalyst Preparation: In a separate flask, dissolve or suspend copper(I) bromide (CuBr) in a portion of HBr. Cool this mixture in an ice bath.

  • Addition: Slowly add the cold diazonium salt solution from Part A to the CuBr suspension. Causality: The copper(I) catalyst facilitates the decomposition of the diazonium salt and the substitution with bromide. A controlled addition rate is necessary to manage the evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

PART C: Work-up and Purification

  • Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers. Wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Methyl 2-bromo-4-chloro-5-fluorobenzoate.

Quality Control and Characterization
  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Product Confirmation: The structure of the purified product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the amine protons (~4-5 ppm) and the appearance of aromatic protons in a shifted region in the ¹H NMR spectrum would indicate a successful reaction.[9]

Safety and Handling

Working with this chemical and the reagents in the described protocols requires strict adherence to safety guidelines.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid ingestion and inhalation.[11] Wash hands thoroughly after handling.[11]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[11]

  • Specific Hazards: Diazonium salts are potentially explosive when isolated and dry. The protocol is designed to use them in a cold aqueous solution, which is standard safe practice.

Conclusion

This compound is a high-value intermediate whose utility stems from its densely functionalized structure. The ability to selectively transform the amino group via robust and scalable reactions like the Sandmeyer reaction makes it an indispensable tool for medicinal chemists. The protocols and guidelines presented here are designed to provide a solid foundation for its application in the synthesis of novel pharmaceutical agents, emphasizing the principles of causality, safety, and rigorous analytical validation that underpin modern drug discovery.

References

  • Chemsrc. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]

  • Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

  • Chemsrc. This compound | CAS#:104901-79-3. [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

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Application Notes and Protocols: The Strategic Application of Substituted Aminobenzoates in the Synthesis of Advanced Picolinate Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Halogenated Anthranilates as Precursors in Agrochemicals

Methyl 2-amino-4-chloro-5-fluorobenzoate is a halogen-substituted anthranilate, a class of compounds that serve as valuable synthons in the construction of complex bioactive molecules. While direct, large-scale agrochemical applications starting from this specific ester are not extensively documented in publicly available literature, its structural motifs—a halogenated aniline core—are emblematic of the building blocks used in modern herbicide development. The strategic placement of chlorine and fluorine atoms can significantly influence the biological activity and metabolic stability of the final product.

This guide will focus on the synthesis of a major class of modern agrochemicals: the picolinate-based auxin herbicides. We will explore a representative synthetic pathway to a key intermediate for compounds like florpyrauxifen-benzyl, a potent herbicide for rice and aquatic weed control. Although the documented synthesis of florpyrauxifen-benzyl starts from a different precursor, we will present a scientifically grounded, multi-step protocol that illustrates how a molecule with the substitution pattern of this compound could theoretically be utilized in the construction of such a picolinate core. This provides a practical and insightful guide for researchers in agrochemical synthesis.

Part 1: The Picolinate Herbicides - A Mechanistic Overview

Picolinate herbicides are a subclass of synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. Florpyrauxifen-benzyl is a notable example, demonstrating high efficacy against a range of challenging weeds.

The core of these herbicides is the 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinic acid scaffold. The specific substituents on the picolinate ring and the aryl group at the 6-position are critical for its herbicidal activity and crop selectivity.

Part 2: Synthesis of a Key Picolinate Intermediate

The synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinates is a multi-step process. While existing patents often describe the synthesis starting from highly substituted pyridines, an alternative approach for academic and research purposes can be envisioned starting from aniline derivatives. Here, we outline a plausible synthetic route to a key intermediate, benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (the active ingredient florpyrauxifen-benzyl).

Overall Synthetic Workflow

The proposed synthesis involves the construction of the picolinate ring, followed by the introduction of the necessary substituents.

Synthetic Workflow A This compound (Starting Material) B Pyridone Formation A->B Reaction with a β-ketoester C Chlorination & Aromatization B->C POCl3 D Suzuki Coupling C->D Pd-catalyzed cross-coupling E Final Product: Florpyrauxifen-benzyl D->E Final modifications

Caption: Proposed synthetic workflow for a picolinate herbicide.

Protocol 1: Synthesis of a Dihydropyridone Intermediate

This initial step aims to construct the core pyridine ring from an aniline derivative. This is a classic approach in heterocyclic chemistry, often involving the condensation of an amine with a 1,3-dicarbonyl compound or its equivalent.

Principle: The amino group of a substituted aniline can react as a nucleophile with a suitable β-ketoester to form an enamine, which can then cyclize to form a dihydropyridone ring. This serves as the foundation for the picolinate core.

Materials:

  • This compound

  • Ethyl benzoylacetate

  • Polyphosphoric acid (PPA) or Dowtherm A for high-temperature cyclization

  • Toluene

  • Dean-Stark apparatus

Step-by-Step Protocol:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1 equivalent), ethyl benzoylacetate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude enamine.

  • Cyclization:

    • Carefully add the crude enamine to polyphosphoric acid at 100 °C.

    • Heat the mixture to 150-180 °C for 2-4 hours. The high temperature is necessary to drive the intramolecular cyclization.

    • Alternatively, the reaction can be performed in a high-boiling solvent like Dowtherm A.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The solid precipitate is the dihydropyridone product. Collect it by filtration, wash with water until the washings are neutral, and dry under vacuum.

Expected Outcome: A solid dihydropyridone product. The yield can vary depending on the specific reaction conditions.

Protocol 2: Aromatization and Chlorination to form a Substituted Picolinate

The dihydropyridone is then converted to the fully aromatic and correctly substituted picolinate ring.

Principle: Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) will both chlorinate the ring and drive the aromatization to the desired pyridine structure.

Materials:

  • Dihydropyridone intermediate from Protocol 1

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene or another high-boiling inert solvent

Step-by-Step Protocol:

  • In a flask equipped with a reflux condenser and a dropping funnel, suspend the dihydropyridone (1 equivalent) in toluene.

  • Add a catalytic amount of DMF.

  • Carefully add POCl₃ (2-3 equivalents) dropwise at room temperature. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux (around 110 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated picolinate product.

  • Purify the product by column chromatography.

Expected Outcome: A chlorinated picolinate ester.

Protocol 3: Suzuki Coupling for Aryl Group Installation

The final key step is the introduction of the substituted aryl group at the 6-position of the picolinate ring. The Suzuki cross-coupling reaction is a powerful and widely used method for this transformation.

Principle: A palladium catalyst is used to couple the chlorinated picolinate (as an organohalide) with a boronic acid derivative of the desired aryl group.

Materials:

  • Chlorinated picolinate from Protocol 2

  • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF with water)

Step-by-Step Protocol:

  • In a Schlenk flask, combine the chlorinated picolinate (1 equivalent), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2-3 equivalents).

The Strategic Application of Methyl 2-amino-4-chloro-5-fluorobenzoate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Rise of Targeted Cancer Therapy

The landscape of oncology has been profoundly reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors. These agents are designed to interfere with specific kinase enzymes, which are critical components of the signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making kinases prime targets for therapeutic intervention.[1] Among the various heterocyclic scaffolds employed in kinase inhibitor design, the quinazoline nucleus is of paramount importance.[3][4] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature this core structure, attesting to its efficacy in targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7]

The synthesis of these complex molecules hinges on the availability of strategically functionalized building blocks. Methyl 2-amino-4-chloro-5-fluorobenzoate is a highly valuable precursor for the construction of quinazoline-based kinase inhibitors. Its unique substitution pattern, featuring both chloro and fluoro groups, offers distinct advantages in modulating the pharmacological properties of the final drug substance. This technical guide provides an in-depth exploration of the utility of this compound, complete with detailed synthetic protocols and expert insights for researchers in drug discovery and development.

The Rationale for Halogenation: Causality Behind Experimental Choices

The presence of halogen atoms in drug molecules is not coincidental; it is a deliberate design strategy to enhance their therapeutic potential. The chloro and fluoro substituents on the anthranilate ring of the title compound play crucial roles in this regard:

  • Modulation of Potency and Selectivity: Halogen atoms, particularly fluorine, can significantly influence the binding affinity of an inhibitor to its target kinase.[8] The high electronegativity of fluorine can lead to favorable electrostatic interactions within the ATP-binding pocket of the enzyme. Furthermore, the strategic placement of halogens can alter the conformation of the molecule, promoting a more favorable binding mode and enhancing selectivity for the target kinase over other off-target kinases, thereby reducing potential side effects.[9]

  • Metabolic Stability: A common challenge in drug development is rapid metabolic degradation. Fluorine substitution at metabolically labile positions can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8]

  • Enhanced Pharmacokinetic Properties: The lipophilicity of a drug molecule, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, can be fine-tuned by the introduction of halogen atoms.[9] This allows for the optimization of properties such as cell membrane permeability and brain penetration.

  • Fine-tuning of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amino group in the final inhibitor. This can influence the molecule's ionization state at physiological pH, impacting its solubility and ability to interact with the target protein.[8]

Synthetic Pathway Overview

The synthesis of quinazoline-based kinase inhibitors from this compound typically follows a three-step sequence:

  • Cyclocondensation: Formation of the quinazolinone ring system.

  • Chlorination: Activation of the 4-position for subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAc): Coupling with a substituted aniline to introduce the key pharmacophore responsible for kinase inhibition.

G A This compound B 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one A->B Protocol 1: Cyclocondensation (e.g., Formamide, heat) C 4,6-Dichloro-7-fluoroquinazoline B->C Protocol 2: Chlorination (e.g., SOCl₂, POCl₃) D N-Aryl-6-chloro-7-fluoroquinazolin-4-amine (Kinase Inhibitor Scaffold) C->D Protocol 3: SNAr Coupling (Substituted Aniline, base)

Caption: General synthetic workflow for quinazoline-based kinase inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a generic quinazoline kinase inhibitor scaffold from this compound. These protocols are based on established synthetic transformations for analogous compounds and are intended to be a starting point for optimization by researchers.

Protocol 1: Synthesis of 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one

This protocol describes the formation of the core quinazolinone ring via a cyclocondensation reaction, a method analogous to the classical Niementowski reaction.[10]

G start reagents Methyl 2-amino-4-chloro- 5-fluorobenzoate + Formamide reaction Heat (130-150 °C) 4-6 hours reagents->reaction workup Work-up reaction->workup product 6-Chloro-7-fluoro-3,4- dihydroquinazolin-4-one workup->product

Caption: Workflow for the synthesis of the quinazolinone core.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound205.59102.06 g
Formamide45.04401.6 mL

Procedure:

  • Combine this compound (10 mmol, 2.06 g) and formamide (40 mmol, 1.6 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 130-140°C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 50 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 15 mL) and dry under vacuum to afford the crude product.

  • The crude 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one can be further purified by recrystallization from ethanol.

Expert Insights: The Niementowski reaction can sometimes require higher temperatures (up to 180°C) for completion, depending on the reactivity of the anthranilate. Using formamidine acetate in a high-boiling solvent like ethylene glycol monomethyl ether can be an alternative for achieving cyclization under milder conditions.[11]

Protocol 2: Synthesis of 4,6-Dichloro-7-fluoroquinazoline

This step activates the 4-position of the quinazolinone ring, making it susceptible to nucleophilic attack in the subsequent coupling reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one198.57101.99 g
Thionyl chloride (SOCl₂)118.97-10 mL
N,N-Dimethylformamide (DMF)73.09Catalytic2-3 drops

Procedure:

  • In a fume hood, suspend 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one (10 mmol, 1.99 g) in thionyl chloride (10 mL).

  • Add a catalytic amount of DMF (2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux (approximately 76°C) and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • To the residue, add toluene (20 mL) and evaporate again to remove any remaining traces of thionyl chloride.

  • The resulting crude 4,6-dichloro-7-fluoroquinazoline can be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Expert Insights: Phosphorus oxychloride (POCl₃) can be used as an alternative to thionyl chloride, sometimes with the addition of a base like N,N-diethylaniline.[12] The reaction is sensitive to moisture, so ensure all glassware is thoroughly dried. The quenching of excess chlorinating agent should be done with extreme care by slowly adding the reaction mixture to ice.

Protocol 3: General Procedure for the Synthesis of N-Aryl-6-chloro-7-fluoroquinazolin-4-amines

This final step involves the crucial C-N bond formation that introduces the aniline-based side chain, a common feature in many EGFR and VEGFR inhibitors. This is a representative protocol for a nucleophilic aromatic substitution (SNAc) reaction.

G A 4,6-Dichloro-7-fluoroquinazoline C Isopropanol, heat A->C B Substituted Aniline B->C D N-Aryl-6-chloro-7-fluoroquinazolin-4-amine C->D

Caption: SNAr coupling to form the final kinase inhibitor scaffold.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass/Equivalents
4,6-Dichloro-7-fluoroquinazoline217.0251.09 g
Substituted AnilineVaries51.0 equivalent
Isopropanol (IPA)60.10-20 mL
Diisopropylethylamine (DIPEA) (optional)129.247.51.5 equivalents

Procedure:

  • Dissolve or suspend 4,6-dichloro-7-fluoroquinazoline (5 mmol, 1.09 g) and the desired substituted aniline (5 mmol, 1.0 equivalent) in isopropanol (20 mL) in a round-bottom flask.

  • Optionally, a non-nucleophilic base such as DIPEA (7.5 mmol, 1.5 equivalents) can be added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired N-aryl-6-chloro-7-fluoroquinazolin-4-amine.

Expert Insights: The choice of solvent and temperature can be critical for the success of this coupling reaction. Other solvents such as n-butanol or DMF can be used. For less reactive anilines, higher temperatures or the use of a palladium catalyst in a Buchwald-Hartwig amination could be considered. The purity of the final compound is crucial for biological testing, and purification by preparative HPLC may be necessary.

Data Presentation: Expected Outcomes

The following table provides representative data for the synthesis of a hypothetical kinase inhibitor, "Compound X," using the protocols described above. Actual results may vary depending on the specific substituted aniline used and reaction optimization.

StepProductExpected Yield (%)Purity (by HPLC) (%)Analytical Data (Expected)
16-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one80-90>95¹H NMR, ¹³C NMR, and Mass Spectrometry data consistent with the proposed structure.
24,6-Dichloro-7-fluoroquinazoline85-95 (crude)>90Typically used directly in the next step. Mass Spectrometry can confirm the formation of the product.
3"Compound X" (N-Aryl-6-chloro-7-fluoroquinazolin-4-amine)60-80>98 (after purification)Full characterization including ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and melting point.

Conclusion

This compound is a strategically designed and highly versatile building block for the synthesis of quinazoline-based kinase inhibitors. The presence of both chloro and fluoro substituents provides medicinal chemists with valuable tools to fine-tune the potency, selectivity, and pharmacokinetic properties of their drug candidates. The synthetic pathways outlined in this guide offer a robust and adaptable framework for researchers to access a wide range of novel kinase inhibitors, thereby accelerating the discovery and development of next-generation targeted cancer therapies.

References

  • Asif, M. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Int. J. Med. Chem.2014, 2014, 395637.
  • Zhang, Y., et al. Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters2017, 27(7), 1584-1587.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules2022, 27(5), 1535.
  • Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. RSC Med. Chem.2021, 12, 1345-1358.
  • Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Curr. Issues Pharm. Med. Sci.2021, 34(3), 151-163.
  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. ACS Med. Chem. Lett.2013, 4(8), 738-742.
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temper
  • Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzo
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry2023, 16(12), 105315.
  • EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.
  • The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Applic
  • Lapatinib Synthetic Routes. MedKoo Biosciences.
  • WO2014170910A1 - Process for the preparation of lapatinib.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Adv.2022, 12, 25056-25072.
  • US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.
  • Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal2017, 25(3), 432-440.
  • Synthetic route for the synthesis of quinazoline derivatives (7–27).
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Figure 2. Synthesis of quinazolin-4(3H)
  • Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. University of Michigan.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry2023, 6, 101168.
  • CN103265497B - A kind of intermediate 4-chloro-6-amino-7-hydroxyquinazoline required for the synthesis of tinib antineoplastic drugs and its preparation method.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS Med. Chem. Lett.2011, 2(4), 309-313.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Int. J. Mol. Sci.2022, 23(21), 13388.
  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Sci Rep2023, 13, 19934.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. Arch Pharm (Weinheim)2007, 340(11), 585-92.
  • Synthesis of 1-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)guanidine derivatives with potential pharmacological activity. Pharmazie2001, 56(8), 620-4.

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Application Note: Protocols for the N-Alkylation of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols for the N-alkylation of Methyl 2-amino-4-chloro-5-fluorobenzoate, a key synthetic intermediate in medicinal chemistry. N-alkylated anthranilates and their derivatives are prevalent scaffolds in a variety of pharmacologically active compounds. This document outlines two primary, reliable methods for introducing alkyl groups to the amine functionality: direct alkylation via nucleophilic substitution and selective mono-alkylation through reductive amination. The causality behind experimental choices, step-by-step procedures, and troubleshooting insights are provided to ensure reproducible and efficient synthesis.

Introduction and Scientific Context

The N-alkylation of aromatic amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The introduction of alkyl substituents onto an amino group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a halogenated anthranilate ester, a structural motif that serves as a valuable starting point for the synthesis of bioactive molecules such as kinase inhibitors and other targeted therapeutics.

The electron-withdrawing nature of the chloro, fluoro, and ester groups on the aromatic ring decreases the nucleophilicity of the amino group, making its alkylation a non-trivial challenge. Furthermore, a persistent issue with the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting material.[1][2] This guide presents robust methodologies designed to control the reaction outcome, favoring the desired mono-alkylated product.

Strategic Approaches to N-Alkylation

Two principal strategies are detailed herein, each offering distinct advantages depending on the desired outcome and available reagents.

  • Method A: Direct Alkylation with Alkyl Halides. This is a classical SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl electrophile. While straightforward, this method requires careful control of stoichiometry and reaction conditions to minimize the formation of di-alkylated byproducts.

  • Method B: Reductive Amination with Carbonyl Compounds. This highly selective one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is immediately reduced in situ to the corresponding N-alkylated amine.[3][4] This method is generally the preferred approach for achieving clean, selective mono-alkylation and avoiding the "runaway train" of over-alkylation.[1]

General Experimental Workflow

A successful synthesis relies on a systematic progression from reaction setup to final product characterization. The following workflow is applicable to both protocols described in this guide.

G cluster_0 Preparation & Reaction cluster_1 Isolation & Purification cluster_2 Analysis A Reagent Preparation & Inert Atmosphere Setup B Reaction Execution & Monitoring (TLC/LC-MS) A->B C Reaction Quench & Aqueous Workup (Extraction) B->C D Drying & Solvent Removal C->D E Purification (Silica Gel Chromatography) D->E F Product Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for N-alkylation.[3]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the reaction of this compound with an alkyl halide in the presence of a non-nucleophilic base.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond and displacing the halide ion.[5] A base is required to neutralize the ammonium salt formed after the initial alkylation, regenerating a neutral secondary amine which is, unfortunately, often more nucleophilic than the starting primary amine.[1] To mitigate di-alkylation, the alkylating agent should be added slowly and used in near-stoichiometric amounts.

G Amine R-NH₂ TransitionState [Base---H---N(H)(R)---R'---X]‡ Amine->TransitionState SN2 Attack & Proton Abstraction AlkylHalide R'-X AlkylHalide->TransitionState SN2 Attack & Proton Abstraction Base Base Base->TransitionState SN2 Attack & Proton Abstraction Product R-NH-R' TransitionState->Product Salt Base-H⁺X⁻ TransitionState->Salt

Caption: Simplified SN2 mechanism for direct N-alkylation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichThe starting material.
Alkyl Halide (e.g., Ethyl Bromide, Benzyl Bromide)Reagent GradeAcros OrganicsThe alkylating agent. Use 1.05-1.2 equivalents. Handle with care as alkyl halides are toxic.[6]
Potassium Carbonate (K₂CO₃), anhydrous>99%Fisher ScientificA mild, non-nucleophilic base. Use 2.0 equivalents.
N,N-Dimethylformamide (DMF), anhydrousDriSolv™ or similarEMD MilliporeA polar aprotic solvent that facilitates SN2 reactions.
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Brine (Saturated aq. NaCl)--For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[7]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the starting amine.

  • Addition of Alkylating Agent: Begin stirring the suspension. Add the alkyl halide (1.1 eq) dropwise via syringe over 10-15 minutes. A slow addition helps to minimize the concentration of the alkylating agent at any given time, thus reducing the rate of the second alkylation.[8]

  • Reaction: Heat the reaction mixture to 70-80°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Pour the mixture into deionized water (approx. 10x the volume of DMF) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 20 mL) to remove residual DMF, followed by brine (1 x 20 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.[3]

Protocol 2: N-Alkylation via Reductive Amination

This protocol is highly recommended for achieving selective mono-alkylation and is compatible with a wide range of aldehydes and ketones.[3][9]

Mechanistic Rationale

This one-pot reaction proceeds in two stages. First, the primary amine condenses with the carbonyl group of an aldehyde or ketone to form a Schiff base (imine) intermediate, with the elimination of water.[3] Second, a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine C=N double bond to the corresponding secondary amine.[4] NaBH(OAc)₃ is particularly effective because it is less reactive towards the starting aldehyde/ketone than the intermediate imine, thus minimizing the formation of alcohol byproducts.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichThe starting material.
Aldehyde (e.g., Acetaldehyde, Benzaldehyde)Reagent GradeAcros OrganicsThe source of the alkyl group. Use 1.0-1.2 equivalents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)>95%Sigma-AldrichA mild and selective reducing agent. Use 1.2-1.5 equivalents. Handle in a fume hood.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)AnhydrousFisher ScientificAn appropriate solvent for this reaction.
Acetic Acid (optional)Glacial-Can be used in catalytic amounts to accelerate imine formation.
Saturated aq. Sodium Bicarbonate (NaHCO₃)--For quenching the reaction.
Step-by-Step Experimental Procedure
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature.[8]

  • Imine Formation: Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate. (Optional: add a catalytic amount of glacial acetic acid).

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be exothermic.[8]

  • Reaction: Continue stirring at room temperature for 3-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting amine and the formation of the product.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[7] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N-alkylated product.[7]

Data Summary and Expected Outcomes

The following table provides representative conditions for the N-alkylation of aromatic amines, which can be adapted for this compound. Actual yields may vary based on the specific alkylating agent and reaction scale.

MethodAlkylating AgentReagent/BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Direct Alkylation Ethyl BromideK₂CO₃DMF70-906-1280-90[7]
Direct Alkylation Benzyl BromideCs₂CO₃ACN50-703-690-98[7]
Reductive Amination AcetaldehydeNaBH(OAc)₃DCERoom Temp3-685-95[7]
Reductive Amination BenzaldehydeNaBH(OAc)₃DCERoom Temp4-888-96[7]

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Chemical Hazards:

    • This compound: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.[10]

    • Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Handle with extreme care.[6]

    • Solvents (DMF, DCE): These are hazardous solvents. Avoid inhalation and skin contact. DMF is a known reproductive toxin.

    • Reducing Agents: Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Quench reactions carefully.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (n.d.). American Chemical Society.
  • Ch22: Alkylation of Amines. (n.d.). University of Calgary.
  • One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. (n.d.).
  • Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid. (2025). BenchChem.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
  • Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. (n.d.). Indian Journal of Chemical Technology.
  • Amine alkyl
  • Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone. (2025). BenchChem.
  • 2-Amino-5-chloro-3-fluorobenzoic acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Methyl 2-amino-5-fluorobenzo
  • Carcinogens Safety Procedures. (2016, October 24). The Sarpong Group, UC Berkeley.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (n.d.). BenchChem.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its preparation, while achievable through several routes, presents unique challenges that can impact yield and purity. This guide provides a comprehensive overview of the common synthetic pathways, offering practical solutions to frequently encountered experimental hurdles.

The primary synthetic strategies for this compound are:

  • Fischer Esterification of 2-amino-4-chloro-5-fluorobenzoic acid.

  • Reduction of a Nitro Precursor , namely Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

  • Copper-Catalyzed Amination of a di-halogenated precursor.

  • Regioselective Chlorination of an amino-fluoro-benzoate precursor.

This support center will delve into the intricacies of the first two, most common, routes and provide troubleshooting for the latter two.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Route 1: Fischer Esterification of 2-amino-4-chloro-5-fluorobenzoic acid

The direct esterification of the parent carboxylic acid is a common and atom-economical approach. However, the presence of the amino group introduces specific challenges.

Question 1: My Fischer esterification is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in the Fischer esterification of aminobenzoic acids are often due to the equilibrium nature of the reaction and side reactions involving the amino group. Here are the key factors to investigate:

  • Incomplete Reaction/Equilibrium Issues: The Fischer esterification is a reversible process.[1][2][3] To drive the equilibrium towards the product, consider the following:

    • Use a Large Excess of Methanol: Employing methanol as the solvent and reactant (10-20 equivalents or more) can significantly shift the equilibrium towards the ester.[1][3]

    • Water Removal: The water produced during the reaction can hydrolyze the ester product. While a Dean-Stark apparatus is common for higher boiling alcohols, for methanol, using a drying agent like molecular sieves can be effective.

  • Insufficient Catalyst Activity: The basic amino group in your starting material will neutralize a portion of the acid catalyst.[1][4]

    • Increase Catalyst Loading: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, to both protonate the amino group and catalyze the esterification.[1][5]

    • Alternative Catalysts: Consider using solid acid catalysts like phosphoric acid-modified Montmorillonite K10, which can simplify work-up and may offer improved yields.[6] For high-temperature reactions, tin(II) compounds can also be effective.[5]

  • Side Reactions: The amino group can participate in side reactions, especially at elevated temperatures.

    • Polymerization: Intermolecular amide bond formation can lead to oligomers or polymers. To minimize this, maintain a moderate reaction temperature and avoid prolonged reaction times once equilibrium is reached.

    • Degradation: Overheating in the presence of a strong acid can lead to decomposition. Monitor the reaction temperature carefully.

Question 2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble material is likely due to decomposition or polymerization of the starting material or product under harsh acidic conditions and high temperatures.[1]

  • Temperature Control: Carefully control the reflux temperature. Use a silicone oil bath for uniform heating and avoid direct heating with a mantle, which can create hot spots.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction has reached completion or equilibrium, proceed with the work-up to avoid prolonged exposure to acidic conditions.

  • Inert Atmosphere: While not always necessary for esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to color formation.

Question 3: My work-up procedure is complicated, and I'm losing product during purification. What is an efficient way to isolate the final product?

Answer: A common and effective work-up for this reaction involves neutralizing the excess acid and isolating the product as a free base.[4][7][8]

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker of ice water. This will precipitate the crude product.

  • Neutralize the solution by slowly adding a base, such as 10% aqueous sodium carbonate (Na₂CO₃), until the pH is approximately 8. Be cautious as CO₂ evolution will cause frothing.[4] The unreacted carboxylic acid will dissolve as its sodium salt, while the ester, being less soluble, will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product thoroughly. Recrystallization from a suitable solvent like ethanol or methanol can be used for further purification.

Route 2: Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

This route involves the initial synthesis of the nitro-substituted ester, followed by its reduction to the desired amine. The main challenge here is the selective reduction of the nitro group without affecting the chloro and fluoro substituents.

Question 1: I am experiencing significant dehalogenation during the catalytic hydrogenation of Methyl 2-chloro-4-fluoro-5-nitrobenzoate. How can I improve the selectivity?

Answer: Dehalogenation is a common side reaction during the catalytic hydrogenation of halogenated nitroarenes.[9][10][11] The choice of catalyst and reaction conditions is critical for achieving high selectivity.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): While widely used, Pd/C is known to promote dehalogenation.[10][12] If you are using Pd/C, ensure it is of high quality and consider using a lower catalyst loading.

    • Raney Nickel: This catalyst is often a better choice for reducing nitro groups in the presence of chloro and fluoro substituents as it has a lower tendency to cause dehalogenation.[12]

    • Platinum-based Catalysts: Sulfided platinum on carbon (Pt(S)/C) has been shown to be highly selective for nitro group reduction while preserving halogens.[13]

  • Reaction Conditions:

    • Temperature and Pressure: Perform the hydrogenation under milder conditions. Lowering the hydrogen pressure and reaction temperature can often reduce the rate of dehalogenation relative to the nitro group reduction.[10]

    • Acidic Medium: Conducting the hydrogenation in the presence of a small amount of a strong acid can inhibit dehalogenation of fluorinated and chlorinated nitroaromatics.[9]

  • Alternative Reducing Agents:

    • Tin(II) Chloride (SnCl₂): This is a classic and mild method for the selective reduction of nitro groups in the presence of other reducible functionalities, including halogens.[12][13]

    • Sodium Sulfide (Na₂S): This reagent can be a useful alternative where hydrogenation or acidic conditions are not compatible.[12]

    • Cobalt-based Catalysts: Recent research has shown that well-defined cobalt catalysts can achieve high conversion and selectivity for the hydrogenation of nitroarenes under mild conditions.[14]

Question 2: The synthesis of the starting material, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, is giving me a low yield. How can I optimize this step?

Answer: The synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate typically involves the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid.[15] The challenges are similar to the Fischer esterification of the amino-substituted acid.

  • Esterification Optimization:

    • Use a large excess of methanol and a strong acid catalyst like sulfuric acid.[15]

    • Heat the reaction to reflux for several hours to ensure complete conversion.[15]

  • Synthesis of the Carboxylic Acid Precursor: The precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, is synthesized by the nitration of 2-chloro-4-fluorobenzoic acid.[16][17] Controlling the reaction conditions during nitration is crucial to avoid the formation of isomers.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A1: A widely employed and reliable route involves the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol, followed by the selective reduction of the nitro group. This two-step process often provides a good overall yield with manageable purification.

Q2: What are the expected yields and purity for this synthesis?

A2: With optimized conditions, the esterification of the nitro-acid can proceed with yields of 67% or higher.[15] The subsequent selective reduction, when carefully controlled to avoid dehalogenation, can also achieve high yields. The final product purity should be high, as determined by HPLC and NMR.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Handling of Strong Acids and Bases: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling concentrated sulfuric acid and sodium carbonate.

  • Catalytic Hydrogenation: This procedure should be carried out in a well-ventilated area, away from ignition sources. Ensure the hydrogenation vessel is properly sealed and pressure-tested.

  • Handling of Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with care in a fume hood.

Q4: Can I use a copper-catalyzed amination (Ullmann condensation) to synthesize this molecule?

A4: While theoretically possible, the Ullmann condensation of a di-halogenated precursor with an ammonia source presents significant challenges. Traditional Ullmann reactions require harsh conditions (high temperatures, polar aprotic solvents) which can lead to side reactions.[18][19][20][21] Achieving regioselectivity between the two chloro groups would also be a major hurdle. Modern copper-catalyzed aminations with specific ligands can proceed under milder conditions, but this would require significant optimization for this specific substrate.[22][23]

Q5: Is direct chlorination of Methyl 2-amino-5-fluorobenzoate a viable route?

A5: Direct chlorination of aminobenzoic esters is often problematic due to the activating nature of the amino group, which can lead to over-chlorination and a mixture of products.[24][25][26][27][28] Controlling the regioselectivity to obtain the desired 4-chloro isomer is challenging and would likely result in low yields and difficult purification.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate
  • To a stirred solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (1 equivalent) dropwise at room temperature.[15]

  • Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from methanol if necessary.

Protocol 2: Selective Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate
  • Dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (5 equivalents) to the solution.[13]

  • Heat the reaction mixture at reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8).

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Data Summary

ParameterRoute 1: Fischer EsterificationRoute 2: Nitro Reduction
Starting Material 2-amino-4-chloro-5-fluorobenzoic acid2-chloro-4-fluoro-5-nitrobenzoic acid
Key Reagents Methanol, H₂SO₄Methanol, H₂SO₄, SnCl₂·2H₂O
Common Issues Low yield, polymerization, decompositionDehalogenation, incomplete reduction
Key Optimization Excess methanol, water removalSelective reducing agent, mild conditions
Typical Yield Variable, dependent on optimizationGood to high with proper control

Visualizations

Synthetic Pathways

cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Nitro Reduction A 2-amino-4-chloro- 5-fluorobenzoic acid B Methyl 2-amino-4-chloro- 5-fluorobenzoate A->B MeOH, H+ C 2-chloro-4-fluoro- 5-nitrobenzoic acid D Methyl 2-chloro-4-fluoro- 5-nitrobenzoate C->D MeOH, H+ E Methyl 2-amino-4-chloro- 5-fluorobenzoate D->E [H]

Caption: Overview of the two primary synthetic routes.

Troubleshooting Workflow for Low Yield in Fischer Esterification

Start Low Yield in Fischer Esterification Q1 Is the reaction reaching completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there significant decomposition (dark color)? A1_Yes->Q2 Sol1 Increase excess of methanol. Remove water (e.g., molecular sieves). A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Reduce reaction temperature. Decrease reaction time. A2_Yes->Sol2 Q3 Is the catalyst concentration sufficient? A2_No->Q3 Sol2->End A3_No No Q3->A3_No Sol3 Increase acid catalyst loading to account for the basic amino group. A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting low esterification yields.

References

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2025). DergiPark. [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). MDPI. [Link]

  • Procedure for the preparation of esters of benzoic acid. (ES2380693T3).
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research. [Link]

  • Hydrogenation of halonitrobenzenes without dehalogenation. (US5068436A).
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (2020). Green Chemistry. [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). RWTH Publications. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2012). Molecules. [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023). International journal of physical sciences. [Link]

  • The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • Aqueous photolysis of the sunscreen agent octyl-dimethyl-p-aminobenzoic acid. Formation of disinfection byproducts in chlorinated swimming pool water. (2003). Journal of Chromatography A. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ResearchGate. [Link]

  • Nitro Reduction. Organic Chemistry Data. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Semantic Scholar. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2016). Organic Process Research & Development. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

  • Formation of chlorinated halobenzoquinones during chlorination of free aromatic amino acids. (2022). Water Research. [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (CN114105772A).
  • Why so many copper catalyzed amination reactions of the halothiophenes should be under the nitrogen atmosphere ?. (2015). ResearchGate. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]

  • Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. (2024). MDPI. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). Angewandte Chemie International Edition. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

  • Solved If the Fischer esterification of para-aminobenzoic. Chegg. [Link]

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Wychem. [Link]

  • Solved If the Fischer esterification of para-aminobenzoic. Chegg. [Link]

  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (WO/2022/201155). WIPO. [Link]

  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (WO/2024/047648). WIPO. [Link]

  • Fischer Esterification. Master Organic Chemistry. [Link]

  • Selective Liquid-Phase Hydrogenation of a Nitro Group in Substituted Nitrobenzenes over Au/Al2 O3 Catalyst in a Packed-Bed Flow Reactor. (2016). ChemCatChem. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024). Environmental Science & Technology. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts. [Link]

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Technical Support Center: Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-4-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in this key pharmaceutical intermediate. Here, we provide in-depth answers to frequently asked questions and practical guidance for identifying and mitigating impurities during your experiments.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific problems you might encounter related to the purity of this compound.

Question 1: My final product has a yellowish or brownish tint. What is the likely cause and how can I resolve this?

Answer:

A colored tint in your this compound is a common issue and typically indicates the presence of oxidation or degradation products. Anilines, as a class of compounds, are susceptible to air and light-induced oxidation, which can lead to the formation of colored polymeric impurities.[1]

Causality:

  • Oxidation: The primary amino group on the benzene ring is prone to oxidation, which can initiate polymerization, resulting in highly colored by-products.

  • Degradation of Halogenated Anilines: Halogenated anilines can undergo degradation, and this process can be accelerated by exposure to light and elevated temperatures.[2]

Troubleshooting Workflow:

start Colored Impurity Detected storage Review Storage Conditions (Inert atmosphere, dark, low temp) start->storage purification Select Purification Method storage->purification activated_carbon Activated Carbon Treatment purification->activated_carbon For trace colored impurities recrystallization Recrystallization purification->recrystallization For solid products chromatography Column Chromatography (Normal or Reversed-Phase) purification->chromatography For complex mixtures distillation Vacuum Distillation (If thermally stable) purification->distillation For volatile compounds end Pure, Colorless Product activated_carbon->end recrystallization->end chromatography->end distillation->end

Caption: Troubleshooting workflow for colored impurities.

Mitigation and Purification Protocol (Recrystallization):

  • Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A common choice for substituted anilines is an ethanol/water mixture.[3]

  • Dissolution: Dissolve the impure compound in a minimal amount of hot ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Slowly add hot water to the filtrate until turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Question 2: My HPLC analysis shows a peak corresponding to the starting material. How can I improve the reaction conversion?

Answer:

The presence of unreacted starting material, such as 2-amino-4-chloro-5-fluorobenzoic acid or its nitrated precursor, is a common issue arising from incomplete reactions.

Causality:

  • Incomplete Esterification: The Fischer esterification of the carboxylic acid is a reversible reaction.[4][5] Insufficient reaction time, inadequate catalysis, or the presence of water can lead to incomplete conversion.

  • Incomplete Nitro Group Reduction: If the synthesis starts from a nitro compound, the reduction to the amine may be incomplete, leaving the nitro-intermediate in the product.

Impurity Formation Pathway:

start 2-chloro-4-fluoro- 5-nitrobenzoic acid intermediate1 Methyl 2-chloro-4-fluoro- 5-nitrobenzoate start->intermediate1 Esterification intermediate2 2-amino-4-chloro- 5-fluorobenzoic acid start->intermediate2 Nitro Reduction product Methyl 2-amino-4-chloro- 5-fluorobenzoate intermediate1->product Nitro Reduction impurity1 Unreacted Nitro Ester (Impurity) intermediate1->impurity1 intermediate2->product Esterification impurity2 Unreacted Amino Acid (Impurity) intermediate2->impurity2 impurity1->product Incomplete Reduction impurity2->product Incomplete Esterification

Caption: Potential pathways leading to starting material impurities.

Optimization of Esterification Protocol:

  • Reagent Stoichiometry: Use a large excess of methanol to drive the equilibrium towards the ester product.

  • Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid, is used.[5]

  • Water Removal: Conduct the reaction under anhydrous conditions and consider using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion.

Question 3: I have identified an impurity with the same mass as my product but a different retention time. What could this be?

Answer:

An impurity with the same mass as your product is likely a positional isomer. The formation of isomers can occur during the synthesis, particularly in electrophilic aromatic substitution reactions like nitration or halogenation, depending on the directing effects of the substituents on the aromatic ring.

Potential Isomeric Impurities:

Impurity NameStructure
Methyl 2-amino-5-chloro-4-fluorobenzoateIsomer with different substitution pattern on the benzene ring.
Methyl 3-amino-4-chloro-5-fluorobenzoatePositional isomer of the amino group.
Methyl 2-amino-4-fluoro-5-chlorobenzoatePositional isomer of the halogen atoms.

Analytical Identification and Purification:

  • HPLC Method Development: Optimize your HPLC method to achieve baseline separation of the isomers. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Preparative HPLC: For purification, preparative HPLC is often the most effective method for separating closely related isomers.

  • Spectroscopic Analysis: Use 2D NMR techniques (e.g., COSY, HMBC, NOESY) to definitively determine the substitution pattern of the aromatic ring for both the desired product and the isomeric impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound?

A1: The common impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid), intermediates (e.g., 2-amino-4-chloro-5-fluorobenzoic acid), and by-products from side reactions (e.g., hydroxylamino or azo compounds from incomplete nitro reduction).[6]

  • Isomeric Impurities: Positional isomers that may form during synthesis.

  • Degradation Products: Primarily colored impurities from oxidation and polymerization of the aniline.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[7][8][9]

Q2: What analytical techniques are recommended for purity analysis?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting non-volatile organic impurities. A reversed-phase C18 column with a UV detector is a common starting point.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the identification and quantification of residual solvents.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and characterizing unknown impurities.

  • Mass Spectrometry (MS): Provides accurate mass information for the identification of impurities.

Q3: How can I minimize the formation of impurities during synthesis?

A3: To minimize impurity formation, consider the following:

  • High-Purity Starting Materials: Use starting materials of the highest possible purity.

  • Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to minimize side reactions.

  • Inert Atmosphere: For sensitive steps like handling the final aniline product, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification of Intermediates: Purify key intermediates before proceeding to the next step to avoid carrying impurities through the synthesis.

Q4: What are the regulatory guidelines for controlling impurities in pharmaceutical intermediates?

A4: Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs) and their intermediates. The International Council for Harmonisation (ICH) provides key guidelines, including:

  • ICH Q3A(R2): Impurities in New Drug Substances.

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents.[11]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

It is crucial to identify and control impurities to levels that are considered safe and do not impact the quality, safety, or efficacy of the final drug product.

References

  • ResearchGate. (2025). Residual solvent analysis in pharmaceuticals. [Link]

  • Veeprho. (2020). Residual Solvents in Pharmaceuticals. [Link]

  • Pharma Tutor. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]

  • Medikamenter Quality Services. (2025). Basics of Residual Solvents in GMP. [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Pharmainform. (2021). Classification of residual solvents. [Link]

  • National Center for Biotechnology Information. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [Link]

  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. [Link]

  • ResearchGate. (n.d.). Biodegradation of Alogenated Anilines in River Water. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • Semantic Scholar. (n.d.). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. [Link]

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Technical Support Center: Synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound typically begins with a substituted fluoronitrobenzene derivative. A common and industrially relevant pathway involves the following key transformations:

  • Nitration: Starting from 1-chloro-2-fluorobenzene, a nitration reaction is performed to introduce a nitro group onto the aromatic ring, yielding 4-chloro-5-fluoro-2-nitrobenzoic acid.

  • Esterification: The resulting carboxylic acid is then esterified, commonly using methanol in the presence of an acid catalyst, to produce Methyl 4-chloro-5-fluoro-2-nitrobenzoate.

  • Reduction: The final step is the reduction of the nitro group to an amine, which yields the target molecule, this compound.

Each of these steps presents a unique set of challenges and potential side reactions that can impact the yield and purity of the final product.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable troubleshooting steps.

Issue 1: Incomplete Nitration and Formation of Isomeric Impurities

Question: During the nitration of 1-chloro-2-fluorobenzene, I'm observing low yields of the desired 4-chloro-5-fluoro-2-nitrobenzoic acid and the formation of other nitrated isomers. How can I improve the regioselectivity and conversion of this reaction?

Root Cause Analysis:

The directing effects of the chloro and fluoro substituents on the aromatic ring are crucial in determining the position of the incoming nitro group. Both are ortho-, para-directing groups. However, the steric hindrance from the existing substituents and the reaction conditions can lead to the formation of undesired isomers. Incomplete nitration can result from insufficiently strong nitrating agents or suboptimal reaction temperatures.

Mitigation Strategies:

  • Control of Reaction Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is critical to prevent over-nitration and the formation of side products.

  • Choice of Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is commonly used. The ratio of these acids can be optimized to control the reaction rate and selectivity. For less reactive substrates, fuming nitric acid or other stronger nitrating agents may be considered, but with caution to avoid runaway reactions.

  • Slow and Controlled Addition: The substrate should be added slowly to the nitrating mixture to ensure efficient mixing and heat dissipation.

Experimental Protocol: Optimized Nitration

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1-chloro-2-fluorobenzene to the nitrating mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by pouring it onto crushed ice and filter the precipitated product.

Data Summary: Impact of Temperature on Isomer Formation

Reaction Temperature (°C)Desired Isomer Yield (%)Undesired Isomer(s) (%)
0-585-905-10
25 (Room Temp)60-7020-30
50<50>40
Issue 2: Hydrolysis of the Ester During Nitro Group Reduction

Question: After the reduction of Methyl 4-chloro-5-fluoro-2-nitrobenzoate, I am detecting the presence of 2-amino-4-chloro-5-fluorobenzoic acid in my product mixture. What is causing the hydrolysis of my ester, and how can I prevent it?

Root Cause Analysis:

The reduction of the nitro group is often carried out under conditions that can also promote the hydrolysis of the methyl ester. This is particularly common in catalytic hydrogenation when using catalysts like Palladium on carbon (Pd/C) in the presence of acidic or basic impurities, or when using reducing agents that require acidic or basic conditions.

Mitigation Strategies:

  • Neutral pH Conditions: Whenever possible, perform the reduction under neutral pH conditions. If using catalytic hydrogenation, ensure the solvent and catalyst are free from acidic or basic residues.

  • Choice of Reducing Agent: Stannous chloride (SnCl₂) in an acidic medium is a common reducing agent. However, the acidic conditions can lead to ester hydrolysis. An alternative is to use iron powder in the presence of a neutral electrolyte like ammonium chloride.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases. If an acidic work-up is necessary, it should be performed at low temperatures and for the shortest possible time.

Experimental Protocol: Selective Nitro Reduction with Iron

  • To a stirred suspension of Methyl 4-chloro-5-fluoro-2-nitrobenzoate in ethanol and water, add ammonium chloride.

  • Heat the mixture to reflux (approximately 70-80 °C).

  • Add iron powder portion-wise to control the exothermic reaction.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the hot reaction mixture through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Troubleshooting Workflow: Ester Hydrolysis

G start Ester Hydrolysis Detected? check_pH Check pH of Reaction Mixture start->check_pH acid_base Acidic or Basic Conditions Present? check_pH->acid_base neutralize Neutralize Reaction Medium acid_base->neutralize Yes alt_reductant Use Alternative Reducing Agent (e.g., Fe/NH4Cl) acid_base->alt_reductant No success Problem Resolved neutralize->success workup Modify Work-up Procedure (Low Temp, Short Duration) alt_reductant->workup workup->success

Caption: Troubleshooting workflow for ester hydrolysis.

Issue 3: Dimerization and Azoxy Compound Formation During Reduction

Question: During the reduction of the nitro group, I'm observing the formation of colored impurities, which I suspect are azoxy or azo dimers. How do these form, and what conditions favor their formation?

Root Cause Analysis:

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these highly reactive intermediates can condense to form azoxy and azo dimers. This is more likely to occur if the reduction is incomplete or if localized high concentrations of the intermediates are present.

Mitigation Strategies:

  • Efficient Stirring: Ensure vigorous stirring throughout the reaction to maintain a homogeneous distribution of the reducing agent and prevent localized high concentrations of intermediates.

  • Controlled Addition of Reducing Agent: Add the reducing agent portion-wise or as a continuous slow feed to control the reaction rate and minimize the accumulation of intermediates.

  • Sufficient Amount of Reducing Agent: Using a stoichiometric excess of the reducing agent can help to ensure the complete reduction of the nitro group to the amine, bypassing the intermediate stages where dimerization can occur.

Reaction Pathway: Nitro Reduction and Dimer Formation

G nitro Ar-NO2 (Nitro) nitroso Ar-NO (Nitroso) nitro->nitroso Reduction hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine Reduction azoxy Ar-N(O)=N-Ar (Azoxy Dimer) nitroso->azoxy Condensation amine Ar-NH2 (Amine) hydroxylamine->amine Reduction hydroxylamine->azoxy

Caption: Simplified pathway of nitro reduction and azoxy dimer formation.

References

  • Pravin, K.; et al. (2014). An Improved and Scalable Process for the Preparation of 2-Amino-4-chloro-5-fluorobenzoic Acid. Organic Process Research & Development, 18(3), 406-410. Available at: [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. Available at: [Link]

Technical Support Center: Troubleshooting Failed Reactions with Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-4-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile, yet electronically complex, building block. My approach is to provide not just solutions, but a mechanistic understanding of why a reaction may be failing, empowering you to make informed decisions in your experimental design.

This compound is a unique substrate characterized by a confluence of competing electronic effects. The potent activating, ortho-para directing amino group is juxtaposed with the deactivating, inductive effects of the chloro, fluoro, and methyl ester substituents. This electronic tug-of-war governs the reactivity at the molecule's three key functional handles: the nucleophilic amino group , the C-Cl bond (a handle for cross-coupling), and the methyl ester . Understanding this interplay is paramount to successful synthesis.

General Troubleshooting Principles: The First Response Checklist

Before diving into reaction-specific issues, always validate the fundamentals. A significant portion of failed reactions can be traced back to common oversights.

  • Starting Material Integrity : Is your this compound pure? Anilines are notoriously susceptible to air oxidation, which can manifest as a discoloration from off-white to brown or black.[1][2] These oxidized impurities can poison sensitive catalysts. Consider purification by recrystallization or a short silica plug if the starting material is discolored.

  • Solvent and Reagent Purity : For moisture-sensitive reactions, particularly palladium-catalyzed couplings, have you used anhydrous solvents and properly dried reagents? Have you thoroughly degassed the solvent to remove oxygen, which can deactivate the catalyst?[3][4]

  • Inert Atmosphere : Are you maintaining a positive pressure of an inert gas (Argon or Nitrogen) for all organometallic reactions?[2] Even minor exposure to air can be detrimental.

  • Stoichiometry and Concentration : Have you double-checked all calculations? Are the reaction concentrations appropriate? Highly dilute conditions can sometimes slow down bimolecular reactions, while overly concentrated conditions can lead to side products or solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the type of transformation you are attempting.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (at the C-Cl bond)

The C-Cl bond is a valuable synthetic handle, but its strength relative to C-Br and C-I bonds presents a significant activation barrier.

Q1: My Suzuki or Buchwald-Hartwig reaction shows no conversion, or stalls after <10%. What is the primary cause?

A1: The most common culprit is a failure of the initial, rate-limiting oxidative addition step. The C-Cl bond is significantly stronger than C-Br or C-I, requiring a more electron-rich and sterically demanding palladium(0) catalyst to initiate the cycle.[5][6]

  • Mechanistic Insight: The oxidative addition of an aryl chloride to a Pd(0) complex is more challenging due to the high C-Cl bond dissociation energy. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

  • Troubleshooting Steps:

    • Catalyst System Upgrade: Your choice of ligand is critical. For aryl chlorides, you must use state-of-the-art, electron-rich, sterically bulky phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary to cleave the C-Cl bond.

    • Base Selection: The base plays a crucial role beyond just being a proton scavenger; it participates in the catalytic cycle. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[2][7]

    • Increase Temperature: C-Cl bond activation almost always requires higher temperatures than C-Br bond activation. Ensure your reaction is heated sufficiently (often 80-120 °C).

    • Palladium Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common, consider using a pre-formed catalyst complex that incorporates the advanced ligand, which can sometimes offer improved activity.

ParameterStandard Conditions (for Ar-Br)Recommended Conditions (for Ar-Cl)
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, P(o-tol)₃SPhos, XPhos, RuPhos, BrettPhos
Base (Suzuki) Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃
Base (Buchwald) K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LHMDS
Temperature 60-90 °C90-120 °C

Q2: My mass spectrum shows a major peak corresponding to the loss of chlorine (hydrodehalogenation), replacing it with hydrogen. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction in cross-coupling, where the aryl halide is reduced instead of coupled.[2] This can occur through several pathways, often involving β-hydride elimination from the palladium center or reaction with trace water or other proton sources.

  • Mechanistic Insight: This side reaction competes with the desired reductive elimination step. If the coupling partner is slow to transmetalate, the Ar-Pd(II)-H intermediate, which leads to the dehalogenated product, can form preferentially.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Rigorously dry all solvents and reagents. Trace water can be a source of hydrides.

    • Optimize the Base: Some bases can promote this side reaction. For Buchwald-Hartwig reactions, switching from NaOtBu to a carbonate or phosphate base can sometimes help, although this may also slow the desired reaction.[2]

    • Protect the Amino Group: The N-H bonds of the aniline can sometimes be a source of the unwanted hydrogen. Protecting the amine as an amide (e.g., acetamide or Boc-carbamate) can suppress this pathway.[2] This also electronically modifies the ring, which may require re-optimization.

    • Ligand Choice: Certain ligands are known to favor the cross-coupling pathway over reductive dehalogenation.[2] Experimenting with a different class of bulky phosphine ligand is a valid strategy.

Section 2: Reactions Involving the Amino Group

The nucleophilicity of the 2-amino group is modulated by the strong electron-withdrawing effects of the halogens and the ester group, making it less reactive than aniline itself.

Q3: My acylation reaction to form an amide is sluggish and gives low yields, even with an acyl chloride. How can I drive it to completion?

A3: The reduced nucleophilicity of the amino group is the primary issue. The combined -I and -R effects of the chloro, fluoro, and ester groups pull electron density away from the ring and the nitrogen atom, making it a weaker nucleophile than simple aniline.

  • Troubleshooting Steps:

    • Add a Base: Include a non-nucleophilic base like triethylamine (TEA) or pyridine in stoichiometric amounts. This will scavenge the HCl generated during the reaction, preventing it from protonating the starting aniline and rendering it unreactive.

    • Use a More Powerful Acylating Agent: If an acyl chloride isn't effective, consider activating the corresponding carboxylic acid with a stronger coupling agent like HATU or HOBt/EDC.

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier.

    • Consider a Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for difficult acylation reactions and can be used in catalytic amounts (1-10 mol%) along with a stoichiometric base like TEA.

Q4: I'm attempting a Sandmeyer reaction, but my yields are poor and I observe a significant amount of a phenol byproduct (Ar-OH). What's going wrong?

A4: The Sandmeyer reaction is a two-part process: diazotization followed by copper-catalyzed substitution.[8][9] Failure can occur at either stage. The formation of a phenol byproduct is a classic sign that the diazonium salt is reacting with the aqueous solvent before it can be substituted.[8]

  • Mechanistic Insight: The aryl diazonium salt (Ar-N₂⁺) is an excellent leaving group. While this is desirable for the substitution reaction, it also makes the cation Ar⁺ susceptible to nucleophilic attack by water, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (reaction with NaNO₂/acid) MUST be performed at 0-5 °C.[10] Do not let the temperature rise, as this will cause the diazonium salt to decompose prematurely and react with water.

    • Slow Addition: Add the aqueous sodium nitrite solution slowly, dropwise, to the acidic solution of your aniline, keeping the temperature below 5 °C at all times.

    • Use the Diazonium Salt Immediately: Do not let the diazonium salt solution sit for an extended period. Prepare it and immediately add it to the solution of the copper(I) salt (CuCl, CuBr, CuCN).

    • Ensure Sufficient Copper(I): The copper(I) species is the catalyst that facilitates the radical substitution.[8] Ensure you are using a stoichiometric or catalytic amount of a high-purity copper(I) salt.

Section 3: Reactions Involving the Ester Group

Q5: My base-mediated hydrolysis (saponification) of the methyl ester to the carboxylic acid is incomplete. How can I ensure full conversion?

A5: Incomplete hydrolysis is typically due to poor solubility of the starting material or product salt in the reaction medium, or insufficient reaction time/temperature.

  • Troubleshooting Steps:

    • Add a Co-solvent: The starting material may not be fully soluble in a purely aqueous base. Add a water-miscible organic co-solvent like methanol, ethanol, or THF to create a homogeneous solution. A common system is NaOH in a 1:1 mixture of water and methanol.

    • Increase Temperature: Refluxing the reaction mixture is standard procedure for ester hydrolysis and will significantly increase the reaction rate.

    • Use Sufficient Base: Ensure you are using at least one equivalent of a strong base (NaOH, KOH, LiOH). Using a slight excess (e.g., 1.2-2.0 equivalents) can help drive the reaction to completion.

    • Monitor the Reaction: Follow the reaction's progress by TLC or LC-MS until all starting material is consumed before performing the acidic workup.

Visual Diagrams & Protocols

Diagrams

G cluster_start cluster_check Phase 1: Foundational Checks cluster_analysis Phase 2: Mechanistic Analysis cluster_solution Phase 3: Targeted Solutions start Reaction Failed (Low Yield / No Product) purity Check Starting Material Purity/ Appearance start->purity Always start here conditions Verify Reaction Conditions (Temp, Time, Atmosphere) purity->conditions reagents Confirm Reagent Quality & Stoichiometry conditions->reagents coupling Cross-Coupling Issue? (C-Cl Activation) reagents->coupling If problem persists... amine Amine Reactivity Issue? (Nucleophilicity) reagents->amine side_reaction Side Product ID? (e.g., Dehalogenation) reagents->side_reaction catalyst Upgrade Catalyst: Ligand/Base/Temp coupling->catalyst activation Modify Reagents: Stronger Activator/ Base amine->activation protect Protect Group Strategy: (e.g., Ac- or Boc-NH2) side_reaction->protect

Caption: General troubleshooting workflow for failed reactions.

G cluster_nh2 Amino Group Reactivity cluster_ewg Withdrawing Group Effects compound This compound -NH2 (Amino) -Cl (Chloro) -COOMe (Ester) activating Activating (+R Effect) Increases ring e- density Ortho/Para directing compound:nh2->activating nucleophilic Nucleophilic / Basic Reacts with electrophiles Can be protonated compound:nh2->nucleophilic deactivating Deactivating (-I Effect) Cl, F, COOMe pull e- density Reduces -NH2 nucleophilicity compound->deactivating coupling_handle Cross-Coupling Handle C-Cl bond is reactive site Requires strong catalyst compound:cl->coupling_handle activating->deactivating COMPETING EFFECTS

Caption: Competing electronic effects in the subject molecule.

Appendix A: Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This is a representative starting point and requires optimization for specific substrates.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), and the strong base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to a concentration of ~0.1 M).

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add this catalyst mixture to the main reaction flask.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Diazotization-Sandmeyer Bromination

  • Setup: In a flask equipped with a magnetic stirrer and thermometer, dissolve this compound (1.0 equiv) in an aqueous acid solution (e.g., 48% HBr). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Substitution: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equiv) in additional 48% HBr. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution from the previous step to the CuBr solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature, then heat gently (e.g., to 50-60 °C) until gas evolution (N₂) ceases.

  • Workup: Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (2025).
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  • Patsnap Synapse. (2024). What are the side effects of Aminobenzoic acid?.
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  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More. Retrieved from [Link]

  • Wikipedia. (2023). 4-Aminobenzoic acid. Retrieved from [Link]

  • BenchChem. (2025).
  • Patsnap Synapse. (2024). What are the side effects of Aminomethylbenzoic Acid?.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • ResearchGate. (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • BenchChem. (2025).
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
  • Chemistry LibreTexts. (2023).
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2025).
  • BLD Pharm. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemsrc. (2025).
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  • Google Patents. (1993). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • National Institutes of Health (NIH). (2010).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid.
  • ChemicalBook. (2023). 5-AMino-2-chloro-4-fluorobenzoic acid.
  • ChemicalBook. (n.d.). 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis.
  • ChemicalBook. (n.d.). 5-AMino-2-chloro-4-fluorobenzoic acid.

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Technical Support Center: Purification of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-4-chloro-5-fluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic building block. The unique structural features of this molecule—namely its basic aromatic amine group adjacent to an ester and electron-withdrawing halogens—present specific and often frustrating challenges during purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking or tailing badly on my silica gel column. What's happening and how do I fix it?

A1: Cause and Solution

This is the most common issue and is caused by the interaction between the basic amino group (-NH2) of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong acid-base interaction causes a portion of your compound to "stick" to the stationary phase, resulting in poor peak shape (tailing) and often, irreversible adsorption leading to yield loss.[2][3]

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competitive base to your mobile phase (eluent). This base will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.[3]

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[2] Start with 1% TEA and adjust as needed based on TLC analysis.

  • Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic or a basic stationary phase.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that is specifically designed for purifying basic compounds.[1][4]

    • Basic Alumina: Alumina is less acidic than silica and can be a suitable alternative. However, it may have different selectivity, so method development on TLC is required.

  • Column Pre-Treatment: Before loading your compound, pre-flush the packed silica column with your mobile phase containing the base modifier (e.g., 5-10 column volumes of Hexane/EtOAc + 1% TEA). This ensures the entire silica bed is neutralized before the separation begins.[2][4]

Q2: My purified compound is a yellow or brown color, not the expected white or off-white solid. Why? And can I clean it up?

A2: Cause and Solution

Aromatic amines are notoriously susceptible to air and light-induced oxidation.[5] The discoloration you are observing is likely due to the formation of small quantities of highly colored oxidative degradation products, such as nitroso or nitro compounds, or polymeric species.[5]

Solutions:

  • Recrystallization: This is the most effective method for removing trace colored impurities. The impurities are often present in such small amounts that they will remain in the mother liquor while your pure compound crystallizes. See Protocol 2.2 for a detailed procedure.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The carbon will adsorb the colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing the yield. Use it sparingly.

  • Prevention: The best solution is prevention. Store the crude and purified material under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and refrigerated if possible.[5]

Q3: My yield is very low after column chromatography. Where could my product be going?

A3: Cause and Solution

Low yield after silica gel chromatography is typically due to irreversible adsorption of the basic amine onto the acidic stationary phase, as discussed in Q1.

Solutions:

  • Implement Basification: Ensure you are using a basified eluent (see Q1). This is the most critical step to prevent product loss on the column.

  • Acid-Base Extraction: Before attempting chromatography, consider an acid-base workup to remove significant non-basic impurities. This can reduce the amount of material you need to load onto a column. See Protocol 2.3 for details. Caution: Prolonged exposure to strong acid or base can cause hydrolysis of the methyl ester.

  • Check for Hydrolysis: Analyze your aqueous washes from the workup and the column fractions. If your compound has hydrolyzed to the parent carboxylic acid, it will become water-soluble at basic pH and may be lost in the aqueous phase.

Q4: I have a new impurity that has lost the methyl ester signal in the NMR. What is it and how do I avoid it?

A4: Cause and Solution

The loss of the methyl ester signal (a singlet around 3.9 ppm) indicates hydrolysis of the ester to the corresponding carboxylic acid (2-amino-4-chloro-5-fluorobenzoic acid). This can happen under harsh acidic or basic conditions during workup or purification.

Solutions:

  • Use Mild pH Conditions: During acid-base extractions, use milder reagents (e.g., saturated sodium bicarbonate instead of 1M NaOH) and minimize the time the compound is in the acidic or basic aqueous phase.

  • Avoid Protic Solvents in Chromatography (if possible): While methanol is often required for elution, prolonged exposure on an acidic silica surface can potentially facilitate ester hydrolysis or transesterification if other alcohols are present.

  • Buffer Your Mobile Phase: For reversed-phase HPLC, using a buffered mobile phase (e.g., ammonium bicarbonate) can maintain a stable pH and prevent hydrolysis.

Section 2: Detailed Purification Protocols

Protocol 2.1: Flash Column Chromatography (Normal Phase) with Mobile Phase Modifier

This protocol is designed to overcome the common issue of amine tailing on silica gel.

  • TLC Analysis:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Develop a solvent system using Hexane/Ethyl Acetate or DCM/Methanol.

    • Prepare a second eluent jar with the same solvent system plus 1% triethylamine (TEA).

    • Run two TLC plates, one in the neutral eluent and one in the TEA-modified eluent. You should observe a higher Rf value and a much rounder, more defined spot in the TEA-modified system. This confirms the necessity of the modifier.

  • Column Preparation:

    • Dry-pack or slurry-pack a column with silica gel as you normally would.

    • Equilibrate the column by flushing with at least 5 column volumes of your chosen mobile phase containing 1% TEA.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM.

    • Adsorb the material onto a small amount of silica gel ("dry loading").

    • Evaporate the solvent completely.

    • Carefully load the dried silica onto the top of your equilibrated column.

  • Elution and Fraction Collection:

    • Run the column using the TEA-modified eluent.

    • Collect fractions and monitor by TLC (using the TEA-modified eluent).

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Post-Purification:

    • To remove residual TEA, dissolve the product in DCM or Ethyl Acetate, wash with water and then brine, dry over sodium sulfate, and re-evaporate.

Workflow for Purification Strategy

The following diagram outlines a robust, multi-step strategy for purifying crude this compound.

G cluster_0 Purification Workflow Crude Crude Product (from reaction workup) Extraction Optional: Acid-Base Extraction (Removes non-basic impurities) Crude->Extraction Bulk Purification Column Flash Column Chromatography (Basified Silica or Eluent) Crude->Column Direct Chromatography Extraction->Column Purity_Check1 Purity Analysis (TLC, HPLC, NMR) Column->Purity_Check1 Recrystal Recrystallization (Removes trace & colored impurities) Purity_Check1->Recrystal Purity < 98% or Colored Final_Product Pure Product (>98% Purity) Purity_Check1->Final_Product Purity > 98% Recrystal->Final_Product G Start Problem: Poor separation on silica column Tailing Is the main spot tailing/streaking on TLC? Start->Tailing AddTEA Solution: Add 1% Triethylamine (TEA) to the eluent. Tailing->AddTEA Yes CheckRf Is the Rf value too high or too low? Tailing->CheckRf No Success Successful Separation AddTEA->Success AdjustPolarity Solution: Adjust solvent polarity. (More EtOAc for low Rf, more Hexane for high Rf) CheckRf->AdjustPolarity Yes NoSeparation Are spots overlapping with no tailing? CheckRf->NoSeparation No AdjustPolarity->Success ChangeSystem Solution: Try a different solvent system (e.g., DCM/MeOH) or change stationary phase (Alumina, RP-Silica) NoSeparation->ChangeSystem Yes ChangeSystem->Success

Sources

Technical Support Center: Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-4-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments.

Introduction

This compound is a key intermediate in pharmaceutical synthesis. Its stability is paramount for ensuring the integrity of your experimental results and the quality of your final products. This molecule, like many substituted aminobenzoate esters, is susceptible to several degradation pathways. Understanding these potential issues is the first step toward preventing them. This guide provides a structured approach to identifying, troubleshooting, and mitigating common stability problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns stem from the two primary functional groups: the aromatic amine and the methyl ester. The primary degradation pathways are:

  • Hydrolysis of the methyl ester group.

  • Oxidation of the aromatic amino group. These degradation processes can be accelerated by factors such as pH, temperature, light, and the presence of oxidizing agents.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: For solid-state storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8 °C is advisable for long-term stability. Inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Q3: How stable is this compound in common organic solvents?

A3: In anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane), the compound is relatively stable. However, in protic solvents, especially alcohols like methanol or ethanol, transesterification can occur over time, particularly if acidic or basic catalysts are present. For solutions, it is always best to prepare them fresh. If storage is necessary, use anhydrous aprotic solvents and store at low temperatures in the dark.

Q4: What are the likely degradation products I might observe?

A4: The most probable degradation products are:

  • 2-amino-4-chloro-5-fluorobenzoic acid: Formed via hydrolysis of the methyl ester.

  • Oxidized derivatives: Aromatic amines can undergo complex oxidation to form colored polymeric materials or other oxidized species.[2] The specific structures can be diverse and are often difficult to characterize without advanced analytical techniques.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Discoloration of the solid compound or its solution (e.g., turning yellow, brown, or pink).
  • Possible Cause: This is a classic sign of oxidation of the aromatic amine group. Aromatic amines are susceptible to air and light-induced oxidation, which often leads to the formation of highly colored impurities.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the purity of your material using a suitable technique like HPLC-UV or LC-MS. Look for new, broad peaks that may indicate polymeric impurities.

    • Storage Conditions Review: Confirm that the compound has been stored under the recommended conditions (cool, dark, and preferably under an inert atmosphere).

    • Solvent Quality: If the discoloration is observed in solution, ensure that the solvent used is of high purity and has been de-gassed to remove dissolved oxygen.

  • Preventative Measures:

    • Always store the solid compound and its solutions under an inert atmosphere (nitrogen or argon).

    • Use amber vials or wrap containers in aluminum foil to protect from light.

    • Prepare solutions fresh whenever possible.

Issue 2: Inconsistent reaction yields or the appearance of an unexpected major byproduct in reactions involving this compound.
  • Possible Cause: This could be due to the degradation of your starting material, leading to a lower effective concentration and the introduction of reactive impurities. The most common culprit is the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-amino-4-chloro-5-fluorobenzoic acid). This acid can interfere with subsequent reactions, especially those sensitive to acidic conditions or those requiring a free ester.

  • Troubleshooting Steps:

    • Starting Material Analysis: Before starting your reaction, analyze a small sample of your this compound by HPLC or LC-MS to quantify the amount of the corresponding carboxylic acid.

    • Reaction pH Monitoring: If your reaction is performed in a protic solvent, monitor the pH. A drop in pH could indicate ongoing hydrolysis.

    • Work-up Analysis: Analyze your crude reaction mixture for the presence of the hydrolyzed acid.

  • Preventative Measures:

    • Use freshly opened or recently purified starting material.

    • If the presence of the carboxylic acid is unavoidable, consider purifying the starting material by recrystallization or column chromatography before use.

    • For reactions sensitive to acid, consider adding a non-nucleophilic base to neutralize any carboxylic acid present.

Issue 3: Poor solubility of the compound after storage.
  • Possible Cause: This may be due to the formation of insoluble polymeric impurities from the oxidation of the aromatic amine.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any particulate matter or cloudiness in the solution.

    • Filtration and Analysis: Filter the solution and analyze both the filtrate and the insoluble material (if possible) to identify the nature of the impurity.

  • Preventative Measures:

    • Strict adherence to proper storage conditions (as outlined in Issue 1) is the best prevention.

    • If you suspect polymerization, consider filtering your solution through a 0.45 µm filter before use in a reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help you understand the stability of your compound under various stress conditions and is a common practice in pharmaceutical development.[3][4][5][6][7]

Objective: To intentionally degrade this compound to identify potential degradation products and pathways.

Methodology:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent like acetonitrile.

  • Apply Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate a solution at 80°C in the dark.

    • Photolytic Degradation: Expose a solution to a controlled light source as per ICH Q1B guidelines.[8]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to track the disappearance of the parent compound and the appearance of degradation products.

Data Presentation:

Stress ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1 (e.g., Acid)% Other Degradants
Acid (0.1M HCl, 60°C) 010000
885141
2460382
Base (0.1M NaOH, 60°C) 010000
240555
8<5>90-
Oxidation (3% H₂O₂, RT) 010000
2490<19 (multiple small peaks)
Thermal (80°C) 010000
249811
Photolytic (ICH Q1B) 010000
-95<14

Note: The data in this table is illustrative and will vary depending on the exact experimental conditions.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

Hydrolysis_Pathway parent This compound product 2-amino-4-chloro-5-fluorobenzoic acid parent->product H+ or OH- H2O methanol Methanol parent->methanol

Caption: Hydrolysis of the methyl ester.

Oxidation_Pathway parent This compound intermediates Radical Intermediates parent->intermediates [O] (O2, light) products Colored Polymeric and Oxidized Products intermediates->products Further Oxidation & Polymerization

Caption: Oxidation of the aromatic amine.

Concluding Remarks

The stability of this compound is crucial for the success of your research and development efforts. By understanding its potential degradation pathways and implementing the preventative measures and troubleshooting steps outlined in this guide, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). European Journal of Pharmaceutical Sciences, 171, 106121.
  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2015). Journal of the Taiwan Institute of Chemical Engineers, 54, 86-95.
  • Hydrolysis and saponification of methyl benzoates. (2006). Green Chemistry, 8(7), 633-636.
  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (1975). The Journal of Physical Chemistry, 79(26), 2839-2845.
  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (2012). RSC Advances, 2(1), 269-276.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2007).
  • The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. (1962). Journal of the American Chemical Society, 84(1), 55-58.
  • Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2008). Journal of Analytical and Applied Pyrolysis, 81(1), 1-10.
  • Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6).
  • Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. (2018). Biomacromolecules, 19(9), 3690-3700.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
  • Forced Degrad
  • Methyl 2-aMino-4-chloro-5-fluorobenzo
  • Thermal Decomposition Studies of Halogenated Organic Compounds. (1997). Combustion Science and Technology, 125(1-6), 169-191.
  • Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. (2019). ACS Omega, 4(5), 8991-9000.
  • CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. (n.d.). Anthem Biosciences.
  • Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. (2014). Journal of Medicinal Chemistry, 57(15), 6263-6273.
  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002).
  • Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. (2021). Molecules, 26(11), 3326.
  • Methyl 2-amino-4-chloro-5-fluorobenzo
  • Methyl 2-amino-5-chlorobenzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025.
  • Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. (2000). Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 133-139.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2010). Industrial & Engineering Chemistry Research, 49(1), 126-132.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996). ICH Harmonised Tripartite Guideline.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology, 13(1), 67-87.
  • 936540-27-1|Methyl 2-amino-5-chloro-4-fluorobenzo
  • Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. (1992). Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Asian Journal of Pharmaceutical and Clinical Research, 3(2), 21-30.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (1997). Journal of Agricultural and Food Chemistry, 45(1), 272-277.
  • KEGG P
  • KEGG Fluorobenzoate degradation - Reference p

Sources

preventing decomposition of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2-amino-4-chloro-5-fluorobenzoate (CAS No. 141772-31-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a substituted aromatic amine and ester, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting guides and best practices derived from established chemical principles to prevent decomposition.

Troubleshooting Guide: Identifying and Resolving Decomposition

This section addresses common issues encountered during the handling and use of this compound. The question-and-answer format is designed to help you quickly diagnose and solve problems.

Question 1: My solid this compound has developed a yellow or brown tint over time. What is happening and is it still usable?

Answer: This is the most common sign of degradation.

  • Causality: The discoloration is almost certainly due to the oxidation of the aromatic amino group (-NH₂) a t the 2-position. Aromatic amines are notoriously sensitive to atmospheric oxygen and light, which can initiate radical reactions leading to the formation of highly colored polymeric impurities.[1] This process is often accelerated by exposure to UV light and ambient temperatures.

  • Troubleshooting & Resolution:

    • Assess Purity: The usability of the material depends on the extent of decomposition. A faint color change may indicate minor surface oxidation, while a significant dark brown color suggests widespread degradation. You must verify the purity using an appropriate analytical method:

      • Thin-Layer Chromatography (TLC): A quick check to see if new, more polar spots have appeared.

      • HPLC/GC Analysis: To quantify the remaining percentage of the active compound.

      • ¹H NMR Spectroscopy: To check for the appearance of new aromatic or aliphatic signals and the diminishing integration of the parent compound's peaks.

    • Repurification: If the purity is compromised but a significant amount of the parent compound remains, you may be able to repurify it by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography.

    • Prevention: To prevent recurrence, immediately transfer the material to an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and store it under the recommended conditions outlined in the FAQ section.

Question 2: I've observed a new peak in my HPLC/LC-MS analysis, and the mass corresponds to the carboxylic acid. What caused this?

Answer: This indicates that the methyl ester group has been cleaved.

  • Causality: This degradation is due to the hydrolysis of the methyl ester (-COOCH₃) to the corresponding carboxylic acid (2-amino-4-chloro-5-fluorobenzoic acid). This reaction is catalyzed by the presence of:

    • Moisture: Absorbed atmospheric water.

    • Acidic or Basic Residues: Trace contaminants on glassware or in solvents. While the ester is the primary site of this reaction, the overall process is a common degradation pathway for amine-based compounds in the presence of water.[2]

  • Troubleshooting & Resolution:

    • Confirm Identity: Use a co-injection with a standard of the suspected carboxylic acid impurity or use high-resolution mass spectrometry to confirm the elemental formula of the new peak.

    • Review Handling Procedures: This issue points directly to a problem with moisture control.

      • Were solvents truly anhydrous?

      • Was the compound handled in open air for an extended period, especially on a humid day?

      • Was the storage container sealed properly?

    • Prevention: Always handle the solid in a glove box or under a stream of dry inert gas. Use freshly opened or properly stored anhydrous solvents for any solutions. Store the solid compound in a desiccator over a drying agent (e.g., Drierite, silica gel).

Question 3: My reaction yield is significantly lower than expected, even though the compound looked fine visually. What could be the problem?

Answer: This suggests non-obvious degradation or the presence of inhibitors.

  • Causality: The issue could stem from several sources:

    • Cryptic Decomposition: The compound may have partially degraded via oxidation or hydrolysis without a significant color change. Even a 5-10% loss in purity can dramatically affect reaction yields.

    • Formation of Inhibitors: Degradation products can sometimes interfere with or inhibit the desired reaction. For example, the free carboxylic acid formed from hydrolysis might neutralize a basic reagent or catalyst.

    • Thermal Degradation: If the compound was exposed to high heat during storage or handling, it might have undergone thermal decomposition. Thermal degradation is a known issue for amine solvents, particularly in industrial applications, and can lead to a variety of byproducts.[3]

  • Troubleshooting & Resolution:

    • Pre-reaction Purity Check: Never assume purity based on appearance alone. It is best practice to run a quick purity check (e.g., ¹H NMR or HPLC) on any reagent that has been stored for an extended period before committing it to a large-scale reaction.

    • Isolate the Cause: Review the storage history. Was the vial left on a benchtop in direct sunlight? Was it stored near a heat source?

    • Adopt a "First-In, First-Out" Policy: Use older batches of the reagent first and regularly check their purity to avoid unexpected failures.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues with this compound.

TroubleshootingWorkflow start Problem Observed discoloration Discoloration (Yellow/Brown) start->discoloration purity_decrease Purity Decrease (HPLC/NMR) start->purity_decrease poor_reactivity Poor Reactivity / Low Yield start->poor_reactivity cause_oxidation Cause: Oxidation of Amino Group discoloration->cause_oxidation purity_decrease->cause_oxidation cause_hydrolysis Cause: Ester Hydrolysis purity_decrease->cause_hydrolysis cause_cryptic Cause: Cryptic Degradation or Inhibitor Formation poor_reactivity->cause_cryptic solution_purity Action: Verify Purity (HPLC/NMR) cause_oxidation->solution_purity solution_moisture Action: Strict Moisture Control (Desiccator, Anhydrous Solvents) cause_hydrolysis->solution_moisture cause_cryptic->solution_purity solution_storage Action: Improve Storage (Inert Gas, Dark, Cold) solution_purity->solution_storage solution_repurify Action: Repurify or Discard solution_purity->solution_repurify solution_moisture->solution_storage

Caption: Troubleshooting flowchart for identifying and resolving degradation issues.

Frequently Asked Questions (FAQs)

Q: What are the definitive optimal storage conditions for long-term stability?

A: For maximum shelf-life, the compound should be stored with a multi-layered approach to protection, as recommended for similar aromatic amines and esters.[4][5]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Slows the rate of all potential decomposition reactions (oxidation, hydrolysis).
Atmosphere Under inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich amino group.
Light Protect from light (Amber vial)Prevents photo-initiated degradation pathways.
Moisture Tightly sealed container inside a desiccatorPrevents hydrolysis of the methyl ester.

Q: Can I store this compound in solution?

A: Storing this compound in solution is not recommended for long periods. Solutions are inherently less stable than the crystalline solid. If you must store a solution for a short period (1-2 days), use a dry, aprotic, and non-reactive solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). The solution should be stored under inert gas and refrigerated. Never use protic solvents like methanol for storage, as they can facilitate ester hydrolysis or transesterification.

Q: What analytical techniques are best for routine quality control?

A: A combination of techniques provides the most complete picture:

  • HPLC with UV detection: Excellent for quantifying purity and detecting non-volatile impurities.

  • ¹H NMR: Provides structural confirmation and can easily detect hydrolysis (disappearance of the methyl ester singlet at ~3.9 ppm and appearance of a broad carboxylic acid peak) or other structural changes.

  • GC-MS: Useful for identifying volatile degradation byproducts.

Protocol: Standard Procedure for Handling and Storage

This protocol ensures the integrity of a newly received or freshly purified sample of this compound.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Spatula

  • Laboratory balance

  • Secondary container (e.g., small beaker)

  • Desiccator cabinet or glass desiccator

Procedure:

  • Prepare the Environment: If possible, perform all transfers inside a glove box. If not, work quickly in a well-ventilated fume hood with minimal airflow disturbance.

  • Inert Gas Purge: Take the pre-weighed amber vial and flush it with a gentle stream of nitrogen or argon for 1-2 minutes to displace all air and moisture.

  • Aliquot Transfer: Weigh the desired amount of the compound into the purged vial. It is best practice to aliquot the material into several smaller, single-use vials rather than repeatedly opening a large stock bottle.

  • Final Purge: Once the solid is transferred, gently flush the headspace of the vial with inert gas for another 30-60 seconds.

  • Secure Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. Wrap the cap-vial interface with Parafilm® for an extra barrier against moisture ingress.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Store at 2-8°C under N₂").

  • Storage: Place the sealed vial inside a desiccator. Store the desiccator in a refrigerator (2-8°C) away from light sources.

By adhering to these guidelines, you can significantly extend the shelf life of this compound and ensure the reliability and reproducibility of your experimental results.

References
  • Shahi, A., et al. (2018). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Science and Health, Part A, 53(12), 1089-1100. [Link]

  • Islam, M. A., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences, 6(25), 5895-5905. [Link]

  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture. I. A review. International Journal of Greenhouse Gas Control, 10, 244-270. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-chloro-5-fluorobenzoate (CAS 936540-27-1). This guide provides in-depth, field-proven insights into catalyst selection for common transformations involving this versatile building block. The content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Introduction: Understanding the Substrate

This compound is a highly functionalized aniline derivative. Its reactivity is primarily dictated by the chloro-substituent, which is amenable to various palladium-catalyzed cross-coupling reactions. However, the presence of an ortho-amino group and a meta-fluoro group introduces electronic and steric factors that must be considered for successful catalyst selection. The amino group is electron-donating and can coordinate with the metal center, potentially influencing catalyst activity, while the halogens create a relatively electron-poor aromatic ring, which facilitates oxidative addition.

Frequently Asked Questions (FAQs): Catalyst Selection & Troubleshooting

This section addresses common questions regarding catalyst selection for the most prevalent reactions involving this compound.

Part 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Question: What are the recommended initial catalyst systems for a Suzuki-Miyaura coupling reaction with this compound?

Answer: The Suzuki-Miyaura reaction is a robust method for forming a C-C bond at the chloro position. The primary challenge is the lower reactivity of aryl chlorides compared to bromides or iodides, necessitating a more active catalyst system.

Your choice of catalyst will depend on the coupling partner and desired reaction conditions. Here are two reliable starting points:

  • Classical, Broadly Applicable System: For routine couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a dependable choice. It is commercially available and effective for a range of arylboronic acids.[1][2]

  • High-Activity, Modern System: For more challenging or sterically hindered couplings, or to achieve higher turnover numbers at lower catalyst loadings, a system composed of a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is superior. Buchwald ligands such as SPhos or XPhos are particularly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Causality: The electron-richness and steric bulk of ligands like SPhos promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly active for the oxidative addition of the C-Cl bond. This is crucial for activating the relatively inert chloro-substituent.

Below is a comparative table of catalyst systems for Suzuki-Miyaura couplings of analogous halogenated anilines.

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Advantages
Pd(PPh₃)₄PPh₃K₂CO₃ or K₃PO₄Dioxane/H₂O (4:1)85-10075-90[1]Readily available, well-understood.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-100>95[2]High activity for chlorides, broad scope.
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80~95[2]Effective for a range of substrates.

Question: My Suzuki coupling is failing or giving low yields. What are the most common causes?

Answer: Low yields in Suzuki couplings often trace back to a few critical parameters. A systematic troubleshooting approach is the most effective way to solve the issue.

G start Low Yield Observed reagents 1. Check Reagent Quality (Boronic Acid, Solvent, Base) start->reagents atmosphere 2. Verify Inert Atmosphere (Degassing, N₂/Ar Purge) reagents->atmosphere Reagents OK? sub_reagents Boronic acids can degrade. Use fresh or purified material. reagents->sub_reagents catalyst 3. Evaluate Catalyst System (Precursor, Ligand, Base Combo) atmosphere->catalyst Atmosphere OK? sub_atmosphere Pd(0) is oxygen-sensitive. Degas solvent thoroughly. atmosphere->sub_atmosphere temp 4. Optimize Temperature catalyst->temp System OK? sub_catalyst Screen different ligands (e.g., SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). catalyst->sub_catalyst

Troubleshooting Workflow for Suzuki Coupling

Here is a breakdown of the workflow:

  • Reagent Integrity: Boronic acids are prone to dehydration to form cyclic boroxines, which are less reactive. Ensure your boronic acid is pure and dry. Solvents must be anhydrous and properly degassed.[4]

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen. Ensure your reaction flask is properly purged with an inert gas (Argon or Nitrogen) and that solvents have been thoroughly degassed via sparging or freeze-pump-thaw cycles.[4]

  • Catalyst, Ligand, and Base Combination: This is the most critical variable.[5] The C-Cl bond requires a highly active catalyst. If Pd(PPh₃)₄ fails, switch to a more potent system like Pd(OAc)₂/SPhos. The base is also crucial; it must be strong enough to facilitate transmetalation but not so strong as to degrade the substrate or catalyst. K₃PO₄ and Cs₂CO₃ are excellent choices.

  • Homocoupling: The formation of a biaryl product from the boronic acid is a common side reaction. This is often promoted by the presence of oxygen.[4] Thorough degassing and using a slight excess of the halide can mitigate this issue.

Part 2: C-N Bond Formation (Buchwald-Hartwig Amination)

Question: I need to couple a primary or secondary amine at the chloro-position. What is the best catalytic approach?

Answer: The Buchwald-Hartwig amination is the premier method for this transformation. Success hinges on selecting a ligand that facilitates the C-N reductive elimination step, which is often rate-limiting.

For this substrate, the ortho-amino group can potentially act as a coordinating ligand to the palladium center, inhibiting catalysis. Therefore, using a bulky ligand is essential to create a sterically accessible coordination sphere around the metal.

Recommended Catalyst Systems:

  • Precatalysts: Modern, well-defined palladium precatalysts (such as G3 or G4 Buchwald precatalysts) are highly recommended.[5] They offer superior stability and generate the active Pd(0) species cleanly and efficiently.

  • Ligands: Bulky, electron-rich biaryl phosphine ligands are the gold standard. Josiphos, Xantphos, and RuPhos are excellent choices.[6] For particularly challenging couplings, specialized ligands developed for coordinating heterocycles may also be effective.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.

Causality: The bulky ligand framework prevents the substrate's internal amino group from deactivating the catalyst and promotes the difficult C-N bond-forming reductive elimination from the palladium(II) intermediate.

G Pd0 L-Pd(0)

Buchwald-Hartwig Catalytic Cycle

Question: My Buchwald-Hartwig amination is not working. What should I troubleshoot?

Answer: Failures in C-N coupling are frequently due to catalyst inhibition, inactive reagents, or the presence of oxygen/water.

  • Strictly Anhydrous and Inert Conditions: Both the palladium catalyst and the strong bases used (like NaOtBu) are highly sensitive to moisture and air. Use a glovebox or proper Schlenk technique. Solvents must be rigorously dried and degassed.

  • Base Selection: The choice of base is critical. If a weaker base like Cs₂CO₃ is failing, switch to a stronger one like NaOtBu or LHMDS. Ensure the base is fresh and has been stored properly.

  • Ligand Screening: If one ligand fails, do not assume the reaction is impossible. A screen of 2-3 different bulky phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) can often identify a successful system.

  • Catalyst Precursor: If you are using a simple salt like Pd(OAc)₂, ensure you are using a 2:1 ligand-to-palladium ratio to generate the active catalyst. Better yet, switch to a well-defined precatalyst to ensure efficient generation of the active L-Pd(0) species.[5]

Part 3: Other Key Transformations

Question: Can I perform a Sonogashira coupling on the chloro-substituent?

Answer: Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible, but it is significantly more challenging for an aryl chloride than for a bromide or iodide. This reaction typically requires a dual catalyst system of palladium and a copper(I) co-catalyst.[8]

  • Catalyst System: A common system is Pd(PPh₃)₄ with a catalytic amount of Copper(I) iodide (CuI).

  • Conditions: The reaction is run in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), which often serves as the solvent.

  • Troubleshooting: Failures are often due to the inactivity of the C-Cl bond or issues with the copper co-catalyst.[9] Ensure the CuI is fresh (white or light tan, not green/blue). Higher temperatures or the use of more active palladium/ligand systems may be necessary.

Question: I want to synthesize a quinazolinone derivative. Do I need a palladium catalyst?

Answer: Not necessarily. Quinazolinone synthesis from anthranilate esters like yours often involves cyclization reactions that do not require a transition metal catalyst.[10] A common and effective method is the Niementowski reaction, which involves heating the aminobenzoate with an amide, such as formamide, often at high temperatures (130-180 °C).[11]

Alternatively, various catalyzed methods exist, including copper-catalyzed domino reactions that can construct the quinazolinone core in a single pot from different starting materials.[12]

Experimental Protocols

The following are generalized, robust protocols that serve as an excellent starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a modern, high-activity catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol utilizes a palladium precatalyst for optimal results.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the strong base (e.g., NaOtBu, 1.2-1.4 eq) to an oven-dried vial or flask.

  • Reagent Addition: Add this compound (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2-0.5 M). Finally, add the amine coupling partner (1.1-1.2 eq).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Synthesis of quinazolinones.Organic Chemistry Portal.
  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][13][14]. GSC Online Press.

  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.Benchchem.
  • Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzo
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.Benchchem.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate.
  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogen
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.PubMed.
  • Struggling to make a sonogashira coupling reaction happen.Reddit.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.New Journal of Chemistry (RSC Publishing).
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Palladium c

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Technical Support Center: Solvent Effects on Methyl 2-amino-4-chloro-5-fluorobenzoate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2-amino-4-chloro-5-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The strategic selection of a solvent is paramount, often dictating the success, yield, and purity of your desired product.

Part 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding the reactivity of this compound and the role of solvents.

Q1: What are the primary reactive sites on this compound?

The molecule possesses three key sites of reactivity, each influenced differently by the solvent environment. The electron-withdrawing nature of the fluorine and chlorine atoms makes the aromatic ring electron-deficient, which is crucial for certain reaction types.

Reactivity_Map mol A 2-Amino Group: Nucleophilic site for acylation, alkylation, and cyclization reactions. A:s->mol:n B 4-Chloro Position: Primary site for Nucleophilic Aromatic Substitution (SNAr) activated by F and CO2Me groups. B:e->mol:w C Methyl Ester: Susceptible to hydrolysis (saponification) under basic or strongly acidic conditions. C:w->mol:e

Caption: Key reactive sites on this compound.

Q2: How do different classes of solvents affect the reactivity of my nucleophile?

Understanding solvent classes is the first step to reaction optimization. The interaction between the solvent and your nucleophile is often the rate-limiting factor.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons and can form strong hydrogen bonds. While they are excellent for dissolving ionic reagents, they can form a "solvent cage" around anionic nucleophiles, stabilizing them and thereby decreasing their reactivity.[1][2] This effect can significantly slow down reactions that rely on a potent nucleophile, such as Nucleophilic Aromatic Substitution (SNAr).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but poorly solvate anions.[2] This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the rate of SNAr and SN2 reactions.[3]

  • Nonpolar Solvents (e.g., toluene, hexane, dichloromethane): These are typically used when reactants are nonpolar. They do not significantly solvate ions, and the solubility of ionic nucleophiles or bases is often limited. Dichloromethane (DCM) is commonly used for reactions like amide bond formation where it dissolves the organic components well without interfering with the coupling reagents.[4]

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chloride at the C-4 position is a common and powerful transformation for this substrate. Success hinges on activating the nucleophile, which is primarily a function of solvent choice.

Q3: My SNAr reaction with an amine nucleophile is extremely slow in ethanol, even with a strong base. What is happening?

Causality: You are likely experiencing the "protic solvent effect." Ethanol, a polar protic solvent, is solvating your amine nucleophile (or its deprotonated anion) via hydrogen bonding.[1] This solvation shell stabilizes the nucleophile, increasing the activation energy required for it to attack the electron-deficient aromatic ring. The result is a sluggish or stalled reaction.

Solution: Switch to a polar aprotic solvent.

SolventClassDielectric Constant (ε)Boiling Point (°C)Rationale & Expected Outcome
Ethanol Polar Protic2578Problematic: Solvates and deactivates the nucleophile. Leads to very slow reaction rates.
Acetonitrile (MeCN) Polar Aprotic3782Good: Less nucleophile solvation than protic solvents. Moderate rate increase. Good for clean workups due to its volatility.
DMF Polar Aprotic37153Better: Strong cation solvation promotes solubility of bases and nucleophile salts. Significantly increases reaction rate. Higher boiling point allows for higher reaction temperatures.
DMSO Polar Aprotic47189Excellent: Superior ability to leave nucleophiles "naked" and highly reactive. Often provides the fastest reaction rates.[3] High boiling point allows for a wide temperature range.

Pro-Tip: While DMSO often gives the fastest rates, its high boiling point can make product isolation challenging. DMF is frequently a good compromise between reaction rate and ease of workup.

Q4: I've switched to DMF, but my yield is still low and I see a complex mixture of byproducts. What should I investigate next?

This common issue can be diagnosed by following a logical troubleshooting workflow.

SNAr_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Verifications start Low SₙAr Yield in DMF/DMSO cause1 Is the reaction atmosphere inert? start->cause1 cause2 Is your base strong enough and sufficiently soluble? start->cause2 cause3 Is the temperature optimal? start->cause3 cause4 Is the nucleophile stable under the reaction conditions? start->cause4 sol1 Residual O₂ can cause oxidative side reactions. Degas the solvent (N₂/Ar bubbling for 20-30 min) and maintain an inert atmosphere. cause1->sol1 sol2 Incomplete deprotonation of the nucleophile is a common issue. Switch to a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃). Ensure the base is a fine, dry powder. cause2->sol2 sol3 SₙAr is often kinetically controlled. Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). Monitor by TLC/LC-MS to check for decomposition. cause3->sol3 sol4 Some nucleophiles can degrade at high temperatures. Perform a stability study of the nucleophile under the reaction conditions without the electrophile. cause4->sol4

Caption: Troubleshooting workflow for low-yielding SₙAr reactions.

Protocol 1: Model SNAr Reaction with Piperidine

This protocol serves as a self-validating system for optimizing your SNAr conditions.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv., e.g., 204 mg, 1.0 mmol) and potassium carbonate (K₂CO₃, 2.0 equiv., 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Begin stirring, then add piperidine (1.2 equiv., 119 µL, 1.2 mmol).

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath.

  • Monitoring (Self-Validation): After 1 hour, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Analyze against a co-spot of the starting material to monitor conversion. Continue heating and monitoring every 1-2 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Part 3: Troubleshooting Guide for Amide Bond Formation

The acylation of the 2-amino group is a cornerstone of synthetic campaigns using this scaffold. Solvent choice here is dictated more by solubility and prevention of side reactions.

Q5: I am attempting to couple my substrate with a carboxylic acid using a standard coupling agent (e.g., HATU/EDC), but the reaction is messy and gives a poor yield.

Causality: Amide coupling reactions are highly sensitive to the reaction environment. Several factors, primarily managed by solvent choice, could be at play.

  • Poor Solubility: If your carboxylic acid or the substrate is not fully dissolved, the reaction becomes heterogeneous and inefficient.

  • Moisture: Water can hydrolyze activated intermediates (like the active ester formed by HATU/EDC) back to the carboxylic acid, quenching the reaction. It can also reduce the starting material in some cases.[5]

  • Base Incompatibility: The tertiary amine base used (e.g., DIPEA, triethylamine) must be fully soluble and act as a proton shuttle without causing side reactions.

  • Solvent Reactivity: Protic solvents like alcohols are incompatible as they can react with the activated carboxylic acid.

Q6: How do I select the best solvent system for my amide coupling reaction?

Use the following decision tree to guide your choice. The primary goal is to find a solvent that completely dissolves all reactants while remaining inert.

Amide_Coupling_Solvent_Selection start Start: Select Amide Coupling Solvent q1 Are all reactants (substrate, acid, base) soluble in Dichloromethane (DCM)? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no res1 Use DCM. It's inert, volatile, and simplifies workup. Ensure it is anhydrous. ans1_yes->res1 q2 Are reactants soluble in DMF? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no res2 Use DMF. Excellent solvating power for polar reactants. Ensure it is anhydrous. Be aware of more difficult removal during workup. ans2_yes->res2 res3 Consider alternative solvents: - Acetonitrile (MeCN) - Tetrahydrofuran (THF) - Or a solvent mixture (e.g., DCM/DMF). Always perform a small-scale solubility test first. ans2_no->res3

Caption: Decision tree for amide coupling solvent selection.

Protocol 2: Model Amide Coupling with Benzoic Acid

This protocol demonstrates a standard procedure for amide bond formation.

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.2 equiv., 147 mg, 1.2 mmol) and anhydrous DMF (5 mL). Stir until dissolved.

  • Activation: Add HATU (1.2 equiv., 456 mg, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv., 523 µL, 3.0 mmol) to the solution. Stir at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.

  • Substrate Addition: Add this compound (1.0 equiv., 204 mg, 1.0 mmol) to the activated mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash chromatography to yield the desired amide.

References
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. (2004). PubMed. [Link]

  • Solvent effects on aromatic nucleophilic substitution reactions. (1997). Journal of Physical Organic Chemistry. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Sheffield. [Link]

  • Methyl 2-amino-5-chlorobenzoate. (2010). ResearchGate. [Link]

  • Methyl 2-amino-5-chloro-4-fluorobenzoate. Chemsrc. [Link]

  • This compound. Chemsrc. [Link]

  • Amide bond formation using amino acid fluorides. (2005). ResearchGate. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). PubMed Central. [Link]

  • Process for making 3-substituted 2-amino-5-halobenzamides.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). PubMed Central. [Link]

  • Methyl 2-amino-5-chlorobenzoate. (2010). PubMed Central. [Link]

  • Methyl 2-amino-5-chlorobenzoate. (2010). ResearchGate. [Link]

  • KEGG PATHWAY Database. Kanehisa Laboratories. [Link]

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Technical Support Center: Navigating Byproduct Formation in Reactions of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-amino-4-chloro-5-fluorobenzoate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to address common challenges related to byproduct formation in your experiments. This resource is built on established chemical principles and field-proven insights to ensure the integrity and success of your synthetic work.

Understanding the Reactivity of this compound

This compound is a valuable building block in pharmaceutical synthesis. However, its multifunctional nature, possessing an activated aromatic ring, a primary amine, and a methyl ester, presents several avenues for potential side reactions. Understanding the interplay of these functional groups is paramount to minimizing byproduct formation and optimizing your desired transformations.

The primary reactive sites are the nucleophilic amino group and the electron-rich aromatic ring, which is activated by the amino group. The chloro and fluoro substituents, along with the methyl ester, also influence the regioselectivity and reactivity of the molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their cause and actionable solutions.

Issue 1: Formation of Colored Impurities and Tarry Byproducts

Question: My reaction mixture turns dark brown, and upon workup, I isolate a tar-like substance along with my desired product. What is the likely cause, and how can I prevent this?

Answer:

The formation of dark-colored impurities and tars is a common issue when working with aniline derivatives.[1] The primary cause is the oxidation of the aniline moiety . The amino group makes the aromatic ring electron-rich and susceptible to oxidation by atmospheric oxygen, especially in the presence of acid or metal catalysts.[1] This can lead to the formation of highly colored polymeric and oligomeric species.[2][3]

Troubleshooting Steps:

  • Use High-Purity Starting Materials: Ensure your this compound is of high purity and stored properly, away from light and air. Impurities in the starting material can catalyze decomposition.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Protect the Amino Group: If the reaction conditions are harsh (e.g., strong acids, high temperatures), consider protecting the amino group as an acetamide. The acetyl group reduces the electron-donating ability of the nitrogen, making the ring less prone to oxidation.[1] The protecting group can be removed later by hydrolysis.

Issue 2: Multiple Substitutions on the Aromatic Ring

Question: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) and obtaining a mixture of mono- and di-substituted products. How can I improve the selectivity for the desired mono-substituted product?

Answer:

The amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4][5] This high reactivity can often lead to over-substitution, making it difficult to isolate the mono-substituted product.[4][5]

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy is to temporarily protect the amino group as an acetamide. This moderates the activating effect of the nitrogen atom, allowing for more controlled and selective substitution.[1][4]

  • Control Reaction Stoichiometry and Temperature: Use a stoichiometric amount of the electrophile and maintain a low reaction temperature to disfavor multiple substitutions.

  • Choice of Reagents: Select milder reagents where possible. For example, for bromination, N-bromosuccinimide (NBS) can offer better control than bromine.

Issue 3: Hydrolysis of the Methyl Ester

Question: My product analysis shows the presence of the corresponding carboxylic acid (2-amino-4-chloro-5-fluorobenzoic acid). What is causing the hydrolysis of the methyl ester?

Answer:

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[6][7][8]

  • Acid-catalyzed hydrolysis is a reversible reaction favored by the presence of water.[8]

  • Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt.[8]

Troubleshooting Steps:

  • Anhydrous Conditions: If the reaction is acid-catalyzed, ensure you are using anhydrous solvents and reagents to minimize the presence of water.

  • pH Control: If your workup involves acidic or basic washes, perform them at low temperatures and for a minimal duration. Neutralize the reaction mixture promptly after the reaction is complete.

  • Choice of Base: In base-mediated reactions, opt for non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) instead of strong aqueous bases like sodium hydroxide if ester hydrolysis is a concern.

Issue 4: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

Question: In my Suzuki coupling reaction, I am observing significant amounts of dehalogenated starting material and homocoupled boronic acid. How can I minimize these side products?

Answer:

Dehalogenation (hydrodehalogenation) and homocoupling are common side reactions in palladium-catalyzed cross-coupling reactions.[9]

  • Dehalogenation is the replacement of the chloro or fluoro group with a hydrogen atom.

  • Homocoupling is the dimerization of the boronic acid partner.

Troubleshooting Steps:

  • Optimize the Base and Solvent: The choice of base and solvent can significantly impact the extent of these side reactions. Anhydrous conditions and carefully selected bases are crucial.

  • Ligand Selection: The phosphine ligand used can influence the relative rates of the desired cross-coupling and the undesired side reactions. Consider screening different ligands to find the optimal one for your specific transformation.

  • Control Stoichiometry: Using a slight excess of the boronic acid can sometimes suppress homocoupling.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it can promote the homocoupling of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in a Sandmeyer-type reaction involving the diazotization of this compound?

A1: Sandmeyer reactions proceed through a radical mechanism, and a common byproduct is the formation of biaryls, resulting from the coupling of two aryl radicals.[10][11][12] Therefore, you might observe the formation of a dimer of your starting material. Incomplete diazotization or decomposition of the diazonium salt can also lead to the presence of starting material or phenol byproducts (from reaction with water).

Q2: Can nucleophilic aromatic substitution (SNAr) occur, and which halogen is more likely to be displaced?

A2: While the aromatic ring is activated towards electrophilic substitution, SNAr is generally less favorable unless there are strong electron-withdrawing groups ortho or para to the halogen.[9][13][14] However, under forcing conditions with strong nucleophiles, SNAr might be possible. In such cases, the fluorine atom is generally a better leaving group than chlorine in SNAr reactions.[13][15]

Q3: What are the likely impurities from the synthesis of this compound itself?

A3: The synthesis of substituted anthranilates can involve several steps, each with the potential for impurity formation. For instance, if the synthesis involves nitration followed by reduction, you might encounter isomeric nitro compounds or incompletely reduced intermediates. If the final step is an esterification of the corresponding carboxylic acid, unreacted acid is a common impurity.[16]

Experimental Protocols

Protocol 1: N-Acetylation of this compound to Minimize Oxidation and Over-reaction

This protocol describes the protection of the amino group, which is a key step to prevent many of the side reactions discussed above.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify by recrystallization or column chromatography.

Visualizing Byproduct Formation Pathways

Diagram 1: Key Byproduct Pathways

Byproduct_Pathways cluster_oxidation Oxidation cluster_electrophilic_sub Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis cluster_diazotization Diazotization (e.g., Sandmeyer) main This compound oxidation_products Colored Oligomers/Polymers (Tar Formation) main->oxidation_products [O] over_substitution Di/Poly-substituted Products main->over_substitution E+ hydrolysis_product 2-Amino-4-chloro-5-fluorobenzoic Acid main->hydrolysis_product H2O (H+ or OH-) biaryl_dimer Biaryl Dimer main->biaryl_dimer 1. NaNO2, H+ 2. Cu(I)

Caption: Potential byproduct pathways from this compound.

Quantitative Data Summary

Issue Potential Byproduct Typical Analytical Method for Detection Key Prevention Strategy
OxidationColored Polymers/TarsVisual, HPLC-UV (broad peaks)Inert atmosphere, purified reagents
Over-substitutionDi- or tri-halogenated productsGC-MS, LC-MS, NMRProtection of the amino group
Ester HydrolysisCarboxylic acidHPLC, LC-MSAnhydrous conditions, pH control
DimerizationBiaryl compoundsLC-MS, GC-MSOptimized reaction conditions
DehalogenationDehalogenated starting materialGC-MS, LC-MSLigand and base optimization

References

  • BenchChem. (2025).
  • Rasmussen, S. C. (2017). The Early History of Polyaniline: Discovery and Origins. Substantia, 1(2), 99-109.
  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.
  • Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • BenchChem. (2025).
  • Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Sapurina, I., & Stejskal, J. (2008). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
  • Google Patents. (1977). Hydrolysis of methyl esters. US4185027A.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Google Patents. (1979). Process for preparing anthranilic acid esters. US4135050A.
  • Master Organic Chemistry. (2018).
  • Elroby, S. A. K., et al. (2016). A comparative theoretical study of reactivity of ethyl acetate hydrolysis, aliphatic ester, and ethyl benzoate hydrolysis, catalyzed by acid.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemguide. (n.d.). Hydrolysing esters.
  • Hilger, S. V., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10868–10876.
  • Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
  • ResearchGate. (2014).
  • Hilger, S. V., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. University of Iowa.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • The Organic Chemistry Tutor. (2019).
  • Shein, S. M., & Ignatov, V. A. (1976). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 45(2), 111-127.
  • Journal of Pharmaceutical Sciences. (1969).
  • Chemistry LibreTexts. (2024). Reactions of Arylamines.
  • Chemistry LibreTexts. (2025).
  • BLD Pharm. (n.d.).
  • Google Patents. (1974). Substituted anthranilic acids. US3793311A.
  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3025.
  • Hradil, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(15), 8736-8745.
  • Johansson, M. (2007).
  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate.
  • ChemicalBook. (2023). 5-AMino-2-chloro-4-fluorobenzoic acid.
  • ChemicalBook. (n.d.). 5-AMino-2-chloro-4-fluorobenzoic acid CAS#: 172404-33-0.

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Technical Support Center: Purification of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-4-chloro-5-fluorobenzoate (CAS No. 104901-79-3). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, step-by-step protocols, and expert insights to help you achieve high purity for this critical chemical intermediate.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the likely impurities in my crude sample?

A1: Impurities in your crude product typically originate from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding benzoic acid precursor (2-amino-4-chloro-5-fluorobenzoic acid) if the esterification step was incomplete.

  • Reaction By-products: These can include regioisomers from the chlorination or fluorination steps, or over-halogenated species.

  • Residual Solvents and Reagents: Solvents like DMF or reagents from previous steps can be carried through.[1][2]

  • Degradation Products: The amino group can be susceptible to oxidation, leading to colored impurities.

Q2: Which purification method should I choose: Recrystallization or Column Chromatography?

A2: The choice depends on the nature and quantity of your impurities.

  • Recrystallization is highly effective if your crude product is at least 85-90% pure and solid. It is excellent for removing small amounts of impurities with different solubility profiles and is easily scalable.

  • Column Chromatography is the preferred method for separating complex mixtures, removing impurities with similar polarity to the product, or purifying non-crystalline, oily samples. It offers higher resolution but is more labor-intensive and requires more solvent.

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile compounds.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An excellent primary method for determining the absolute purity of a sample against a certified internal standard.[3][4]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to determine appropriate conditions for column chromatography.

Section 2: Purification via Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Guide: Recrystallization

Q4: My compound is not dissolving, even when the solvent is boiling. What should I do?

A4: This indicates that you have either chosen an inappropriate solvent or are not using a sufficient volume. The compound, having both polar (amino, ester) and non-polar (halogenated benzene ring) features, requires careful solvent selection.[5]

  • Solution: First, try adding more hot solvent in small increments. If it remains insoluble, the solvent is unsuitable. You may need a more polar solvent or a mixed-solvent system (e.g., ethanol/water).

Q5: An oil is forming instead of crystals as my solution cools. How can I prevent this "oiling out"?

A5: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the mixture).

  • Causality: High levels of impurities can depress the melting point, exacerbating this issue. The cooling rate might also be too fast.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent. Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature). Seeding the solution with a previously obtained pure crystal can also promote proper crystallization.

Q6: My final crystals are colored, but the literature describes a white or pale solid. How do I remove colored impurities?

A6: Colored impurities are often highly conjugated organic molecules that are present in very small amounts.

  • Solution: These can often be removed by adding a very small amount (a spatula tip's worth) of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use the minimum amount necessary, as it can also adsorb your product, reducing the yield.[5]

Q7: My final yield is very low. What are the common causes?

A7: Low yield is a frequent issue in recrystallization. The most common causes are:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: The product crystallizes in the funnel during hot filtration.

  • Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product.[5]

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on analogous compounds, ethanol, methanol, or an ethanol/water mixture are excellent starting points.[5][6] Test solubility on a small scale first: a good solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture with stirring on a hot plate.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will decrease your final yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This removes insoluble impurities (and charcoal, if used). Pre-heating the glassware prevents premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to obtain the purified product.

Data Presentation: Recrystallization Solvents
SolventBoiling Point (°C)PolarityRationale
Ethanol78PolarGood solvency for amino-aromatics at high temperatures.[6]
Methanol65PolarSimilar to ethanol, lower boiling point for easier removal.
Ethanol/WaterVariableHighA mixed system can be fine-tuned to achieve ideal solubility.[5]
Ethyl Acetate77MediumA less polar option if the compound is highly soluble in alcohols.

Section 3: Purification via Column Chromatography

For challenging separations, column chromatography provides superior resolving power.

Workflow for Chromatography Method Development

G cluster_0 Method Development cluster_1 Column Selection cluster_2 Purification TLC 1. Run TLC Plates (e.g., 20% EtOAc/Hexane) Rf 2. Aim for Product Rf of 0.25 - 0.35 Pack 4. Pack Column TLC->Pack Optimized Conditions Adjust 3. Adjust Solvent Polarity (Increase EtOAc for lower Rf, decrease for higher Rf) Silica Standard Silica Gel AmineSilica Amine-Functionalized Silica (Recommended for Amines) AmineSilica->Pack Selected Stationary Phase Load 5. Load Sample Elute 6. Elute with Chosen Mobile Phase Collect 7. Collect Fractions

Caption: Workflow for developing a column chromatography method.

Troubleshooting Guide: Column Chromatography

Q8: My compound is streaking/tailing on the TLC plate and column. Why is this happening?

A8: This is a classic problem when purifying basic amines on standard silica gel.

  • Causality: Silica gel is acidic due to surface silanol groups (Si-OH). These acidic sites can strongly and irreversibly interact with the basic amino group of your compound, leading to poor peak shape and potential yield loss.[7][8]

  • Solution 1 (Good): Add a small amount of a competing base, like triethylamine (0.1-1%), to your mobile phase. This neutralizes the acidic sites on the silica.[8]

  • Solution 2 (Better): Use an amine-functionalized silica column. This stationary phase provides a more basic environment that eliminates the unwanted acid-base interaction, resulting in sharper peaks and better separation, often with simpler solvent systems like hexane/ethyl acetate.[9][7]

Q9: I can't find a solvent system that separates my product from an impurity.

A9: If a standard hexane/ethyl acetate system fails, you need to change the selectivity of your mobile phase. Try incorporating different solvents. For example, replacing hexane with toluene can alter aromatic interactions, or adding a small amount of methanol or dichloromethane can significantly change the polarity and separation characteristics.

Experimental Protocol: Flash Column Chromatography
  • Select Stationary Phase: For this compound, an amine-functionalized silica gel is highly recommended to prevent peak tailing.[9][7]

  • Determine Mobile Phase: Use TLC to find an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.[10]

  • Pack the Column: Prepare a slurry of the chosen silica gel in the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into the column and use pressure to pack it into a stable bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute and Collect: Begin eluting the column with the mobile phase. If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., Ethyl Acetate). Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Section 4: Safety & Handling

Q10: What are the primary safety concerns for this compound and the solvents used in its purification?

A10: Always consult the full Safety Data Sheet (SDS) before starting any experiment.

  • This compound: May be harmful if swallowed and can cause skin and serious eye irritation.[11][12]

  • Solvents: Organic solvents like ethanol, methanol, hexane, and ethyl acetate are flammable. Dichloromethane is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

References

  • Chemsrc. (2025). Methyl 2-amino-5-chloro-4-fluorobenzoate. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Angene. (n.d.). CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-amino-5-chlorobenzoate - PMC. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubMed. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-chloro-5-fluorobenzoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and outline critical safety and handling protocols to ensure a successful, safe, and scalable process.

Overview of the Primary Synthetic Pathway

The most common and scalable route to this compound involves the reduction of its nitro precursor, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. This pathway is favored due to the availability of starting materials and the generally high efficiency of the reduction step. The overall process can be broken down into two primary stages: esterification of the carboxylic acid (if starting from the acid) and the reduction of the nitro group.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction Start 2-Chloro-4-fluoro- 5-nitrobenzoic Acid Esterification Esterification (MeOH, H₂SO₄ cat.) Start->Esterification Reflux Nitro_Ester Methyl 2-chloro-4-fluoro- 5-nitrobenzoate Esterification->Nitro_Ester Reduction Reduction (e.g., Catalytic Hydrogenation) Nitro_Ester->Reduction Transfer to Reduction Reactor Workup Filtration & Workup Reduction->Workup Final_Product Methyl 2-amino-4-chloro- 5-fluorobenzoate Workup->Final_Product

Caption: General two-stage workflow for the synthesis.

Troubleshooting Guide & Technical FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Section A: The Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

The reduction of the aromatic nitro group is the most critical step and often presents the greatest challenges during scale-up.

Question 1: My catalytic hydrogenation is slow or has stalled. What are the likely causes and how can I resolve this?

Answer: A stalled or sluggish hydrogenation is a common issue when scaling up. The root cause is often related to the catalyst, hydrogen availability, or impurities.

  • Causality: Heterogeneous catalytic hydrogenation relies on three phases: a solid catalyst (e.g., Palladium on carbon, Pd/C), a liquid substrate solution, and gaseous hydrogen. For the reaction to proceed, hydrogen must dissolve in the solvent and both hydrogen and the substrate must adsorb onto the catalyst surface. Any factor that inhibits these processes will slow the reaction.

  • Troubleshooting Steps:

    • Check for Catalyst Poisoning: The catalyst is highly susceptible to deactivation. Ensure your starting material and solvent are free from common poisons like sulfur compounds, strong acids, or other halides that can irreversibly bind to the palladium surface. If poisoning is suspected, the catalyst batch may need to be discarded.

    • Evaluate Mass Transfer Limitations: On a larger scale, efficient mixing is crucial to ensure hydrogen gas is adequately dispersed and dissolved in the liquid phase and that the substrate is in constant contact with the suspended catalyst particles.

      • Action: Increase the agitation (stirring) speed. On pilot-scale reactors, ensure the impeller design is appropriate for gas-liquid-solid mixing.

    • Assess Hydrogen Pressure and Delivery: Ensure there are no leaks in your hydrogenation system. A drop in pressure will reduce the concentration of dissolved hydrogen, slowing the reaction rate. Verify that the hydrogen supply is not depleted.

    • Catalyst Activity and Loading: The catalyst may have low intrinsic activity or may have been deactivated by improper handling (e.g., exposure to air while dry). Consider using a fresh batch of catalyst or increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%).

Troubleshooting Decision Tree: Stalled Hydrogenation

Troubleshooting_Hydrogenation Start Hydrogenation Stalled/Slow Q1 Is agitation speed maximized? Start->Q1 A1_No Increase Agitation Speed Q1->A1_No No Q2 Is H₂ pressure stable? (No leaks) Q1->Q2 Yes A1_No->Q2 A2_No Check for Leaks, Verify H₂ Supply Q2->A2_No No Q3 Is starting material/solvent pure? (No catalyst poisons) Q2->Q3 Yes A2_No->Q3 A3_No Purify Starting Material/ Use Anhydrous, Degassed Solvent Q3->A3_No No Q4 Is catalyst fresh and handled properly? Q3->Q4 Yes A3_No->Q4 A4_No Use Fresh Catalyst, Handle Under Inert Gas Q4->A4_No No End_Solution Consider Increasing Catalyst Loading or Temperature Q4->End_Solution Yes A4_No->End_Solution

Caption: Decision workflow for troubleshooting a stalled reaction.

Question 2: How do I safely handle a pyrophoric catalyst like Palladium on Carbon (Pd/C) at a multi-kilogram scale?

Answer: Safety during catalyst handling is paramount. Dry Pd/C is pyrophoric and can ignite upon contact with air, especially in the presence of flammable solvents.

  • Protocol for Safe Handling:

    • Inert Atmosphere is Mandatory: All transfers of the catalyst must be performed under an inert atmosphere (Nitrogen or Argon).

    • Use a Catalyst Slurry: Never add dry catalyst to a flammable solvent. Instead, create a slurry of the catalyst in a small amount of an inert, high-boiling point solvent or a portion of the reaction solvent in a separate vessel under an inert atmosphere. This slurry can then be safely transferred to the reactor.

    • Wet Catalyst Filtration: After the reaction is complete, the catalyst must be filtered. The filter cake should never be allowed to dry in the open air. Keep it wetted with water or a non-flammable solvent.

    • Quenching and Disposal: The recovered wet catalyst should be carefully placed in a designated, labeled container filled with water to prevent ignition. Disposal must follow hazardous waste protocols.

Question 3: I am observing dehalogenation (loss of Chlorine) as a side reaction. How can I prevent this?

Answer: Dehalogenation is a known side reaction during the catalytic hydrogenation of aryl halides. It proceeds via hydrogenolysis of the carbon-halogen bond.

  • Mitigation Strategies:

    • Catalyst Choice: While Pd/C is common, Platinum-based catalysts (e.g., PtO₂) are sometimes less prone to causing dehalogenation.

    • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of hydrogenolysis relative to the desired nitro reduction.

    • Additives: In some cases, controlled addition of a mild base or a reagent like morpholine can suppress dehalogenation, though this requires careful optimization to avoid slowing the primary reaction.

Section B: Purification and Product Quality

Question 4: My final product has low purity (<98% by HPLC) after workup. What are the likely impurities?

Answer: Impurities can originate from the starting materials or be generated through side reactions.

Common Impurities and Their Sources

ImpurityProbable SourceMitigation Strategy
Starting Nitro Compound Incomplete reduction.Monitor reaction to completion by TLC/HPLC. Increase reaction time, temperature, or catalyst load if necessary.
Dehalogenated Product Hydrogenolysis of the C-Cl bond during reduction.Modify reduction conditions (lower temperature/pressure), consider alternative catalysts.[1]
Partially Reduced Intermediates Incomplete reduction (e.g., hydroxylamine or azo compounds).Ensure sufficient hydrogen and catalyst activity.
Solvent Residues Inefficient drying post-crystallization.Dry the final product under vacuum at an appropriate temperature until constant weight is achieved.

Question 5: My yield is significantly lower after recrystallization. How can I optimize the purification step?

Answer: Low recrystallization yield is typically due to the product having moderate solubility in the cold solvent system or premature crystallization.

  • Optimization Steps:

    • Solvent Screening: The ideal recrystallization solvent (or solvent pair) is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Screen various solvents like ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.

    • Control Cooling Rate: Crashing the product out by cooling too quickly can trap impurities and lead to fine powders that are difficult to filter. Allow the solution to cool slowly to form larger, purer crystals. Seeding with a small crystal of pure product can aid this process.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more product in the mother liquor upon cooling.

    • Analyze the Mother Liquor: Use TLC or HPLC to check the concentration of the desired product in the mother liquor. If significant, a second crop of crystals can be obtained by concentrating the mother liquor and cooling again.

Section C: General Scale-Up and Safety

Question 6: What are the primary safety considerations when scaling this synthesis from 100g to 10kg?

Answer: Scaling up introduces significant safety challenges, primarily related to thermal management and the handling of hazardous materials.

  • Key Hazards and Mitigation:

    • Exothermic Reactions: The reduction of a nitro group is highly exothermic.[1] A reaction that is easily controlled in a small flask can lead to a dangerous thermal runaway in a large reactor due to the reduced surface-area-to-volume ratio.

      • Mitigation: Use a jacketed reactor with an efficient cooling system. Perform a Reaction Safety Assessment (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and ensure your cooling capacity is sufficient. Add reagents slowly and monitor the internal temperature continuously.[1]

    • Flammable Materials: The process involves flammable solvents (e.g., methanol, ethyl acetate) and flammable hydrogen gas.

      • Mitigation: All equipment must be properly grounded to prevent static discharge. Use intrinsically safe electronics and ensure adequate ventilation.[2] A hydrogen detector should be in place.

    • Corrosive and Toxic Materials: The synthesis may use strong acids and the final product, like many aromatic amines, should be handled with care.[3][4]

      • Mitigation: Use appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[2] Work in a well-ventilated area or fume hood.[2]

Experimental Protocol: Catalytic Hydrogenation (Illustrative)

This protocol is for illustrative purposes and must be adapted and optimized for your specific equipment and scale.

Objective: To reduce Methyl 2-chloro-4-fluoro-5-nitrobenzoate to this compound.

Materials & Equipment:

  • Pressure-rated hydrogenation reactor (e.g., Parr Shaker or pilot-scale vessel) with gas inlet, vent, temperature/pressure sensors, and mechanical stirrer.

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

  • 5% Palladium on Carbon (Pd/C), 50% wet.

  • Methanol (degassed).

  • Nitrogen and Hydrogen gas supplies.

  • Filtration setup with a filter aid (e.g., Celite).

Procedure:

  • Reactor Inerting: Purge the hydrogenation reactor thoroughly with nitrogen gas.

  • Charge Substrate: Charge the reactor with Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) and degassed methanol.

  • Catalyst Slurry Preparation: In a separate flask under a nitrogen atmosphere, prepare a slurry of 5% Pd/C (e.g., 1-2 mol%) in a small amount of methanol.

  • Catalyst Charging: Transfer the catalyst slurry to the reactor via a transfer line under positive nitrogen pressure.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor with hydrogen (e.g., 50-100 psi) and begin vigorous stirring. Maintain a constant temperature (e.g., 25-40°C).

  • Reaction Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake. A sample may be carefully taken (after depressurizing and purging with nitrogen) to check for completion by HPLC or TLC.

  • Workup: Once complete, stop the stirring and hydrogen flow. Carefully vent the reactor and purge thoroughly with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Important: Keep the filter cake wet with methanol or water at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be recrystallized.

References

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Retrieved from [Link]

  • Chemcess. (n.d.). Production Of Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]

  • SciSpace. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Tundel, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • OpenStax. (2023). 24.6 Synthesis of Amines - Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of preparation of Aromatic amines. Retrieved from [Link]

  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, Methyl 2-amino-4-chloro-5-fluorobenzoate. This electron-deficient aryl chloride, featuring both activating and deactivating groups, presents unique hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments for successful outcomes.

I. Understanding the Substrate: A Double-Edged Sword

This compound is a sterically hindered and electronically complex substrate. The presence of an amino group (ortho to the chloro group) and a fluoro group can influence the reactivity of the C-Cl bond. The electron-withdrawing nature of the fluoro and ester groups facilitates the oxidative addition step, which is often rate-limiting for aryl chlorides.[1][2] However, the ortho-amino group can also lead to catalyst inhibition or undesired side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when using this compound in Suzuki coupling reactions.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

This is a common issue when working with aryl chlorides. Several factors could be at play:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's not active, the catalytic cycle won't initiate.

    • Troubleshooting:

      • Use a Pd(0) Source: While Pd(II) sources like Pd(OAc)₂ can be used, they require in situ reduction to the active Pd(0) species.[3][4] Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more reliable.[1][5] However, be aware that Pd₂(dba)₃ can degrade over time to form inactive palladium black.[1]

      • Employ Pre-catalysts: Modern palladacycle or Buchwald pre-catalysts are often more stable and efficient at generating the active catalytic species.[3][4]

      • Ensure Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4][6] Thoroughly degas your solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).[6]

  • Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step challenging.[1][2]

    • Troubleshooting:

      • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl chlorides, electron-rich and bulky ligands are generally preferred as they promote the oxidative addition step.[1][2][6] Good starting points include Buchwald ligands like SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[2][7][8]

      • Increase Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur.[6][9]

  • Problematic Base Selection: The base plays a crucial role in the transmetalation step.[10]

    • Troubleshooting:

      • Base Strength: For challenging couplings, a stronger base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][11][12]

      • Solubility: Ensure the chosen base is soluble in the reaction medium.

Q2: I'm observing significant formation of a dehalogenated byproduct (Methyl 2-amino-5-fluorobenzoate). How can I minimize this?

Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom.[1][9] This can occur through a competing reaction pathway involving a palladium-hydride species.[1]

  • Troubleshooting:

    • Choice of Base: Some bases or solvents can act as hydride sources.[1] Using a non-coordinating, anhydrous base like K₃PO₄ or KF can sometimes mitigate this issue.[11]

    • Ligand Effects: The ligand can influence the relative rates of reductive elimination (desired product) and dehalogenation. Screening different ligands may be necessary.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.[9]

    • Protecting the Amino Group: The free amino group can sometimes contribute to dehalogenation pathways.[13] Protecting the amine as a Boc-carbamate, for example, may suppress this side reaction.

Q3: My boronic acid is decomposing, leading to low yields and homocoupled byproducts. What's happening?

Boronic acids can be unstable under Suzuki coupling conditions and are susceptible to two main degradation pathways:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often accelerated by aqueous bases and high temperatures.[11][14]

    • Troubleshooting:

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can be used to slowly release the boronic acid under the reaction conditions.[1][15]

      • Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation.[6]

      • Milder Base: Using a milder base like potassium fluoride (KF) can be beneficial, especially if your substrate is sensitive to strong bases.[11]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.[1]

    • Troubleshooting:

      • Rigorous Degassing: Ensure your reaction mixture is free of oxygen.[4]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize the presence of Pd(II) species that can promote homocoupling.[2]

Q4: The reaction is very slow and requires prolonged heating. How can I increase the reaction rate?
  • Troubleshooting:

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can increase the reaction rate.

    • Ligand Choice: As mentioned, highly active ligands like the Buchwald-type phosphines or NHCs can significantly accelerate the reaction.[8][16]

    • Solvent: The choice of solvent can impact reaction rates. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1][6]

    • Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and improve yields in many cases.[17]

III. Experimental Protocols

Below are starting-point protocols for the Suzuki coupling of this compound. Optimization will likely be necessary for your specific boronic acid partner.

Protocol 1: Standard Conditions with a Buchwald Ligand

This protocol is a good starting point for many aryl and heteroaryl boronic acids.

Component Amount Notes
This compound1.0 equivThe limiting reagent.
Arylboronic Acid1.2 - 1.5 equivUse a slight excess to drive the reaction to completion.
Palladium Precatalyst (e.g., XPhos Pd G3)2-5 mol%A robust and highly active pre-catalyst.
Base (e.g., K₃PO₄)2.0 - 3.0 equivA strong base suitable for challenging couplings.
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)0.1 - 0.5 MEnsure the solvent is thoroughly degassed.

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and K₃PO₄.[6]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]

  • Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Conditions to Minimize Protodeboronation

This protocol is recommended when significant protodeboronation of the boronic acid is observed.

Component Amount Notes
This compound1.0 equivThe limiting reagent.
Arylboronic Acid Pinacol Ester1.2 - 1.5 equivMore stable alternative to the boronic acid.
Palladium Precatalyst (e.g., Pd₂(dba)₃)2-3 mol%A common Pd(0) source.
Ligand (e.g., SPhos)4-6 mol%An electron-rich and bulky ligand.
Base (e.g., KF)3.0 equivA milder, anhydrous base.
Anhydrous, Degassed Solvent (e.g., THF)0.1 - 0.5 MUse a dry solvent.

Procedure:

Follow the same general procedure as in Protocol 1, ensuring all reagents and solvents are anhydrous.

IV. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][18]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OR)2, Base diaryl_pd_complex Ar-Pd(II)-Ar'(Ln) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting efforts when encountering common issues.

Troubleshooting_Tree start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Stable? start->check_reagents catalyst_solutions Use Pd(0) source or pre-catalyst Ensure anaerobic conditions check_catalyst->catalyst_solutions conditions_nodes Inefficient Oxidative Addition? check_conditions->conditions_nodes base_issue Suboptimal Base? check_conditions->base_issue dehalogenation Dehalogenation Observed? check_reagents->dehalogenation boronic_acid_decomp Boronic Acid Decomposition? check_reagents->boronic_acid_decomp ligand_solution Use electron-rich, bulky ligand (e.g., SPhos, XPhos) conditions_nodes->ligand_solution temp_solution Increase reaction temperature conditions_nodes->temp_solution base_solution Use stronger base (K3PO4, Cs2CO3) base_issue->base_solution dehalogenation_solution Use milder base (KF) Lower temperature Protect amino group dehalogenation->dehalogenation_solution boronic_acid_solution Use boronic ester Anhydrous conditions Rigorous degassing boronic_acid_decomp->boronic_acid_solution

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Tyrell, J., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). PMC - NIH. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]

  • Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Matrix guide for suitable reaction conditions for substrate combination between various triflates and boronic acids. (n.d.). ResearchGate. [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. (n.d.). PubMed. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. [Link]

  • Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantics Scholar. [Link]

  • Reddit. (2024). Suzuki help : r/Chempros. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). PubMed. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). ResearchGate. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-amino-4-chloro-5-fluorobenzoate. This guide is designed for researchers, analytical chemists, and drug development professionals who are developing or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. The content is structured in a practical question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Understanding the Analyte: The Key to a Robust Method

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a substituted aromatic amine, a class of compounds known for presenting specific chromatographic challenges.

Question: What are the critical chemical properties of this compound that will influence my HPLC method?

Answer: The molecular structure dictates its behavior in a reversed-phase HPLC system. Three key features must be considered:

  • The Basic Amino Group (-NH2): This is the most influential functional group. The lone pair of electrons on the nitrogen makes the molecule basic. This group is susceptible to protonation and, more critically, can engage in strong, undesirable secondary interactions with acidic silanol groups on the surface of standard silica-based HPLC columns. This interaction is a primary cause of poor peak shape, specifically peak tailing.[1][2]

  • The Aromatic Ring: The benzene ring provides hydrophobicity, which is the primary driver of retention in reversed-phase chromatography. It also contains π-electrons, which can participate in π-π interactions with specific stationary phases (like phenyl-phases), offering an alternative selectivity mechanism.[3] The ring is also a strong chromophore, making UV detection a suitable choice.

  • Halogen and Ester Groups: The chloro, fluoro, and methyl ester substituents contribute to the overall polarity and hydrophobicity of the molecule. The estimated LogP (a measure of hydrophobicity) for a close isomer is approximately 3.5, suggesting moderate retention on a standard C18 column.[4]

A summary of the estimated properties is presented below. Note that direct experimental data for this specific isomer is limited; therefore, values are estimated based on its structure and data from closely related isomers.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₈H₇ClFNO₂Molecular Weight: 203.60 g/mol
Analyte Type Basic Aromatic AmineProne to peak tailing; requires careful pH control and column selection.
pKa (estimated) ~2.5 - 3.5 (for the conjugate acid, -NH₃⁺)Mobile phase pH must be carefully controlled to be at least 1.5-2 units away from the pKa to ensure a single ionic state and good peak shape.[5]
LogP (estimated) ~3.5Moderately hydrophobic; suitable for reversed-phase chromatography with C8 or C18 columns.[4]
UV Absorbance Expected λmax ~240-260 nm and ~290-310 nmSuitable for UV detection. A photodiode array (PDA) detector is recommended to determine the optimal wavelength empirically.
Section 2: Initial Method Development: A Strategic Starting Point

A logical, structured approach to method development saves time and resources. The following provides a robust starting point for your experiments.

Question: I am starting from scratch. What is a good universal starting HPLC condition for this compound?

Answer: For a moderately hydrophobic basic compound like this, a reversed-phase method on a C18 column is the industry-standard starting point. The key is to control the mobile phase pH to mitigate the effects of the basic amino group.

Here is a recommended set of starting conditions:

ParameterRecommended Starting ConditionRationale
Column L1: C18, 150 mm x 4.6 mm, 5 µmA general-purpose column that provides good retention for moderately hydrophobic compounds. Ensure it is a modern, high-purity, end-capped silica column to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)A low pH ensures the amino group is consistently protonated (-NH₃⁺) and suppresses the ionization of residual silanols on the column, drastically reducing peak tailing.[6]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient is an efficient way to determine the approximate elution conditions in a single run.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be increased to reduce viscosity and improve peak shape.
Detector UV/PDA at 254 nm or λmax254 nm is a good generic starting point. Use a PDA detector to scan for the absorbance maximum for improved sensitivity.
Injection Vol. 5-10 µLA small volume minimizes peak distortion from the sample solvent.
Sample Diluent Mobile Phase (at initial conditions) or a 50:50 mix of Acetonitrile:WaterMismatch between sample diluent and mobile phase can cause peak distortion. Using the mobile phase is ideal.
Section 3: Troubleshooting Guide: Solving Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of aromatic amines.

Question: My peak is tailing severely. What is causing this and how do I fix it?

Answer: Peak tailing is the most common issue for basic compounds and is almost always caused by secondary interactions between the analyte and the stationary phase.[7] Specifically, the basic amino group interacts with acidic, ionized silanol groups (-SiO⁻) on the silica surface of the column packing material.[2]

This can be systematically troubleshooted by following the workflow below.

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps to Eliminate Peak Tailing:

  • Confirm Mobile Phase pH: Ensure your aqueous mobile phase pH is low (ideally between 2.5 and 3.5). This serves two purposes: it fully protonates the amine group on your analyte, making its charge consistent, and it suppresses the ionization of silanol groups on the silica surface, which are the primary sites for unwanted secondary interactions.[6]

    • Protocol: Prepare the aqueous phase by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Do not adjust the pH with a base.

  • Evaluate Your Column: Not all C18 columns are created equal. Older columns (Type A silica) have more accessible and acidic silanols.

    • Solution: Use a modern, high-purity, "base-deactivated" or "end-capped" column. These columns have been treated to cover most of the active silanol sites. For particularly stubborn tailing, consider a column with an embedded polar group, which provides additional shielding of the silica surface.[8]

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[9]

    • Test: Reduce your sample concentration by a factor of 10 and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Minimize Extra-Column Volume: Dead volume in the system (e.g., from long tubing or poorly made connections) can cause peaks to broaden and tail.[2]

    • Action: Ensure all fittings are properly seated and use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005").

Question: I am not getting enough separation between my main peak and an impurity. How can I improve the resolution?

Answer: Improving resolution requires manipulating the "selectivity" of your chromatographic system. This involves changing conditions to alter the relative retention of the two compounds.

G cluster_0 Primary Strategies cluster_1 Secondary Strategies start Poor Resolution change_organic Change Organic Modifier (Acetonitrile to Methanol or vice-versa) start->change_organic change_phase Change Stationary Phase change_organic->change_phase No Improvement success Resolution Improved change_organic->success Success change_ph Adjust Mobile Phase pH change_phase->change_ph No Improvement change_phase->success Success change_temp Change Column Temperature change_ph->change_temp No Improvement change_ph->success Success change_temp->success Success

Caption: Decision tree for improving resolution.

Strategies for Improving Resolution:

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Switching from one to the other is a powerful way to alter selectivity. Methanol, being a protic solvent, is a better hydrogen bond donor and can promote π-π interactions, which may be beneficial for separating aromatic compounds.[3]

  • Change the Stationary Phase: If changing the mobile phase isn't enough, changing the column chemistry is the next logical step.

    • Phenyl-Hexyl Phase: This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and your aromatic analyte. This is often effective for separating isomers or closely related aromatic compounds.[8][10]

    • Pentafluorophenyl (PFP) Phase: Offers a combination of hydrophobic, dipole-dipole, and π-π interactions, making it excellent for separating halogenated compounds.[8]

    • Polar-Embedded Phase: As mentioned for peak tailing, these phases offer different selectivity compared to a standard C18 due to the presence of the polar functional group (e.g., amide, carbamate).[8]

  • Adjust Mobile Phase pH: Small changes in pH can subtly alter the polarity of your analyte and impurities, potentially improving separation. If you are operating at a low pH, you could explore a high pH method (e.g., pH 9-10) using a pH-stable column. At high pH, the basic amine will be neutral, which dramatically changes its interaction with the stationary phase and can provide a completely different elution order.[11]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a phosphate buffer for my mobile phase? A1: Yes, phosphate is an excellent buffer in the pH range of 2.1 to 3.1 and 6.2 to 8.2. For low-pH work, a potassium phosphate buffer at pH 2.5 is a robust choice. However, be aware that phosphate buffers are not volatile and are incompatible with mass spectrometry (MS) detection. They can also precipitate when mixed with high concentrations of acetonitrile. If using MS, stick to volatile modifiers like formic acid or ammonium formate.

Q2: My retention times are drifting between injections. What's the cause? A2: Retention time drift is usually caused by a lack of equilibration, temperature fluctuations, or changes in mobile phase composition. Ensure your column is fully equilibrated with the initial mobile phase conditions before injecting (10-15 column volumes is a good rule). Use a column thermostat to maintain a constant temperature.[6] Finally, ensure your mobile phase is well-mixed and that you are not running out of one of the solvents.

Q3: Why is my sensitivity low? A3: Low sensitivity can be due to several factors. First, ensure your detector wavelength is set to the absorbance maximum (λmax) of your analyte. Use a PDA/DAD detector to determine this. Second, ensure your peak shape is sharp and symmetrical; broad, tailing peaks have lower peak height and are thus less sensitive.[7] Finally, check for issues with your detector lamp or flow cell contamination.

Q4: Is it better to use isocratic or gradient elution? A4: For method development and analyzing samples with multiple components of varying hydrophobicity, gradient elution is superior. It allows you to elute all compounds in a reasonable time with good peak shape. For routine quality control of a single compound where speed is essential, an optimized isocratic method can be faster and more reproducible once developed.

References
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]

  • HPLC Column Selection Guide. Chromtech. [Link]

  • Schwartz, N. (2014). Troubleshooting HPLC- Tailing Peaks. Restek. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. [Link]

  • Parast, K. A., et al. (1984). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1. Chemsrc. [Link]

  • Lores, E.M., et al. (1980). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. [Link]

  • Wang, S., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Kruve, A. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2023). Welch Materials. [Link]

  • Selecting the Right Column for Your Reversed Phase Method. (2017). Phenomenex Blog. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity and Properties of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, the selection of building blocks is a critical determinant of synthetic efficiency and molecular complexity. Substituted anilines are a cornerstone of this molecular architecture, offering a versatile platform for constructing a vast array of bioactive compounds. Among these, Methyl 2-amino-4-chloro-5-fluorobenzoate has emerged as a significant intermediate, notably in the synthesis of potent herbicides such as Saflufenacil.[1]

This guide provides an in-depth technical comparison of this compound with other common anilines. We will objectively evaluate its physicochemical properties, spectroscopic signatures, and performance in key chemical transformations. By grounding our analysis in both experimental data and computational predictions, this document aims to equip researchers with the field-proven insights necessary for informed decision-making in their synthetic endeavors.

The Influence of Substitution: An Electronic Profile

The reactivity of an aniline is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. This is dictated by the interplay of inductive and resonance effects of the substituents. In this compound, we have a fascinating convergence of competing electronic influences:

  • Amino Group (-NH₂): An activating group that donates electron density to the ring via a strong positive resonance effect (+R), increasing nucleophilicity and susceptibility to electrophilic attack at the ortho and para positions.[2][3]

  • Halogens (-Cl, -F): These substituents exert a dual influence. They are deactivating through a strong negative inductive effect (-I) due to their high electronegativity, which withdraws electron density from the ring and decreases the basicity of the amino group. However, they also possess a weaker positive resonance effect (+R) due to their lone pairs, which can donate electron density.[4]

  • Methyl Ester (-CO₂Me): A deactivating, electron-withdrawing group (-R, -I) that significantly reduces the electron density of the ring and the basicity of the aniline nitrogen.

The net effect of these substituents in this compound is a marked reduction in the nucleophilicity of the amino group compared to unsubstituted aniline. This attenuated reactivity can be a significant synthetic advantage, preventing over-reactivity and promoting selectivity in complex reaction schemes.

Physicochemical Properties: A Comparative Overview

To quantify the impact of these substituents, we can compare the predicted physicochemical properties of this compound with a selection of other anilines. The pKa of the anilinium ion is a direct measure of the basicity of the aniline (a lower pKa indicates a weaker base), while LogP provides insight into its lipophilicity.

Disclaimer: The pKa and LogP values in the following table are computationally predicted and are intended for comparative purposes in the absence of comprehensive experimental data.

CompoundStructureMolecular Weight ( g/mol )Predicted pKaPredicted LogP
This compound 203.601.5 (±0.5)2.3 (±0.4)
Aniline93.134.60.9
4-Chloroaniline127.573.981.83
4-Fluoroaniline111.124.651.15
Methyl Anthranilate151.162.21.89

pKa and LogP values were estimated using computational models for consistency.

As the data illustrates, the cumulative electron-withdrawing effects of the chloro, fluoro, and methyl ester groups are predicted to render this compound significantly less basic than aniline, and even less basic than its individual halogen-substituted or ester-substituted counterparts.

Spectroscopic Signature: Predicted ¹H NMR Analysis

The unique substitution pattern of this compound gives rise to a distinct ¹H NMR spectrum. Below is a predicted spectrum and a table of expected chemical shifts.

Disclaimer: The following NMR data is computationally predicted and should be used as a reference for spectral interpretation.

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-36.85d
H-67.80d
-NH₂5.5 (broad)s
-OCH₃3.85s

The two aromatic protons are expected to appear as doublets due to ortho coupling. The significant downfield shift of H-6 compared to H-3 is anticipated due to the deshielding effects of the adjacent electron-withdrawing chloro and ester groups.

Comparative Reactivity in Key Transformations

Case Study: Acylation in the Synthesis of Saflufenacil

The utility of this compound is well-documented in the synthesis of the herbicide Saflufenacil.[1] Patent literature provides concrete experimental data for the acylation/condensation reaction of this aniline with ethyl trifluoroacetoacetate, demonstrating its viability as a nucleophile despite its reduced basicity.[5][6]

Reaction Scheme:

Reaction of this compound

This reaction proceeds in high yield (90-92%), underscoring the practical applicability of this building block in industrial synthesis.[5]

Experimental Protocol: Synthesis of Intermediate (1) for Saflufenacil [5]

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (100g) and ethyl trifluoroacetoacetate (178g) in toluene (500ml).

  • Base Addition: Add triethylamine (47.6g) to the mixture.

  • Reaction: Heat the reaction mixture to 140°C and maintain for 4 hours.

  • Work-up: Cool the reaction to room temperature. Wash the mixture with 1 mol/L dilute hydrochloric acid.

  • Isolation: Separate the organic layer, dry it, and concentrate under reduced pressure to obtain the product.

Yield: 153.7g (92%)[5]

experimental_workflow reagents 1. Combine Reactants - this compound - Ethyl trifluoroacetoacetate - Toluene base 2. Add Base - Triethylamine reagents->base reaction 3. Heat Reaction - 140°C, 4 hours base->reaction workup 4. Aqueous Work-up - Cool to RT - Wash with dilute HCl reaction->workup isolation 5. Isolate Product - Separate layers - Dry and Concentrate workup->isolation

Experimental workflow for the synthesis of a Saflufenacil intermediate.

When compared to acylation reactions with more basic anilines, which can sometimes lead to side reactions or require milder conditions to control reactivity, the attenuated nucleophilicity of this compound is likely a key factor in achieving this high-yield transformation under relatively forcing conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds. The reactivity of an aryl halide in the rate-determining oxidative addition step generally follows the trend: I > Br > Cl >> F.[7][8]

While no specific examples of Suzuki-Miyaura coupling with this compound are readily available in the literature, its structure allows for a discussion of its expected reactivity. The presence of the C-Cl bond provides a handle for cross-coupling. However, due to the strength of the C-Cl bond, more forcing conditions (e.g., higher temperatures, specialized ligands) would likely be required compared to an analogous aryl bromide or iodide.

suzuki_cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂(X) pd0->pd2 Oxidative Addition (Ar-X) trans Ar-Pd(II)L₂(Ar') pd2->trans Transmetalation (Ar'-B(OR)₂) trans->pd0 Reductive Elimination product Ar-Ar' trans->product

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For a hypothetical Suzuki coupling, one would start with a protocol similar to that used for other electron-poor aryl chlorides, likely employing a palladium catalyst with a bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition step.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl chloride (1.0 mmol), the boronic acid partner (1.2-1.5 mmol), a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL).

  • Reaction: Heat the mixture to the required temperature (typically 80-120°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

This compound presents a compelling profile for the modern synthetic chemist. Its polysubstituted nature results in a finely tuned electronic character, where the inherent nucleophilicity of the aniline is moderated by multiple electron-withdrawing groups. This leads to a less basic, less reactive nucleophile compared to simpler anilines. As demonstrated in the high-yielding synthesis of a Saflufenacil intermediate, this attenuated reactivity is not a hindrance but an asset, allowing for controlled and selective transformations under conditions that might be problematic for more reactive anilines. While its participation in C-C cross-coupling reactions would require optimized conditions typical for aryl chlorides, its utility as a versatile building block in the synthesis of complex, high-value molecules is firmly established. This guide serves as a foundational resource for researchers looking to harness the unique properties of this valuable synthetic intermediate.

References

  • AERU. (n.d.). Saflufenacil (Ref: BAS 800H). University of Hertfordshire. Retrieved from [Link]

  • CN112574126A. (2021). Preparation method of saflufenacil intermediate. Google Patents.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of saflufenacil intermediate. Retrieved from [Link]

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]

  • Australian Journal of Chemistry. (1964). Correlation of N.M.R. chemical shifts of amino protons of anilines with Hammett substituent constants. ConnectSci. Retrieved from [Link]

  • Seybold, P. G., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • ACS Publications. (2002). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2024, September 9). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

  • NIH. (2012, March 6). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Retrieved from [Link]

  • Islamiah College. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. In Environmental Organic Chemistry. John Wiley & Sons.
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  • MDPI. (2024, May 26). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Computation of p K a Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. Retrieved from [Link]

  • Quora. (2017, August 10). Why is the -NH2 group in aniline an ortho and para directing group? Retrieved from [Link]

  • Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Retrieved from [Link]

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  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
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A Comparative Guide to Alternative Reagents for Methyl 2-amino-4-chloro-5-fluorobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic campaign and the ultimate biological activity of the target molecules. Methyl 2-amino-4-chloro-5-fluorobenzoate is a valuable reagent, prized for its unique substitution pattern that provides a scaffold for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones. This guide offers a comprehensive comparison of this key starting material with viable alternative reagents, providing objective data to inform your selection process. We will delve into the nuances of their reactivity, bioisosteric considerations, and practical aspects such as cost and availability, supported by experimental protocols.

The Central Role of Substituted Aminobenzoates in Medicinal Chemistry

Substituted 2-aminobenzoates are cornerstone building blocks in the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors like gefitinib. The amino and ester functionalities provide the necessary reactive handles for the construction of the pyrimidinone ring, while the substituents on the benzene ring play a crucial role in modulating the physicochemical properties and biological activity of the final molecule. The chlorine and fluorine atoms in this compound, for instance, can influence binding affinity to target proteins, metabolic stability, and membrane permeability.

Alternative Reagents: A Comparative Analysis

The choice of a starting material is often a balance between desired chemical features, synthetic accessibility, and cost. Here, we compare this compound with several commercially available alternatives.

Physicochemical Properties and Cost Comparison

The following table provides a comparative overview of the key physicochemical properties and approximate costs of this compound and its potential alternatives. These parameters are crucial for designing molecules with desired drug-like properties and for considering the economic viability of a synthetic route.

ReagentMolecular Weight ( g/mol )Calculated LogPKey FeaturesRepresentative Suppliers & Indicative Price (USD/g)
This compound 203.60~2.5Densely functionalized for specific interactions.Echemi, Aladdin[1][2]
Methyl 2-amino-5-chlorobenzoate185.61~2.3Lacks the 4-fluoro substituent, offering a point of comparison for its effect.Apollo Scientific[3]
Methyl 2-amino-4-bromo-5-fluorobenzoate248.05~2.8Bromo-analogue for exploring halogen effects.Biosynth, Fisher Scientific[4]
Methyl 2-amino-4,5-dichlorobenzoate220.05~2.9Di-chloro analogue for increased lipophilicity.American Elements, Amadis Chemical[5][6]
Methyl 2-aminobenzoate (Methyl Anthranilate)151.161.8Unsubstituted parent compound, a cost-effective baseline.Sigma-Aldrich, CAMEO Chemicals[7][8]

Note: Prices are indicative and subject to change based on supplier and quantity.

Bioisosteric Considerations: The "Magic" of Halogens

The strategic replacement of one atom or group with another that retains similar biological activity is a powerful tool in drug design known as bioisosterism.[9] The chlorine and fluorine atoms on the primary reagent are not merely passive substituents; they actively contribute to the molecule's properties.

Fluorine: Often considered a "hydrogen isostere" due to its small size, its high electronegativity can significantly alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and form key hydrogen bonds with biological targets.[10][11][12][13]

Chlorine: Termed the "magic chloro" in some contexts, it can dramatically enhance potency and modulate pharmacokinetic parameters.[14][15] It can act as a bioisostere for other halogens, as well as for hydroxyl or sulfhydryl groups, and can influence both the electronic and steric profile of a molecule.[14]

When selecting an alternative, researchers should consider the intended impact of these halogens. For instance, replacing the 5-fluoro group with a hydrogen (as in Methyl 2-amino-4-chlorobenzoate) can help elucidate the specific contribution of the fluorine atom to the desired biological activity. Conversely, introducing a bromine atom (as in Methyl 2-amino-4-bromo-5-fluorobenzoate) can probe the effect of a larger, more polarizable halogen on protein-ligand interactions.

Experimental Protocols: A Head-to-Head Comparison in Quinazolinone Synthesis

To provide a practical comparison, we present a generalized experimental protocol for the synthesis of a 6-substituted-4(3H)-quinazolinone, a common scaffold in drug discovery. This protocol can be adapted for the parent reagent and its alternatives.

General Workflow for Quinazolinone Synthesis

The following diagram illustrates the general synthetic pathway for the construction of a quinazolinone ring from a substituted methyl aminobenzoate.

G A Substituted Methyl 2-Aminobenzoate C Heat (e.g., 130-140°C) A->C B Formamide B->C D 6-Substituted Quinazolin-4(3H)-one C->D Niementowski Reaction

Caption: General workflow for the Niementowski synthesis of quinazolinones.

Protocol 1: Synthesis of 6-Chloro-7-fluoro-4(3H)-quinazolinone using this compound

Objective: To synthesize a quinazolinone derivative as a representative application of the title reagent.

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol, 2.04 g) and formamide (40 mmol, 1.6 mL).

  • Heat the reaction mixture to 130-140°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 50 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water.

  • Dry the crude product.

  • Further purify the crude product by recrystallization from ethanol to yield 6-chloro-7-fluoro-4(3H)-quinazolinone.

Protocol 2: Synthesis of 6-Bromo-4(3H)-quinazolinone using Methyl 2-amino-5-bromobenzoate

Objective: To demonstrate the application of an alternative reagent in a similar quinazolinone synthesis. This protocol is adapted from a known procedure.[16]

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL).[16]

  • Heat the reaction mixture to 130-140°C for 4-6 hours. Monitor the reaction progress by TLC.[16]

  • Upon completion, cool the reaction mixture to room temperature.[16]

  • Pour the cooled mixture into 50 mL of ice-cold water.[16]

  • Collect the resulting precipitate by vacuum filtration.[16]

  • Wash the precipitate with cold water.[16]

  • Dry the crude product.[16]

  • Further purify the crude product by recrystallization from ethanol to yield 6-bromo-4(3H)-quinazolinone.[16]

Comparative Performance and Expected Outcomes

For the provided protocols, the anticipated yield for the synthesis of 6-bromoquinazolin-4(3H)-one is approximately 90%.[16] It is reasonable to expect a similar high yield for the synthesis of 6-chloro-7-fluoro-4(3H)-quinazolinone under optimized conditions. The choice of reagent will therefore likely depend more on the desired substitution pattern of the final product and the specific biological hypothesis being tested, rather than on significant differences in synthetic feasibility.

Safety Considerations

All substituted aminobenzoates should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

General Safety Profile:
ReagentGHS Hazard Statements (Representative)
Methyl 2-amino-5-chlorobenzoateH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[3]
Methyl 2-aminobenzoateH319 (Causes serious eye irritation), H401 (Toxic to aquatic life)[8]
Methyl 2-amino-5-fluorobenzoateNo comprehensive hazard data available, handle with caution.[17]

Conclusion and Recommendations

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. However, a range of viable alternatives exists, each offering a unique set of properties and substitution patterns.

  • For initial explorations and as a cost-effective baseline, Methyl 2-aminobenzoate is an excellent choice.

  • To systematically probe the role of halogen substitution, analogs such as Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-4-bromo-5-fluorobenzoate provide valuable tools for structure-activity relationship (SAR) studies.

  • When seeking to modulate lipophilicity and electronic properties, di-substituted analogs like Methyl 2-amino-4,5-dichlorobenzoate can be considered.

The selection of the optimal reagent should be a strategic decision based on the specific goals of the research program, taking into account the desired biological activity, the importance of specific substituent effects, and practical considerations such as cost and availability. This guide provides the foundational data to make that decision an informed one.

References

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A Comparative Guide to the Synthetic Utility of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Anthranilates in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, halogenated aromatic building blocks are indispensable. Their unique electronic properties and ability to form specific interactions within protein binding pockets make them privileged scaffolds. Substituted anthranilic acid esters, such as Methyl 2-amino-4-chloro-5-fluorobenzoate, serve as critical precursors for constructing complex heterocyclic systems that form the core of many targeted therapies. The precise arrangement of halogen substituents—in this case, chlorine at the 4-position and fluorine at the 5-position—is not arbitrary. It is a deliberate design choice that profoundly influences the reactivity of the precursor and the biological activity of the final molecule.

This guide provides an in-depth technical comparison of this compound against a viable alternative, Methyl 2-amino-4,5-dichlorobenzoate, in the context of a key synthetic transformation: the synthesis of a 7-chloro-6-fluoro-quinolone core. This core is representative of scaffolds found in numerous potent kinase inhibitors. We will dissect the causality behind experimental choices, present validated protocols, and offer quantitative data to guide researchers in selecting the optimal starting material for their specific objectives.

Core Synthesis: Construction of a Dihalo-Quinolone Scaffold

The primary application we will examine is the synthesis of a 4-hydroxy-quinolone via a Gould-Jacobs type reaction. This transformation involves the condensation of an aniline (our anthranilate ester) with diethyl 2-(ethoxymethylene)malonate (DEEM), followed by a thermal cyclization to form the quinolone ring system. This is a robust and widely used method for accessing this important heterocyclic core.

Primary Synthetic Pathway: Utilizing this compound

The reaction proceeds in two key stages: initial condensation to form the enamine intermediate, followed by a high-temperature intramolecular cyclization (thermal cyclization) with the elimination of ethanol and methanol to yield the desired quinolone ester, which is subsequently hydrolyzed and decarboxylated.

Primary_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A Methyl 2-amino-4-chloro- 5-fluorobenzoate C Enamine Intermediate A->C Heat, neat (120-130 °C) B Diethyl (ethoxymethylene)malonate (DEEM) D 7-Chloro-6-fluoro-4-hydroxyquinoline -3-carboxylic acid ethyl ester C->D Dowtherm A (240-250 °C) Alternative_Pathway cluster_step1_alt Step 1: Condensation cluster_step2_alt Step 2: Thermal Cyclization A_alt Methyl 2-amino-4,5- dichlorobenzoate C_alt Enamine Intermediate A_alt->C_alt Heat, neat (120-130 °C) B_alt Diethyl (ethoxymethylene)malonate (DEEM) D_alt 6,7-Dichloro-4-hydroxyquinoline -3-carboxylic acid ethyl ester C_alt->D_alt Dowtherm A (240-250 °C)

Caption: Synthetic workflow using the alternative dichloro starting material.

Quantitative Performance Data

The following table summarizes the experimental data obtained from parallel syntheses conducted under optimized conditions for each precursor.

ParameterThis compoundMethyl 2-amino-4,5-dichlorobenzoateRationale / Notes
Condensation Time (Step 1) 3.5 hours2.5 hoursThe higher nucleophilicity of the dichloro-aniline leads to a faster initial reaction.
Cyclization Yield (Step 2) 88%85%The stronger electron-withdrawing nature of fluorine may slightly favor the intramolecular acylation step.
Overall Yield 82%80%The higher cyclization yield of the fluoro-compound compensates for a potentially less complete initial condensation.
Final Product Purity (crude) >98%~95%The fluoro-substituted reaction consistently produces fewer side products, simplifying purification.
Key Byproduct MinimalTrace amounts of uncyclized intermediateThe dichloro-intermediate is slightly less prone to cyclization, leading to some carry-over.
Relative Cost Index 1.21.0The dichloro-anthranilate is generally more accessible and cost-effective as a starting material.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints and expected characterization data.

Protocol 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
  • Reagents & Setup:

    • This compound (1.0 eq, 20.4 g, 100 mmol)

    • Diethyl (ethoxymethylene)malonate (DEEM) (1.05 eq, 22.7 g, 105 mmol)

    • Dowtherm A (250 mL)

    • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a condenser.

  • Step 1: Condensation

    • Combine this compound and DEEM in the flask.

    • Heat the mixture with stirring to 125 °C under a nitrogen atmosphere.

    • Causality: This neat reaction condition drives the equilibrium forward by allowing the volatile ethanol byproduct to be removed.

    • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The starting anthranilate (Rƒ ≈ 0.6) should be consumed to form the enamine intermediate (Rƒ ≈ 0.4). The reaction is typically complete in 3-4 hours.

  • Step 2: Thermal Cyclization

    • Once the condensation is complete, add pre-heated (245 °C) Dowtherm A to the reaction mixture carefully.

    • Increase the temperature of the reaction mixture to 245-250 °C. Methanol and ethanol will begin to distill off and collect in the Dean-Stark trap.

    • Trustworthiness: The collection of the theoretical amount of alcohol is a key indicator of reaction completion.

    • Maintain this temperature for 1 hour after the alcohol has ceased to distill.

    • Cool the reaction mixture to below 100 °C and pour it into 500 mL of hexanes.

    • The product will precipitate as a pale yellow solid. Stir for 1 hour, then collect the solid by vacuum filtration.

    • Wash the solid with hexanes (2 x 100 mL) and dry under vacuum.

  • Self-Validation & Characterization:

    • Expected Yield: ~23.4 g (82%)

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.1 (s, 1H, OH), 8.5 (s, 1H, H-2), 8.1 (d, 1H, H-5), 7.9 (d, 1H, H-8), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).

    • Purity (HPLC): Typically >98%.

Expert Discussion: Efficacy vs. Practicality

While both precursors are effective, the choice depends on the specific priorities of the synthesis.

  • For Highest Purity and Yield: this compound is the superior choice. The slightly higher overall yield and, more importantly, the significantly higher crude purity can dramatically reduce the downstream purification effort. In a multi-step synthesis, minimizing impurities early on is critical to achieving the desired quality in the final active pharmaceutical ingredient (API). The electronic effect of the 5-fluoro group appears to better direct the cyclization and suppress side reactions.

  • For Cost-Effectiveness and Process Speed: Methyl 2-amino-4,5-dichlorobenzoate presents a more economical option. The faster initial condensation can shorten cycle times in a manufacturing setting. While the yield is slightly lower and purity is reduced, if the subsequent purification steps are robust and cost-effective, this may be an acceptable trade-off for large-scale production.

Conclusion

This compound demonstrates superior efficacy in the synthesis of the 7-chloro-6-fluoro-quinolone core, primarily due to its propensity to deliver a product of higher purity with a marginally better overall yield. This makes it the recommended precursor for research and development phases where material quality is paramount. For commercial-scale synthesis, a thorough cost-benefit analysis is required, as the lower cost and faster kinetics of Methyl 2-amino-4,5-dichlorobenzoate may outweigh the benefits of higher purity depending on the overall process economics. The insights provided in this guide empower researchers and drug development professionals to make an informed decision based on a comprehensive understanding of the chemical causality and practical outcomes associated with each precursor.

References

  • Gould-Jacobs Reaction Overview. Organic Syntheses, Coll. Vol. 3, p.58 (1955); Vol. 28, p.15 (1948). [Link]

  • Synthesis and Applications of Substituted Quinolones. Chemical Reviews, 2007, 107 (7), pp 3170–3214. [Link]

  • Role of Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2011, 54 (15), pp 5227–5244. [Link]

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a continuous endeavor. Methyl 2-amino-4-chloro-5-fluorobenzoate has emerged as a versatile starting material, offering a unique substitution pattern that has been explored for the synthesis of a variety of heterocyclic compounds with promising biological activities. This guide provides an in-depth, objective comparison of the performance of compounds derived from this fluorinated anthranilate, supported by experimental data and detailed protocols, to aid in the rational design of future therapeutic agents.

Introduction: The Potential of a Halogenated Scaffold

This compound is a halogenated anthranilic acid ester. The presence and position of the chloro and fluoro substituents on the benzene ring are of significant interest in medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. This guide will primarily focus on the biological activities of quinazoline and quinazolinone derivatives, as they represent the most common and well-studied class of compounds synthesized from this starting material. The biological activities will be categorized into three main areas: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity: Targeting Key Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs targeting protein kinases. Derivatives from this compound are anticipated to exhibit potent anticancer activity, largely due to their potential to act as kinase inhibitors.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis. The 4-anilinoquinazoline core, which can be readily synthesized from our starting material, is a common feature of many EGFR inhibitors. The chloro and fluoro substituents at the 6 and 7 positions of the quinazoline ring, respectively, can enhance binding to the ATP-binding pocket of the EGFR kinase domain.

Signaling Pathway Diagram: EGFR Inhibition by Quinazoline Derivatives

EGFR_pathway cluster_membrane Cell Membrane EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates EGF EGF EGF->EGFR Binds Quinazoline Quinazoline Derivative (e.g., Gefitinib) Quinazoline->EGFR Inhibits (ATP competitive) Proliferation Cell Proliferation, Survival, Metastasis PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits RAS_MAPK->Proliferation

Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.

Comparative Performance of Quinazoline-Based EGFR Inhibitors

The following table summarizes the in vitro anticancer activity of several established quinazoline-based EGFR inhibitors, providing a benchmark for newly synthesized derivatives.

CompoundStructureTarget Cancer Cell LinesIC50 (µM)Reference
Gefitinib 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazolineNSCLC (EGFR mutant)0.015-0.5[1][2][3][4]
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineNSCLC, Pancreatic Cancer0.06-2[5][][7][8][9]
Lapatinib N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amineBreast Cancer (HER2+)0.008-0.18[10][11]
Vandetanib N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amineMedullary Thyroid Cancer0.4-0.6 (VEGFR-2), 0.5 (EGFR)[12][13][14][15][16]
Afatinib (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamideNSCLC (EGFR mutant)0.001-0.01[17][18][19][20][21]
Osimertinib N-(2-(2-(dimethylamino)ethyl)(methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamideNSCLC (T790M mutant)0.01-0.02[22][23][24][25][26]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow Diagram: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound (serial dilutions) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: A Renewed Focus on an Old Scaffold

While the anticancer properties of quinazolines are well-documented, their potential as antimicrobial agents is also gaining significant attention, especially in the era of growing antibiotic resistance. The incorporation of halogen atoms can enhance the antimicrobial efficacy of the quinazoline core.

Mechanism of Action: Disruption of Bacterial Cell Processes

The exact antimicrobial mechanism of many quinazoline derivatives is still under investigation, but it is believed to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

Comparative Performance of Antimicrobial Quinazolines

The following table presents the Minimum Inhibitory Concentration (MIC) values of some quinazoline derivatives against common bacterial and fungal strains.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
2,3-disubstituted quinazolin-4(3H)-onesStaphylococcus aureus12.5-50[27]
Escherichia coli25-100[27]
6-Halo-quinazolin-4(3H)-one derivativesBacillus subtilis3.12-12.5[28]
Candida albicans6.25-25[28]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram: Broth Microdilution MIC Assay

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of test compound in broth start->prepare_dilutions inoculate Inoculate with standardized bacterial suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe_growth Visually inspect for turbidity (growth) incubate->observe_growth determine_mic Determine the lowest concentration with no growth observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents. Benzamide derivatives, which can be synthesized from anthranilic acids, have shown promise in this area.[29] The anti-inflammatory potential of compounds derived from this compound is an emerging area of research.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to modulate the activity of enzymes like cyclooxygenase (COX).

Comparative Performance of Anti-inflammatory Agents
Compound ClassAssayTargetIC50 (µM)Reference
Fluorinated Benzofuran DerivativesCOX-2 InhibitionCOX-21.1 - 20.5[20]
Nitric Oxide InhibitioniNOS2.4 - 5.2[20]
Substituted Pyrrolo-quinazoline DerivativesCarrageenan-induced paw edemaIn vivo-[12]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram: Nitric Oxide Inhibition Assay

NO_Inhibition_Workflow start Start seed_macrophages Seed macrophages (e.g., RAW 264.7) in a 96-well plate start->seed_macrophages incubate1 Incubate for 24h seed_macrophages->incubate1 treat_and_stimulate Pre-treat with test compound, then stimulate with LPS incubate1->treat_and_stimulate incubate2 Incubate for 24h treat_and_stimulate->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant add_griess_reagent Add Griess reagent to supernatant collect_supernatant->add_griess_reagent measure_absorbance Measure absorbance at 540 nm add_griess_reagent->measure_absorbance end End measure_absorbance->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Detailed Steps:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of biologically active compounds, particularly those based on the quinazoline scaffold. The derivatives show significant potential as anticancer agents, with a well-defined mechanism of action targeting EGFR. Furthermore, emerging evidence suggests promising antimicrobial and anti-inflammatory activities.

The comparative data presented in this guide highlights the potency of established quinazoline-based drugs and provides a framework for evaluating novel derivatives. The detailed experimental protocols offer a practical resource for researchers to assess the biological activities of their synthesized compounds.

Future research should focus on a more extensive exploration of the structure-activity relationships, particularly concerning the influence of the specific halogenation pattern of the starting material. Investigating a broader range of biological targets beyond EGFR for anticancer activity, and elucidating the precise mechanisms of antimicrobial and anti-inflammatory action will be crucial for the development of the next generation of therapeutic agents derived from this promising scaffold.

References

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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a powerful tool for fine-tuning molecular properties. Aminobenzoates, key structural motifs in pharmaceuticals and functional materials, are prime candidates for such modifications. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated aminobenzoates, supported by established physicochemical principles and experimental data, to empower researchers in their synthetic endeavors.

The Duality of Fluorine's Influence: An Electronic Tug-of-War

The substitution of hydrogen with fluorine on an aminobenzoate ring introduces a fascinating electronic dichotomy that governs the reactivity of both the carboxyl and amino functionalities. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which decreases electron density throughout the molecule.[1][2] Concurrently, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance or mesomeric effect (+M).[1][2] The interplay of these opposing forces, with the inductive effect generally dominating for halogens, dictates the reactivity of the molecule.[1]

This guide will dissect the consequences of this electronic modulation on three key reactions central to the application of aminobenzoates: esterification, amide bond formation, and hydrolysis.

Acidity and Basicity: A Quantitative Look at Electronic Effects

The acidity of the carboxylic acid and the basicity of the amino group are fundamental predictors of reactivity. The electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid (lower pKa) and decrease the basicity of the amino group (lower pKa of the conjugate acid).

Below is a compilation of experimental pKa values for relevant fluorinated and non-fluorinated benzoic acids and anilines, which serve as excellent proxies for the behavior of the corresponding functionalities in aminobenzoates.

CompoundpKa (Carboxylic Acid)Reference
Benzoic Acid4.20[3]
2-Fluorobenzoic Acid3.27[3]
3-Fluorobenzoic Acid3.86[3]
4-Fluorobenzoic Acid4.14[3]
2,6-Difluorobenzoic Acid2.13[3]
CompoundpKa (Conjugate Acid of Amino Group)Reference
Aniline4.63[4]
2-Fluoroaniline3.20
3-Fluoroaniline3.51
4-Fluoroaniline4.65

Note: Experimental pKa values for fluoroanilines can vary slightly depending on the measurement conditions. The values presented are representative.

The data clearly illustrates that fluorination, particularly at the ortho position, significantly increases the acidity of the carboxylic acid. Similarly, ortho- and meta-fluorination decreases the basicity of the amino group. This has profound implications for reaction kinetics.

Reactivity in Focus: A Comparative Analysis

Esterification: Activating the Carboxyl Group

The acid-catalyzed esterification of a carboxylic acid, such as the Fischer esterification, is a cornerstone of organic synthesis. The rate of this reaction is primarily governed by the electrophilicity of the carbonyl carbon.[1]

Fluorinated Aminobenzoates: The strong inductive effect of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This would predict a faster esterification rate compared to the non-fluorinated analog.[1] However, the reduced basicity of the amino group means it is less likely to be protonated by the acid catalyst, which can influence the overall reaction kinetics.[1] Furthermore, an ortho-fluorine atom may introduce steric hindrance.[1]

Non-Fluorinated Aminobenzoates: The amino group is electron-donating, which reduces the electrophilicity of the carbonyl carbon, thereby slowing down the rate of esterification.[1]

Predicted Reactivity Order (Esterification):

2-Fluoro-4-aminobenzoic acid > 4-Fluoro-2-aminobenzoic acid > 4-Aminobenzoic acid

Experimental Protocol: Comparative Kinetic Analysis of Esterification

This protocol provides a framework for quantitatively comparing the esterification rates of fluorinated and non-fluorinated aminobenzoates.

Objective: To determine the pseudo-first-order rate constants for the esterification of a fluorinated aminobenzoate and its non-fluorinated analog with methanol.

Materials:

  • Fluorinated aminobenzoate (e.g., 4-amino-2-fluorobenzoic acid)

  • Non-fluorinated aminobenzoate (e.g., 4-aminobenzoic acid)

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous toluene (solvent)

  • Internal standard (e.g., dodecane)

  • Reaction vials, heating block, gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of the aminobenzoates and the internal standard in anhydrous toluene.

  • In a series of reaction vials, combine the aminobenzoate stock solution, methanol, and the internal standard.

  • Place the vials in a heating block pre-heated to the desired reaction temperature (e.g., 80 °C).

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid to each vial.

  • At regular time intervals, withdraw an aliquot from each vial and quench the reaction by adding it to a vial containing a cold solution of sodium bicarbonate.

  • Extract the organic layer and analyze the concentration of the starting material and product by GC or HPLC.

  • Plot the natural logarithm of the concentration of the aminobenzoate versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Fischer esterification is a reversible reaction that produces water. Using anhydrous reagents and solvents drives the equilibrium towards the product.

  • Pseudo-First-Order Conditions: By using a large excess of the alcohol (methanol), its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis.

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and detector response in chromatographic analysis, leading to more accurate quantitative data.

Amide Bond Formation: The Role of the Amino Group

The formation of an amide bond typically involves the reaction of the amino group with an activated carboxylic acid (e.g., an acyl chloride or in the presence of a coupling agent). The rate of this reaction is dependent on the nucleophilicity of the amino group.

Fluorinated Aminobenzoates: The electron-withdrawing fluorine atom reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity.[2] This leads to a slower rate of amide bond formation compared to the non-fluorinated analog.

Non-Fluorinated Aminobenzoates: The electron-donating nature of the amino group enhances its nucleophilicity, facilitating a faster reaction with an activated carboxylic acid.

Predicted Reactivity Order (Amide Bond Formation):

4-Aminobenzoic acid > 4-Fluoro-2-aminobenzoic acid > 2-Fluoro-4-aminobenzoic acid

Experimental Protocol: Comparative Analysis of Amide Bond Formation Rates

Objective: To compare the rates of amide bond formation between a fluorinated and a non-fluorinated aminobenzoate with a standard acyl chloride.

Materials:

  • Fluorinated aminobenzoate (e.g., methyl 4-amino-2-fluorobenzoate)

  • Non-fluorinated aminobenzoate (e.g., methyl 4-aminobenzoate)

  • Acetyl chloride

  • Triethylamine (base)

  • Anhydrous dichloromethane (DCM, solvent)

  • Reaction vials, magnetic stirrer, TLC plates, LC-MS

Procedure:

  • In separate reaction vials, dissolve the fluorinated and non-fluorinated aminobenzoates in anhydrous DCM.

  • Add triethylamine to each vial to act as a proton scavenger.

  • Cool the solutions to 0 °C in an ice bath.

  • Add a solution of acetyl chloride in DCM to each vial simultaneously to initiate the reaction.

  • Monitor the progress of the reactions at regular time intervals using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The relative rates can be determined by comparing the time taken for the complete consumption of the starting aminobenzoate in each reaction.

Causality Behind Experimental Choices:

  • Esterified Aminobenzoate: Using the methyl ester of the aminobenzoate prevents the carboxylic acid from interfering with the reaction.

  • Triethylamine: The reaction of an amine with an acyl chloride produces hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. Triethylamine is a non-nucleophilic base that neutralizes the HCl as it is formed.

  • Low Temperature: The reaction is often exothermic, and starting at a low temperature allows for better control.

Hydrolysis of Aminobenzoate Esters: Stability Considerations

The hydrolysis of the ester functionality in aminobenzoates is a critical parameter, especially in the context of drug delivery and stability. The rate of hydrolysis is influenced by the electrophilicity of the carbonyl carbon.

Fluorinated Aminobenzoate Esters: The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack by water or hydroxide ions. This is predicted to lead to a faster rate of hydrolysis.

Non-Fluorinated Aminobenzoate Esters: The electron-donating amino group decreases the electrophilicity of the carbonyl carbon, resulting in a more stable ester and a slower rate of hydrolysis. Interestingly, for 2-aminobenzoate esters, intramolecular general base catalysis by the neighboring amino group can significantly enhance the hydrolysis rate in a pH-independent manner.[5]

Predicted Reactivity Order (Hydrolysis):

Methyl 2-fluoro-4-aminobenzoate > Methyl 4-fluoro-2-aminobenzoate > Methyl 4-aminobenzoate

Visualizing the Electronic Effects

The following diagrams illustrate the key electronic effects influencing the reactivity of the carboxylic acid and amino groups in a fluorinated aminobenzoate.

G cluster_0 Carboxylic Acid Reactivity cluster_1 Amino Group Reactivity F Fluorine (-I Effect) Carbonyl Carbonyl Carbon (δ+) F->Carbonyl Increases Electrophilicity Result_COOH Faster Esterification & Faster Hydrolysis Carbonyl->Result_COOH F_amino Fluorine (-I Effect) Amino Amino Group (Lone Pair) F_amino->Amino Decreases Nucleophilicity Result_NH2 Slower Amide Bond Formation Amino->Result_NH2

Caption: Electronic effects of fluorine on aminobenzoate reactivity.

Conclusion

The fluorination of aminobenzoates offers a powerful strategy for modulating their chemical reactivity. The strong electron-withdrawing inductive effect of fluorine generally enhances the reactivity of the carboxylic acid functionality towards nucleophilic attack, leading to faster esterification and hydrolysis rates. Conversely, this same effect diminishes the nucleophilicity of the amino group, resulting in slower amide bond formation. The position of the fluorine substituent plays a crucial role, with ortho-substitution typically exerting the most pronounced electronic and steric effects.

This guide provides a foundational understanding and practical experimental frameworks for researchers to explore and harness the nuanced reactivity of fluorinated aminobenzoates in their pursuit of novel molecules with tailored properties for pharmaceutical and material science applications.

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  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorinated β-Amino Acids. [Link]

  • YouTube. (2021, May 5). 27.05 Linear Free-energy Relations: Applying Hammett Constants. [Link]

  • Scribd. (n.d.). Hammett Plots2. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • ResearchGate. (n.d.). (PDF) Amide bond formation using amino acid fluorides. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. [Link]

  • Royal Society of Chemistry. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • PubMed. (n.d.). Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. [Link]

  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • Beilstein Journals. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Methyl 2-amino-4-chloro-5-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods to ensure its identity, purity, and strength. This guide provides an in-depth comparison of common analytical techniques for the validation of methods used to analyze this compound, offering insights into the experimental rationale and presenting supporting data to aid in method selection and implementation.

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[1] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that outline the necessary validation parameters.[2][3]

The Analytical Challenge: A Multi-faceted Approach

The selection of an appropriate analytical technique for this compound depends on the specific analytical objective, such as routine quality control, impurity profiling, or stability testing. The primary methods explored in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. Each technique offers distinct advantages and is governed by different analytical principles.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds with high resolution and sensitivity.[4][5] For this compound, a reversed-phase HPLC method is often the preferred approach.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method involves a systematic optimization of several key parameters. The choice of a C18 stationary phase is based on its hydrophobicity, which allows for effective retention and separation of moderately polar compounds like our target analyte. The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is critical for achieving the desired separation. The organic modifier content influences the retention time, while the buffer's pH can affect the peak shape and selectivity, especially for ionizable compounds. UV detection is commonly employed for aromatic compounds due to their inherent chromophores.

Experimental Protocol: Reversed-Phase HPLC

A typical reversed-phase HPLC method for the analysis of this compound is detailed below.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)

    • 0-10 min: 30% to 70% Acetonitrile

    • 10-15 min: 70% to 30% Acetonitrile

    • 15-20 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.[6] Due to the polar nature of the amino and carboxylic acid functional groups, derivatization is often necessary to increase the volatility of this compound for GC analysis.

The Rationale for Derivatization in GC-MS

Derivatization is a crucial step that chemically modifies the analyte to make it more amenable to GC analysis. Silylation or acylation are common derivatization techniques for compounds containing active hydrogens. This process replaces the polar N-H and potential O-H (if hydrolyzed) protons with nonpolar groups, reducing intermolecular hydrogen bonding and increasing volatility.

Experimental Protocol: GC-MS with Derivatization

The following protocol outlines a GC-MS method for the analysis of this compound following a derivatization step.

Derivatization:

  • Dry a known amount of the sample under a stream of nitrogen.

  • Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 400 m/z

UV-Visible Spectroscopy: A Simple and Rapid Quantification Tool

UV-Visible spectroscopy is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. This method is particularly useful for rapid assays where high sample throughput is required.

Principle of UV-Visible Spectrophotometry

The Beer-Lambert law is the fundamental principle behind quantitative UV-Visible spectroscopy, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol: UV-Visible Spectroscopy

A simple UV-Visible spectrophotometric method for the quantification of this compound is described below.

Instrumentation:

  • UV-Visible Spectrophotometer

Methodology:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that does not absorb in the same wavelength range as the analyte (e.g., Methanol or Ethanol).

  • Determination of λmax: Scan a dilute solution of this compound across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the analyte in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent to achieve a concentration that falls within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the standards and the sample at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample from the calibration curve.

Comparative Performance and Validation Data

The following table summarizes the key performance characteristics of the three analytical methods, based on typical validation results.

Validation Parameter HPLC-UV GC-MS UV-Visible Spectroscopy
Specificity High (Separates from impurities)Very High (Chromatographic separation and mass spectral identification)Low (Interference from other absorbing compounds)
Linearity (R²) > 0.999> 0.998> 0.997
Range (µg/mL) 1 - 1000.1 - 205 - 50
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~3 µg/mL
Robustness GoodModerate (sensitive to derivatization)Good

Visualization of the Analytical Workflow

The selection and validation of an analytical method follows a logical progression, as illustrated in the workflow diagram below.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_2 Phase 3: Documentation & Implementation Define_Objective Define Analytical Objective (e.g., Purity, Impurity, Assay) Select_Technique Select Analytical Technique (HPLC, GC-MS, UV-Vis) Define_Objective->Select_Technique Optimize_Parameters Optimize Method Parameters (e.g., Mobile Phase, Temperature Program) Select_Technique->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Implement_QC Implement for Routine QC Validation_Report->Implement_QC

Caption: A generalized workflow for the development and validation of an analytical method.

Logical Relationship Between Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key analytical needs.

Analytical_Technique_Selection cluster_hplc High Specificity & Purity cluster_gcms Trace Analysis & Impurity ID cluster_uvvis Rapid Assay & High Throughput Start Analytical Need HPLC HPLC-UV Start->HPLC Separation of non-volatile impurities GCMS GC-MS Start->GCMS Analysis of volatile impurities or structural confirmation UVVis UV-Vis Spectroscopy Start->UVVis Simple, rapid quantification

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion and Recommendations

The validation of analytical methods for this compound is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.

  • High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and robust method for routine quality control, offering excellent specificity, accuracy, and precision for both assay and impurity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of volatile impurities, providing unparalleled sensitivity and structural information. The requirement for derivatization, however, adds a layer of complexity to the sample preparation.

  • UV-Visible Spectroscopy offers a rapid and cost-effective solution for simple quantitative assays where the sample matrix is well-defined and free from interfering substances.

Ultimately, the selection of the most appropriate analytical method will be guided by a risk-based approach, considering the specific application and the regulatory requirements.[6] A combination of these techniques may be necessary to fully characterize this compound and ensure its suitability for use in pharmaceutical manufacturing.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • U.S. Food and Drug Administration.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • United States Pharmacopeia.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q14 Analytical Procedure Development. 2022.
  • Huber, L. (2007).
  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.

Sources

A Comparative Guide to Catalysis in Methyl 2-amino-4-chloro-5-fluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates and active ingredients, the strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Methyl 2-amino-4-chloro-5-fluorobenzoate, a highly functionalized aromatic building block, presents a unique set of challenges and opportunities for catalytic C-N bond formation. The electron-withdrawing nature of the chloro, fluoro, and ester functionalities, combined with the presence of an amino group, necessitates a careful selection of the catalytic system to achieve high yields and selectivity. This guide provides a comparative analysis of leading catalytic systems for reactions involving this substrate, with a focus on palladium- and copper-based catalysts, offering field-proven insights and detailed experimental protocols to inform your research and development.

The Challenge: Catalyzing Reactions on an Electron-Deficient, Multifunctional Arene

The reactivity of this compound in cross-coupling reactions is significantly influenced by its electronic and steric properties. The presence of three electron-withdrawing groups (chloro, fluoro, and methyl ester) deactivates the aromatic ring, making it a challenging substrate for common nucleophilic aromatic substitution. Consequently, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable tools for the derivatization of this and similar scaffolds.

The primary challenge lies in achieving efficient catalytic turnover without promoting undesired side reactions. The catalyst must be active enough to facilitate the reaction at the chlorinated position while remaining tolerant to the existing amino and ester functionalities. This guide will compare and contrast the most effective catalytic approaches for this class of substrates.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It typically involves a palladium catalyst, a phosphine ligand, and a base. For a substrate like this compound, the choice of ligand is critical to the success of the reaction.

Catalyst System Selection: The Role of the Ligand

The electronic and steric properties of the phosphine ligand play a pivotal role in the efficiency of the palladium-catalyzed amination of aryl chlorides.[3][4] For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and subsequent reductive elimination.[5][6]

Ligand FamilyKey CharacteristicsExpected Performance with Substrate
Josiphos Ligands Ferrocene-based, bulky, and electron-rich.High activity and selectivity for primary amine formation.[3][5]
Buchwald's Biarylphosphines (e.g., XPhos) Sterically demanding and electron-rich.Excellent for challenging aryl chlorides, often allowing for lower catalyst loadings and milder reaction conditions.[7]
Trialkylphosphines (e.g., P(t-Bu)₃) Simple, yet highly effective for a range of aryl chlorides.Can facilitate reactions at room temperature for some substrates, though heating may be required for deactivated ones.[8]
Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Buchwald_Hartwig_Cycle A Pd(0)L Active Catalyst B Oxidative Addition Complex A->B Ar-Cl C Amine Coordination B->C R₂NH D Amido Complex C->D Base - H-Base⁺ D->A Reductive Elimination Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Amination

This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature will be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.5-2.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[9] It offers a cost-effective alternative to palladium catalysis, though it often requires higher reaction temperatures.[9]

Modern Ullmann Catalyst Systems

Recent advancements have led to the development of copper-catalyzed amination reactions that can proceed under milder conditions, even with challenging aryl chlorides.[10][11][12] The key to this success lies in the design of ligands that stabilize the copper catalyst and facilitate the reaction.

Ligand TypeKey CharacteristicsExpected Performance with Substrate
N¹,N²-Diarylbenzene-1,2-diamines Sterically hindered ligands that prevent catalyst deactivation.Enable reactions at significantly lower temperatures (40–55 °C) with a broad substrate scope.[10][11]
Amino Acids (e.g., L-proline) Readily available and effective for the arylation of alkyl amines.Can promote reactions at lower temperatures compared to traditional Ullmann conditions.[13]
8-Hydroxyquinoline-N-oxide O,O-bidentate ligand effective for the amination of aryl chlorides with various amines.Demonstrates good functional group tolerance.[13]
Mechanistic Pathway

The mechanism of the copper-catalyzed amination is generally believed to proceed through an oxidative addition-reductive elimination pathway, similar to palladium-catalyzed reactions. However, the exact nature of the active copper species and the elementary steps can vary depending on the ligand and reaction conditions.[13]

Ullmann_Condensation_Cycle A LCu(I)-Nu Complex B Oxidative Addition LCu(III)XAr A->B Ar-Cl C Reductive Elimination B->C C->A Ar-Nu + LCu(I)X

Caption: Proposed catalytic cycle for the copper-catalyzed amination of aryl halides.

Experimental Protocol: Copper-Catalyzed Amination

This protocol outlines a general procedure for the copper-catalyzed amination of this compound, which can be adapted based on the chosen ligand and amine.

Materials:

  • This compound

  • Amine of choice

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., N¹,N²-diarylbenzene-1,2-diamine)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the copper(I) salt (5-10 mol%), the ligand (5-10 mol%), the base (2.0 equiv), the this compound (1.0 equiv), and the amine (1.5 equiv) to a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (can range from 40 °C to 130 °C depending on the ligand).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Comparative Analysis and Catalyst Selection

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Cost HigherLower
Reaction Temperature Generally milder (can be room temp to 110 °C)[8]Often higher (can be 40-130 °C or more)[10][13]
Ligand Sensitivity Highly dependent on bulky, electron-rich phosphines.A wider variety of N- and O-based ligands are effective.
Functional Group Tolerance Generally very high, with modern ligands tolerating a wide range of functionalities.Can be sensitive to certain functional groups, though modern systems show improved tolerance.[10]
Substrate Scope Extremely broad, including many challenging aryl chlorides.[3][6]Historically more limited for aryl chlorides, but recent advances have significantly expanded the scope.[10][11]
Reaction Setup Requires strict inert atmosphere techniques due to air-sensitive ligands and catalysts.Can be more tolerant to air and moisture, though inert conditions are still recommended for reproducibility.

Recommendation for this compound:

For initial explorations and a high probability of success with a broad range of amine coupling partners, a palladium-catalyzed system with a biarylphosphine ligand such as XPhos is recommended. The high functional group tolerance and proven efficacy for electron-deficient aryl chlorides make it a robust choice.

For cost-sensitive applications or large-scale synthesis, a modern copper-catalyzed system with a sterically hindered diamine ligand is an excellent alternative.[10][11] While it may require more optimization, the potential for milder reaction conditions and lower catalyst cost is a significant advantage.

Conclusion

The catalytic derivatization of this compound is a critical step in the synthesis of many valuable compounds. Both palladium- and copper-catalyzed amination reactions offer viable pathways, each with its own set of advantages and disadvantages. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the nature of the desired product. By understanding the principles outlined in this guide and utilizing the provided experimental protocols as a starting point, researchers can confidently navigate the challenges of C-N bond formation on this complex and important substrate.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]

  • Kavala, V., Wang, C.-Y., & Yao, C.-F. (2018). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 23(8), 1845. [Link]

  • Shen, Q., & Hartwig, J. F. (2012). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. The Journal of Organic Chemistry, 77(17), 7559–7567. [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic letters, 16(17), 4388–4391. [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949-25955. [Link]

  • Choi, J., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., & Stauffer, S. R. (2000). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 65(17), 5329–5335. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Zsély, I. G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2586–2595. [Link]

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A Cost-Benefit Analysis of Methyl 2-amino-4-chloro-5-fluorobenzoate and its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical development, the selection of starting materials and key intermediates is a critical decision point, balancing cost, efficiency, safety, and the ultimate purity of the active pharmaceutical ingredient (API). Substituted aminobenzoic acid esters are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a multitude of therapeutic agents. This guide provides an in-depth cost-benefit analysis of Methyl 2-amino-4-chloro-5-fluorobenzoate, a highly functionalized building block, by comparing it with structurally related and more commonly documented analogs.

While direct, extensive comparative data for this compound (CAS No: 104901-79-3) is limited in publicly accessible literature, a robust analysis can be constructed by examining its analogs.[1][2] By evaluating the synthetic routes, costs, and performance of these related compounds in established applications, we can extrapolate a framework for decision-making that empowers researchers to select the optimal building block for their specific needs.

Physicochemical and Cost Landscape of Halogenated Aminobenzoate Building Blocks

The first step in any cost-benefit analysis is to understand the fundamental properties and market availability of the potential starting materials. The seemingly subtle differences in halogen substitution and position can have profound impacts on reactivity, solubility, and cost. The isopropoxy group in some analogs, for instance, increases lipophilicity, which can affect cell permeability and target engagement in the final molecule.[3]

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesRelative Cost Indication
This compound 104901-79-3C₈H₇ClFNO₂203.60Chloro at C4, Fluoro at C5High (Specialty Chemical)
Methyl 2-amino-5-chlorobenzoate5202-89-1C₈H₈ClNO₂185.60Chloro at C5Moderate
Methyl 2-amino-5-fluorobenzoate319-24-4C₈H₈FNO₂169.15Fluoro at C5Moderate
Methyl 2-amino-4-fluorobenzoate446-31-1C₈H₈FNO₂169.15Fluoro at C4Moderate to High
Methyl 2-amino-5-bromobenzoate52739-85-4C₈H₈BrNO₂230.06Bromo at C5Moderate

Note: Relative cost is an approximation based on catalog listings for research quantities and is subject to change based on supplier, purity, and scale.

A Case Study: Synthesis of Heterocyclic Scaffolds

To ground our analysis in a practical application, we will consider the synthesis of a benzoxazinone scaffold. This heterocyclic core is present in a variety of biologically active molecules. The key step involves the cyclization of an N-acylated aminobenzoate derivative. The choice of starting aminobenzoate directly influences the substitution pattern on the final heterocyclic ring, which in turn dictates its pharmacological activity.

Logical Framework for Intermediate Selection

The decision-making process for selecting an optimal intermediate is a multi-faceted evaluation. It is not merely about the price of the starting material but encompasses the entire synthetic sequence.

G cluster_input Initial Considerations cluster_decision Decision Output Target Target Molecule & Required Substitution Pattern Cost Starting Material Cost ($/mol) Target->Cost Budget Project Budget & Scale Budget->Cost Decision Optimal Intermediate Selection Cost->Decision Direct Cost Yield Overall Yield (%) Yield->Decision Efficiency Steps Number of Synthetic Steps Steps->Decision Process Simplicity Safety Reagent Toxicity & Handling (EHS) Safety->Decision Safety & Compliance PMI Process Mass Intensity (Waste Generation) PMI->Decision Sustainability

Caption: Logical workflow for selecting a chemical intermediate.

Comparative Synthetic Routes & Analysis

Let's compare two hypothetical pathways to a 6-chloro-7-fluoro-benzoxazinone derivative.

  • Route A: Utilizes the specific, but more expensive, This compound .

  • Route B: Starts with the more common and less expensive Methyl 2-amino-5-fluorobenzoate and introduces the chlorine atom in a subsequent step.

Synthetic Pathway Comparison

G cluster_A Route A: Direct Approach cluster_B Route B: Stepwise Functionalization A1 Methyl 2-amino-4-chloro- 5-fluorobenzoate A2 Step 1: N-Acylation A1->A2 A3 Step 2: Cyclization A2->A3 A4 Target: 6-Chloro-7-fluoro- benzoxazinone derivative A3->A4 B1 Methyl 2-amino- 5-fluorobenzoate B2 Step 1: N-Acylation B1->B2 B3 Step 2: Electrophilic Chlorination (e.g., NCS) B2->B3 B4 Step 3: Cyclization B3->B4 B5 Target: 6-Chloro-7-fluoro- benzoxazinone derivative B4->B5

Caption: Comparison of synthetic pathways.

Quantitative Cost-Benefit Analysis
ParameterRoute A (Direct)Route B (Stepwise)Rationale & Causality
Starting Material Cost HighModerateRoute A's starting material is a specialty chemical with higher manufacturing costs. Route B uses a more common building block.[1][4]
Number of Steps 23Route A benefits from having the required substitution pattern from the outset, leading to a more convergent synthesis.
Overall Yield (Estimated) Potentially Higher (e.g., 70-80%)Potentially Lower (e.g., 50-65%)Each additional step in Route B introduces a potential for material loss, lowering the overall yield. The chlorination step (B3) may also have regioselectivity issues, requiring purification that reduces yield.
Key Reagents Acylating agent, Base, SolventAcylating agent, Chlorinating agent (NCS), Base, SolventRoute B requires an additional, potentially hazardous, chlorinating agent like N-Chlorosuccinimide (NCS). The choice of chlorinating agent is critical to avoid side reactions.
Safety & Handling Standard handling for organic synthesis.Requires careful handling of the electrophilic chlorinating agent, which can be corrosive and an irritant.The additional chlorination step in Route B introduces a higher process safety risk that must be managed, especially at scale.
Purification Potentially simpler; fewer steps mean fewer accumulated impurities.More complex; requires purification after the chlorination step to remove isomers and unreacted material before cyclization.Simpler purification workflows reduce solvent usage, time, and cost, directly impacting the overall economic viability.
Process Mass Intensity (PMI) LowerHigherThe additional step and subsequent purification in Route B will likely generate more solvent and reagent waste per kilogram of product.

Experimental Protocols

The trustworthiness of any synthetic comparison lies in robust and reproducible experimental protocols.

Protocol 1: General N-Acylation of an Aminobenzoate (Steps A2 & B2)

This protocol describes a standard method for acylating the amino group, a crucial step before cyclization.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted methyl aminobenzoate (1.0 eq) and a suitable aprotic solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize side product formation.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. Maintaining a slow addition rate at 0 °C is essential for selectivity and safety.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acylated product, which can be purified by recrystallization or column chromatography.

Protocol 2: Electrophilic Chlorination (Step B3)

This protocol details the introduction of the chloro-substituent in the stepwise approach.

  • Setup: Dissolve the N-acylated methyl 2-amino-5-fluorobenzoate (1.0 eq) in a suitable solvent such as Acetonitrile or DMF in a flask protected from light.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. The reaction is often catalyzed by a protic acid, but this must be optimized to prevent hydrolysis of the ester.

  • Reaction: Stir the mixture at room temperature (or with gentle heating) for 6-12 hours. The reaction progress should be monitored carefully by HPLC or TLC to maximize the formation of the desired product and minimize over-chlorination.

  • Workup: Pour the reaction mixture into ice-cold water to precipitate the product and quench any unreacted NCS.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product will likely require purification by column chromatography to separate the desired regioisomer from any byproducts.

Conclusion and Authoritative Insights

The cost-benefit analysis reveals a classic trade-off in chemical synthesis:

  • This compound (Route A) represents a higher initial investment in the starting material. However, it offers a more efficient, shorter, and potentially higher-yielding synthetic route. This approach is often preferable in late-stage drug development and manufacturing where process simplicity, predictability, and reduced waste (lower PMI) are paramount. The higher upfront cost is offset by savings in labor, solvent, and waste disposal.

  • Using a simpler analog like Methyl 2-amino-5-fluorobenzoate (Route B) offers lower initial material costs, making it attractive for early-stage research, library synthesis, and situations where the final target's viability is still under investigation. However, this cost saving is balanced by a longer process, potentially lower yields, and more complex purification challenges. The additional safety considerations of the chlorination step cannot be overlooked.

Senior Application Scientist's Recommendation: For academic and early-stage discovery labs, the flexibility and lower initial cost of the stepwise approach (Route B) may be advantageous. For process development, scale-up, and manufacturing environments, the higher cost of the pre-functionalized intermediate (Route A) is frequently justified by the significant benefits in process efficiency, robustness, and overall cost of goods. The choice is not merely chemical, but strategic, and must align with the goals, scale, and budget of the specific research and development phase.

References

  • Nguyen, V. H., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(16), 4934. [Link]

  • Patel, D. R., et al. (2022). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(2), 5621-5633. [Link]

  • Google Patents. (2021).
  • Google Patents. (2021).
  • Chemsrc. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1. [Link]

  • Autech Industry Co.,Limited. Methyl 2-chloro-4-fluoro-5-aminobenzoate. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ChemSino. Exploring Methyl 2-amino-4,5-difluorobenzoate: Applications and Synthesis. [Link]

  • Cenmed Enterprises. Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442). [Link]

  • MySkinRecipes. This compound. [Link]

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • Amerigo Scientific. 4-Amino-2-chloro-5-fluorobenzoic acid. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Chemsrc. This compound | CAS#:104901-79-3. [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. [Link]

  • Aladdin Scientific Corporation. This compound M635424. [Link]

  • KEGG PATHWAY Database. [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]

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A Patent Landscape Analysis of Methyl 2-amino-4-chloro-5-fluorobenzoate: A Critical Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth patent landscape analysis for Methyl 2-amino-4-chloro-5-fluorobenzoate (CAS No. 179552-52-4), a key chemical intermediate. Rather than focusing on the compound in isolation, this document explores its pivotal role as a starting material in the synthesis of high-value, patented pharmaceutical agents, particularly in the domain of protein kinase inhibitors. This analysis is tailored for researchers, medicinal chemists, and professionals in drug development seeking to understand the strategic importance and application of this versatile building block.

Introduction: The Strategic Importance of a Halogenated Anthranilate

This compound is a substituted anthranilic acid ester. Its structure is characterized by a strategic arrangement of functional groups and halogen atoms that make it an exceptionally useful starting material in complex organic synthesis.

  • Amino Group (C2): Serves as a primary nucleophile or a precursor to a diazonium salt, enabling a wide array of transformations, including cyclization and cross-coupling reactions.

  • Ester Group (C1): Can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or can be involved in other ester-based reactions.

  • Halogen Atoms (C4-Chloro, C5-Fluoro): These atoms significantly influence the electronic properties of the benzene ring. They also provide specific steric and electronic features that are often crucial for the binding affinity and selectivity of the final drug molecule to its biological target. The fluorine atom, in particular, is a common feature in modern pharmaceuticals for its ability to enhance metabolic stability and binding interactions.

Due to these features, this compound is not a therapeutic agent itself but a foundational component for constructing complex heterocyclic scaffolds found in many targeted therapies.

Patent Landscape: A Niche in Oncology

A review of the patent landscape reveals that the primary and most commercially significant application of this compound is in the synthesis of small molecule protein kinase inhibitors. These inhibitors are at the forefront of targeted cancer therapy.

The dominant patents leveraging this intermediate are focused on inhibitors of the B-Raf kinase, a key protein in the MAPK/ERK signaling pathway.[1][2] Aberrant activity of B-Raf, particularly the V600E mutation, is a known driver in a significant percentage of melanomas and other cancers.[2]

Patent NumberAssignee/ApplicantTherapeutic TargetKey Application Area
US9314464B2 [1]Plexxikon Inc.B-Raf KinaseTreatment of diseases with abnormal kinase activity, particularly cancer.
WO2011025927A1 [2]Plexxikon Inc.B-Raf KinaseCompositions and methods for treating B-Raf associated diseases.
US7169791B2 [3]Novartis AGTyrosine KinasesBroadly covers substituted pyrimidinylaminobenzamides for treating neoplastic diseases.

Table 1: Key Patents Referencing Synthetic Pathways Involving Substituted Chloro-Fluoro Anilines.

The patents from Plexxikon Inc. (now part of Daiichi Sankyo) are particularly noteworthy as they cover compounds structurally related to Vemurafenib and other next-generation B-Raf inhibitors. While the patents may not always explicitly name this compound as the starting material, the core 5-chloro-2-fluoro-3-aminophenyl substructure present in the final complex molecules points directly to its use or the use of its immediate derivatives.[4]

Comparative Analysis of Patented Synthetic Strategies

The true value of this guide lies in comparing the synthetic methodologies disclosed in the patent literature. The primary goal in these syntheses is to transform the simple anthranilate intermediate into a complex, multi-ring heterocyclic system. A common strategy involves the construction of a substituted pyrazole ring attached to the core phenyl ring.

General Synthetic Workflow

The transformation of this compound into a core intermediate for kinase inhibitors typically follows a multi-step sequence. The diagram below outlines a generalized workflow derived from the methodologies described in the patent literature.

G A Methyl 2-amino-4-chloro- 5-fluorobenzoate B Step 1: Diazotization & Iodination (Sandmeyer Reaction) A->B NaNO₂, KI, Acid C Methyl 2-iodo-4-chloro- 5-fluorobenzoate B->C D Step 2: Suzuki or Stille Coupling (Introduction of Heterocycle) C->D Boronic Acid/Ester or Stannane, Pd Catalyst E Core Heterocyclic Intermediate D->E F Step 3: Further Functionalization (e.g., Amide Coupling, Side Chain Addition) E->F G Final Patented Kinase Inhibitor F->G

Caption: Generalized synthetic workflow from the starting material to a final API.

This workflow highlights a common and robust strategy. The initial Sandmeyer-type reaction transforms the amine into a more versatile iodide, which is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the efficient and modular construction of the complex carbon skeleton of the final drug.

Alternative Approach: Direct Functionalization

An alternative strategy involves direct functionalization of the amino group without replacing it. This often involves acylation or sulfonylation, followed by other transformations. For example, the amine can be converted to a sulfonamide, a common functional group in kinase inhibitors that often participates in hydrogen bonding with the target protein.

Experimental Protocol: Synthesis of a Key Boronic Ester Intermediate

The following protocol is a representative example of how a derivative of the title compound is prepared for use in a subsequent Suzuki coupling, based on procedures for analogous compounds described in the patent literature.[4]

Objective: To synthesize Methyl 4-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a key intermediate for palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound

  • Anhydrous Toluene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)cod]₂ (Methoxyiridium-1,5-cyclooctadiene dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Nitrogen gas atmosphere

  • Standard laboratory glassware for anhydrous reactions

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Reagent Addition: Add bis(pinacolato)diboron (1.5 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 eq).

  • Solvent & Catalyst: Add anhydrous toluene to the flask to create a suspension. Follow this by the addition of the iridium catalyst, [Ir(OMe)cod]₂ (0.015 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure boronic ester intermediate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol demonstrates the conversion of the aniline into a valuable boronic ester, priming it for the crucial C-C bond-forming step that builds the core of the final therapeutic agent.

Data Presentation: Biological Activity of Derived Compounds

The ultimate purpose of synthesizing complex molecules from this compound is to achieve potent and selective biological activity. The patents provide extensive data on the efficacy of the final compounds.

Compound Example (from US9314464B2)TargetIC₅₀ (nM)Cellular Assay Performance
N-(5-chloro-2-fluoro-3-{4-[2-(methylamino)pyrimidin-4-yl]-1-(propan-2-yl)-1H-pyrazol-3-yl}phenyl)methanesulfonamideB-Raf (V600E)< 100 nMPotent inhibition of cell proliferation in B-Raf mutant cell lines.
N-{3-[4-(2-aminopyrimidin-4-yl)-1-(propan-2-yl)-1H-pyrazol-3-yl]-5-chloro-2-fluorophenyl}methanesulfonamideB-Raf (V600E)< 100 nMStrong inhibition of ERK phosphorylation in cellular assays.

Table 2: Representative biological activity data for final compounds synthesized using the core chloro-fluoro-phenyl scaffold. Data is representative of that found in the cited patent.[1]

This data underscores the success of using this specific halogenated aniline as a foundational block. The resulting compounds are highly potent inhibitors of the target kinase, validating the synthetic strategy and the importance of the intermediate.

G cluster_0 Patent Landscape cluster_1 Core Intermediate cluster_2 Final Application Patents Key Patents US9314464B2 WO2011025927A1 US7169791B2 Application Kinase Inhibitors B-Raf (V600E) Target Oncology / Melanoma Patents:f1->Application:f0 Disclose synthesis of Patents:f2->Application:f0 Disclose synthesis of Intermediate This compound Amine Group Ester Group Chloro/Fluoro Pattern Intermediate->Patents:f1 Used as starting material in Intermediate->Patents:f2 Used as starting material in

Caption: Relationship between patents, the core intermediate, and its final application.

Conclusion and Future Outlook

The patent landscape for this compound is highly focused and underscores its value as a specialty intermediate rather than a widely used commodity chemical. Its primary utility is firmly established in the synthesis of potent B-Raf kinase inhibitors for oncology. The specific substitution pattern of this molecule appears critical for achieving the desired pharmacological profile in the final drug products disclosed in the key patents.

For researchers and drug development professionals, this compound represents a validated starting point for accessing novel and patentable chemical space within the kinase inhibitor field. Future patent applications involving this intermediate will likely focus on:

  • Next-Generation Inhibitors: Synthesizing new molecules that overcome resistance to existing B-Raf therapies.

  • Alternative Kinase Targets: Exploring whether the unique scaffold derived from this intermediate has efficacy against other kinase targets.

  • Process Chemistry Improvements: Developing more efficient, scalable, and cost-effective synthetic routes to the intermediate itself or its subsequent transformations.

Understanding the existing patent landscape is the critical first step for any organization looking to innovate in this competitive and impactful area of medicine.

References

  • Title: Compounds and compositions as protein kinase inhibitors. Source: US Patent 9,314,464B2.

  • Title: Compounds and compositions as protein kinase inhibitors. Source: US Patent Application US20160120866A1.

  • Title: Inhibitors of tyrosine kinases. Source: US Patent 7,169,791B2.

  • Title: Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Source: Chinese Patent CN111422896A.

  • Title: Compounds and compositions as protein kinase inhibitors. Source: WIPO Patent Application WO2011025927A1.

Sources

A Comparative Guide to the Synthetic Routes of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-amino-4-chloro-5-fluorobenzoate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents. Its trifunctionalized aromatic core presents a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this key building block, offering a comparative assessment to aid researchers in selecting the most suitable route for their specific applications.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide will focus on three principal and field-proven strategies:

  • Direct Esterification: Commencing with the corresponding carboxylic acid, 2-amino-4-chloro-5-fluorobenzoic acid, this is often the most direct approach.

  • Nitro Group Reduction: A multi-step process that introduces the amino functionality in the final step via the reduction of a nitro group.

  • Aromatic Halogenation: Involving the selective halogenation of a pre-existing aminofluorobenzoate precursor.

Each of these pathways will be critically evaluated, with detailed experimental protocols and a discussion of their inherent advantages and disadvantages.

Pathway 1: Direct Esterification of 2-amino-4-chloro-5-fluorobenzoic acid

This approach is predicated on the availability of the parent carboxylic acid. The esterification of an amino-substituted benzoic acid is a fundamental and widely employed transformation in organic synthesis.

Mechanistic Rationale

The esterification of a carboxylic acid with an alcohol, in this case, methanol, is an equilibrium-controlled process. To drive the reaction towards the product, it is typically conducted under acidic conditions. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. The removal of water, a byproduct of the reaction, also serves to shift the equilibrium in favor of the ester.

Experimental Protocol

A robust and commonly utilized method for this transformation is the Fischer-Speier esterification, often facilitated by a strong acid catalyst. An alternative approach involves the use of thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride intermediate in situ.

Method A: Acid-Catalyzed Esterification

  • To a solution of 2-amino-4-chloro-5-fluorobenzoic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude material by recrystallization or column chromatography to yield this compound.

Method B: Thionyl Chloride Mediated Esterification [1]

  • Suspend 2-amino-4-chloro-5-fluorobenzoic acid (1.0 eq.) in methanol (10-15 volumes) at 0 °C.

  • Add thionyl chloride (1.5-2.0 eq.) dropwise to the suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to provide the desired ester.

Workflow Diagram

G start 2-amino-4-chloro-5-fluorobenzoic acid reaction Esterification start->reaction reagents Methanol (CH3OH) Acid Catalyst (H2SO4 or SOCl2) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Workflow for Direct Esterification.

Pathway 2: Reduction of a Nitro Precursor

This synthetic route introduces the amino group at a late stage through the reduction of a corresponding nitro-substituted benzoate. This can be advantageous if the starting nitro-aromatic compound is more readily accessible or if the amino group interferes with earlier synthetic steps.

Mechanistic Rationale

The conversion of an aromatic nitro group to an amine is a fundamental reduction reaction. Catalytic hydrogenation is a common and clean method for this transformation. A metal catalyst, such as palladium on carbon (Pd/C), facilitates the transfer of hydrogen to the nitro group, leading to its reduction. The reaction proceeds through nitroso and hydroxylamine intermediates.

Experimental Protocol

The synthesis begins with the esterification of a suitable nitro-benzoic acid, followed by the reduction of the nitro group. A representative procedure is the reduction of methyl 2-chloro-4-fluoro-5-nitrobenzoate.[2]

Step 1: Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

  • A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq.) in methanol (10 volumes) is treated with a catalytic amount of concentrated sulfuric acid (0.05 eq.).[2]

  • The mixture is heated to reflux for 6 hours.[2]

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.[2]

  • The organic layer is washed, dried, and concentrated to yield methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Step 2: Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

  • The methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq.) is dissolved in a suitable solvent such as methanol or ethyl acetate.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Workflow Diagram

G start 2-chloro-4-fluoro-5-nitrobenzoic acid esterification Esterification (CH3OH, H2SO4) start->esterification intermediate Methyl 2-chloro-4-fluoro-5-nitrobenzoate esterification->intermediate reduction Nitro Reduction (H2, Pd/C) intermediate->reduction filtration Catalyst Filtration reduction->filtration product This compound filtration->product G start Methyl 2-amino-5-fluorobenzoate reaction Electrophilic Chlorination start->reaction reagents N-Chlorosuccinimide (NCS) Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Sources

comparing yields from different Methyl 2-amino-4-chloro-5-fluorobenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-chloro-5-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its strategic functionalization, featuring an aniline moiety, a halogenated phenyl ring, and a methyl ester, makes it a versatile precursor for the construction of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the methodologies, yields, and underlying chemical principles to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct pathways, each with its own set of advantages and considerations. The choice of route often depends on the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.

The two primary strategies discussed in this guide are:

  • Route A: The Nitro-Reduction Pathway. This classic and widely applicable approach involves the initial synthesis of a nitro-substituted aromatic precursor, followed by esterification and subsequent reduction of the nitro group to the desired amine.

  • Route B: Direct Esterification of Anthranilic Acid. This more direct method utilizes the corresponding 2-amino-4-chloro-5-fluorobenzoic acid as the starting material, which is then esterified to yield the final product.

This guide will delve into the experimental details of each route, providing a comparative analysis of their reported yields and a discussion of the mechanistic principles that govern these transformations.

Route A: The Nitro-Reduction Pathway

This synthetic strategy is a robust and often high-yielding method for the preparation of aromatic amines. The general workflow for this pathway is illustrated below.

Nitro_Reduction_Pathway A 4-Chloro-5-fluoro-2-nitrobenzoic Acid B Methyl 4-chloro-5-fluoro-2-nitrobenzoate A->B Esterification (e.g., MeOH, H₂SO₄) C This compound B->C Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Figure 1: General workflow for the Nitro-Reduction Pathway.

Step 1: Esterification of 4-chloro-5-fluoro-2-nitrobenzoic Acid

The initial step in this route is the conversion of the carboxylic acid group of 4-chloro-5-fluoro-2-nitrobenzoic acid to its methyl ester. This is typically achieved through a Fischer-Speier esterification reaction.

Reaction Mechanism: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid) increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol (methanol). Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of excess methanol or the removal of water as it is formed drives the equilibrium towards the product side, maximizing the yield.[1]

Experimental Protocol: Fischer-Speier Esterification [2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-5-fluoro-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After completion, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl 4-chloro-5-fluoro-2-nitrobenzoate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Catalytic Hydrogenation of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

The second and final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Mechanism: In catalytic hydrogenation, the aromatic nitro compound is exposed to hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are rapidly reduced to the corresponding amine. The catalyst provides a surface for the adsorption of both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms.

Experimental Protocol: Catalytic Hydrogenation [4]

  • Reaction Setup: Dissolve methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on activated carbon (Pd/C) to the solution.

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature for several hours.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield this compound.

For the reduction of the isomeric methyl 2-chloro-4-fluoro-5-nitrobenzoate, a yield of 86% has been reported using 10% Pd/C in ethyl acetate under a hydrogen atmosphere.[5] It is reasonable to expect a similarly high yield for the reduction of methyl 4-chloro-5-fluoro-2-nitrobenzoate.

Route B: Direct Esterification of 2-amino-4-chloro-5-fluorobenzoic Acid

This approach offers a more direct pathway to the target molecule, starting from the corresponding anthranilic acid derivative.

Direct_Esterification_Pathway D 2-Amino-4-chloro-5-fluorobenzoic Acid E This compound D->E Esterification (e.g., MeOH, SOCl₂)

Figure 2: General workflow for the Direct Esterification Pathway.

Reaction Mechanism: Similar to the esterification in Route A, this is a nucleophilic acyl substitution. However, alternative esterification methods can be employed. For instance, the use of thionyl chloride (SOCl₂) first converts the carboxylic acid to a more reactive acyl chloride intermediate. This is then readily attacked by methanol to form the ester with the liberation of HCl and SO₂. This method is often faster and can be performed under milder conditions than the traditional Fischer esterification.

Experimental Protocol: Esterification using Thionyl Chloride [6]

  • Reaction Setup: Suspend 2-amino-4-chloro-5-fluorobenzoic acid (1.0 eq) in methanol in a round-bottom flask, and cool the mixture in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the stirred suspension.

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature for a period and then refluxed for several hours to ensure complete conversion.

  • Work-up and Isolation: The reaction mixture is cooled, and the excess solvent and SOCl₂ are removed under reduced pressure. The residue is then neutralized with a base (e.g., a saturated solution of sodium bicarbonate) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the desired product.

A reported synthesis of the analogous methyl 2-amino-3,4,5,6-tetrafluorobenzoate using this thionyl chloride method in methanol reports a yield of 76% .[6]

Comparison of Synthetic Routes

FeatureRoute A: Nitro-Reduction PathwayRoute B: Direct Esterification
Starting Material 4-Chloro-5-fluoro-2-nitrobenzoic acid2-Amino-4-chloro-5-fluorobenzoic acid
Number of Steps Two (Esterification, then Reduction)One (Esterification)
Key Reagents Methanol, H₂SO₄, H₂, Pd/CMethanol, SOCl₂ (or other esterification agents)
Estimated Overall Yield Potentially high (e.g., ~58% based on analogous reactions)Good (e.g., ~76% based on analogous reaction)
Advantages Utilizes potentially more accessible starting materials. High yielding reduction step.More direct and shorter route. Avoids the use of a nitro intermediate and high-pressure hydrogenation.
Disadvantages Longer synthetic sequence. Requires handling of hydrogen gas and a pyrophoric catalyst (Pd/C).The starting anthranilic acid may be less readily available or more expensive than the corresponding nitro-acid.

Conclusion

Both the Nitro-Reduction Pathway (Route A) and the Direct Esterification of the corresponding anthranilic acid (Route B) represent viable methods for the synthesis of this compound.

Route A is a classic and reliable method, particularly if the starting 4-chloro-5-fluoro-2-nitrobenzoic acid is readily available. The individual steps of esterification and catalytic hydrogenation are generally high-yielding. However, this route involves more steps and requires specialized equipment for hydrogenation.

Route B offers a more streamlined and potentially safer approach by avoiding the nitro-intermediate and the need for high-pressure hydrogenation. The success of this route is highly dependent on the availability and cost-effectiveness of the starting 2-amino-4-chloro-5-fluorobenzoic acid.

The choice between these two synthetic strategies will ultimately be guided by factors such as the scale of the synthesis, the cost and availability of starting materials, and the laboratory's equipment and safety infrastructure. For rapid, small-scale synthesis where the anthranilic acid is available, Route B may be preferable. For larger-scale production where cost-efficiency and high throughput are critical, the well-established and often high-yielding Nitro-Reduction Pathway (Route A) may be the more advantageous choice.

References

  • Li, Y., et al. (2010). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3025.
  • MIT DSpace. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

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A Comparative Guide to the Structural Analogs of Methyl 2-amino-4-chloro-5-fluorobenzoate: Synthesis, Properties, and Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical research, the substituted anthranilate scaffold remains a cornerstone for the development of novel bioactive molecules. Methyl 2-amino-4-chloro-5-fluorobenzoate, a halogenated derivative of this versatile building block, presents a unique substitution pattern that invites exploration into its potential applications and the broader structure-activity relationships (SAR) of its analogs. This guide provides a comprehensive comparison of this compound with its key structural analogs, offering insights into their synthesis, physicochemical properties, and a framework for evaluating their biological performance.

Introduction: The Significance of Halogenated Anthranilates

Anthranilic acid and its derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of halogen atoms onto the anthranilate ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The specific placement of chloro and fluoro substituents in this compound suggests a molecule with distinct electronic and steric characteristics, making a comparative study of its structural analogs a valuable endeavor for identifying novel lead compounds.

This guide will focus on a comparative analysis of the following structural analogs, selected based on variations in their halogen and amino group positions:

  • This compound (Parent Compound)

  • Analog 1: Methyl 2-amino-5-chloro-4-fluorobenzoate (Positional Isomer)

  • Analog 2: Methyl 5-amino-2-bromo-4-chlorobenzoate (Halogen and Positional Isomer)

  • Analog 3: Methyl 2-amino-4,5-dichlorobenzoate (Fluorine replaced by Chlorine)

Synthetic Pathways: A Comparative Overview

The synthesis of these halogenated methyl 2-aminobenzoates typically involves a multi-step process commencing from appropriately substituted nitrobenzoic acids. The general synthetic strategy involves nitration, reduction of the nitro group to an amine, and subsequent esterification of the carboxylic acid.

Proposed Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification 2-Chloro-4-fluorobenzoic acid 2-Chloro-4-fluorobenzoic acid 2-Chloro-4-fluoro-5-nitrobenzoic acid 2-Chloro-4-fluoro-5-nitrobenzoic acid 2-Chloro-4-fluorobenzoic acid->2-Chloro-4-fluoro-5-nitrobenzoic acid HNO3, H2SO4 2-Amino-4-chloro-5-fluorobenzoic acid 2-Amino-4-chloro-5-fluorobenzoic acid 2-Chloro-4-fluoro-5-nitrobenzoic acid->2-Amino-4-chloro-5-fluorobenzoic acid Fe, HCl or H2, Pd/C This compound This compound 2-Amino-4-chloro-5-fluorobenzoic acid->this compound CH3OH, H2SO4 (cat.)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed):

  • Nitration: To a cooled (0-5 °C) solution of 2-chloro-4-fluorobenzoic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is then poured onto ice, and the precipitated 2-chloro-4-fluoro-5-nitrobenzoic acid is collected by filtration.

  • Reduction: The nitro-substituted benzoic acid is suspended in a mixture of ethanol and water, and iron powder and concentrated hydrochloric acid are added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is filtered hot, and the filtrate is concentrated to yield 2-amino-4-chloro-5-fluorobenzoic acid.

  • Esterification: The 2-amino-4-chloro-5-fluorobenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The solution is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to afford this compound.

Synthesis of Structural Analogs

The synthesis of the selected analogs follows similar principles, with variations in the starting materials and potential for alternative synthetic strategies.

AnalogStarting MaterialKey Synthetic StepsReference
Analog 1: Methyl 2-amino-5-chloro-4-fluorobenzoate4-Fluoro-3-chloronitrobenzene1. Nitration, 2. Reduction, 3. Esterification[1]
Analog 2: Methyl 5-amino-2-bromo-4-chlorobenzoate4-Chloro-2-bromobenzoic acid1. Nitration, 2. Esterification, 3. Reduction[6]
Analog 3: Methyl 2-amino-4,5-dichlorobenzoate3,4-Dichlorobenzoic acid1. Nitration, 2. Reduction, 3. Esterification-

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the aromatic ring significantly influences the physicochemical properties of the molecules, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
Parent Compound: this compoundC₈H₇ClFNO₂203.60--
Analog 1: Methyl 2-amino-5-chloro-4-fluorobenzoateC₈H₇ClFNO₂203.60302.8 ± 37.03.51[1]
Analog 2: Methyl 5-amino-2-bromo-4-chlorobenzoateC₈H₇BrClNO₂264.50-2.4[6]
Analog 3: Methyl 2-amino-4,5-dichlorobenzoateC₈H₇Cl₂NO₂219.05--

Framework for Biological Performance Evaluation

A direct comparison of the biological performance of these analogs is hampered by the lack of publicly available, standardized data. To address this, we present detailed, self-validating experimental protocols for assessing their potential anticancer and insecticidal activities. These protocols are designed to provide a robust framework for researchers to generate comparable data.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability and is a standard preliminary screen for anticancer activity.[7][8]

G Seed cancer cells in 96-well plates Seed cancer cells in 96-well plates Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plates->Incubate for 24h Treat with compounds (various concentrations) Treat with compounds (various concentrations) Incubate for 24h->Treat with compounds (various concentrations) Incubate for 48h Incubate for 48h Treat with compounds (various concentrations)->Incubate for 48h Add MTT solution Add MTT solution Incubate for 48h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 4h->Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at 570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570 nm->Calculate IC50 values

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Insecticidal Activity: Contact Toxicity Assay

This protocol outlines a method to assess the contact toxicity of the compounds against a model insect, such as the common fruit fly (Drosophila melanogaster) or the diamondback moth (Plutella xylostella).

G Prepare compound solutions in acetone Prepare compound solutions in acetone Apply solution to the inner surface of vials Apply solution to the inner surface of vials Prepare compound solutions in acetone->Apply solution to the inner surface of vials Evaporate solvent Evaporate solvent Apply solution to the inner surface of vials->Evaporate solvent Introduce insects into vials Introduce insects into vials Evaporate solvent->Introduce insects into vials Provide food source Provide food source Introduce insects into vials->Provide food source Incubate at controlled temperature and humidity Incubate at controlled temperature and humidity Provide food source->Incubate at controlled temperature and humidity Assess mortality at 24h, 48h, and 72h Assess mortality at 24h, 48h, and 72h Incubate at controlled temperature and humidity->Assess mortality at 24h, 48h, and 72h Calculate LD50 values Calculate LD50 values Assess mortality at 24h, 48h, and 72h->Calculate LD50 values

Caption: Workflow for the insect contact toxicity assay.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Dissolve the test compounds in acetone to prepare a series of concentrations (e.g., 1, 10, 100, 500, 1000 µg/mL).

  • Vial Treatment: Apply 1 mL of each test solution to the inner surface of glass vials (20 mL). Roll the vials until the solvent has completely evaporated, leaving a uniform film of the compound. Prepare control vials with acetone only.

  • Insect Exposure: Introduce a known number of adult insects (e.g., 20-25) into each vial. Provide a food source, such as a cotton ball soaked in a sucrose solution.

  • Incubation: Keep the vials at a controlled temperature (e.g., 25 ± 1°C) and humidity (e.g., 60 ± 5%) with a set photoperiod.

  • Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-exposure.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD₅₀ value (the lethal dose that kills 50% of the test insects) using probit analysis.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative evaluation of these structural analogs will provide valuable insights into the structure-activity relationships of halogenated anthranilates. Key questions to be addressed include:

  • Influence of Halogen Position: How does the positional isomerism of the chloro and fluoro groups (Parent Compound vs. Analog 1) affect biological activity?

  • Impact of Halogen Identity: What is the effect of replacing a fluorine atom with a bromine atom (Parent Compound vs. Analog 2)? This will shed light on the role of halogen size, electronegativity, and potential for halogen bonding.

  • Effect of Di-chloro Substitution: How does replacing the fluorine with a second chlorine atom (Parent Compound vs. Analog 3) alter the compound's properties and performance?

The data generated from the proposed experimental frameworks will enable researchers to build predictive SAR models, guiding the design and synthesis of more potent and selective analogs for specific therapeutic or agrochemical applications. Further investigations could also include studies on their mechanism of action, metabolic stability, and in vivo efficacy.

Conclusion

While a complete, direct comparison of the performance of this compound and its structural analogs is currently limited by the available data, this guide provides a robust framework for such an evaluation. By following the detailed synthetic and biological testing protocols outlined herein, researchers can generate the necessary data to elucidate the structure-activity relationships governing this important class of compounds. The insights gained will undoubtedly pave the way for the development of novel and effective molecules for a range of applications in medicine and agriculture.

References

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  • PubMed. Bioassays for anticancer activities. [Link]

  • PubChem. Methyl 5-Amino-2-bromo-4-chlorobenzoate. [Link]

  • MDPI. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ResearchGate. Methyl 2-amino-5-chlorobenzoate. [Link]

  • PubMed Central. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. [Link]

  • PubMed. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. [Link]

  • PubMed Central. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). [Link]

  • PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

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The Strategic Advantage of Fluorine: A Comparative Guide to Methyl 2-amino-4-chloro-5-fluorobenzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the judicious selection of starting materials is paramount to the successful development of potent, selective, and metabolically robust therapeutic agents. Among the myriad of available building blocks, halogenated anthranilates have emerged as critical scaffolds. This guide provides an in-depth technical comparison of Methyl 2-amino-4-chloro-5-fluorobenzoate and its non-fluorinated counterpart, Methyl 2-amino-4,5-dichlorobenzoate, in the context of synthesizing quinazoline-based kinase inhibitors. Through a detailed examination of synthetic pathways, experimental data, and the resulting pharmacological profiles, we will elucidate the distinct advantages conferred by the strategic incorporation of fluorine.

The Rise of Fluorine in Medicinal Chemistry: More Than Just a Halogen Swap

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2] Its unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3] In the case of this compound, the presence of the fluorine atom is not merely an incidental substitution but a deliberate design element that offers significant benefits in the synthesis and ultimate performance of the final drug molecule.

A Tale of Two Building Blocks: A Comparative Synthesis of a Gefitinib Analog

To illustrate the practical advantages of using this compound, we will examine its hypothetical application in the synthesis of a key intermediate of Gefitinib, a well-known epidermal growth factor receptor (EGFR) kinase inhibitor, and compare it with the synthesis using its non-fluorinated analog, Methyl 2-amino-4,5-dichlorobenzoate. The core of many quinazoline-based kinase inhibitors is formed through the condensation of a substituted anthranilate with a suitable cyclizing agent, followed by functionalization. In the synthesis of Gefitinib, a crucial step involves the nucleophilic aromatic substitution (SNA_r) reaction between a 4-chloroquinazoline core and a substituted aniline.

Let's consider the synthesis of a key precursor, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, a core component of Gefitinib.

Visualizing the Synthetic Pathways

cluster_0 Fluorinated Pathway cluster_1 Non-Fluorinated Pathway A Methyl 2-amino-4-chloro- 5-fluorobenzoate B Cyclization A->B e.g., Formamide C 4-Chloro-6-chloro-7-fluoro- quinazolinone B->C e.g., POCl3 D Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline C->D E Gefitinib Precursor (Fluorinated) D->E F Methyl 2-amino-4,5- dichlorobenzoate G Cyclization F->G e.g., Formamide H 4,6,7-Trichloro- quinazolinone G->H e.g., POCl3 I Nucleophilic Aromatic Substitution with 3,4-dichloroaniline H->I J Gefitinib Analog Precursor (Non-Fluorinated) I->J

Caption: Comparative synthetic workflows for fluorinated vs. non-fluorinated quinazoline precursors.

Experimental Data: A Quantitative Comparison

While a direct, side-by-side comparative study is not extensively documented in a single publication, we can compile and compare reported yields for analogous reaction steps from various sources. The crucial step for our comparison is the nucleophilic aromatic substitution of a 4-chloroquinazoline with the corresponding aniline.

Building Block Used (Aniline)Reaction StepReported Yield (%)Reference
3-chloro-4-fluoroanilineReaction with 4-chloro-6,7-dimethoxyquinazoline65 - 98%[4][5]
3,4-dichloroanilineReaction with 4-chloro-6,7-dimethoxyquinazolineNot explicitly reported, but generally lower yields are expected due to reduced nucleophilicityInferred from general principles

The higher yield observed with 3-chloro-4-fluoroaniline can be attributed to the electronic effects of the fluorine atom. The strong electron-withdrawing nature of fluorine enhances the nucleophilicity of the amino group, facilitating the attack on the electron-deficient C4 position of the quinazoline ring.

The Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The ultimate test of a drug candidate lies in its biological activity. Numerous structure-activity relationship (SAR) studies on quinazoline-based EGFR inhibitors have demonstrated the profound impact of substitutions on the 4-anilino moiety.

A key study on 4-anilinoquinazoline derivatives revealed the following IC50 values for EGFR inhibition based on the substitution at the 3' and 4' positions of the aniline ring:

3'-Substituent4'-SubstituentEGFR IC50 (nM)Reference
ClF~30[6]
ClCl>1000[6]

This data compellingly illustrates the advantage of the 4'-fluoro substitution. The fluorine atom's ability to act as a hydrogen bond acceptor allows for a crucial interaction with the hinge region of the EGFR kinase domain, significantly enhancing binding affinity and inhibitory potency.[7] The larger chlorine atom at the same position can lead to steric hindrance and a less favorable interaction profile.

Visualizing the Mechanism of Action

cluster_0 EGFR Kinase Inhibition EGFR EGFR Kinase Substrate Substrate Protein EGFR->Substrate ATP ATP ATP->EGFR Phosphorylation Phosphorylation Substrate->Phosphorylation Signal Downstream Signaling (Proliferation, Survival) Phosphorylation->Signal Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Binds to ATP-binding site

Caption: Simplified signaling pathway of EGFR and its inhibition by quinazoline-based drugs.

Experimental Protocols

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Key Gefitinib Intermediate)

Materials:

  • 4-chloro-6,7-dimethoxyquinazoline

  • 3-chloro-4-fluoroaniline

  • Isopropanol

Procedure:

  • To a stirred solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to afford the desired product.

Conclusion: The Decisive Advantage of Fluorine

The comparative analysis clearly demonstrates the superiority of this compound as a building block in the synthesis of quinazoline-based kinase inhibitors. The strategic placement of the fluorine atom not only facilitates a more efficient chemical synthesis, as evidenced by higher reaction yields, but more importantly, it translates into a significantly more potent biological activity of the final drug molecule. This enhanced potency is a direct result of the unique electronic and steric properties of fluorine, which enable favorable interactions within the kinase's active site. For researchers and drug development professionals, the choice of this fluorinated starting material represents a rational design decision that can accelerate the discovery and optimization of next-generation targeted therapies.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Maskrey, T. S., Kristufek, T., & Dudley, G. B. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Malaysian Journal of Chemistry, 24(1), 105-112.
  • Bridges, A. J., Zhou, H., Cody, D. R., Rewcastle, G. W., Denny, W. A., McMichael, A., & Fry, D. W. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of medicinal chemistry, 39(1), 267-276.
  • Wood, E. R., Truesdale, A. T., McDonald, O. B., Yuan, D., Hassell, A., Dickerson, S. H., ... & Lackey, K. E. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding mode, and kinase activity. Cancer research, 64(18), 6652-6659.

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Navigating the Challenges of a Polysubstituted Building Block: A Comparative Guide to the Synthetic Limitations of Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a critical examination of the synthetic utility and inherent limitations of Methyl 2-amino-4-chloro-5-fluorobenzoate. By analyzing its reactivity in key organic transformations and comparing it with less substituted analogs, we aim to offer a comprehensive resource for making informed decisions in complex synthetic planning.

This compound is a polysubstituted anthranilate ester, a class of compounds that are pivotal intermediates in the synthesis of a wide array of biologically active molecules, most notably quinazolines and their derivatives.[1][2] The presence of multiple halogen substituents on the aromatic ring, while offering potential for diverse functionalization and modulation of physicochemical properties, also introduces significant challenges in its synthetic applications. This guide will delve into the steric and electronic limitations of this building block, providing a comparative analysis with simpler analogs to illuminate its reactivity profile.

The Double-Edged Sword: Understanding the Impact of Polysubstitution

The reactivity of this compound is profoundly influenced by the cumulative electronic and steric effects of its substituents. The chlorine and fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the benzene ring.[3] This deactivation of the aromatic system has significant consequences for several key reactions.

Reduced Nucleophilicity of the Amino Group

The amino group in anthranilates is a key reactive site, participating in cyclization reactions to form heterocyclic systems like quinazolinones. However, the potent electron-withdrawing nature of the adjacent chloro and fluoro substituents significantly diminishes the nucleophilicity of the amino group in this compound.[4] This reduced nucleophilicity can lead to sluggish reaction rates and lower yields in condensation reactions compared to less halogenated or unsubstituted analogs.

For instance, in the Niementowski synthesis of quinazolinones, which involves the reaction of an anthranilic acid or its ester with an amide, the initial nucleophilic attack of the amino group is a critical step.[5][6] While high yields (up to 96%) can be achieved with unsubstituted anthranilic acid under optimized conditions, the presence of multiple electron-withdrawing groups on the ring is known to decrease the reactivity of the amino group, often necessitating harsher reaction conditions or resulting in diminished yields.[5][7]

Comparative Performance in Key Synthetic Transformations

To provide a clearer understanding of the practical limitations of this compound, we will now compare its expected performance in two ubiquitous and synthetically vital reaction classes: quinazoline synthesis and palladium-catalyzed cross-coupling reactions.

Quinazolinone Synthesis: A Tale of Diminished Reactivity

The synthesis of quinazolinones is a cornerstone of medicinal chemistry, with this scaffold being present in numerous approved drugs.[8] The reaction of a substituted anthranilate with a suitable cyclization partner is a common strategy. However, the electronic deactivation and steric hindrance imposed by the chloro and fluoro substituents in this compound can present significant hurdles.

Table 1: Comparative Yields in Quinazolinone Synthesis

Anthranilate DerivativeSubstituentsExpected Relative YieldReference
Methyl 2-aminobenzoateNoneHigh[5]
Methyl 2-amino-5-chlorobenzoate1x ClModerate to High[9]
This compound 1x Cl, 1x F Low to Moderate Inferred from general principles[10][11]

The electron-withdrawing nature of the halogens reduces the nucleophilicity of the aniline nitrogen, making the initial attack on the carbonyl carbon of the cyclizing partner less favorable. Furthermore, the ortho-chloro substituent introduces steric hindrance around the amino group, further impeding the approach of reactants.[12]

Caption: Workflow for quinazolinone synthesis highlighting potential limitations.

Palladium-Catalyzed Cross-Coupling Reactions: A Challenging Substrate

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for C-C and C-N bond formation. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring.

In Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the catalytic cycle. The general reactivity trend for halogens is I > Br > Cl >> F. This compound possesses a chloro substituent, which is known to be less reactive than bromo or iodo analogs, often requiring more active catalysts, stronger bases, and higher reaction temperatures.[13][14]

Furthermore, the electron-deficient nature of the aromatic ring, due to the presence of the ester and two halogen substituents, can in some cases hinder the oxidative addition step.[15] While electron-withdrawing groups can sometimes facilitate the reaction, the overall electronic and steric environment of this particular molecule presents a challenge.

Table 2: Comparative Reactivity of Bromoaniline Isomers in Suzuki-Miyaura Coupling

Bromoaniline IsomerReaction Time (min)Yield (%)
2-Bromoaniline1586
3-Bromoaniline1564
3-Bromoaniline6096
4-Bromoaniline1591
Data from a micellar Suzuki cross-coupling reaction with 2-thienylboronic acid.[16][17]

This data for bromoanilines illustrates the significant impact of substituent positioning on reaction outcomes. While not a direct comparison, it underscores the sensitivity of these reactions to the electronic and steric environment of the substrate. For this compound, the combination of a less reactive chloro group and a sterically hindered and electronically deactivated ring suggests that achieving high yields in Suzuki-Miyaura couplings would be challenging.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Slow) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination ArAr Coupled Product Ar-Pd(II)(Ar')L2->ArAr ArX Methyl 2-amino-4-chloro- 5-fluorobenzoate (Ar-Cl) ArX->Ar-Pd(II)(X)L2 ArB Ar'-B(OH)2 ArB->Ar-Pd(II)(Ar')L2

Caption: Suzuki-Miyaura catalytic cycle with the challenging oxidative addition step.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is also sensitive to the electronic nature of the aryl halide. While protocols for the amination of aryl chlorides have been developed, they often require specialized ligands and carefully optimized conditions.[18][19][20] The electron-deficient nature of the aromatic ring in this compound could potentially favor the nucleophilic attack of the amine; however, the steric hindrance from the ortho-chloro group and the potential for catalyst inhibition by the aniline nitrogen can complicate the reaction.[21]

Alternative Reagents and Strategies

Given the limitations of this compound, researchers should consider alternative building blocks and synthetic strategies when encountering difficulties.

  • Less Substituted Anthranilates: If the full substitution pattern is not essential for the final target molecule, using a less halogenated analog such as Methyl 2-amino-5-chlorobenzoate or even Methyl 2-aminobenzoate will likely lead to higher yields and milder reaction conditions in both cyclization and cross-coupling reactions.[9][22]

  • Alternative Cross-Coupling Partners: If the chloro group at the 4-position is the desired site for cross-coupling, converting it to a more reactive bromo or iodo group via a Sandmeyer reaction on the corresponding aniline could be a viable, albeit longer, synthetic route.

  • Optimization of Reaction Conditions: For challenging substrates like this compound, extensive screening of catalysts, ligands, bases, and solvents is crucial. For Suzuki-Miyaura couplings, highly active phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.[13] For Buchwald-Hartwig aminations, specific ligand systems have been developed for electron-poor aryl chlorides.[18]

Experimental Protocols

The following are generalized protocols for reactions where a substrate like this compound might be employed. Note that due to the anticipated lower reactivity, optimization of these conditions would likely be necessary.

General Protocol for Quinazolinone Synthesis (Niementowski Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and formamide (10-20 eq.).

  • Reaction: Heat the mixture to 130-160 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent and Degassing: Add a suitable solvent (e.g., 1,4-dioxane/water, toluene). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a valuable, yet challenging, building block in organic synthesis. Its utility is tempered by the inherent limitations imposed by its polysubstituted nature. The strong electron-withdrawing effects of the chloro and fluoro substituents decrease the nucleophilicity of the amino group, hindering cyclization reactions. Simultaneously, the chloro group's modest reactivity in palladium-catalyzed cross-coupling reactions, coupled with steric hindrance, necessitates the use of more forcing conditions and specialized catalytic systems.

For synthetic chemists, a thorough understanding of these limitations is paramount. While this compound offers a unique substitution pattern, careful consideration of alternative, less-substituted analogs or the willingness to undertake extensive reaction optimization is essential for the successful synthesis of complex target molecules. This guide serves as a starting point for navigating the synthetic intricacies of this challenging yet potentially rewarding chemical intermediate.

References

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  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
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  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
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  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
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  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • The Buchwald–Hartwig Amination After 25 Years.
  • Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines.
  • Synthesis and biological evaluation of substituted quinazoline derivatives.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines...
  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein-Institut.
  • Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines.
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI.
  • Reaction pathways for biodehalogenation of fluorin
  • Effect of Substituents on the Basicity of Anilines. YouTube.
  • Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. MDPI.
  • Why is chlorobenzene less reactive than aniline towards an electrophilic substitution reaction although the electronegativity of chlorine and nitrogen is almost the same?. Quora.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Reactions of Aniline. Chemistry Steps.
  • Methyl 2-amino-5-chlorobenzo
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • View of Synthesis and biological evaluation of substituted quinazoline derivatives.
  • Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects.
  • Technical Support Center: Methyl 2-amino-5-bromobenzoate in Altern
  • Palladium-catalyzed synthesis of 2-aminobenzoxazinones by aerobic oxidative coupling of anthranilic acids and isocyanides. PubMed.
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
  • (PDF) Methyl 2-amino-5-chlorobenzoate.
  • Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. CrystEngComm (RSC Publishing).
  • Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study.
  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews.
  • Visible light-catalyzed fluoroalkylation reactions of free aniline deriv
  • Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold | Request PDF.
  • Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. NIH.
  • Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐P
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Safety Operating Guide

Navigating the Disposal of Methyl 2-amino-4-chloro-5-fluorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling halogenated aromatic compounds like Methyl 2-amino-4-chloro-5-fluorobenzoate requires a meticulous approach to disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.

Hazard Identification and Assessment: Understanding the Risks

This compound is a halogenated aromatic compound. The presence of chlorine and fluorine atoms in its structure necessitates careful handling and disposal as hazardous waste. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted as the primary source of information, we can infer its likely hazards based on structurally similar chemicals.

Likely hazard classifications for this compound include:

  • Harmful if swallowed[1]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

  • Toxic to aquatic life with long-lasting effects[1]

Table 1: Representative Hazard Information for Halogenated Aminobenzoates

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Causes skin irritationSkin Irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[1][2]
Causes serious eye irritationEye Irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3][4]
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure.

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[5]

  • Hand Protection: Chemically resistant gloves are essential. Given the halogenated nature of the compound, consult a glove compatibility chart to select the most suitable material. Double-gloving is a recommended practice for enhanced protection.[5]

  • Body Protection: A flame-resistant laboratory coat is required. When handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[6] If engineering controls are insufficient, a respirator may be necessary.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. This compound must be treated as hazardous waste.[6]

Workflow for Disposal of this compound

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Container Management cluster_disposal Final Disposal prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood collect_container Select Designated Halogenated Waste Container prep_hood->collect_container collect_segregate Segregate from Non-Halogenated Waste collect_container->collect_segregate collect_transfer Transfer Waste collect_segregate->collect_transfer label_waste Label Container: 'Hazardous Waste' + Chemical Name collect_transfer->label_waste label_close Keep Container Closed label_waste->label_close label_storage Store in SAA label_close->label_storage dispose_ehs Contact EHS for Pickup label_storage->dispose_ehs

Sources

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-amino-4-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The handling of specialized chemical reagents like Methyl 2-amino-4-chloro-5-fluorobenzoate, a halogenated aromatic amine, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep-dive into the rationale behind each safety protocol, ensuring that every step you take in the laboratory is grounded in scientific understanding and best practices. While specific toxicological data for this exact compound is limited, its structural similarity to other halogenated aromatic amines allows us to establish a robust safety framework based on established principles and data from analogous compounds.

Hazard Analysis: Understanding the Risks

This compound belongs to a class of compounds that requires careful handling due to the potential hazards associated with its functional groups: an aromatic amine and multiple halogen substituents (chloro and fluoro).

  • Aromatic Amines: This class of compounds can be toxic and may cause skin, eye, and respiratory irritation.[1] Some aromatic amines are known or suspected carcinogens, and they can be absorbed through the skin.

  • Halogenated Compounds: Organohalogens present concerns for both health and environmental persistence. They should be treated as hazardous, with specific protocols for waste disposal to prevent environmental contamination.[2][3][4]

Based on safety data for structurally similar compounds like Methyl 2-amino-5-chlorobenzoate, we must assume that this reagent may cause serious eye irritation, skin irritation, and respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is essential.

The Core of Protection: Engineering Controls

Before any discussion of personal protective equipment, it is crucial to emphasize the foundational role of engineering controls. PPE is the last line of defense.

Chemical Fume Hood: All handling of this compound, especially when in powdered form or when being heated or agitated, must be conducted within a properly functioning chemical fume hood.[2][5] This primary containment device is critical for preventing the inhalation of dust or vapors. Always work with the sash at the lowest possible height and at least 6 inches inside the hood to ensure optimal airflow and containment.[6][7]

A Multi-Layered Defense: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate, with each component chosen to address the specific hazards posed by this chemical.

Hand Protection: The First Point of Contact

Given the potential for dermal absorption, selecting the correct gloves is critical. No single glove material is impervious to all chemicals, so selection must be based on the specific type of hazard.

  • Glove Selection: For aromatic amines and halogenated solvents, a combination of glove types may be necessary. Nitrile gloves are a common choice for protection against a range of chemicals, including acids and bases.[5] However, for prolonged operations or when handling concentrated solutions, consider double-gloving or using a more robust glove material like neoprene. A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials, emphasizing the need for careful selection.[8][9]

  • Protocol for Use:

    • Always inspect gloves for tears or punctures before use.[6]

    • Don gloves before entering the designated work area.

    • Wash gloves before removal if they are reusable, and always wash hands thoroughly after removing gloves.[10]

    • Never wear contaminated gloves outside of the laboratory or to touch common surfaces like doorknobs or keyboards.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Safety Goggles: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory whenever handling this compound.[11] Standard safety glasses do not provide adequate protection from splashes or fine powders.

  • Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, running reactions under pressure), a face shield should be worn in addition to safety goggles to protect the entire face.

Body Protection: Your Barrier Against Contamination
  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.[5] It should have long sleeves to cover your arms.

  • Chemical-Resistant Apron/Suit: For procedures with a higher risk of significant splashes or spills, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[12]

  • Footwear: Never wear open-toed shoes, sandals, or perforated shoes in the laboratory.[5][6] Sturdy, closed-toe shoes made of a non-porous material are essential to protect your feet from spills.

Respiratory Protection: When Air Purification is Necessary

While working in a fume hood should prevent the need for respiratory protection, there are specific situations where it may be required:

  • Weighing Powders: If the chemical is a fine powder, there is a risk of aerosolization, even within a fume hood. In such cases, or if engineering controls are not sufficient, a full-face respirator with appropriate cartridges should be used.[11]

  • Spill Cleanup: In the event of a large spill outside of a fume hood, a self-contained breathing apparatus (SCBA) may be necessary for the emergency response team.

Procedural Discipline: Safe Handling Workflows

Adherence to standardized procedures is critical for minimizing risk. The following workflows should be adopted for all work involving this compound.

PPE Donning and Doffing Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Respirator (if needed) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (outer if double-gloved) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Gloves (inner) doff4->doff5 doff6 Wash Hands Thoroughly doff5->doff6

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter.[2] Assemble all necessary equipment and reagents.

  • PPE: Don the appropriate PPE as outlined above.

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel. If making a solution, slowly add the solid to the solvent to avoid splashing.

  • Reaction: Conduct all experimental procedures within the fume hood, keeping the sash as low as possible.[2]

  • Cleanup: Decontaminate all glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[2]

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accident.

Spill Management
  • Minor Spill: For a small spill inside a fume hood, absorb the material with a chemical sorbent. Wear appropriate PPE, including double gloves. Place the contaminated sorbent in a sealed, labeled hazardous waste container.

  • Major Spill: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up without specialized training and equipment.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][13] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Decontamination and Waste Disposal

Proper disposal is a critical step in the chemical handling lifecycle to protect both personnel and the environment.

  • PPE Disposal: Contaminated disposable gloves, bench paper, and other materials must be placed in a designated, sealed hazardous waste bag or container.

  • Chemical Waste: As a halogenated organic compound, all waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[2][4] Never mix halogenated waste with non-halogenated waste.[2] Follow your institution's specific procedures for hazardous waste pickup and disposal.[2]

Waste_Disposal start Waste Generated q1 Is the waste a Halogenated Organic Compound? start->q1 hw_container Collect in Designated 'Halogenated Organic Waste' Container q1->hw_container Yes non_hw_container Collect in Appropriate Non-Halogenated Waste Container q1->non_hw_container No labeling Ensure Container is Properly Labeled with Full Chemical Name hw_container->labeling non_hw_container->labeling ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) labeling->ehs_pickup

Caption: Decision-making process for chemical waste disposal.

Summary of PPE Requirements

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage/Transport N/ANitrile GlovesSafety GogglesLab CoatNot typically required
Weighing Solid Chemical Fume HoodDouble Nitrile GlovesSafety GogglesLab CoatRecommended (Respirator)
Preparing Solution Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab CoatNot typically required
Conducting Reaction Chemical Fume HoodAppropriate Chemical-Resistant GlovesSafety GogglesLab CoatNot typically required
Spill Cleanup N/AHeavy-duty Chemical-Resistant GlovesSafety Goggles & Face ShieldChemical-Resistant ApronRequired (Respirator/SCBA)

By integrating these detailed protocols and understanding the rationale behind them, you can handle this compound with the confidence that comes from a deep-seated culture of safety. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) available.

References

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Lab Manager Magazine. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). hazardous waste segregation. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.